2-(1,3-Benzothiazol-2-ylthio)succinic acid
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
3D Structure
Properties
IUPAC Name |
2-(1,3-benzothiazol-2-ylsulfanyl)butanedioic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO4S2/c13-9(14)5-8(10(15)16)18-11-12-6-3-1-2-4-7(6)17-11/h1-4,8H,5H2,(H,13,14)(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRDSXENYLDIORL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)SC(CC(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO4S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20888625 | |
| Record name | Butanedioic acid, 2-(2-benzothiazolylthio)- | |
| Source | EPA DSSTox | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Dry Powder | |
| Record name | Butanedioic acid, 2-(2-benzothiazolylthio)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
95154-01-1 | |
| Record name | (2-Benzothiazolylthio)succinic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=95154-01-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Butanedioic acid, 2-(2-benzothiazolylthio)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Butanedioic acid, 2-(2-benzothiazolylthio)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20888625 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (benzothiazol-2-ylthio)succinic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.100.337 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Butanedioic acid, 2-(2-benzothiazolylthio) | |
| Source | European Chemicals Agency (ECHA) | |
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| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 2-(1,3-Benzothiazol-2-ylthio)succinic Acid: A Versatile Scaffold in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of 2-(1,3-Benzothiazol-2-ylthio)succinic acid, a molecule of significant interest in the fields of organic and medicinal chemistry. While experimental data on the parent compound is limited in publicly accessible literature, this guide synthesizes available information on its chemical properties, synthesis, and, most notably, the extensive biological activities of its derivatives. The benzothiazole nucleus, a well-established pharmacophore, imbues this class of compounds with a broad spectrum of potential therapeutic applications, including antimicrobial and anticancer effects. This document aims to serve as a foundational resource for researchers and drug development professionals, offering insights into the structure-activity relationships, potential mechanisms of action, and synthetic strategies that underpin the utility of this versatile chemical scaffold.
Introduction: The Significance of the Benzothiazole-Succinic Acid Hybrid Scaffold
The strategic design of hybrid molecules, which covalently link two or more pharmacophoric units, is a powerful and well-established strategy in modern drug discovery. This approach aims to develop novel chemical entities with enhanced biological efficacy, improved pharmacokinetic profiles, and potentially novel mechanisms of action. This compound is a prime exemplar of this design philosophy, integrating two key structural motifs: the benzothiazole ring system and a succinic acid moiety.[1]
The benzothiazole nucleus is a privileged heterocyclic scaffold, forming the core of numerous compounds with a wide array of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1] Its rigid, aromatic structure allows for critical interactions with biological targets through mechanisms such as π-stacking and hydrogen bonding.[1]
Conversely, the succinic acid component , an intermediate in the citric acid cycle, can enhance the aqueous solubility and bioavailability of the molecule.[1] Its two carboxylic acid groups can act as potent hydrogen bond donors and acceptors and can also chelate metal ions, a crucial function for interacting with the active sites of various enzymes.[1] The thioether linkage between these two moieties offers conformational flexibility, enabling the molecule to adopt an optimal orientation for binding to its biological target.[1]
This guide will delve into the known chemical properties of this compound, provide a detailed protocol for its synthesis, and explore the vast therapeutic potential of its derivatives as evidenced by current research.
Physicochemical and Spectroscopic Properties
While comprehensive experimental data for the parent compound is not widely available, a combination of predicted data and information from commercial suppliers provides a foundational understanding of its physicochemical properties.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 95154-01-1 | [1] |
| Molecular Formula | C₁₁H₉NO₄S₂ | |
| Molecular Weight | 283.32 g/mol | |
| Appearance | White to off-white solid | [2] |
| Melting Point | 175-176 °C (with decomposition) | |
| Boiling Point (Predicted) | 456.6 ± 55.0 °C | [2] |
| Density (Predicted) | 1.60 ± 0.1 g/cm³ | [2] |
| Solubility | DMSO (Slightly), Methanol (Slightly, Sonicated) | [2] |
| pKa (Predicted) | 3.10 ± 0.23 | [2] |
| LogP (Predicted) | -2.93 (at 20°C) | [2] |
Spectroscopic Characterization
Spectroscopic analysis is fundamental to confirming the structure and purity of a synthesized compound. While experimental spectra for this compound are not readily found in the literature, we can predict the key characteristic signals based on its functional groups.
The IR spectrum is expected to show characteristic absorption bands for its distinct functional groups.
Table 2: Predicted Infrared (IR) Spectroscopy Data
| Functional Group | Predicted Absorption Range (cm⁻¹) | Vibration Type |
| Carboxylic Acid (O-H) | 3300 - 2500 | Stretching, broad |
| Alkane (C-H) | 2990 - 2850 | Stretching |
| Carboxylic Acid (C=O) | 1725 - 1700 | Stretching |
| Aromatic Ring (C=C) | 1600 - 1450 | Stretching |
| Thiazole Ring (C=N) | 1580 - 1550 | Stretching |
| Carboxylic Acid (C-O) | 1320 - 1210 | Stretching |
| Thioether (C-S) | 750 - 600 | Stretching |
-
¹H NMR: The proton NMR spectrum would be expected to show signals corresponding to the aromatic protons of the benzothiazole ring, a methine proton, and a methylene group from the succinic acid moiety, in addition to a broad signal for the carboxylic acid protons.
-
¹³C NMR: The carbon NMR spectrum would display signals for the carbons of the benzothiazole ring system, the two carboxylic acid carbons, and the two aliphatic carbons of the succinic acid backbone.
Note: Researchers are encouraged to acquire and report experimental spectroscopic data to enrich the public knowledge base for this compound.
Synthesis of this compound
The most direct and commonly cited method for the synthesis of this compound involves the nucleophilic addition of 2-mercaptobenzothiazole to an electrophilic succinic acid precursor, such as maleic anhydride. The thiol group of 2-mercaptobenzothiazole acts as the nucleophile, attacking the double bond of maleic anhydride, which upon workup yields the desired product.
Experimental Protocol
The following protocol is a detailed, step-by-step methodology for the synthesis of this compound.
Materials:
-
2-Mercaptobenzothiazole
-
Maleic anhydride
-
70% Sulfuric acid
-
Dilute sodium hydroxide solution
-
Hydrochloric acid
-
Water
Procedure:
-
Suspend 16.8 g of finely powdered 2-mercaptobenzothiazole in 40 ml of 70% sulfuric acid in a reaction vessel equipped with a stirrer.
-
With continuous stirring, add 10.2 g of powdered maleic anhydride to the suspension over the course of 1 hour, maintaining the reaction temperature between 48-51°C.
-
After the addition is complete, continue stirring the reaction mixture at 50°C for an additional hour.
-
Cool the reaction mixture to room temperature.
-
Slowly dilute the mixture by the dropwise addition of 250 ml of water, ensuring the temperature remains between 25-35°C.
-
Stir the resulting mixture for 1 hour to allow for complete precipitation of the product.
-
Filter off the precipitated product and wash it with water.
-
Dissolve the crude product in a dilute sodium hydroxide solution.
-
Filter the basic solution to remove any insoluble impurities.
-
Acidify the filtrate with hydrochloric acid to precipitate the purified product.
-
Filter off the precipitate and wash it with water until the washings are neutral.
-
Dry the final product at 60°C in vacuo to obtain this compound.
Expected Yield: Approximately 24.7 g (87% of theoretical).
Synthesis Workflow Diagram
Sources
2-(1,3-Benzothiazol-2-ylthio)succinic acid structure elucidation
An In-Depth Technical Guide to the Structure Elucidation of 2-(1,3-Benzothiazol-2-ylthio)succinic Acid
Introduction
This compound is a molecule of significant interest, serving as a versatile building block in organic synthesis and medicinal chemistry.[1] Its hybrid structure, combining the well-established benzothiazole pharmacophore with a succinic acid moiety, presents potential for a wide range of biological activities, including antimicrobial and anti-inflammatory properties.[1][2][3][4] The benzothiazole nucleus offers a rigid aromatic core for interaction with biological targets, while the succinic acid component can enhance solubility and bioavailability.[1]
This guide provides a comprehensive, multi-technique workflow for the unambiguous structure elucidation of this compound. As Senior Application Scientist, my objective is not merely to list procedures, but to explain the causality behind experimental choices, ensuring a self-validating and robust analytical strategy. This document is intended for researchers, scientists, and drug development professionals who require a rigorous and logical approach to molecular characterization.
Core Molecular Information:
Synthesis and Sample Preparation: The Foundation of Analysis
The quality of any analytical data is fundamentally dependent on the purity of the sample. Understanding the synthesis route is critical for anticipating potential impurities that could interfere with spectroscopic analysis. A common and efficient method for preparing the target compound is the reaction of 2-mercaptobenzothiazole with maleic anhydride.[7]
Experimental Protocol: Synthesis[9]
-
Suspend 16.8 g of finely powdered 2-mercaptobenzothiazole in 40 mL of 70% sulfuric acid in a reaction vessel equipped with a stirrer.
-
Over the course of 1 hour, add 10.2 g of powdered maleic anhydride to the suspension while maintaining the temperature between 48-51°C.
-
Continue stirring the mixture at 50°C for an additional hour.
-
Cool the reaction mixture to room temperature.
-
Slowly dilute the mixture by the dropwise addition of 250 mL of water, keeping the temperature between 25-35°C.
-
After one hour, filter the precipitated crude product.
-
Dissolve the solid in a dilute sodium hydroxide solution and filter to remove any insoluble impurities.
-
Acidify the filtrate with hydrochloric acid to re-precipitate the purified product.
-
Filter the final product, wash with water, and dry in vacuo at 60°C.
This process yields this compound as a white to yellow solid. Subsequent recrystallization from a suitable solvent like ethanol may be performed to achieve analytical purity.
The Overall Analytical Workflow
A robust structure elucidation relies on the convergence of data from multiple orthogonal techniques. Each method provides a unique piece of the structural puzzle, and together they form a self-validating system.
Caption: Overall workflow for structure elucidation.
Elemental Analysis: The Empirical Formula
Before proceeding to more complex spectroscopic methods, elemental analysis provides the fundamental percentage composition of carbon, hydrogen, nitrogen, and sulfur (CHNS). This technique is the first step in confirming the molecular formula.[8][9][10][11]
Experimental Protocol: Combustion Analysis
-
A precisely weighed sample (typically 1-3 mg) of the purified compound is combusted in an excess of oxygen at high temperatures (≥900°C).
-
The resulting gases (CO₂, H₂O, N₂, SO₂) are passed through a series of columns containing specific absorbents or detectors.
-
The amount of each gas is quantified, and the percentage of each element in the original sample is calculated.[9][11][12]
Data Presentation: Theoretical vs. Experimental Composition
| Element | Theoretical % (for C₁₁H₉NO₄S₂) | Expected Experimental % |
| Carbon (C) | 46.63% | 46.63 ± 0.3% |
| Hydrogen (H) | 3.20% | 3.20 ± 0.3% |
| Nitrogen (N) | 4.94% | 4.94 ± 0.3% |
| Sulfur (S) | 22.63% | 22.63 ± 0.3% |
| Oxygen (O) | 22.59% (by difference) | - |
The experimental values must align with the theoretical percentages within an accepted deviation of ±0.3% to validate the proposed molecular formula.[8]
Mass Spectrometry: Molecular Weight and Fragmentation
Mass spectrometry (MS) is indispensable for determining the molecular weight of the compound and providing vital clues about its substructures through fragmentation analysis. Given the presence of acidic protons, electrospray ionization (ESI) is the method of choice, capable of operating in both positive and negative ion modes.[13]
Experimental Protocol: Liquid Chromatography-Mass Spectrometry (LC-MS)
-
Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol/water with 0.1% formic acid).
-
Inject the solution into an LC system to separate the compound from any residual impurities.
-
The eluent is directed into the ESI source of the mass spectrometer.
-
Acquire spectra in both negative ([M-H]⁻) and positive ([M+H]⁺) ion modes.
-
For unambiguous formula confirmation, perform the analysis on a high-resolution mass spectrometer (HRMS) like a Q-TOF or Orbitrap.
Expected Results and Interpretation
| Ion | Ionization Mode | Calculated m/z | Interpretation |
| [M-H]⁻ | ESI Negative | 282.00 | Deprotonated parent molecule |
| [M+H]⁺ | ESI Positive | 284.01 | Protonated parent molecule |
| [M+Na]⁺ | ESI Positive | 306.00 | Sodium adduct of parent molecule |
| HRMS [M+H]⁺ | ESI Positive | 284.0100 | Confirms molecular formula C₁₁H₉NO₄S₂ |
Fragmentation Analysis: Tandem MS (MS/MS) experiments would reveal characteristic fragmentation patterns. The primary cleavage is expected at the thioether linkage and through decarboxylation, providing evidence for the benzothiazole and succinic acid moieties.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Blueprint
NMR spectroscopy is the most powerful technique for elucidating the precise carbon-hydrogen framework and the connectivity of atoms within the molecule. A combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments is required for a complete assignment.
Experimental Protocol: NMR Analysis
-
Dissolve ~5-10 mg of the sample in 0.6 mL of a deuterated solvent, such as DMSO-d₆ (which allows observation of the acidic protons).
-
Acquire a ¹H NMR spectrum.
-
Acquire a broadband proton-decoupled ¹³C NMR spectrum.
-
Perform 2D NMR experiments: ¹H-¹H COSY, ¹H-¹³C HSQC, and ¹H-¹³C HMBC.
¹H NMR (400 MHz, DMSO-d₆): Expected Spectrum
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~13.0 | broad s | 2H | 2 x -COOH | Acidic protons, exchangeable with D₂O. |
| 7.95 - 8.10 | m | 2H | Ar-H | Protons on the benzothiazole ring. |
| 7.40 - 7.55 | m | 2H | Ar-H | Protons on the benzothiazole ring. |
| ~4.80 | dd | 1H | S-CH -COOH | Methine proton alpha to sulfur and a carbonyl group. |
| ~3.10 & ~2.90 | 2 x dd | 2H | -CH₂ -COOH | Diastereotopic methylene protons adjacent to a chiral center. |
¹³C NMR (100 MHz, DMSO-d₆): Expected Spectrum
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~173.5, ~172.0 | 2 x C =O | Two distinct carboxylic acid carbonyls. |
| ~165.0 | N=C -S | C2 carbon of the benzothiazole ring, highly deshielded. |
| 152.5, 135.0 | Ar-C (Quaternary) | Quaternary carbons of the benzothiazole ring. |
| 127.0, 125.5, 122.5, 122.0 | Ar-C H | Four protonated carbons of the benzothiazole ring. |
| ~50.0 | S-C H-COOH | Methine carbon attached to sulfur. |
| ~35.0 | -C H₂-COOH | Methylene carbon of the succinic acid moiety. |
2D NMR: Confirming Connectivity
While 1D NMR suggests the presence of the two key fragments, 2D NMR, particularly the Heteronuclear Multiple Bond Correlation (HMBC) experiment, provides the definitive link. The HMBC spectrum shows correlations between protons and carbons that are 2 or 3 bonds away. The crucial correlation is from the methine proton (~4.80 ppm) of the succinic acid moiety to the C2 carbon (~165.0 ppm) of the benzothiazole ring, unequivocally proving the thioether linkage.
Caption: Key ³J HMBC correlation confirming the S-C linkage.
FTIR Spectroscopy: Functional Group Identification
Fourier-Transform Infrared (FTIR) spectroscopy is a rapid and effective method for identifying the key functional groups present in the molecule, corroborating the structural information derived from NMR.[14]
Experimental Protocol: ATR-FTIR
-
Place a small amount of the solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Apply pressure to ensure good contact.
-
Record the infrared spectrum, typically from 4000 to 400 cm⁻¹.
Data Presentation: Characteristic Vibrational Frequencies
| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Functional Group |
| 2500-3300 | Broad, Strong | O-H Stretch | Carboxylic Acid[15] |
| ~1710 | Strong, Sharp | C=O Stretch | Carboxylic Acid[14][15] |
| 1550-1600 | Medium | C=N / C=C Stretch | Benzothiazole Ring |
| 1450-1500 | Medium-Weak | C=C Stretch | Aromatic Ring |
| 1210-1320 | Medium | C-O Stretch | Carboxylic Acid[15] |
The extremely broad O-H stretch overlapping the C-H region and the intense carbonyl absorption are hallmark features of a carboxylic acid, strongly supporting the proposed structure.[15]
Final Data Integration and Conclusion
The structure of this compound is confirmed by the seamless integration of all analytical data.
Caption: Convergence of analytical data for structure confirmation.
This multi-technique approach provides a self-validating system where each piece of data supports the others. Elemental analysis and HRMS confirm the molecular formula. FTIR identifies the essential functional groups. Finally, a full suite of 1D and 2D NMR experiments elucidates the exact atomic connectivity, leaving no ambiguity. This rigorous workflow ensures the highest degree of scientific integrity for the structural characterization of this compound, providing a solid foundation for its further study and application in research and development.
References
- Wikipedia. Elemental analysis. [Link]
- Kloepfer, A., Jekel, M., & Reemtsma, T. (2004). Determination of benzothiazoles from complex aqueous samples by liquid chromatography-mass spectrometry following solid-phase extraction.
- PrepChem.com. Synthesis of benzothiazol-2-ylthiosuccinic acid. [Link]
- ResearchGate.
- ResearchGate.
- Exeter Analytical.
- OEA Labs.
- AZoM. A Look at Elemental Analysis for Organic Compounds. [Link]
- University of Calgary. IR Spectroscopy Tutorial: Carboxylic Acids. [Link]
- Semantic Scholar. Structural Activity Relationship and Importance of Benzothiazole Derivatives in Medicinal Chemistry: A Comprehensive Review. [Link]
- Bentham Science. Structural Activity Relationship and Importance of Benzothiazole Derivatives in Medicinal Chemistry: A Comprehensive Review. [Link]
- NOPR. Density functional theory and FTIR spectroscopic study of carboxyl group. [Link]
- ACS Publications.
Sources
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Structural Activity Relationship and Importance of Benzothiazole Derivatives in Medicinal Chemistry: A Comprehensive Review | Semantic Scholar [semanticscholar.org]
- 4. benthamscience.com [benthamscience.com]
- 5. echemi.com [echemi.com]
- 6. This compound [infochems.co.kr]
- 7. prepchem.com [prepchem.com]
- 8. Elemental analysis - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. ceinstruments.co.uk [ceinstruments.co.uk]
- 11. The Science of Elemental Analysis: Benefits and Applications in Organic Chemistry [velp.com]
- 12. azom.com [azom.com]
- 13. Determination of benzothiazoles from complex aqueous samples by liquid chromatography-mass spectrometry following solid-phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. myneni.princeton.edu [myneni.princeton.edu]
- 15. orgchemboulder.com [orgchemboulder.com]
An In-depth Technical Guide to 2-(1,3-Benzothiazol-2-ylthio)succinic acid (CAS: 95154-01-1)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-(1,3-Benzothiazol-2-ylthio)succinic acid, a versatile heterocyclic compound with significant potential in medicinal chemistry and materials science. This document delves into its chemical identity, synthesis, and characterization, with a focus on its putative mechanisms of action as an antimicrobial agent and corrosion inhibitor. Drawing from established research on benzothiazole derivatives, this guide offers insights into its potential applications and provides detailed protocols for its synthesis and handling.
Introduction: The Benzothiazole Scaffold in Modern Research
The benzothiazole nucleus is a privileged heterocyclic scaffold renowned for its wide array of biological activities.[1] Its derivatives have demonstrated a remarkable spectrum of pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory effects.[1] The compound this compound represents a strategic amalgamation of two key pharmacophores: the rigid, aromatic benzothiazole core and the flexible, biocompatible succinic acid moiety.[1] This unique hybrid structure is designed to enhance bioavailability and potentially introduce novel mechanisms of action.[1] The thioether linkage provides conformational flexibility, allowing the molecule to adapt to the binding sites of various biological targets.[1] This guide will explore the technical details of this compound, offering a foundational resource for researchers seeking to harness its potential.
Physicochemical Properties and Identification
A thorough understanding of the physicochemical properties of this compound is fundamental for its application in research and development.
| Property | Value | Source |
| CAS Number | 95154-01-1 | [1] |
| Molecular Formula | C₁₁H₉NO₄S₂ | [2] |
| Molecular Weight | 283.32 g/mol | [2] |
| Physical Form | Solid | |
| Density | 1.60 ± 0.1 g/cm³ (Predicted) | [2] |
| Boiling Point | 456.6 ± 55.0 °C (Predicted) | [3] |
| Flash Point | 229.9 ± 31.5 °C | [2] |
| InChI Key | KRDSXENYLDIORL-UHFFFAOYSA-N | [1] |
| Storage | Sealed in dry, 2-8°C |
Synthesis and Characterization
The synthesis of this compound is most directly achieved through the nucleophilic substitution reaction between 2-mercaptobenzothiazole and a succinic acid precursor.[1] This method establishes the critical thioether bond.
Synthetic Workflow
A well-documented and efficient laboratory-scale synthesis involves the reaction of 2-mercaptobenzothiazole with maleic anhydride in the presence of sulfuric acid.
Caption: Synthetic workflow for this compound.
Detailed Experimental Protocol
-
Suspend 16.8 g of finely powdered 2-mercaptobenzothiazole in 40 ml of 70% sulfuric acid.
-
With stirring, add 10.2 g of powdered maleic anhydride over the course of 1 hour, maintaining the temperature between 48-51°C.
-
Continue stirring at 50°C for an additional hour.
-
Cool the reaction mixture to room temperature.
-
Slowly dilute the mixture by dropwise addition of 250 ml of water, keeping the temperature between 25-35°C.
-
After 1 hour, filter the precipitated product.
-
Dissolve the collected solid in a dilute sodium hydroxide solution.
-
Filter the solution to remove any insoluble impurities.
-
Acidify the filtrate with hydrochloric acid to re-precipitate the product.
-
Filter the purified product and dry it at 60°C in vacuo.
This protocol has been reported to yield approximately 24.7 g (87% of theoretical) of the final product.
Characterization
The structural confirmation of this compound is typically achieved through standard spectroscopic techniques. While the raw spectra are not publicly available in all databases, spectral data including ¹H NMR, IR, and Mass Spectrometry are available from various chemical suppliers.[4][5]
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the benzothiazole ring, as well as signals for the methine and methylene protons of the succinic acid moiety.
-
Infrared (IR) Spectroscopy: The IR spectrum should display characteristic absorption bands for the carboxylic acid O-H and C=O stretching, C-S stretching of the thioether, and aromatic C=C and C-H stretching of the benzothiazole ring.
-
Mass Spectrometry (MS): Mass spectral analysis will confirm the molecular weight of the compound.
Putative Mechanisms of Action
The biological and chemical activities of this compound are attributed to the synergistic effects of its constituent moieties.
Antimicrobial and Antifungal Activity
Derivatives of this compound have shown considerable potential as antimicrobial agents.[1] While the precise mechanisms for this specific compound are not fully elucidated, research on analogous structures points to several potential modes of action.
One significant target for antifungal benzothiazole derivatives is succinate dehydrogenase (SDH) , or Complex II, in the mitochondrial electron transport chain.[1][6][7] Inhibition of SDH disrupts cellular respiration, leading to fungal cell death.[8] Molecular simulation studies of structurally similar compounds suggest that the benzothiazole moiety engages in hydrophobic interactions with the enzyme's active site.[1][6]
Caption: Putative mechanism of antifungal action via SDH inhibition.
Furthermore, benzothiazole derivatives have been reported to inhibit a range of bacterial enzymes, including:
The succinic acid portion of the molecule can act as a hydrogen bond donor and acceptor and may chelate metal ions, which is a critical aspect of the mechanism for some enzymes.[1]
Corrosion Inhibition
A well-documented application of this compound is as a corrosion inhibitor for metals.[11] The mechanism of inhibition is understood to involve the adsorption of the molecule onto the metal surface, forming a protective film that prevents contact with corrosive agents.[11][12][13]
This adsorption can occur through both physical and chemical interactions.[11] The benzothiazole ring, with its π-electron system and heteroatoms (nitrogen and sulfur), can interact with the vacant d-orbitals of the metal.[14][15] The succinic acid moiety can further enhance this interaction. Theoretical studies using Density Functional Theory (DFT) on benzothiazole derivatives have shown that parameters like the highest occupied molecular orbital (HOMO) energy and the lowest unoccupied molecular orbital (LUMO) energy are crucial in determining the efficiency of corrosion inhibition.[14][15]
Applications in Research and Drug Development
The unique structural features of this compound make it a valuable molecule for various research and development endeavors.
-
Antimicrobial Drug Discovery: Its potential to inhibit key microbial enzymes makes it a promising scaffold for the development of new antibiotics and fungicides to combat drug-resistant pathogens.[1]
-
Anticancer Research: The benzothiazole core is a privileged structure in the design of anticancer agents, and derivatives have shown cytotoxic effects against various cancer cell lines.[1]
-
Organic Synthesis: The carboxylic acid groups can be readily modified to create a diverse library of esters, amides, and other derivatives, allowing for the exploration of structure-activity relationships.[1]
-
Materials Science: Its proven efficacy as a corrosion inhibitor makes it a valuable component in protective coatings and functional fluids.
Safety and Handling
According to available Safety Data Sheets (SDS), this compound presents the following hazards:
-
May cause an allergic skin reaction (H317). [2]
-
Toxic to aquatic life with long-lasting effects (H411). [2]
Precautionary Measures:
-
Avoid breathing dust, fumes, gas, mist, vapors, or spray.[2]
-
Wear protective gloves, protective clothing, eye protection, and face protection.[2]
-
Avoid release to the environment.[2]
-
If on skin, wash with plenty of water. If skin irritation or rash occurs, get medical advice/attention.[2]
-
Contaminated work clothing should not be allowed out of the workplace.[2]
-
Dispose of contents/container to an appropriate treatment and disposal facility in accordance with applicable laws and regulations.[2]
For detailed safety information, always refer to the most current Safety Data Sheet provided by the supplier.
Conclusion
This compound is a compound of significant interest, bridging the fields of medicinal chemistry and material science. Its straightforward synthesis, coupled with the diverse biological and chemical activities of its core structures, makes it a valuable tool for researchers. While further studies are needed to fully elucidate its specific mechanisms of action, the existing body of knowledge on benzothiazole derivatives provides a strong foundation for future investigations. This guide serves as a starting point for scientists and developers looking to explore the potential of this promising molecule.
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2-(1,3-Benzothiazol-2-ylthio)succinic acid molecular weight
An In-depth Technical Guide to 2-(1,3-Benzothiazol-2-ylthio)succinic Acid
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of this compound, a molecule of significant interest to researchers, scientists, and professionals in drug development. We will delve into its core chemical properties, synthesis, and its role as a versatile scaffold in medicinal chemistry, grounded in established scientific principles and methodologies.
Core Compound Identity and Physicochemical Properties
This compound is a hybrid molecule that strategically combines two key chemical moieties: the benzothiazole ring system, a well-established pharmacophore, and succinic acid, a biocompatible dicarboxylic acid.[1] This unique structure makes it a valuable building block in the synthesis of novel therapeutic agents. The succinic acid component can enhance the solubility and bioavailability of the molecule, while the benzothiazole nucleus is known to impart a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1]
The fundamental properties of this compound are summarized below.
| Property | Value | Source(s) |
| Molecular Weight | 283.32 g/mol | [2][3][4][5][6][7] |
| Molecular Formula | C₁₁H₉NO₄S₂ | [2][4][5][7] |
| CAS Number | 95154-01-1 | [1][2][8][9] |
| IUPAC Name | This compound | [5] |
| Canonical SMILES | O=C(O)C(SC1=NC2=CC=CC=C2S1)CC(O)=O | [3][5] |
| InChI Key | KRDSXENYLDIORL-UHFFFAOYSA-N | [1][3][5] |
| Physical Form | White to Off-White Solid | [3] |
| Boiling Point | 456.6 ± 55.0 °C (Predicted) | [3][6] |
| Density | 1.60 ± 0.1 g/cm³ (Predicted) | [3][6] |
| Solubility | DMSO (Slightly), Methanol (Slightly, Sonicated) | [3] |
Synthesis Protocol and Mechanistic Rationale
The most direct and efficient synthesis of this compound involves the nucleophilic addition of 2-mercaptobenzothiazole to an electrophilic four-carbon precursor.[1] A well-documented method utilizes the reaction between 2-mercaptobenzothiazole and maleic anhydride in an acidic medium.
Causality of Experimental Design:
-
2-Mercaptobenzothiazole: This starting material provides the core benzothiazole pharmacophore and a nucleophilic thiol (-SH) group, which is essential for forming the key thioether linkage.
-
Maleic Anhydride: This serves as the electrophilic precursor for the succinic acid moiety. Its strained ring is readily opened by nucleophilic attack.
-
Sulfuric Acid (70%): The acidic medium serves two purposes. First, it acts as a catalyst to activate the maleic anhydride, making it more susceptible to nucleophilic attack. Second, it provides a suitable solvent environment for the reactants.
-
Controlled Temperature (48-51°C): This temperature range is optimal for ensuring a reasonable reaction rate without promoting unwanted side reactions or decomposition of the starting materials or product.
Detailed Step-by-Step Synthesis Workflow
The following protocol is a self-validating system for the reliable synthesis of the target compound, adapted from established procedures.[10]
-
Reaction Setup: Suspend 16.8 g of finely powdered 2-mercaptobenzothiazole in 40 ml of 70% sulfuric acid in a stirred reaction vessel.
-
Reagent Addition: Over the course of 1 hour, add 10.2 g of powdered maleic anhydride to the suspension while maintaining the reaction temperature between 48-51°C with constant stirring.[10]
-
Reaction Completion: Continue stirring the mixture for an additional hour at 50°C to ensure the reaction proceeds to completion.[10]
-
Quenching and Precipitation: Cool the reaction mixture to room temperature. Carefully dilute the mixture by the dropwise addition of 250 ml of water, ensuring the temperature is maintained between 25-35°C. This step quenches the reaction and precipitates the crude product.
-
Initial Isolation: After allowing the precipitate to fully form over 1 hour, isolate the solid product by filtration.
-
Purification (Acid-Base Extraction): Dissolve the crude product in a dilute aqueous solution of sodium hydroxide. This deprotonates the carboxylic acid groups, forming a water-soluble salt and leaving behind non-acidic impurities.
-
Filtration: Filter the basic solution to remove any insoluble impurities.
-
Final Precipitation: Acidify the filtrate with hydrochloric acid. This re-protonates the carboxylate groups, causing the purified this compound to precipitate out of the solution.[10]
-
Final Isolation and Drying: Isolate the purified precipitate by filtration and dry it at 60°C in a vacuum oven. The expected yield is approximately 24.7 g (87% of theoretical).[10]
Synthesis Workflow Diagram
Caption: A flowchart of the synthesis protocol for this compound.
Applications in Medicinal Chemistry and Drug Development
The true significance of this compound lies in its application as a scaffold for drug discovery.[1] The design of hybrid molecules that combine two or more pharmacophores is a proven strategy for developing compounds with enhanced efficacy or novel mechanisms of action.[1]
Authoritative Grounding:
-
Benzothiazole as a Privileged Scaffold: The benzothiazole nucleus is a rigid, aromatic core recognized as a "privileged structure" in medicinal chemistry. It can interact with biological targets through various non-covalent interactions, such as π-stacking and hydrogen bonding.[1] Derivatives are known to possess potent antimicrobial and anticancer activities.[1]
-
Succinic Acid for Biocompatibility: As a key intermediate in the citric acid cycle (Krebs cycle), the succinic acid moiety is highly biocompatible. Its two carboxylic acid groups can act as hydrogen bond donors and acceptors, improve aqueous solubility, and chelate metal ions, which is a critical function for inhibiting certain enzymes.[1]
-
Thioether Linkage for Flexibility: The thioether (-S-) bridge provides conformational flexibility, allowing the molecule to adopt an optimal orientation when binding to a biological target site.[1]
Therapeutic Potential
-
Antimicrobial Research: In an era of rising antimicrobial resistance, novel agents are urgently needed. Derivatives of this compound have shown considerable promise against a range of bacteria and fungi, with mechanisms that can include the inhibition of microbial biofilm formation and the modulation of key bacterial enzymes.[1]
-
Anticancer Investigations: The benzothiazole scaffold is present in numerous compounds investigated for their cytotoxicity against cancer cell lines.[1] By modifying the carboxylic acid groups of the succinic acid moiety to form esters or amides, a diverse library of derivatives can be created for screening as potential anticancer agents.[1]
Logical Framework for Drug Design
Caption: The relationship between the structural components and their functional roles in drug design.
Conclusion
This compound is more than a mere chemical compound; it is a highly versatile platform for innovation in medicinal chemistry. Its logical design, combining a potent pharmacophore with a biocompatibility-enhancing moiety, makes it a prime candidate for the development of new therapeutics. The straightforward and high-yielding synthesis further enhances its attractiveness for both academic research and industrial drug development. Future research will likely focus on expanding the library of its derivatives and exploring their efficacy in a broader range of biological assays to unlock their full therapeutic potential.
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An In-Depth Technical Guide to the Synthesis of 2-(1,3-Benzothiazol-2-ylthio)succinic Acid
Foreword: The Strategic Value of the Benzothiazole-Succinic Acid Scaffold
In the landscape of modern drug discovery and materials science, the synthesis of hybrid molecules—scaffolds that merge distinct pharmacophores or functional units—represents a highly strategic endeavor. The target of this guide, 2-(1,3-benzothiazol-2-ylthio)succinic acid (CAS No. 95154-01-1), is a prime exemplar of this design philosophy. It judiciously combines the well-established biological relevance of the benzothiazole nucleus with the metabolic utility and dicarboxylic functionality of succinic acid.[1]
The benzothiazole moiety is a privileged structure in medicinal chemistry, forming the core of numerous agents with demonstrated antimicrobial, anticancer, and anti-inflammatory properties.[1] Its rigid, aromatic system provides a robust platform for interaction with biological targets through π-stacking and hydrogen bonding. The succinic acid component, an integral part of the citric acid cycle, can enhance aqueous solubility and bioavailability, while its two carboxylic acid groups offer versatile handles for further chemical modification or can act as hydrogen bond donors and acceptors in ligand-receptor interactions.[1]
This guide provides a comprehensive, field-proven methodology for the synthesis of this valuable compound, focusing on the most direct and efficient pathway. It is intended for researchers, chemists, and drug development professionals, offering not just a protocol, but a causal understanding of the experimental choices, potential challenges, and critical parameters for success.
Core Synthesis Pathway: Acid-Catalyzed Thiol-Michael Addition
The most reliable and high-yielding route to this compound is the direct conjugate addition of 2-mercaptobenzothiazole to maleic anhydride. This reaction, a classic example of a Thiol-Michael (or thia-Michael) addition, proceeds efficiently in a strongly acidic medium, which is crucial for activating the Michael acceptor.
Reaction Principle and Mechanism
The reaction hinges on the nucleophilic attack of the sulfur atom from 2-mercaptobenzothiazole onto the electron-deficient β-carbon of an activated maleic anhydride molecule. In the absence of a catalyst, this reaction is exceedingly slow. Concentrated sulfuric acid serves a dual purpose: it acts as a solvent and, more critically, as a potent catalyst.
The mechanism unfolds in the following sequence:
-
Activation of the Michael Acceptor: The sulfuric acid protonates one of the carbonyl oxygens of maleic anhydride. This protonation significantly increases the electrophilicity of the α,β-unsaturated system, making the β-carbon highly susceptible to nucleophilic attack.
-
Nucleophilic Attack: The thiol group of 2-mercaptobenzothiazole, the Michael donor, attacks the activated β-carbon. This is the key C-S bond-forming step.
-
Enol Intermediate Formation: The attack results in the formation of a resonance-stabilized enol intermediate.
-
Tautomerization & Hydrolysis: The enol rapidly tautomerizes to the more stable keto form. Upon the addition of water during the workup, the anhydride ring is hydrolyzed to yield the final dicarboxylic acid product.
The overall transformation is depicted below:
Caption: High-level overview of the synthesis pathway.
A more detailed visualization of the acid-catalyzed mechanism is provided below:
Caption: Step-wise mechanism of the synthesis.
Experimental Protocol: A Self-Validating System
This protocol is designed to be robust and reproducible, with built-in checks for reaction completion and product purity. Adherence to the specified conditions is critical for achieving high yield and minimizing side products.
Reagents and Materials
| Reagent/Material | CAS Number | Molecular Weight ( g/mol ) | Quantity | Moles (approx.) | Notes |
| 2-Mercaptobenzothiazole | 149-30-4 | 167.25 | 16.8 g | 0.10 | Finely powdered |
| Maleic Anhydride | 108-31-6 | 98.06 | 10.2 g | 0.104 | Powdered, slight excess |
| Sulfuric Acid (70%) | 7664-93-9 | 98.08 | 40 mL | - | Reagent grade |
| Sodium Hydroxide | 1310-73-2 | 40.00 | As needed | - | For preparing dilute solution |
| Hydrochloric Acid | 7647-01-0 | 36.46 | As needed | - | For acidification |
| Deionized Water | 7732-18-5 | 18.02 | ~500 mL | - | For workup |
Detailed Step-by-Step Methodology
Source: Adapted from U.S. Patent 4,612,378.[2]
-
Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and an addition funnel, suspend 16.8 g of finely powdered 2-mercaptobenzothiazole in 40 mL of 70% sulfuric acid.
-
Causality Check: Using finely powdered reactant increases the surface area, ensuring a smooth and controlled reaction initiation. The suspension in sulfuric acid prepares the reaction environment.
-
-
Controlled Addition: Begin stirring the suspension. Over the course of 1 hour, add 10.2 g of powdered maleic anhydride in portions, maintaining the internal reaction temperature between 48-51 °C.
-
Causality Check: Slow, portion-wise addition is crucial to manage the exothermic nature of the reaction and prevent temperature spikes, which could lead to side reactions like polymerization. Maintaining the specified temperature range ensures optimal reaction kinetics.
-
-
Reaction Completion: After the addition is complete, continue stirring the mixture at 50 °C for an additional hour to ensure the reaction proceeds to completion.
-
Causality Check: This "aging" period allows any remaining starting material to react, maximizing the yield.
-
-
Precipitation (Quenching): Cool the reaction mixture to room temperature. Carefully and slowly, add 250 mL of deionized water dropwise. The temperature should be monitored and kept between 25-35 °C during this dilution. A precipitate will form.
-
Causality Check: The product is insoluble in the acidic aqueous solution. Adding water slowly is a critical safety step to manage the large exotherm from the dilution of concentrated sulfuric acid.
-
-
Isolation: Allow the suspension to stir for 1 hour to ensure complete precipitation. Filter the crude product using a Büchner funnel and wash the filter cake with a small amount of cold water.
-
Purification via pH Swing: Transfer the crude solid to a beaker and dissolve it in a dilute aqueous solution of sodium hydroxide. The dicarboxylic acid product is deprotonated to its soluble disodium salt.
-
Causality Check: This step selectively dissolves the acidic product, leaving behind non-acidic impurities.
-
-
Filtration and Reprecipitation: Filter the basic solution to remove any insoluble impurities. With stirring, acidify the clear filtrate with hydrochloric acid until the solution is acidic (pH ~2-3), causing the purified this compound to precipitate.
-
Final Isolation and Drying: Filter the purified precipitate, wash thoroughly with deionized water to remove any residual salts, and dry in a vacuum oven at 60 °C to a constant weight.
-
Yield Expectation: This protocol typically yields approximately 24.7 g (87% of theoretical).[2]
-
Characterization and Validation
Validation of the final product's identity and purity is essential. The following are the expected characteristics for this compound.
-
Appearance: White to off-white solid.
-
Melting Point: 175-176 °C (with decomposition).[2]
-
Molecular Formula: C₁₁H₉NO₄S₂
-
Molecular Weight: 283.33 g/mol
Expected Spectroscopic Data
While actual spectra should be run for confirmation, the following provides a guide to the expected signals based on the molecular structure.
-
¹H NMR (Proton Nuclear Magnetic Resonance):
-
Aromatic Protons (Benzothiazole): Expect signals in the range of δ 7.3-8.1 ppm, corresponding to the four protons on the benzene ring of the benzothiazole moiety. The splitting patterns will be complex due to coupling.[3][4]
-
Methine Proton (-CH-S): A signal (likely a doublet of doublets) around δ 4.5-5.0 ppm for the proton on the carbon atom bonded to the sulfur.
-
Methylene Protons (-CH₂-): Two diastereotopic protons on the methylene group, which will likely appear as two separate signals (each a doublet of doublets) in the range of δ 2.8-3.5 ppm.
-
Carboxylic Acid Protons (-COOH): Two broad singlet signals at a downfield chemical shift, typically > δ 10 ppm, which may exchange with D₂O.
-
-
FTIR (Fourier-Transform Infrared Spectroscopy):
-
O-H Stretch (Carboxylic Acid): A very broad absorption band in the region of 2500-3300 cm⁻¹.
-
C=O Stretch (Carboxylic Acid): A strong, sharp absorption band around 1700-1725 cm⁻¹.[4]
-
C=N Stretch (Benzothiazole): An absorption band around 1600-1630 cm⁻¹.[4][5]
-
Aromatic C=C Stretch: Peaks in the 1400-1600 cm⁻¹ region.
-
C-S Stretch: Typically a weaker band in the fingerprint region, around 600-800 cm⁻¹.[5]
-
Safety, Troubleshooting, and Field Insights
Mandatory Safety Protocols
This synthesis involves hazardous materials and requires strict adherence to safety protocols.
-
Concentrated Sulfuric Acid: Extremely corrosive and causes severe skin burns and eye damage.[3] It reacts violently with water, generating significant heat. Always add acid to water, never the reverse. The dilution step must be performed slowly and with cooling.
-
Maleic Anhydride: Corrosive and a respiratory sensitizer. May cause severe skin burns, eye damage, and allergic reactions upon contact or inhalation.[6][7] Handle only in a well-ventilated fume hood.
-
2-Mercaptobenzothiazole: A skin sensitizer that may cause an allergic skin reaction.[8][9] Avoid inhalation of dust and skin contact.
Personal Protective Equipment (PPE): At a minimum, a lab coat, chemical splash goggles, and heavy-duty nitrile or neoprene gloves must be worn. All operations should be conducted within a certified chemical fume hood.
Troubleshooting and Process Optimization
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield | 1. Incomplete reaction due to low temperature or insufficient time. 2. Loss of product during workup. 3. Side reactions. | 1. Ensure the reaction temperature is maintained at ~50 °C for the full duration. 2. Ensure complete precipitation by cooling and allowing sufficient time after water addition. Ensure pH is sufficiently low (~2) during reprecipitation. 3. Strictly control the temperature during anhydride addition to prevent polymerization.[6] |
| Dark/Oily Product | 1. Charring due to excessive temperature. 2. Presence of impurities. 3. Oxidation of the thiol. | 1. Maintain strict temperature control (<55 °C). 2. Ensure the purification via pH swing is performed correctly; a second reprecipitation may be necessary. 3. While less common in this specific acid-catalyzed reaction, minimizing air exposure can help. Disulfide formation is a common side reaction for thiols.[6][8] |
| Reaction "Stalls" | 1. Poor quality or wet reagents. 2. Insufficient catalytic activity. | 1. Use dry, high-purity maleic anhydride. 2. Ensure the concentration of the sulfuric acid is correct. |
Alternative Synthetic Considerations
While the acid-catalyzed addition of 2-mercaptobenzothiazole to maleic anhydride is the most direct route, it is worth noting that other strategies exist for forming 2-substituted benzothiazoles. Many of these involve the condensation of 2-aminothiophenol with various carbonyl compounds (aldehydes, ketones, carboxylic acids, etc.).[10] An indirect route to the target compound could theoretically involve synthesizing a different 2-substituted benzothiazole and then modifying the side chain, but such multi-step sequences are less efficient than the direct addition method presented here.
Conclusion
The synthesis of this compound via the acid-catalyzed Michael addition of 2-mercaptobenzothiazole to maleic anhydride is a robust and high-yielding process. Success is predicated on careful control of reaction parameters, particularly temperature, and a methodical approach to purification. The resulting compound serves as a highly valuable platform for further chemical elaboration, particularly in the fields of medicinal chemistry and advanced materials. This guide provides the necessary framework for its successful and safe preparation in a research setting.
References
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- Redox. (2022, March 1). Safety Data Sheet 2-Mercaptobenzothiazole.
- Valudor Products. (n.d.). Safety Data Sheet: maleic anhydride.
- SEASTAR CHEMICALS. (2022, February 24). SAFETY DATA SHEET (SDS) Sulphuric Acid, 93-99% w/w.
- U.S. Patent No. 4,612,378A. (1986). Process for the preparation of β-(benzothiazolylthio)- and β-(benzimidazolylthio-carboxylic acids. Google Patents.
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Spectroscopic Characterization of 2-(1,3-Benzothiazol-2-ylthio)succinic Acid: A Predictive and Methodological Guide
Abstract
This technical guide provides a comprehensive, in-depth analysis of the predicted spectroscopic properties of the novel compound 2-(1,3-Benzothiazol-2-ylthio)succinic acid. As a molecule of interest for researchers, scientists, and drug development professionals, a thorough understanding of its structural and electronic properties through spectroscopic analysis is paramount. In the absence of published empirical data for this specific molecule, this guide leverages established spectroscopic principles and data from structurally analogous compounds to predict its characteristic signatures in Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). Furthermore, this document details the requisite experimental protocols for the synthesis and spectroscopic characterization of the title compound, establishing a self-validating system for its future empirical analysis.
Introduction
This compound is a multifaceted molecule integrating the biologically significant benzothiazole scaffold with a succinic acid moiety via a thioether linkage. The benzothiazole ring is a prominent heterocyclic structure found in a variety of pharmacologically active compounds, exhibiting antimicrobial, anti-inflammatory, and anticancer properties. The succinic acid component, a key intermediate in the citric acid cycle, offers multiple points for hydrogen bonding and potential for derivatization, making the conjugate an interesting candidate for biological investigation.
Accurate structural elucidation is the cornerstone of any chemical research, particularly in drug discovery and development. Spectroscopic techniques provide a non-destructive and highly informative means to confirm the identity, purity, and structure of a synthesized compound. This guide serves as a predictive framework and a practical manual for the spectroscopic analysis of this compound.
Predicted Spectroscopic Data
The following sections outline the predicted spectroscopic data for this compound. These predictions are derived from the analysis of structurally related compounds, including 2-mercaptobenzothiazole derivatives and substituted succinic acids.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.
The predicted ¹H NMR chemical shifts for this compound are summarized in Table 1. The aromatic protons of the benzothiazole ring are expected to appear in the downfield region (7.0-8.0 ppm) due to the deshielding effect of the aromatic ring currents.[1][2] The methine and methylene protons of the succinic acid moiety are anticipated to be deshielded by the adjacent sulfur atom and carboxylic acid groups, with the methine proton appearing at a lower field due to its direct attachment to the thioether linkage. The carboxylic acid protons are expected to be highly deshielded, appearing as a broad singlet at a chemical shift greater than 10 ppm.[3][4]
Table 1: Predicted ¹H NMR Chemical Shifts (δ, ppm) for this compound in DMSO-d₆
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| Ar-H (4 protons) | 7.20 - 8.10 | Multiplet | - |
| S-CH | 4.50 - 4.80 | Doublet of doublets | ~4-8 |
| CH₂ | 2.90 - 3.20 | Multiplet | ~16 (geminal), ~4-8 (vicinal) |
| COOH (2 protons) | > 12.0 | Broad Singlet | - |
The predicted ¹³C NMR chemical shifts are presented in Table 2. The carbons of the benzothiazole ring are expected to resonate in the aromatic region (110-170 ppm), with the carbon atom of the C=N bond appearing at the lower end of this range.[5][6] The carbonyl carbons of the carboxylic acid groups will be significantly deshielded, appearing around 170-175 ppm. The carbons of the succinic acid backbone will be influenced by the sulfur and carboxyl groups.
Table 2: Predicted ¹³C NMR Chemical Shifts (δ, ppm) for this compound in DMSO-d₆
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C=O (Carboxylic Acids) | 171.0 - 174.0 |
| C=N (Benzothiazole) | 165.0 - 168.0 |
| Aromatic C (Benzothiazole) | 120.0 - 155.0 |
| S-CH | 45.0 - 50.0 |
| CH₂ | 35.0 - 40.0 |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The predicted characteristic IR absorption bands for this compound are listed in Table 3. A very broad absorption is expected in the region of 2500-3300 cm⁻¹ due to the O-H stretching of the hydrogen-bonded carboxylic acid dimers.[4][7] The C=O stretching of the carboxylic acids will give a strong, sharp peak around 1700-1725 cm⁻¹. The benzothiazole ring will exhibit characteristic C=N and aromatic C=C stretching vibrations in the 1400-1600 cm⁻¹ region.[8]
Table 3: Predicted Characteristic IR Absorption Bands
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |
| O-H stretch (Carboxylic acid) | 2500 - 3300 | Strong, Broad |
| C-H stretch (Aromatic) | 3000 - 3100 | Medium |
| C-H stretch (Aliphatic) | 2850 - 2960 | Medium |
| C=O stretch (Carboxylic acid) | 1700 - 1725 | Strong |
| C=N stretch (Benzothiazole) | 1580 - 1620 | Medium |
| C=C stretch (Aromatic) | 1450 - 1580 | Medium to Strong |
| C-S stretch | 600 - 800 | Weak to Medium |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound (Molecular Formula: C₁₁H₉NO₄S₂), the expected molecular weight is approximately 299.32 g/mol . The predicted key fragmentation patterns under electron ionization (EI) are illustrated in the diagram below. The molecular ion peak [M]⁺ is expected to be observed. A common fragmentation pathway for 2-substituted benzothiazoles involves the cleavage of the substituent, leading to a stable benzothiazolyl cation. Another likely fragmentation is the loss of CO₂ from the carboxylic acid groups.
Experimental Protocols
The following sections provide detailed, step-by-step methodologies for the synthesis and spectroscopic analysis of this compound.
Synthesis of this compound
The synthesis of the title compound can be achieved via a nucleophilic substitution reaction between 2-mercaptobenzothiazole and a suitable succinic acid derivative, such as bromosuccinic acid.
Workflow for Synthesis and Purification:
Caption: General workflow for the synthesis of this compound.
Step-by-Step Protocol:
-
Preparation: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 2-mercaptobenzothiazole (1 equivalent) and sodium bicarbonate (2.2 equivalents) in dimethylformamide (DMF).
-
Addition of Reagent: To the stirred solution, add bromosuccinic acid (1 equivalent) portion-wise at room temperature.
-
Reaction: Heat the reaction mixture to 60°C and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the mixture to room temperature and pour it into ice-cold water. Acidify the solution with dilute HCl to precipitate the product.
-
Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain the pure this compound.
Spectroscopic Characterization
A systematic workflow should be employed to ensure the acquisition of high-quality spectroscopic data for structural confirmation.
Workflow for Spectroscopic Analysis:
Caption: Standard workflow for the spectroscopic characterization of synthesized compounds.
NMR Spectroscopy Protocol:
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in a suitable deuterated solvent (e.g., DMSO-d₆) in an NMR tube.
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer. Use tetramethylsilane (TMS) as an internal standard.
IR Spectroscopy Protocol:
-
Sample Preparation: Place a small amount of the solid sample directly on the diamond crystal of an ATR-FTIR spectrometer.
-
Data Acquisition: Record the spectrum in the range of 4000–400 cm⁻¹.
Mass Spectrometry Protocol:
-
Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol).
-
Data Acquisition: Analyze the sample using an Electrospray Ionization (ESI) or Electron Ionization (EI) mass spectrometer to obtain the mass-to-charge ratio (m/z) of the molecular ion and its fragments.
Conclusion
This technical guide provides a robust predictive framework for the spectroscopic properties of this compound, a compound of significant interest in medicinal and materials chemistry. The predicted NMR, IR, and MS data, derived from the analysis of structurally related molecules, offer a valuable reference for its future synthesis and characterization. The detailed experimental protocols outlined herein establish a clear and logical pathway for researchers to empirically validate these predictions and further explore the chemistry of this novel compound. This integrated approach of prediction and methodology is designed to accelerate research and development in this promising area of chemical science.
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An In-depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of 2-(1,3-Benzothiazol-2-ylthio)succinic acid
Abstract
This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy of 2-(1,3-Benzothiazol-2-ylthio)succinic acid. As a molecule combining the pharmacologically significant benzothiazole scaffold with a succinic acid moiety, its structural elucidation is paramount for its application in medicinal chemistry and materials science.[1] This document details the underlying principles of NMR analysis, presents a robust experimental protocol for data acquisition, and offers an in-depth interpretation of the expected spectral data, grounded in established chemical shift theory and comparative data. The guide is designed to serve as a practical resource for researchers engaged in the synthesis, characterization, and application of this and structurally related compounds.
Introduction: The Structural Significance of this compound
This compound, with the molecular formula C₁₁H₉NO₄S₂ and a molecular weight of 283.33 g/mol , is a versatile organic compound.[2] It serves as a valuable building block in organic synthesis and has garnered interest for its potential as a bioactive molecule.[1] The structure is a hybrid, featuring three key components:
-
A Benzothiazole Nucleus: A well-established pharmacophore known to impart a wide range of biological activities, including antimicrobial and anticancer properties.[1]
-
A Succinic Acid Moiety: A dicarboxylic acid that can enhance solubility and bioavailability, and participate in biological processes like the citric acid cycle.[1]
-
A Thioether Linkage: A flexible bridge connecting the two core moieties, allowing for conformational adaptability crucial for interaction with biological targets.[1]
Accurate structural confirmation is the bedrock of understanding its chemical behavior and biological activity. NMR spectroscopy is the most powerful tool for this purpose, providing unambiguous atom-level connectivity and chemical environment information.
Caption: Labeled structure of the target molecule.
Experimental Protocol: A Self-Validating Approach
The acquisition of high-quality, reproducible NMR data is contingent upon a meticulously planned experimental procedure. The following protocol is designed to ensure both accuracy and internal consistency.
Sample Preparation
-
Causality of Solvent Choice: The presence of two carboxylic acid functional groups dictates the choice of solvent. While many organic compounds are analyzed in deuterated chloroform (CDCl₃), this compound is likely to have poor solubility. Furthermore, the acidic protons of the carboxyl groups would rapidly exchange with any trace water, potentially broadening or obscuring their signals. Deuterated dimethyl sulfoxide (DMSO-d₆) is the superior choice.[3] Its high polarity readily dissolves the analyte, and its hydrogen-bond accepting nature slows the exchange rate of the acidic protons, allowing for their observation as distinct, albeit often broad, signals.
-
Protocol:
-
Weigh approximately 10-15 mg of this compound directly into a clean, dry standard 5 mm NMR tube.
-
Add approximately 0.6 mL of DMSO-d₆ containing 0.03% v/v tetramethylsilane (TMS) as an internal reference standard.
-
Cap the tube and vortex gently until the sample is fully dissolved. A brief sonication may be employed if necessary. The resulting solution should be clear and free of particulates.
-
Spectrometer Setup and Data Acquisition
The parameters below are typical for a 400 MHz NMR spectrometer and should be adjusted as necessary based on the specific instrument and sample concentration.
-
¹H NMR Acquisition:
-
Spectrometer Frequency: 400 MHz
-
Pulse Program: Standard single-pulse (zg30)
-
Acquisition Time: ~4 seconds
-
Relaxation Delay (d1): 2 seconds (ensuring full relaxation for quantitative integration)
-
Number of Scans (ns): 16-32 (to achieve adequate signal-to-noise ratio)
-
Spectral Width: 0-16 ppm
-
Temperature: 298 K
-
-
¹³C NMR Acquisition:
-
Spectrometer Frequency: 100.6 MHz
-
Pulse Program: Standard single-pulse with proton broadband decoupling (zgpg30)
-
Acquisition Time: ~1.5 seconds
-
Relaxation Delay (d1): 2 seconds
-
Number of Scans (ns): 1024-2048 (due to the low natural abundance of ¹³C)
-
Spectral Width: 0-220 ppm
-
Data Processing
-
Apply an exponential window function (line broadening of 0.3 Hz for ¹H, 1-2 Hz for ¹³C) to improve the signal-to-noise ratio.
-
Perform Fourier transformation.
-
Manually phase the spectrum to ensure all peaks are in pure absorption mode.
-
Apply a baseline correction to ensure a flat baseline.
-
Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm. For the DMSO-d₆ solvent, the residual peak should appear at approximately 2.50 ppm for ¹H and 39.5 ppm for ¹³C.[3]
-
Integrate the ¹H NMR signals.
Caption: Standard workflow for NMR analysis.
Spectral Analysis and Interpretation
The predicted spectra are based on established chemical shift principles and data from analogous structures. The numbering scheme from the diagram in Section 1 is used for assignments.
Predicted ¹H NMR Spectrum (400 MHz, DMSO-d₆)
The proton spectrum is expected to show distinct signals corresponding to the aromatic, succinic acid, and carboxylic acid protons.
| Signal Assignment | Predicted δ (ppm) | Multiplicity | Integration | Rationale and Commentary |
| -COOH (Carboxylic Acids) | > 12.0 | Broad Singlet | 2H | Carboxylic acid protons are highly deshielded and their signal is often broad due to hydrogen bonding and chemical exchange. In DMSO-d₆, this signal is readily observable.[4] |
| H4, H7 (Benzothiazole) | 7.8 - 8.2 | Multiplet | 2H | Protons ortho to the thiazole nitrogen and sulfur are typically the most downfield in the aromatic system due to inductive effects and anisotropy.[5][6] |
| H5, H6 (Benzothiazole) | 7.3 - 7.6 | Multiplet | 2H | These protons are further from the heteroatoms and thus appear at a slightly higher field. The four aromatic protons will likely form a complex, overlapping pattern. |
| H2' (Methine) | 4.5 - 5.0 | Doublet of Doublets (dd) | 1H | This proton is deshielded by both the adjacent thioether linkage and the C1' carboxyl group. It will be split by the two diastereotopic protons on C3'. |
| H3'a, H3'b (Methylene) | 2.8 - 3.5 | Multiplet | 2H | Due to the adjacent chiral center (C2'), these two protons are diastereotopic and thus chemically non-equivalent. They will split each other (geminal coupling) and are also split by the H2' proton, resulting in a complex multiplet, potentially an ABX system. |
Predicted ¹³C NMR Spectrum (100.6 MHz, DMSO-d₆)
The broadband proton-decoupled ¹³C spectrum should display 11 distinct signals for each unique carbon atom.
| Signal Assignment | Predicted δ (ppm) | Rationale and Commentary |
| C1', C4' (Carbonyls) | 170 - 175 | The sp² hybridized carbonyl carbons of the carboxylic acids are the most deshielded carbons in the aliphatic portion of the molecule. |
| C2 (Benzothiazole, C=N-S) | 165 - 170 | This carbon is part of the thiazole ring and is directly bonded to two heteroatoms (N and S), causing a significant downfield shift.[7] |
| C7a, C3a (Bridgehead) | 152 - 155, 133-136 | C7a is adjacent to nitrogen, leading to a downfield shift. C3a is adjacent to the fused benzene ring. |
| C4, C5, C6, C7 (Aromatic) | 121 - 128 | These carbons appear in the typical aromatic region. Specific assignments would require 2D NMR techniques like HSQC and HMBC.[5][8] |
| C2' (Methine) | 45 - 55 | The methine carbon is attached to the electronegative sulfur atom and the succinic acid backbone, placing it in this characteristic range.[9] |
| C3' (Methylene) | 30 - 40 | This aliphatic methylene carbon is shielded relative to the methine carbon.[10] |
Advanced Structural Verification: 2D NMR
While 1D NMR provides substantial information, unambiguous assignment requires 2D correlation spectroscopy.
-
COSY (Correlation Spectroscopy): Would confirm the coupling between H2' and the H3'a/H3'b protons, as well as the connectivity within the aromatic spin system (H4-H5-H6-H7).
-
HSQC (Heteronuclear Single Quantum Coherence): Would directly correlate each proton with its attached carbon, allowing for the definitive assignment of C2', C3', C4, C5, C6, and C7.
-
HMBC (Heteronuclear Multiple Bond Correlation): Is crucial for assigning quaternary carbons. For instance, correlations from the H2' proton to the C1' and C4' carbonyl carbons and to the C2 of the benzothiazole ring would confirm the entire molecular backbone. Correlations from the aromatic protons (H4, H5) to the bridgehead carbon C3a would help assign the fused ring system.
Conclusion
The ¹H and ¹³C NMR spectra of this compound provide a detailed and definitive fingerprint of its molecular structure. By employing a robust experimental protocol with DMSO-d₆ as the solvent, researchers can obtain high-resolution data. The predicted chemical shifts and coupling patterns outlined in this guide serve as a reliable reference for spectral assignment. For complete and unambiguous characterization, the use of 2D NMR techniques is strongly recommended. This comprehensive spectroscopic analysis is an indispensable step in the quality control, characterization, and further development of this promising chemical entity.
References
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A Technical Guide to the FT-IR Analysis of 2-(1,3-Benzothiazol-2-ylthio)succinic Acid
Abstract
This in-depth technical guide provides a comprehensive overview of the Fourier-Transform Infrared (FT-IR) spectroscopic analysis of 2-(1,3-Benzothiazol-2-ylthio)succinic acid (CAS No. 95154-01-1). This document is intended for researchers, scientists, and professionals in the field of drug development and materials science. It details the theoretical underpinnings, a robust experimental protocol, and a thorough interpretation of the FT-IR spectrum of this multifaceted molecule. By elucidating the vibrational signatures of its constituent functional groups, this guide aims to establish a benchmark for the reliable identification and characterization of this compound.
Introduction: The Significance of this compound
This compound is a molecule of significant interest, primarily due to its hybrid scaffold that combines a benzothiazole moiety with a succinic acid backbone.[1] The benzothiazole nucleus is a well-established pharmacophore, a key structural feature responsible for a molecule's pharmacological activity, and is found in compounds with a wide array of biological effects, including antimicrobial and anticancer properties.[1][2] The succinic acid component, an intermediate in the citric acid cycle, can enhance the molecule's solubility and bioavailability.[1] This unique combination of functional groups also makes it a versatile building block in organic synthesis and a notable candidate for applications such as corrosion inhibition.[1]
Given the critical role of its chemical structure in its function, precise and reliable analytical techniques for its characterization are paramount. FT-IR spectroscopy serves as a powerful, non-destructive tool for the qualitative analysis of this compound, providing a unique molecular "fingerprint" based on the vibrational frequencies of its chemical bonds. This guide will walk through the essential aspects of performing and interpreting an FT-IR analysis of this important molecule.
Fundamental Principles of FT-IR Spectroscopy for the Target Molecule
FT-IR spectroscopy operates on the principle that chemical bonds in a molecule vibrate at specific, quantized frequencies. When infrared radiation is passed through a sample, the molecule absorbs energy at frequencies corresponding to these vibrations, resulting in an absorption spectrum. The spectrum is typically plotted as transmittance or absorbance versus wavenumber (cm⁻¹).
For this compound, the key functional groups that give rise to characteristic absorption bands are:
-
Carboxylic Acid (-COOH): This group is responsible for some of the most distinct peaks in the IR spectrum. A very broad O-H stretching band is expected due to strong hydrogen bonding, typically observed between 2500 and 3300 cm⁻¹. The carbonyl (C=O) stretching vibration gives rise to an intense peak, usually in the range of 1710-1760 cm⁻¹.[3]
-
Benzothiazole Ring: This aromatic heterocyclic system has a set of characteristic vibrations. These include C=N stretching, aromatic C=C stretching, and C-H bending vibrations.
-
Thioether Linkage (C-S-C): The thioether group results in a C-S stretching vibration, which is typically weak and appears in the fingerprint region of the spectrum.
-
Aliphatic C-H Bonds: The succinic acid backbone contains sp³-hybridized carbon atoms, which will exhibit C-H stretching and bending vibrations.
Experimental Protocol: A Self-Validating System
The following protocol for FT-IR analysis is designed to ensure accuracy and reproducibility. The causality behind each step is explained to provide a deeper understanding of the experimental choices.
Materials and Instrumentation
-
Sample: this compound, solid form.
-
FT-IR Spectrometer: A benchtop FT-IR spectrometer equipped with a deuterated triglycine sulfate (DTGS) or a more sensitive mercury cadmium telluride (MCT) detector.
-
Sample Preparation:
-
Potassium Bromide (KBr): FT-IR grade, spectroscopic grade.
-
Agate Mortar and Pestle: For grinding the sample and KBr.
-
Hydraulic Press and Die: For creating a transparent KBr pellet.
-
-
Software: Data acquisition and processing software compatible with the spectrometer.
Step-by-Step Methodology
-
Background Spectrum Acquisition:
-
Rationale: To account for atmospheric and instrumental interferences (e.g., CO₂, H₂O), a background spectrum is collected before analyzing the sample.
-
Procedure:
-
Ensure the sample compartment of the FT-IR spectrometer is empty.
-
Acquire a background spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.
-
-
-
Sample Preparation (KBr Pellet Method):
-
Rationale: The KBr pellet method is a common technique for solid samples. It involves dispersing the sample in a dry, IR-transparent matrix (KBr) to create a homogenous, transparent pellet that allows for the transmission of the IR beam.
-
Procedure:
-
Weigh approximately 1-2 mg of this compound and 150-200 mg of dry, FT-IR grade KBr.
-
Gently mix the sample and KBr in an agate mortar and pestle.
-
Grind the mixture thoroughly until a fine, homogenous powder is obtained.
-
Transfer the powder to the die of a hydraulic press.
-
Apply pressure (typically 7-10 tons) for several minutes to form a transparent or semi-transparent pellet.
-
-
-
Sample Spectrum Acquisition:
-
Rationale: This step involves collecting the infrared spectrum of the sample itself.
-
Procedure:
-
Place the KBr pellet in the sample holder of the spectrometer.
-
Acquire the sample spectrum using the same parameters as the background scan (e.g., 16 or 32 scans, 4 cm⁻¹ resolution).
-
The software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
-
-
-
Data Processing and Analysis:
-
Rationale: Raw spectral data is processed to identify and label the key absorption bands.
-
Procedure:
-
Use the software to perform baseline correction if necessary.
-
Identify and label the peak positions (in cm⁻¹) of the significant absorption bands.
-
Correlate the observed peaks with the known vibrational frequencies of the functional groups present in this compound.
-
-
Workflow Diagram
Caption: Experimental workflow for the FT-IR analysis of this compound.
Spectral Interpretation and Discussion
The FT-IR spectrum of this compound is characterized by a combination of sharp and broad absorption bands, each corresponding to specific vibrational modes within the molecule. The following is a detailed interpretation of the expected spectral features, based on established principles and data from analogous compounds.
Key Spectral Regions and Vibrational Assignments
| Wavenumber Range (cm⁻¹) | Vibrational Mode | Functional Group | Expected Intensity |
| 3300 - 2500 | O-H Stretch (H-bonded) | Carboxylic Acid (-COOH) | Broad, Strong |
| 3100 - 3000 | C-H Stretch (Aromatic) | Benzothiazole Ring | Medium to Weak |
| 2960 - 2850 | C-H Stretch (Aliphatic) | Succinic Acid Moiety | Medium |
| 1740 - 1690 | C=O Stretch | Carboxylic Acid (-COOH) | Strong, Sharp |
| 1650 - 1550 | C=N Stretch | Benzothiazole Ring | Medium |
| 1600 - 1450 | C=C Stretch (Aromatic) | Benzothiazole Ring | Medium to Weak |
| 1440 - 1395 | C-H Bend (Aliphatic) | Succinic Acid Moiety | Medium |
| 1320 - 1210 | C-O Stretch | Carboxylic Acid (-COOH) | Medium |
| 960 - 900 | O-H Bend (Out-of-plane) | Carboxylic Acid (-COOH) | Broad, Medium |
| 750 - 690 | C-S Stretch | Thioether & Benzothiazole | Weak |
Detailed Discussion of Spectral Features
-
The Carboxylic Acid Signature: The most prominent feature in the spectrum is expected to be the very broad absorption band in the 3300-2500 cm⁻¹ region, characteristic of the O-H stretching vibration in a hydrogen-bonded carboxylic acid dimer.[3] This broadness is a direct consequence of the strong intermolecular hydrogen bonding. Superimposed on this broad band, one can expect to see the sharper C-H stretching vibrations from the aromatic and aliphatic portions of the molecule. The strong, sharp absorption band around 1710 cm⁻¹ is the unmistakable signature of the carbonyl (C=O) stretch.[3] The position of this band is sensitive to the electronic environment and the extent of hydrogen bonding.
-
The Benzothiazole Fingerprint: The benzothiazole ring contributes a series of peaks in the fingerprint region. A medium intensity band between 1650-1550 cm⁻¹ can be attributed to the C=N stretching vibration of the thiazole ring.[2] Aromatic C=C stretching vibrations are expected in the 1600-1450 cm⁻¹ range. The C-S stretching vibration within the thiazole ring is typically weak and may be coupled with other vibrations, appearing in the 750-690 cm⁻¹ region.[2]
-
The Thioether and Aliphatic Moieties: The C-S stretching of the thioether linkage is generally weak and can be difficult to assign definitively, but it is expected to appear in the fingerprint region. The aliphatic C-H bonds of the succinic acid backbone will give rise to stretching vibrations in the 2960-2850 cm⁻¹ range and bending vibrations around 1440-1395 cm⁻¹.
Conclusion
FT-IR spectroscopy is an indispensable tool for the structural elucidation and quality control of this compound. The characteristic absorption bands of the carboxylic acid, benzothiazole, and thioether functional groups provide a detailed and unique spectral fingerprint. By following the robust experimental protocol outlined in this guide and understanding the principles of spectral interpretation, researchers and drug development professionals can confidently identify and characterize this important molecule, ensuring its purity and structural integrity for its intended applications.
References
- Fassadeh, F., et al. (2023). SYNTHESIS OF SOME 2-SUBSTITUTED BENZOTHIAZOLE DERIVATIVES AND EVALUATION OF THEIR ANTICANCER AND ANTI-MICROBIAL ACTIVITIES. Journal of Microbiology, Biotechnology and Food Sciences.
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An In-Depth Technical Guide to the Physicochemical Properties and Analysis of 2-(1,3-Benzothiazol-2-ylthio)succinic Acid
Prepared by: Gemini, Senior Application Scientist
Executive Summary
This technical guide provides a comprehensive overview of 2-(1,3-Benzothiazol-2-ylthio)succinic acid (CAS No. 95154-01-1), a molecule of significant interest in medicinal chemistry and materials science. This compound uniquely merges the well-established benzothiazole pharmacophore with a succinic acid moiety, creating a hybrid scaffold with considerable potential.[1] The benzothiazole nucleus is known to impart a range of biological activities, including antimicrobial and anticancer properties, while the succinic acid component can enhance solubility and bioavailability.[1] This document delves into the core physicochemical properties, established synthetic routes, detailed analytical and spectroscopic characterization methodologies, and the biological context of this compound. It is intended to serve as a critical resource for researchers, chemists, and drug development professionals engaged in the study and application of benzothiazole derivatives.
Introduction and Molecular Identity
Overview and Significance
This compound is a versatile organic building block.[1] Its structure is a prime example of a hybrid molecule design, a strategy in drug discovery that combines two or more pharmacophores to develop compounds with potentially enhanced efficacy or novel mechanisms of action.[1] The rigid, aromatic benzothiazole core can engage with biological targets through various non-covalent interactions, while the flexible thioether linkage and the two carboxylic acid groups of the succinic acid portion offer opportunities for hydrogen bonding, metal chelation, and improved pharmacokinetic profiles.[1]
Chemical Structure and Identification
The definitive identity of the compound is established by its unique structure, where a succinic acid molecule is linked at the second position to the sulfur atom of a 2-mercaptobenzothiazole precursor.
Caption: Chemical structure of this compound.
Physicochemical Properties
The utility of any chemical compound in research and development is fundamentally governed by its physical and chemical properties. A summary of key data for this compound is presented below.
Summary of Properties
| Property | Value | Source(s) |
| CAS Number | 95154-01-1 | [1][2][3][4] |
| Molecular Formula | C₁₁H₉NO₄S₂ | [2][5][6] |
| Molecular Weight | 283.32 g/mol | [1][5][6][7] |
| Appearance | White to off-white/yellow solid | [8][9] |
| Melting Point | 172-173 °C | [10][11] |
| 175-176 °C (with decomposition) | [12] | |
| Boiling Point | ~456.6 °C (Predicted) | [2][8][13] |
| Density | 1.52 - 1.60 g/cm³ (Predicted) | [2][8][10] |
| Water Solubility | 270 mg/L at 20 °C | [10] |
| Solubility (Organic) | Slightly soluble in DMSO and Methanol | [8][13] |
| pKa | ~3.10 (Predicted) | [8][13] |
| LogP (n-octanol/water) | 1.0 - 2.2 | [2][10] |
Discussion of Key Properties
-
Solubility Profile: The compound exhibits low aqueous solubility (270 mg/L), a common characteristic for aromatic heterocyclic compounds.[10] This property is a critical consideration for biological assays and formulation development, often necessitating the use of co-solvents like DMSO for stock solutions. Its slight solubility in methanol and DMSO is typical for compounds of this class.[8][13] Note: Some sources report a significantly higher water solubility of 180 g/L, which is likely erroneous given the molecule's structure and should be treated with caution.[8][13]
-
Melting Point: The sharp and relatively high melting point (172-176 °C) is indicative of a stable crystalline solid.[10][11][12] The observation of decomposition at the melting point suggests thermal instability at higher temperatures, which should be considered during chemical modifications or formulation processes involving heat.[12]
-
Acidity and Lipophilicity: With two carboxylic acid groups, the molecule is acidic, with a predicted pKa around 3.10.[8][13] This means it will be deprotonated and carry a negative charge at physiological pH, which can influence its interaction with biological targets and its membrane permeability. The LogP value, which is a measure of lipophilicity, falls in a range (1.0-2.2) often considered favorable for drug candidates.[2][10]
Synthesis and Chemical Reactivity
Primary Synthetic Pathway
A common and efficient method for synthesizing this compound involves the reaction between 2-mercaptobenzothiazole and maleic anhydride in the presence of an acid catalyst.[12] This reaction proceeds via a Michael-type addition of the thiol to the electron-deficient alkene of the maleic anhydride, followed by hydrolysis of the anhydride ring to form the dicarboxylic acid.
Caption: Experimental workflow for the synthesis of the title compound.
Experimental Protocol: Synthesis
This protocol is adapted from established literature procedures and is designed for robust and high-yield synthesis.[12]
Causality and Rationale:
-
Sulfuric Acid: Acts as both a solvent for the reactants and a catalyst to promote the addition reaction.
-
Temperature Control (48-51°C): This temperature range is optimal for achieving a reasonable reaction rate without causing significant decomposition of the starting materials or product.
-
Controlled Dilution: Slow, dropwise addition of water to the cooled reaction mixture is crucial. A rapid addition to concentrated sulfuric acid would generate excessive heat, leading to potential side reactions and safety hazards. The dilution decreases the solubility of the product, causing it to precipitate.
-
Base-Acid Purification: Dissolving the crude product in dilute NaOH deprotonates the carboxylic acids, forming a water-soluble sodium salt and leaving behind non-acidic impurities. After filtering these impurities, re-acidification with HCl protonates the carboxylate, causing the purified product to precipitate.
Step-by-Step Methodology:
-
Suspend 16.8 g of finely powdered 2-mercaptobenzothiazole in 40 mL of 70% sulfuric acid in a stirred reaction vessel.
-
Over the course of 1 hour, add 10.2 g of powdered maleic anhydride in portions, maintaining the internal temperature between 48-51°C.
-
Continue stirring the mixture at 50°C for an additional hour after the addition is complete.
-
Cool the reaction mixture to room temperature.
-
Carefully dilute the mixture by the dropwise addition of 250 mL of water, ensuring the temperature does not exceed 35°C.
-
Stir the resulting suspension for 1 hour to allow for complete precipitation.
-
Filter the precipitated crude product and wash the filter cake with water.
-
Dissolve the crude solid in a minimal amount of dilute aqueous sodium hydroxide solution.
-
Filter the solution to remove any insoluble impurities.
-
Acidify the clear filtrate with dilute hydrochloric acid until precipitation is complete.
-
Isolate the purified product by filtration, wash with water, and dry at 60°C under vacuum. This procedure reportedly yields approximately 24.7 g (87% of theory).[12]
Spectroscopic and Analytical Characterization
Structural confirmation and purity assessment are critical. The following spectroscopic signatures are expected based on the molecule's functional groups.
-
¹H NMR Spectroscopy:
-
Aromatic Protons: Four protons in the range of δ 7.0-8.0 ppm, exhibiting coupling patterns characteristic of a 1,2-disubstituted benzene ring.
-
Succinic Acid Protons: Two distinct signals for the methine (-CH) and methylene (-CH₂) protons of the succinic acid backbone, likely appearing between δ 2.5-5.0 ppm. The -CH proton will be a doublet of doublets, while the -CH₂ protons will be diastereotopic and appear as two separate signals, each a doublet of doublets.
-
Carboxylic Acid Protons: A very broad singlet far downfield (δ > 10 ppm), which is exchangeable with D₂O.
-
-
Infrared (IR) Spectroscopy:
-
O-H Stretch: A very broad and strong absorption band from approximately 2500-3300 cm⁻¹, characteristic of the hydrogen-bonded carboxylic acid hydroxyl groups.[1]
-
C=O Stretch: A strong, sharp absorption band around 1700-1720 cm⁻¹, corresponding to the carbonyls of the carboxylic acids.[1]
-
C=N Stretch: An absorption in the 1570-1620 cm⁻¹ region from the benzothiazole ring.[1]
-
C-S Stretch: A weaker absorption band is expected around 690-710 cm⁻¹.[1]
-
-
Mass Spectrometry: In electrospray ionization (ESI) mass spectrometry, the compound is expected to show a prominent molecular ion peak [M-H]⁻ at m/z 282.0 in negative mode or [M+H]⁺ at m/z 284.0 in positive mode.
Biological Context and Applications
The true significance of this compound lies in its potential as a bioactive molecule and a versatile synthetic intermediate.[1][11]
-
Antimicrobial Research: The benzothiazole scaffold is a core component of many antimicrobial agents. Derivatives of this compound have shown potential efficacy against a range of bacteria and fungi, making it a valuable starting point for the development of new anti-infective agents.[1][14]
-
Anticancer Research: Many benzothiazole derivatives exhibit potent anticancer properties by inducing apoptosis or suppressing key signaling pathways in cancer cells.[1] The succinic acid moiety could be functionalized to target specific cancer cell machinery or improve drug delivery.
-
Enzyme Inhibition: Related chemical structures are being actively investigated as inhibitors of succinate dehydrogenase (SDH), an essential enzyme in the citric acid cycle and electron transport chain.[15] Inhibition of SDH is a validated mechanism for fungicides, suggesting potential applications in agrochemicals.[15]
Safety and Handling
-
Hazard Profile: The compound is classified as harmful if swallowed (H302).[16] Appropriate personal protective equipment (PPE), including gloves and safety glasses, should be used during handling.
-
Storage: It should be stored in a cool, dry environment, typically between 2-8°C, and kept in a tightly sealed container to prevent degradation.[8][9][17]
Conclusion
This compound is a compound with a rich chemical profile and significant potential for advanced applications. Its well-defined physicochemical properties, robust synthetic pathway, and the inherent biological relevance of its constituent moieties make it an attractive scaffold for researchers in drug discovery, medicinal chemistry, and materials science. This guide provides the foundational technical knowledge necessary to handle, analyze, and strategically utilize this compound in a research setting.
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- (2-Benzothiazolylthio)
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An In-depth Technical Guide to the Solubility of 2-(1,3-Benzothiazol-2-ylthio)succinic Acid
Abstract
This technical guide provides a comprehensive overview of the solubility characteristics of 2-(1,3-Benzothiazol-2-ylthio)succinic acid (CAS No. 95154-01-1), a molecule of significant interest in medicinal chemistry and materials science.[1][2] The solubility of a compound is a critical physicochemical property that influences its bioavailability, formulation, and application.[3] This document will delve into the theoretical and practical aspects of the solubility of this compound, offering a detailed experimental protocol for its determination and a summary of its solubility in various common laboratory solvents. This guide is intended for researchers, scientists, and professionals in drug development who require a thorough understanding of this compound's behavior in solution.
Introduction to this compound
This compound is a hybrid molecule that incorporates a benzothiazole moiety and a succinic acid backbone.[1] The benzothiazole nucleus is a well-established pharmacophore, known for its presence in compounds with a wide array of biological activities, including antimicrobial and anticancer properties.[1][4] The succinic acid component, an intermediate in the citric acid cycle, can enhance the molecule's solubility and bioavailability.[1] The combination of these two fragments in a single scaffold makes this compound a versatile building block in organic synthesis and a promising candidate for drug discovery.[1]
A fundamental understanding of the solubility of this compound is paramount for its effective utilization. Poor solubility can be a major hurdle in the development of bioactive compounds, leading to low bioavailability and challenging formulation processes.[5] This guide aims to provide the necessary insights and methodologies to address these challenges.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are essential for understanding its solubility behavior.
| Property | Value | Source |
| CAS Number | 95154-01-1 | [2][6][7] |
| Molecular Formula | C11H9NO4S2 | [6][7] |
| Molecular Weight | 283.32 g/mol | [6][7] |
| Appearance | White to Off-White Solid | [6][7] |
| Predicted Boiling Point | 456.6 ± 55.0 °C | [6][7] |
| Predicted Density | 1.60 ± 0.1 g/cm³ | [6][7] |
| Predicted pKa | 3.10 ± 0.23 | [6][7] |
Theoretical Framework of Solubility
The solubility of this compound is governed by the interplay of its molecular structure and the properties of the solvent. The molecule possesses both hydrophobic and hydrophilic regions. The benzothiazole ring is largely nonpolar and will favor interactions with nonpolar solvents. Conversely, the two carboxylic acid groups of the succinic acid moiety are polar and capable of hydrogen bonding, promoting solubility in polar, protic solvents.
The overall solubility will depend on the balance of these opposing characteristics. In aqueous media, the pH will play a critical role. At pH values above the pKa of the carboxylic acid groups, the molecule will exist in its deprotonated, anionic form, which is generally more water-soluble due to ion-dipole interactions.
Experimental Determination of Equilibrium Solubility
The shake-flask method is the gold standard for determining the equilibrium solubility of a compound.[5] This method involves agitating an excess amount of the solid compound in the solvent of interest until equilibrium is reached, followed by quantification of the dissolved compound in the supernatant.
Experimental Protocol: Shake-Flask Method
-
Sample Preparation: Add an excess amount of solid this compound to a series of glass vials, each containing a known volume (e.g., 5 mL) of the selected solvents. A visible excess of the solid should remain to ensure saturation.
-
Equilibration: Seal the vials tightly and place them in a shaking incubator set to a constant temperature (e.g., 25 °C or 37 °C). Agitate the samples for a sufficient period (typically 24 to 48 hours) to ensure that equilibrium between the solid and dissolved states is achieved.[5]
-
Phase Separation: After the equilibration period, centrifuge the vials at a high speed (e.g., 14,000 rpm for 15 minutes) to pellet the undissolved solid.[5]
-
Sampling: Carefully withdraw a clear aliquot of the supernatant from each vial. It is crucial to avoid disturbing the solid pellet during this step.
-
Quantification: Dilute the collected supernatant with a suitable solvent and determine the concentration of the dissolved this compound using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS), against a standard calibration curve.[5]
Experimental Workflow Diagram
Caption: Workflow for equilibrium solubility determination.
Solubility Profile
The solubility of this compound has been determined to be slight in dimethyl sulfoxide (DMSO) and methanol, with sonication aiding dissolution.[6][7] While a predicted high water solubility exists in some databases, experimental evidence for benzothiazole derivatives suggests that aqueous solubility is generally low.[5][6][7] An illustrative solubility profile in a range of common laboratory solvents is presented in Table 2.
Disclaimer: The following data is illustrative and intended to provide a scientifically plausible representation based on available information. Actual experimental values may vary.
| Solvent | Type | Predicted Solubility (mg/mL) | Observations |
| Water (pH 7.4) | Polar Protic | < 0.1 | Poorly soluble. |
| Methanol | Polar Protic | ~ 2-5 | Slightly soluble, sonication improves dissolution.[6][7] |
| Ethanol | Polar Protic | ~ 1-3 | Slightly soluble. |
| Acetone | Polar Aprotic | < 1 | Poorly soluble. |
| Acetonitrile | Polar Aprotic | < 0.5 | Very slightly soluble. |
| Dichloromethane | Nonpolar | < 0.1 | Insoluble. |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | > 20 | Freely soluble.[6][7] |
| N,N-Dimethylformamide (DMF) | Polar Aprotic | > 15 | Freely soluble. |
Discussion and Practical Insights
The solubility profile of this compound is consistent with its chemical structure. The poor solubility in aqueous and nonpolar solvents highlights the challenges that may be encountered in formulation and biological assays.
-
Aqueous Formulations: For in vitro and in vivo studies, the low aqueous solubility is a significant hurdle. The use of co-solvents, such as a small percentage of DMSO, or formulating with solubility enhancers like cyclodextrins or surfactants (e.g., Tween 80) may be necessary.[5] Adjusting the pH to deprotonate the carboxylic acid groups can also substantially increase aqueous solubility.
-
Organic Reactions: The good solubility in polar aprotic solvents like DMSO and DMF makes these suitable media for conducting chemical reactions involving this compound. For purification by crystallization, a mixed solvent system, such as DMF/water or DMSO/water, could be explored.
-
Analytical Characterization: When preparing samples for analytical techniques like NMR or LC-MS, deuterated DMSO (DMSO-d6) is an excellent choice of solvent.
Conclusion
This technical guide has provided a detailed examination of the solubility of this compound. By understanding its physicochemical properties and applying the robust experimental protocol outlined, researchers can effectively manage the challenges associated with its solubility. The insights provided herein are intended to facilitate the successful application of this promising molecule in research and development.
References
- Technical Support Center: Overcoming Poor Aqueous Solubility of Benzothiazole Deriv
- This compound - ChemicalBook.
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- (Benzothiazol-2-ylthio)succinic acid | C11H11NO4S2 | CID 5748819 - PubChem.
- Synthesis and biological evaluation of novel benzothiazole derivatives as potential anticancer and antiinflamm
- Synthesis, Physicochemical Properties and Molecular Docking of New Benzothiazole Derivatives as Antimicrobial Agents Targeting DHPS Enzyme - MDPI.
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An In-depth Technical Guide to the Thermal Stability of 2-(1,3-Benzothiazol-2-ylthio)succinic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the methodologies used to assess the thermal stability of 2-(1,3-benzothiazol-2-ylthio)succinic acid. While specific experimental data for this compound is not extensively available in public literature, this document outlines the fundamental principles and detailed experimental protocols for thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC), drawing on data from structurally related benzothiazole and succinic acid derivatives. The guide is intended to equip researchers with the necessary knowledge to design and execute robust thermal stability studies, interpret the resulting data, and understand the potential degradation pathways.
Introduction: The Significance of Thermal Stability
This compound is a molecule of interest in medicinal chemistry and materials science, incorporating both the pharmacologically significant benzothiazole moiety and a succinic acid component that can influence solubility and bioavailability.[1] The thermal stability of such a compound is a critical parameter, dictating its suitability for various applications, including pharmaceutical formulation, manufacturing processes, and storage. Understanding the temperature at which a compound begins to degrade is paramount for ensuring its safety, efficacy, and shelf-life.
Why Thermal Stability Matters:
-
Drug Development: In pharmaceutical sciences, thermal stability affects everything from the selection of viable drug candidates to the design of manufacturing processes (e.g., milling, granulation, and tableting) and the determination of appropriate storage conditions and shelf life.
-
Process Chemistry: For chemical synthesis and scale-up, knowledge of thermal stability is crucial for preventing unwanted degradation, ensuring reaction specificity, and avoiding hazardous exothermic events.
-
Materials Science: When incorporated into polymers or other materials, the thermal stability of an additive like this compound will influence the overall thermal properties of the final product.
This guide will focus on two primary techniques for assessing thermal stability: Thermogravimetric Analysis (TGA) and Differential Scanning calorimetry (DSC).
Assessing Thermal Decomposition: Thermogravimetric Analysis (TGA)
TGA is a fundamental technique used to measure the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This method is invaluable for determining the decomposition temperature, identifying the presence of volatile components, and quantifying the residual mass after degradation.
The Causality Behind Experimental Choices in TGA
The selection of TGA parameters is critical for obtaining meaningful and reproducible data. Here, we delve into the reasoning behind these choices:
-
Heating Rate: A slower heating rate (e.g., 10 °C/min) provides better resolution of distinct thermal events, allowing for the separation of overlapping decomposition steps. Faster rates can shift the decomposition to higher temperatures and may obscure subtle transitions.
-
Atmosphere:
-
Inert Atmosphere (Nitrogen or Argon): This is the most common choice for assessing intrinsic thermal stability without the influence of oxidation. It allows for the study of pyrolysis and other non-oxidative degradation pathways.
-
Oxidative Atmosphere (Air or Oxygen): An oxidative environment is chosen to simulate real-world conditions where the material may be exposed to air at elevated temperatures. This can lead to lower decomposition temperatures and different degradation mechanisms compared to an inert atmosphere.
-
-
Sample Mass: A small sample mass (typically 5-10 mg) is used to minimize thermal gradients within the sample, ensuring that the entire sample heats uniformly.
-
Crucible Type: The choice of crucible (e.g., alumina, platinum) depends on the reactivity and melting behavior of the sample. Alumina (ceramic) crucibles are suitable for most applications, while platinum may be preferred for high-temperature studies or for samples that might react with alumina.
Experimental Protocol: TGA of this compound
Objective: To determine the onset of decomposition and the mass loss profile of this compound.
Instrumentation: A calibrated Thermogravimetric Analyzer.
Methodology:
-
Sample Preparation: Accurately weigh 5-10 mg of the finely ground sample into a tared TGA crucible.
-
Instrument Setup:
-
Place the crucible in the TGA furnace.
-
Purge the furnace with the desired gas (e.g., nitrogen) at a flow rate of 20-50 mL/min for at least 30 minutes to ensure an inert atmosphere.
-
-
Thermal Program:
-
Equilibrate the sample at a starting temperature of 30 °C.
-
Ramp the temperature from 30 °C to 600 °C at a heating rate of 10 °C/min.
-
-
Data Analysis:
-
Plot the mass (%) as a function of temperature (°C).
-
Determine the onset temperature of decomposition (Tonset), which is often calculated as the intersection of the baseline with the tangent of the decomposition step.
-
Note the temperature at which 5% mass loss occurs (Td5%), a common metric for thermal stability.
-
Identify the temperatures of maximum decomposition rates from the derivative of the TGA curve (DTG).
-
Quantify the residual mass at the end of the experiment.
-
Interpreting TGA Data for Benzothiazole Derivatives
While specific data for the title compound is lacking, TGA studies on other benzothiazole derivatives have shown them to be thermally stable materials with high decomposition temperatures.[2] The decomposition of this compound would likely proceed in multiple steps, potentially involving the initial loss of the succinic acid moiety followed by the degradation of the benzothiazole ring at higher temperatures.
Table 1: Example TGA Data for a Hypothetical Benzothiazole Derivative
| Parameter | Value |
| Tonset | 250 °C |
| Td5% | 265 °C |
| Major Decomposition Step 1 | 250-350 °C |
| Major Decomposition Step 2 | 350-500 °C |
| Residual Mass at 600 °C | 15% |
Characterizing Thermal Transitions: Differential Scanning Calorimetry (DSC)
DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is a powerful tool for identifying thermal transitions such as melting, crystallization, and glass transitions, providing complementary information to TGA.
The Rationale Behind DSC Experimental Design
-
Heating and Cooling Rates: Similar to TGA, a standard heating rate of 10 °C/min is often used. The inclusion of a cooling and a second heating cycle is crucial for observing crystallization behavior and for erasing the sample's prior thermal history, respectively. This allows for the characterization of the intrinsic material properties.
-
Sample Pan: Hermetically sealed aluminum pans are typically used to prevent the loss of volatile components and to ensure good thermal contact.
-
Atmosphere: An inert atmosphere (nitrogen) is generally used to prevent oxidative degradation during the analysis.
Experimental Protocol: DSC of this compound
Objective: To determine the melting point and other thermal transitions of the compound.
Instrumentation: A calibrated Differential Scanning Calorimeter.
Methodology:
-
Sample Preparation: Accurately weigh 2-5 mg of the sample into a tared aluminum DSC pan and hermetically seal it.
-
Instrument Setup:
-
Place the sealed sample pan and an empty reference pan in the DSC cell.
-
Purge the cell with nitrogen at a flow rate of 20-50 mL/min.
-
-
Thermal Program (Heat-Cool-Heat):
-
First Heat: Equilibrate at 25 °C and then heat from 25 °C to a temperature above the expected melting point (e.g., 250 °C) at 10 °C/min.
-
Cool: Cool the sample from 250 °C to 25 °C at 10 °C/min.
-
Second Heat: Reheat the sample from 25 °C to 250 °C at 10 °C/min.
-
-
Data Analysis:
-
Plot the heat flow (mW) as a function of temperature (°C).
-
Determine the melting temperature (Tm) from the peak of the endothermic melting event in the first or second heating scan.
-
Observe any exothermic crystallization peaks (Tc) during the cooling scan.
-
Identify any other thermal events, such as solid-solid transitions.
-
Expected DSC Results for Succinic Acid Derivatives
DSC studies on cocrystals of succinic acid with other active pharmaceutical ingredients have demonstrated sharp endothermic peaks corresponding to their melting points.[3][4][5][6] For this compound, a sharp melting endotherm would be expected, indicating a crystalline solid. The presence of impurities would likely lead to a broadening of the melting peak and a depression of the melting point.
Table 2: Example DSC Data
| Parameter | Value |
| Melting Point (Tm) | 185 °C |
| Enthalpy of Fusion (ΔHf) | 150 J/g |
| Crystallization Temperature (Tc) | 120 °C |
Potential Degradation Pathways
Based on the known degradation of 2-mercaptobenzothiazole, a plausible thermal degradation pathway for this compound can be proposed.[7][8][9] The initial step would likely involve the cleavage of the thioether bond or the decarboxylation of the succinic acid moiety. At higher temperatures, the benzothiazole ring itself would be expected to fragment.
Caption: Plausible thermal degradation pathway.
Experimental Workflows
The following diagrams illustrate the logical flow of the experimental work for TGA and DSC analysis.
Caption: TGA Experimental Workflow.
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An In-Depth Technical Guide to 2-(1,3-Benzothiazol-2-ylthio)succinic Acid: Synthesis, Properties, and Therapeutic Potential
Abstract
This technical guide provides a comprehensive overview of 2-(1,3-Benzothiazol-2-ylthio)succinic acid, a versatile heterocyclic compound with significant potential in medicinal chemistry and materials science. This document delves into the historical context, synthetic methodologies, physicochemical properties, and known biological activities of this compound and its derivatives. Particular emphasis is placed on its role as a key building block in the development of novel therapeutic agents, including anticancer and antifungal compounds. This guide is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of this promising molecule.
Introduction: The Benzothiazole-Succinic Acid Hybrid Scaffold
This compound (CAS No. 95154-01-1) is a unique molecule that marries two moieties of significant chemical and biological interest: the rigid, aromatic benzothiazole core and the flexible, functional succinic acid backbone.[1] The benzothiazole nucleus is a well-established pharmacophore, a core structural feature responsible for the pharmacological activity of a wide range of drugs, including those with antimicrobial, anticancer, and anti-inflammatory properties.[1] The succinic acid component, a key intermediate in the citric acid cycle, can enhance the solubility and bioavailability of the molecule and may also contribute to its biological activity.[1] The design of such hybrid molecules is a well-established strategy in drug discovery aimed at developing compounds with enhanced efficacy and novel mechanisms of action.[1]
This guide will explore the discovery and history of this compound, detail its synthesis, and examine the burgeoning research into its applications, particularly in the realm of drug development.
Physicochemical Properties
A clear understanding of the fundamental physicochemical properties of this compound is essential for its application in research and development.
| Property | Value | Source |
| CAS Number | 95154-01-1 | [1][2][3] |
| Molecular Formula | C₁₁H₉NO₄S₂ | [4] |
| Molecular Weight | 283.33 g/mol | [2] |
| Appearance | White to off-white solid | [4] |
| Melting Point | 175-176 °C (with decomposition) | [5] |
| InChI Key | KRDSXENYLDIORL-UHFFFAOYSA-N | [1] |
| Synonyms | (Benzothiazol-2-ylthio)succinic acid, 2-(Benzothiazol-2-ylsulfanyl)succinic acid | [6] |
Synthesis and Manufacturing
The primary and most direct synthesis of this compound involves the reaction of 2-mercaptobenzothiazole with a succinic acid precursor.[1] A well-documented method is the nucleophilic substitution reaction between 2-mercaptobenzothiazole and maleic anhydride in the presence of sulfuric acid.[1][5]
Experimental Protocol: Synthesis from 2-Mercaptobenzothiazole and Maleic Anhydride[6]
Materials:
-
2-Mercaptobenzothiazole (finely powdered)
-
Maleic anhydride (powdered)
-
70% Sulfuric acid
-
Water
-
Dilute Sodium Hydroxide solution
-
Hydrochloric acid
Procedure:
-
Suspend 16.8 g of finely powdered 2-mercaptobenzothiazole in 40 ml of 70% sulfuric acid.
-
With stirring, add 10.2 g of powdered maleic anhydride to the suspension over the course of 1 hour, maintaining the temperature between 48-51 °C.
-
Continue stirring for an additional hour at 50 °C.
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture by the dropwise addition of 250 ml of water, keeping the temperature between 25-35 °C.
-
After 1 hour, filter the precipitated product.
-
Dissolve the precipitate in a dilute sodium hydroxide solution.
-
Filter the solution to remove any insoluble impurities.
-
Acidify the filtrate with hydrochloric acid to precipitate the final product.
-
Filter the precipitate and dry it at 60 °C in vacuo.
This method yields approximately 24.7 g (87% of theoretical yield) of this compound.[5]
Caption: Mechanism of antifungal action via SDH inhibition.
Anticancer Potential
The benzothiazole scaffold is a privileged structure in medicinal chemistry, with many of its derivatives exhibiting potent anticancer properties. [1]These compounds have been shown to inhibit the growth of a wide range of cancer cell lines through various mechanisms, including the induction of apoptosis and the suppression of key signaling pathways. [1] While a study on a "benzothiazole-succinic hybrid" did not show significant cytotoxic properties, other derivatives of the benzothiazole-2-thiol core have demonstrated remarkable anticancer activity. [7]For instance, a novel drug candidate, XC-591, derived from benzothiazole-2-thiol, has shown significant anti-cancer activity in a murine model of breast cancer, inhibiting both primary tumor growth and pulmonary metastasis. [8]Another study reported that a pyridinyl-2-amine linked benzothiazole-2-thiol derivative, compound 7e , displayed potent anticancer activity with IC₅₀ values in the nanomolar range against several cancer cell lines. [9]
| Cancer Cell Line | IC₅₀ of Compound 7e |
|---|---|
| SKRB-3 (Breast Cancer) | 1.2 nM |
| SW620 (Colon Cancer) | 4.3 nM |
| A549 (Lung Cancer) | 44 nM |
| HepG2 (Liver Cancer) | 48 nM |
(Data from Shi et al., 2012) [9] The proposed mechanism for some of these derivatives involves the induction of apoptosis. [8][9]
Antimicrobial Activity
Derivatives of this compound have also shown potential as antimicrobial agents against a range of bacteria. [1]A study evaluating a "benzothiazole-succinic hybrid" (compound 5) reported mild antibacterial effects against both gram-positive and gram-negative bacteria, although it was not cytotoxic. [7][10]This suggests that the scaffold could be a starting point for designing new and effective antimicrobial compounds with a favorable safety profile. [7]
Other Industrial Applications: Corrosion Inhibition
Beyond its biomedical potential, this compound has found applications in materials science. A US patent describes its use in corrosion-inhibiting coating compositions. [11]The patent details compositions comprising an acid-sensitive film former and a salt of an aliphatic carboxylic acid substituted with a benzothiazole group, highlighting the utility of this compound in protecting metal surfaces. [11]
Conclusion and Future Perspectives
This compound is a molecule of considerable interest, bridging the fields of organic synthesis, medicinal chemistry, and materials science. Its straightforward synthesis and the presence of two highly functional and biologically relevant moieties make it an attractive scaffold for further investigation. While much of the current biological data is on its derivatives, the potent antifungal and anticancer activities observed in these related compounds strongly suggest that the parent molecule is a valuable starting point for the development of new therapeutic agents. Future research should focus on the direct biological evaluation of this compound to quantify its intrinsic activity and to further explore its mechanism of action. Additionally, a deeper investigation into its historical discovery and the evolution of its synthesis would provide valuable context for its continued development.
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An In-Depth Technical Guide to the Research Applications of 2-(1,3-Benzothiazol-2-ylthio)succinic Acid
Executive Summary
2-(1,3-Benzothiazol-2-ylthio)succinic acid (BTSA) is a hybrid molecule integrating the privileged benzothiazole pharmacophore with a succinic acid moiety. This unique architecture positions BTSA as a compelling candidate for multifaceted research applications, primarily in antimicrobial and anticancer investigations. The benzothiazole nucleus is a well-established scaffold in medicinal chemistry, known to impart a wide range of biological activities, while the succinic acid component can enhance solubility, bioavailability, and potentially interact with biological targets.[1] This guide synthesizes the current understanding of BTSA and its parent structures, elucidating its chemical rationale and providing detailed, actionable protocols for exploring its therapeutic potential. We will delve into its postulated mechanisms and lay out comprehensive experimental workflows for its evaluation as both an anticancer and antimicrobial agent, grounded in the extensive bioactivity of the 2-mercaptobenzothiazole class of compounds.[2][3][4]
Introduction to this compound (BTSA)
Chemical Profile and Rationale
This compound (CAS No: 95154-01-1) is a thioether derivative characterized by a benzothiazole ring linked to a succinic acid backbone via a sulfur atom.[5][6]
-
Molecular Formula: C₁₁H₉NO₄S₂
-
Molecular Weight: 283.33 g/mol
-
Structure: The molecule combines two key functional components:
-
The Benzothiazole Moiety: This rigid, aromatic heterocyclic system is a cornerstone in drug discovery, present in numerous FDA-approved drugs and clinical candidates.[7][8][9][10] Its planar structure allows for effective interaction with biological targets like enzymes and DNA through π-stacking and hydrogen bonding.[1] Derivatives are known to possess potent anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties.[2][4][11][12]
-
The Thioether-Linked Succinic Acid Moiety: The thioether linkage provides conformational flexibility, allowing the molecule to adapt its orientation for optimal target binding.[1] The succinic acid portion, a key intermediate in the citric acid cycle, features two carboxylic acid groups. These groups can act as hydrogen bond donors/acceptors, enhance aqueous solubility, and chelate metal ions, a crucial function for inhibiting certain metalloenzymes.[1]
-
This hybrid design strategy underpins the rationale for investigating BTSA; it aims to synergize the broad-spectrum bioactivity of the benzothiazole core with the favorable physicochemical and biological properties of succinic acid.[1]
Synthesis Overview
The primary synthesis route for BTSA involves a direct reaction between 2-mercaptobenzothiazole and a succinic acid precursor, typically maleic anhydride. In this reaction, the thiol group on the benzothiazole acts as a nucleophile, attacking the electrophilic center on the anhydride to form the critical C-S thioether bond.[1]
A documented method involves suspending finely powdered 2-mercaptobenzothiazole in 70% sulfuric acid, followed by the addition of powdered maleic anhydride with stirring at a controlled temperature (48°-51°C).[13] The resulting product is precipitated with water, purified by dissolution in a dilute base and re-precipitation with acid, yielding BTSA.[13]
Potential Research Application I: Anticancer Agent
Scientific Rationale
The benzothiazole scaffold is a privileged structure in oncology research. Numerous derivatives have demonstrated potent, broad-spectrum antiproliferative activity against a wide array of human cancer cell lines.[1][14][15][16][17] The mechanisms are diverse and include the induction of apoptosis (programmed cell death), inhibition of crucial cell signaling pathways, and disruption of tubulin polymerization.[1][7][16] Specifically, derivatives of 2-mercaptobenzothiazole, the direct precursor to BTSA, have shown significant cytotoxic effects in various cancer models.[7][14] One novel benzothiazole derivative was recently shown to induce apoptosis in colorectal cancer cells through the generation of reactive oxygen species (ROS) and subsequent activation of the mitochondrial intrinsic pathway.[18]
Therefore, it is hypothesized that BTSA may exert anticancer effects by leveraging these established mechanisms. The succinic acid moiety could further contribute by modulating cellular metabolism or facilitating entry into cancer cells.
Proposed Experimental Investigation Workflow
A tiered approach is recommended to systematically evaluate the anticancer potential of BTSA, moving from broad screening to mechanistic deep dives.
Caption: Workflow for investigating the anticancer properties of BTSA.
Key Experimental Protocols
This protocol determines the concentration of BTSA that inhibits cell growth by 50% (IC₅₀).
-
Cell Seeding: Seed cancer cells (e.g., HeLa, SW620, HepG2) in a 96-well plate at a density of 5,000-10,000 cells/well.[16][18] Incubate for 24 hours at 37°C, 5% CO₂.
-
Compound Treatment: Prepare a stock solution of BTSA in DMSO. Create a series of dilutions in culture medium (e.g., 0.1, 1, 10, 50, 100 µM). Replace the medium in the wells with the BTSA dilutions. Include a vehicle control (DMSO only) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value using non-linear regression analysis.
This protocol quantifies the extent of apoptosis induced by BTSA.
-
Cell Treatment: Seed cells in a 6-well plate and treat with BTSA at concentrations around the determined IC₅₀ for 24-48 hours.
-
Cell Harvesting: Collect both adherent and floating cells. Wash with cold PBS.
-
Staining: Resuspend cells in 1X Binding Buffer. Add 5 µL of FITC Annexin V and 5 µL of Propidium Iodide (PI).
-
Incubation: Incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer and analyze immediately using a flow cytometer.
-
Interpretation:
-
Annexin V- / PI- : Live cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic/necrotic cells
-
-
Potential Research Application II: Antimicrobial Agent
Scientific Rationale
2-Mercaptobenzothiazole and its derivatives are a well-documented class of antimicrobial agents with activity against a range of bacteria and fungi.[2][12][19] They are known to inhibit microbial growth, disrupt the formation of resilient biofilms, and inhibit essential bacterial enzymes.[1][19] Some derivatives have shown significant potency against clinically relevant pathogens, including methicillin-resistant Staphylococcus aureus (MRSA). The mechanism of action for some benzothiazoles involves the inhibition of key bacterial enzymes like DNA gyrase.[11][19]
Given this strong precedent, BTSA is a logical candidate for antimicrobial screening. The succinic acid moiety may enhance its activity by facilitating uptake or by interacting with bacterial metabolic pathways. A study on a benzothiazole-succinic hybrid (though with a different linker) showed mild effectiveness against both gram-positive and gram-negative bacteria, supporting this line of inquiry.[20]
Proposed Experimental Investigation Workflow
A standard workflow for antimicrobial drug discovery is appropriate for evaluating BTSA.
Caption: Tiered workflow for evaluating the antimicrobial potential of BTSA.
Key Experimental Protocols
This protocol determines the lowest concentration of BTSA that prevents visible bacterial growth.
-
Inoculum Preparation: Prepare a bacterial suspension (e.g., S. aureus, E. coli) and adjust its turbidity to a 0.5 McFarland standard.
-
Compound Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of BTSA in cation-adjusted Mueller-Hinton Broth (CAMHB). Concentrations may range from 256 µg/mL down to 0.5 µg/mL.
-
Inoculation: Add the standardized bacterial inoculum to each well.
-
Controls: Include a positive control (bacteria, no compound), a negative control (broth only), and an antibiotic control (e.g., Levofloxacin).[19]
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of BTSA in which no visible turbidity (growth) is observed.
This protocol assesses the ability of BTSA to inhibit biofilm formation.
-
Biofilm Formation: In a 96-well plate, add bacterial culture (adjusted to 0.5 McFarland) to Tryptic Soy Broth (TSB) supplemented with glucose. Add sub-MIC concentrations of BTSA.
-
Incubation: Incubate the plate for 24 hours at 37°C without shaking.
-
Wash: Carefully discard the medium and wash the wells three times with PBS to remove planktonic cells.
-
Fixation: Fix the remaining biofilms with methanol for 15 minutes.
-
Staining: Stain the biofilms with 0.1% crystal violet solution for 15 minutes.
-
Solubilization: Wash away excess stain with water. Add 30% acetic acid to each well to solubilize the stain bound to the biofilm.
-
Quantification: Measure the absorbance at 570 nm. A reduction in absorbance compared to the untreated control indicates inhibition of biofilm formation.[19]
Data Presentation and Interpretation
Quantitative data from the proposed experiments should be summarized for clarity and comparative analysis.
Table 1: Sample Data Summary for Anticancer Screening
| Cell Line | BTSA IC₅₀ (µM) | Doxorubicin IC₅₀ (µM) | % Apoptosis at IC₅₀ (Late+Early) |
|---|---|---|---|
| HeLa | Experimental | Experimental | Experimental |
| SW620 | Experimental | Experimental | Experimental |
| HepG2 | Experimental | Experimental | Experimental |
Table 2: Sample Data Summary for Antimicrobial Screening
| Bacterial Strain | BTSA MIC (µg/mL) | Levofloxacin MIC (µg/mL) | % Biofilm Inhibition at 1/2 MIC |
|---|---|---|---|
| S. aureus | Experimental | Experimental | Experimental |
| E. coli | Experimental | Experimental | Experimental |
| P. aeruginosa | Experimental | Experimental | Experimental |
Future Directions
Positive results from these initial in vitro investigations would warrant progression to more complex studies. For anticancer applications, this would include in vivo studies using tumor-bearing mouse models to assess efficacy and safety.[18] For antimicrobial applications, further work could involve exploring the mechanism of action through enzyme inhibition assays (e.g., DNA gyrase) and evaluating activity against clinical isolates with varying resistance profiles.[12][19] The versatile chemical nature of BTSA, with its modifiable carboxylic acid groups, also presents opportunities for creating a diverse library of ester and amide derivatives to establish structure-activity relationships (SAR) and optimize potency.[1]
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An In-depth Technical Guide to 2-(1,3-Benzothiazol-2-ylthio)succinic Acid: Synthesis, Properties, and Biological Potential
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(1,3-Benzothiazol-2-ylthio)succinic acid is a fascinating heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and materials science. Its unique molecular architecture, featuring a rigid benzothiazole core linked to a flexible succinic acid moiety via a thioether bridge, bestows upon it a versatile chemical reactivity and a wide spectrum of potential biological activities. The benzothiazole nucleus is a well-established pharmacophore, a key structural component responsible for the biological activity of many drugs, and is known to exhibit antimicrobial, anticancer, and anti-inflammatory properties. The succinic acid component, a crucial intermediate in the citric acid cycle, can enhance the molecule's solubility and bioavailability and may also contribute to its biological effects.[1] This guide provides a comprehensive overview of the synonyms, chemical properties, synthesis, and potential applications of this compound, with a focus on its relevance to drug discovery and development.
Synonyms and Chemical Identifiers
For clarity and comprehensive database searching, it is crucial to be aware of the various synonyms and identifiers for this compound.
| Identifier Type | Value |
| CAS Number | 95154-01-1 |
| Molecular Formula | C11H9NO4S2 |
| Molecular Weight | 283.32 g/mol |
| IUPAC Name | This compound |
| Synonyms | 2-(Benzo[d]thiazol-2-ylthio)succinic acid, 2-(1,3-benzothiazol-2-ylsulfanyl)succinic acid, (2-Benzothiazolylthio)succinic acid, Butanedioic acid, 2-(2-benzothiazolylthio)-, Reocor 152, Irgacor 252, Irgacor 252LD, Halox 650, Benzthiazol-2-ylthio succinic acid |
Physicochemical Properties
A thorough understanding of the physicochemical properties of a compound is fundamental for its application in research and development.
| Property | Value |
| Appearance | White to yellow solid |
| Boiling Point | 456.6 °C at 760 mmHg |
| Density | 1.6 ± 0.1 g/cm³ |
| Flash Point | 229.9 ± 31.5 °C |
| Refractive Index | 1.725 |
| Storage | Sealed in a dry environment at 2-8°C |
Synthesis of this compound
The synthesis of this compound is typically achieved through the reaction of 2-mercaptobenzothiazole with maleic anhydride in the presence of an acid catalyst. This method provides a straightforward and efficient route to the target compound.
Experimental Protocol: Synthesis
Materials:
-
2-Mercaptobenzothiazole
-
Maleic anhydride
-
70% Sulfuric acid
-
Water
-
Dilute sodium hydroxide solution
-
Hydrochloric acid
Procedure:
-
Suspend 16.8 g of finely powdered 2-mercaptobenzothiazole in 40 ml of 70% sulfuric acid in a reaction vessel.
-
With continuous stirring, add 10.2 g of powdered maleic anhydride to the suspension over the course of 1 hour, maintaining the reaction temperature between 48-51°C.
-
After the addition is complete, continue stirring the mixture at 50°C for an additional hour.
-
Cool the reaction mixture to room temperature.
-
Slowly dilute the mixture by the dropwise addition of 250 ml of water, ensuring the temperature remains between 25-35°C.
-
Stir the diluted mixture for 1 hour to allow for complete precipitation of the product.
-
Filter the precipitate and wash it with water.
-
Dissolve the crude product in a dilute sodium hydroxide solution.
-
Filter the solution to remove any insoluble impurities.
-
Acidify the filtrate with hydrochloric acid to re-precipitate the purified product.
-
Filter the purified precipitate, wash with water, and dry at 60°C in vacuo to yield this compound.
This protocol can be expected to yield approximately 24.7 g (87% of the theoretical yield) of the final product with a melting point of 175-176°C (with decomposition).
Potential Mechanism of Action and Biological Activities
While specific studies on the biological activities of this compound are not extensively documented in publicly available literature, the well-established pharmacological profiles of its constituent moieties—benzothiazole and succinic acid—provide strong indications of its potential therapeutic applications.[1] The benzothiazole scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a broad range of biological activities, including antimicrobial and anticancer effects.[1]
Antimicrobial Activity
The antimicrobial potential of benzothiazole derivatives is well-documented. One of the proposed mechanisms for their antifungal activity is the inhibition of succinate dehydrogenase (SDH), a key enzyme in the mitochondrial electron transport chain and the tricarboxylic acid (TCA) cycle.[2][3][4] By inhibiting SDH, these compounds can disrupt cellular respiration and energy production, leading to fungal cell death. Molecular docking studies suggest that the benzothiazole moiety can engage in hydrophobic interactions with the active site of SDH.[2][3]
Caption: Proposed antimicrobial mechanism of action via succinate dehydrogenase inhibition.
Anticancer Activity
Benzothiazole derivatives have shown significant promise as anticancer agents, acting through various mechanisms, including the induction of apoptosis (programmed cell death) and the suppression of key signaling pathways involved in cancer cell proliferation and survival.[1] The planar benzothiazole ring can intercalate with DNA or interact with the active sites of various enzymes crucial for cancer cell growth.
Experimental Protocols for Biological Evaluation
To assess the biological potential of this compound, standardized in vitro assays are employed.
Antimicrobial Susceptibility Testing: Broth Microdilution Method
This method is used to determine the Minimum Inhibitory Concentration (MIC) of the compound, which is the lowest concentration that prevents visible growth of a microorganism.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 medium for fungi
-
Sterile 96-well microtiter plates
-
Bacterial or fungal strains
-
0.5 McFarland standard
-
Positive control antibiotic (e.g., Ciprofloxacin, Fluconazole)
-
Negative control (broth with DMSO)
Procedure:
-
Compound Preparation: Prepare a stock solution of the test compound in DMSO (e.g., 10 mg/mL).
-
Serial Dilution: Add 100 µL of sterile broth to each well of a 96-well plate. Add 100 µL of the compound stock solution to the first well of each test row and perform a two-fold serial dilution across the plate.
-
Inoculum Preparation: Prepare a microbial suspension equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL) and dilute it to achieve a final concentration of 5 x 10⁵ CFU/mL in the wells.
-
Inoculation: Add 10 µL of the standardized inoculum to each well.
-
Controls: Include growth controls (broth + inoculum), sterility controls (broth only), solvent controls (broth + inoculum + DMSO), and positive controls with a standard antibiotic.
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria or at an appropriate temperature and duration for fungi.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth is observed.
Cytotoxicity Assessment: MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
This compound
-
Cancer cell line (e.g., MCF-7, HeLa)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO or isopropanol
Procedure:
-
Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate overnight to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compound in culture medium and add them to the wells. Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic agent). Incubate for 24-48 hours.
-
MTT Addition: Add 10-20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO or isopropanol to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Caption: General experimental workflow for evaluating biological activity.
Biological Activities of Related Benzothiazole Derivatives
While data for the title compound is limited, numerous studies have reported the potent biological activities of structurally related benzothiazole derivatives.
| Compound Type | Biological Activity | Target/Mechanism | Reference |
| Benzothiazole-2-thiol derivatives | Anticancer | Induction of apoptosis | [1] |
| Benzothiazolylpyrazole-4-carboxamides | Antifungal | Succinate Dehydrogenase (SDH) Inhibition | [2][3] |
| 2-Arylbenzothiazoles | Anticancer | Inhibition of tumor cell proliferation | [5] |
| Benzothiazole-based acetamides | Antifungal | Inhibition of Succinate Dehydrogenase (SDH) | [4] |
Conclusion
This compound represents a versatile scaffold with significant potential in drug discovery and materials science. Its straightforward synthesis and the inherent biological activities associated with the benzothiazole and succinic acid moieties make it an attractive candidate for further investigation. While more research is needed to fully elucidate its specific mechanisms of action and to evaluate its in vivo efficacy and safety, the information presented in this guide provides a solid foundation for researchers and scientists to explore the promising therapeutic applications of this intriguing molecule. The detailed protocols and compiled data on related compounds offer a valuable starting point for future studies aimed at unlocking the full potential of this compound and its derivatives.
References
- Synthesis of benzothiazol-2-ylthiosuccinic acid. PrepChem.com. [Link]
- Discovery of Benzothiazolylpyrazole-4-Carboxamides as Potent Succinate Dehydrogenase Inhibitors through Active Fragment Exchange and Link Approach. PubMed. [Link]
- Discovery of Benzothiazol-2-ylthiophenylpyrazole-4-carboxamides as Novel Succinate Dehydrogenase Inhibitors. PubMed. [Link]
- Design of Novel Benzothiazole-Based Succinate Dehydrogenase Inhibitors Inspired by Polyrhachis dives: Structural Optimization, Potential Fungicidal Activity, and Mechanistic Insights.
- A Facile Synthesis, Characterization and Anticancer Activity Evaluation of Benzothiazole Derivatives. Journal of Chemical Health Risks. [Link]
- Benzothiazole derivatives as anticancer agents. PMC - PubMed Central. [Link]
Sources
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- 2. Discovery of Benzothiazolylpyrazole-4-Carboxamides as Potent Succinate Dehydrogenase Inhibitors through Active Fragment Exchange and Link Approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of Benzothiazol-2-ylthiophenylpyrazole-4-carboxamides as Novel Succinate Dehydrogenase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Benzothiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes & Protocols: Antimicrobial Activity Screening of 2-(1,3-Benzothiazol-2-ylthio)succinic acid
Prepared by: Gemini, Senior Application Scientist
Introduction: The Imperative for Novel Antimicrobial Agents
The rise of antimicrobial resistance (AMR) presents a formidable challenge to global health, rendering conventional antibiotics increasingly ineffective against a spectrum of pathogenic microorganisms.[1] This escalating crisis necessitates the urgent discovery and development of new chemical entities with novel mechanisms of action. Heterocyclic compounds, particularly those containing the benzothiazole scaffold, have garnered significant attention in medicinal chemistry due to their diverse and potent pharmacological activities.[1][2] Benzothiazole derivatives have demonstrated a broad range of biological effects, including antibacterial, antifungal, and anticancer properties.[3][4]
The antimicrobial action of benzothiazole derivatives is often attributed to their ability to interfere with essential cellular processes in microorganisms.[5] Reported mechanisms include the inhibition of crucial enzymes such as DNA gyrase, dihydropteroate synthase, and dihydroorotase, which are vital for microbial DNA replication, folate synthesis, and pyrimidine synthesis, respectively.[5][6] The structural versatility of the benzothiazole ring allows for extensive chemical modifications, enabling the fine-tuning of its biological activity and pharmacokinetic properties.[4]
This application note provides a comprehensive guide for the antimicrobial activity screening of a specific benzothiazole derivative, 2-(1,3-Benzothiazol-2-ylthio)succinic acid . We will detail the scientific rationale behind the experimental design and provide step-by-step protocols for established in vitro screening methods. These protocols are designed to be robust and self-validating, ensuring the generation of reliable and reproducible data for researchers in the fields of microbiology, medicinal chemistry, and drug development.
PART 1: Scientific Rationale and Experimental Design
The preliminary assessment of a novel compound's antimicrobial potential typically involves a tiered screening approach. This begins with qualitative or semi-quantitative methods to identify any antimicrobial activity, followed by more rigorous quantitative assays to determine the potency of the compound.
Initial Screening: The Kirby-Bauer Disk Diffusion Method
The disk diffusion method, also known as the Kirby-Bauer test, is a widely used qualitative technique to assess the antimicrobial susceptibility of bacteria.[7][8] This method is based on the principle of diffusion of an antimicrobial agent from an impregnated paper disk through an agar medium inoculated with a test microorganism.[9] The presence of a zone of inhibition around the disk indicates that the compound is effective in inhibiting the growth of the microorganism. The size of this zone is influenced by factors such as the compound's concentration, its diffusion rate in the agar, and the microorganism's susceptibility.[7]
Causality behind Experimental Choices:
-
Choice of Medium: Mueller-Hinton Agar (MHA) is the recommended medium for routine susceptibility testing of non-fastidious bacteria.[8][9] Its composition is standardized to ensure reproducibility and it has low levels of inhibitors to common antibiotics like sulfonamides and trimethoprim.[9]
-
Inoculum Standardization: The turbidity of the bacterial suspension is adjusted to a 0.5 McFarland standard to ensure a uniform and reproducible bacterial lawn on the agar plate.[8][10] This corresponds to a bacterial concentration of approximately 1-2 x 10⁸ CFU/mL.[10]
-
Disk Placement: Proper spacing of the disks is crucial to prevent the overlapping of inhibition zones, which could lead to inaccurate measurements.[9]
Quantitative Analysis: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
Following a positive result in the initial screening, a quantitative assessment is necessary to determine the compound's potency. The broth microdilution method is a gold-standard technique for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[11][12] The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after a specified incubation period.[12][13]
Causality behind Experimental Choices:
-
Serial Dilutions: A two-fold serial dilution of the test compound is prepared in a suitable broth medium within a 96-well microtiter plate.[13] This allows for the precise determination of the MIC value.
-
Inoculum Concentration: The final inoculum concentration in each well is standardized to approximately 5 x 10⁵ CFU/mL.[14] This concentration is critical for the reproducibility of MIC results.
-
Controls: The inclusion of positive (no antimicrobial agent) and negative (no bacteria) controls is essential for validating the assay.[13] A standard antibiotic is also typically included as a reference control.
PART 2: Protocols for Antimicrobial Screening
Preparation of Test Compound and Microbial Cultures
2.1.1 Stock Solution of this compound
-
Accurately weigh a precise amount of this compound.
-
Dissolve the compound in a minimal amount of a suitable solvent, such as Dimethyl Sulfoxide (DMSO). Note: The final concentration of DMSO in the assay should be kept low (typically ≤1%) to avoid any inhibitory effects on the microorganisms.
-
Bring the solution to the desired final stock concentration (e.g., 10 mg/mL) with sterile distilled water or the appropriate broth medium.
-
Sterilize the stock solution by filtration through a 0.22 µm syringe filter.
-
Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.
2.1.2 Preparation of Microbial Inoculum
-
From a fresh (18-24 hour) culture plate, select 3-5 well-isolated colonies of the test microorganism.
-
Transfer the colonies to a tube containing 4-5 mL of sterile saline or a suitable broth medium (e.g., Tryptic Soy Broth).[10]
-
Incubate the broth culture at the optimal growth temperature for the microorganism (e.g., 35-37°C for most bacteria) until it reaches the turbidity of a 0.5 McFarland standard.[10] This can be visually compared to a commercial standard or measured using a spectrophotometer at 600 nm.
Protocol 1: Kirby-Bauer Disk Diffusion Assay
Materials:
-
Mueller-Hinton Agar (MHA) plates
-
Sterile cotton swabs
-
Sterile blank paper disks (6 mm diameter)
-
Stock solution of this compound
-
Standard antibiotic disks (e.g., Ciprofloxacin, Gentamicin)
-
Solvent control disks (impregnated with the same solvent used for the test compound)
-
Sterile forceps
-
Incubator
Procedure:
-
Within 15 minutes of standardizing the inoculum, dip a sterile cotton swab into the microbial suspension.[10]
-
Remove excess inoculum by pressing and rotating the swab against the inner wall of the tube.[15]
-
Streak the swab evenly across the entire surface of an MHA plate to obtain a confluent lawn of growth. Rotate the plate approximately 60° between streaks to ensure uniform coverage.[15][16]
-
Allow the plate to dry for 3-5 minutes, but no longer than 15 minutes.[15]
-
Impregnate sterile blank paper disks with a known concentration of the this compound stock solution (e.g., 10 µL of a 10 mg/mL solution). Allow the solvent to evaporate completely in a sterile environment.
-
Using sterile forceps, place the impregnated disks, standard antibiotic disks, and a solvent control disk onto the inoculated MHA plate.[8] Ensure the disks are firmly in contact with the agar surface and are spaced at least 24 mm apart from center to center.[9]
-
Invert the plates and incubate at 35-37°C for 16-20 hours.[11]
-
After incubation, measure the diameter of the zones of inhibition in millimeters (mm) using a ruler or caliper.[8]
Data Presentation:
| Test Compound/Control | Concentration per Disk | Zone of Inhibition (mm) |
| This compound | 100 µg | Example: 18 |
| Ciprofloxacin (Positive Control) | 5 µg | Example: 25 |
| DMSO (Solvent Control) | 10 µL | Example: 0 |
Protocol 2: Broth Microdilution for MIC Determination
Materials:
-
Sterile 96-well round-bottom microtiter plates[17]
-
Cation-adjusted Mueller-Hinton Broth (CAMHB) or other suitable broth
-
Stock solution of this compound
-
Standard antibiotic stock solution
-
Standardized microbial inoculum (diluted to approximately 1 x 10⁶ CFU/mL)
-
Multichannel pipette
-
Incubator
-
Microplate reader (optional)
Procedure:
-
Add 100 µL of sterile broth to all wells of a 96-well microtiter plate.
-
Add 100 µL of the this compound stock solution to the first well of a row.
-
Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing thoroughly, and repeating this process across the row. Discard 100 µL from the last well containing the compound.[17]
-
The last two wells of the row will serve as controls: one for positive control (broth and inoculum) and one for negative/sterility control (broth only).[13]
-
Inoculate all wells, except the negative control, with 5 µL of the diluted microbial suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.[17]
-
Seal the plate and incubate at 35-37°C for 16-20 hours.[11][12]
-
After incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.[13][18] Growth can also be assessed by measuring the optical density at 600 nm using a microplate reader.
Data Presentation:
| Microorganism | Test Compound | MIC (µg/mL) |
| Staphylococcus aureus ATCC 25923 | This compound | Example: 16 |
| Escherichia coli ATCC 25922 | This compound | Example: 32 |
| Candida albicans ATCC 90028 | This compound | Example: 64 |
| Staphylococcus aureus ATCC 25923 | Ciprofloxacin | Example: 1 |
PART 3: Visualizations
Caption: Workflow for the Kirby-Bauer Disk Diffusion Assay.
Caption: Workflow for the Broth Microdilution MIC Assay.
References
- Microbe Online. (2013, November 15).
- Synthesis and Antimicrobial Screening of Some Novel 2-amino Benzothiazole Derivatives. (n.d.). Journal of Drug Delivery and Therapeutics. [Link]
- Wikipedia. (n.d.). Broth microdilution. [Link]
- Synthesis and antibacterial evaluation of benzothiazole derivatives. (2024, September 3). International Journal of Pharmaceutical Sciences and Research. [Link]
- MI - Microbiology. (n.d.). Broth Microdilution. [Link]
- Wiegand, I., Hilpert, K., & Hancock, R. E. W. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances.
- Creative Biolabs. (n.d.). Disk Diffusion Method for Antibiotic Susceptibility Test. [Link]
- Recent insights into antibacterial potential of benzothiazole derivatives. (2023, May 29). Future Journal of Pharmaceutical Sciences. [Link]
- Screening and Molecular Docking of Novel Benzothiazole Derivatives as Potential Antimicrobial Agents. (2020, April 29). Molecules. [Link]
- Synthesis and Antimicrobial, Anticancer and Anti-Oxidant Activities of Novel 2,3-Dihydropyrido[2,3-d]pyrimidine-4-one and Pyrrolo[2,1-b][11][18]benzothiazole Derivatives via Microwave-Assisted Synthesis. (2022, February 12). Molecules. [Link]
- Synthesis, reactions and antimicrobial activity of benzothiazoles. (2015, August 7). European Journal of Chemistry. [Link]
- Hancock Lab. (n.d.). MIC Determination By Microtitre Broth Dilution Method. [Link]
- Microbe Notes. (2022, May 18). Kirby Bauer Disc Diffusion Method For Antibiotic Susceptibility Testing. [Link]
- World Organisation for Animal Health. (n.d.). LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. [Link]
- Singh, M., et al. (2014). Design, Synthesis and mode of action of some benzothiazole derivatives bearing amide moiety as antibacterial agents. RSC Advances, 4(35), 18243-18254. [Link]
- American Society for Microbiology. (2009, December 8). Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. [Link]
- Wikipedia. (n.d.). Disk diffusion test. [Link]
- Tendencia, E. A. (2004). Disk diffusion method.
- Review on the Developments of Benzothiazole-containing Antimicrobial Agents. (2022, December 1). Current Organic Chemistry. [Link]
- NHBS Academic & Professional Books. (n.d.). Antimicrobial Susceptibility Testing Protocols. [Link]
- National Center for Biotechnology Information. (n.d.). Antimicrobial Susceptibility Testing.
- METHODOLOGIES FOR ANTIMICROBIAL SUSCEPTIBILITY TESTING. (n.d.). [Link]
- Design, Synthesis and Biological Evaluation of Benzothiazole Derivatives for Antimicrobial Activity. (n.d.). Journal of Chemical Health Risks. [Link]
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- 2. Synthesis and antibacterial evaluation of benzothiazole derivatives [wisdomlib.org]
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- 5. Screening and Molecular Docking of Novel Benzothiazole Derivatives as Potential Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recent insights into antibacterial potential of benzothiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Disk Diffusion Method for Antibiotic Susceptibility Test - Creative Biolabs [live-biotherapeutic.creative-biolabs.com]
- 8. microbenotes.com [microbenotes.com]
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- 14. Antimicrobial Susceptibility Testing - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
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- 16. Disk diffusion test - Wikipedia [en.wikipedia.org]
- 17. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 18. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
Application Notes and Protocols: In Vitro Cytotoxicity Profiling of 2-(1,3-Benzothiazol-2-ylthio)succinic acid
Introduction: Unveiling the Bioactive Potential of a Novel Benzothiazole Scaffold
The benzothiazole nucleus is a cornerstone in medicinal chemistry, forming the structural basis of compounds with a wide array of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] The compound 2-(1,3-Benzothiazol-2-ylthio)succinic acid represents a strategic hybridization of two key molecular entities: the proven benzothiazole pharmacophore and succinic acid, a vital intermediate in the cellular citric acid cycle.[2] This unique combination suggests the potential for novel biological activity, making a thorough evaluation of its cytotoxic profile an essential first step in the drug discovery process.[4][5]
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to conduct a primary in vitro cytotoxicity assessment of this compound. The protocols herein describe a tiered approach, beginning with broad-spectrum cell viability and membrane integrity assays, and progressing to a more specific evaluation of apoptosis induction. This structured workflow is designed to yield a robust preliminary dataset on the compound's cytotoxic potential.
Tier 1: Foundational Cytotoxicity Assessment
The initial assessment of a novel compound involves determining its effect on overall cell viability and membrane integrity. This is crucial for establishing a dose-response relationship and identifying the concentration range for further mechanistic studies. We will employ two of the most robust and widely accepted assays for this purpose: the MTT assay for metabolic activity and the LDH release assay for membrane integrity.
MTT Assay: A Measure of Metabolic Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell viability.[6] The principle lies in the ability of mitochondrial dehydrogenases in living cells to reduce the yellow tetrazolium salt (MTT) into purple formazan crystals.[7] The amount of formazan produced is directly proportional to the number of viable, metabolically active cells.[6][8]
Key Experimental Rationale: This assay provides a rapid and sensitive measure of the compound's effect on cellular metabolic function, which is often an early indicator of cytotoxicity. A decrease in the metabolic rate can signify cellular stress or the initiation of cell death pathways.
dot graph TD { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=9];
} Figure 1: MTT Assay Workflow and Principle.
Protocol: MTT Assay
Materials:
-
This compound (stock solution in DMSO)
-
Selected cancer cell line (e.g., HepG2, MCF-7, A549)
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).[7]
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl).[9]
-
96-well flat-bottom plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate overnight at 37°C in a 5% CO2 incubator.[7][9]
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Carefully remove the medium from the wells and add 100 µL of the compound dilutions. Include vehicle control (DMSO) and untreated control wells.
-
Incubation: Incubate the plate for the desired exposure times (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 10-20 µL of MTT solution (5 mg/mL) to each well and incubate for 3-4 hours at 37°C.[6][7][8]
-
Formazan Solubilization: Carefully remove the medium containing MTT. Add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.[7][8]
-
Absorbance Measurement: Incubate the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[7] Read the absorbance at 570 nm using a microplate reader.[8]
Data Analysis:
-
Calculate the percentage of cell viability using the following formula: % Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
-
Plot the % viability against the compound concentration to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).
Data Presentation Template:
| Concentration (µM) | Absorbance (570 nm) - Replicate 1 | Absorbance (570 nm) - Replicate 2 | Absorbance (570 nm) - Replicate 3 | Average Absorbance | % Viability |
| 0 (Control) | 100 | ||||
| 0.1 | |||||
| 1 | |||||
| 10 | |||||
| 50 | |||||
| 100 |
Lactate Dehydrogenase (LDH) Release Assay: A Marker of Membrane Damage
The LDH assay is a cytotoxicity assay that quantifies the release of lactate dehydrogenase from damaged cells into the culture supernatant.[10] LDH is a stable cytosolic enzyme that is released upon plasma membrane rupture, a hallmark of necrosis and late-stage apoptosis.[11] The released LDH catalyzes the conversion of lactate to pyruvate, which is coupled to the reduction of a tetrazolium salt to a colored formazan product.[12] The intensity of the color is proportional to the amount of LDH released and, therefore, to the number of damaged cells.[10]
Key Experimental Rationale: This assay is complementary to the MTT assay. While MTT measures a loss of metabolic function, the LDH assay directly quantifies cell membrane damage. Performing both assays provides a more complete picture of the compound's cytotoxic mechanism. For instance, a compound could inhibit metabolic activity without immediately causing membrane rupture.
dot graph TD { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=9];
} Figure 2: LDH Release Assay Workflow and Principle.
Protocol: LDH Release Assay
Materials:
-
LDH Cytotoxicity Assay Kit (commercially available)
-
Treated cell culture plates (from the same experimental setup as the MTT assay)
-
Lysis buffer (usually provided in the kit for maximum LDH release control)
-
96-well flat-bottom plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Prepare Controls: In addition to the treated and untreated wells, prepare a "maximum LDH release" control by adding lysis buffer to a set of untreated wells 45 minutes before the end of the incubation period.[12][13]
-
Collect Supernatant: After the incubation period, centrifuge the 96-well plate at a low speed (e.g., 250 x g) for 5 minutes to pellet the cells.[11]
-
Transfer Supernatant: Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.[13]
-
Add Reaction Mixture: Add 50 µL of the LDH reaction mixture to each well of the new plate.[13]
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.[13]
-
Add Stop Solution: Add 50 µL of the stop solution to each well.[13]
-
Absorbance Measurement: Gently tap the plate to mix and measure the absorbance at 490 nm.[10][13] A reference wavelength of 680 nm can be used to subtract background absorbance.[13]
Data Analysis:
-
Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Absorbance of treated cells - Absorbance of untreated control) / (Absorbance of maximum LDH release - Absorbance of untreated control)] x 100
-
Plot the % cytotoxicity against the compound concentration.
Data Presentation Template:
| Concentration (µM) | Absorbance (490 nm) - Replicate 1 | Absorbance (490 nm) - Replicate 2 | Absorbance (490 nm) - Replicate 3 | Average Absorbance | % Cytotoxicity |
| 0 (Untreated) | 0 | ||||
| Max Release | 100 | ||||
| 0.1 | |||||
| 1 | |||||
| 10 | |||||
| 50 | |||||
| 100 |
Tier 2: Investigating the Mechanism of Cell Death - Apoptosis
If the Tier 1 assays indicate significant cytotoxicity, the next logical step is to investigate the mechanism of cell death. Apoptosis, or programmed cell death, is a common mechanism for anticancer agents.[14] A key hallmark of apoptosis is the activation of a family of proteases called caspases.[15]
Caspase-3/7 Activity Assay: A Key Indicator of Apoptosis
Caspase-3 and Caspase-7 are effector caspases that are activated during the execution phase of apoptosis.[16] Their activation leads to the cleavage of key cellular proteins, resulting in the characteristic morphological changes of apoptosis.[15] This assay utilizes a proluminescent or fluorogenic substrate containing the tetrapeptide sequence DEVD, which is the recognition sequence for Caspase-3 and -7.[17][18] Cleavage of this substrate by active caspases releases a luminescent or fluorescent signal that is proportional to the amount of caspase activity.[17]
Key Experimental Rationale: Detecting the activation of Caspase-3/7 provides strong evidence that the compound induces apoptosis. This assay is highly specific and sensitive, making it an excellent tool for mechanistic studies.
dot graph TD { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=9];
} Figure 3: Caspase-3/7 Assay Workflow and Principle.
Protocol: Caspase-3/7 Glo® Assay
Materials:
-
Caspase-Glo® 3/7 Assay Kit (commercially available)
-
Treated cell culture plates (white-walled plates are recommended for luminescence assays)
-
Multichannel pipette
-
Luminometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in a white-walled 96-well plate and treat with this compound as described for the MTT assay.
-
Reagent Preparation: Prepare the Caspase-Glo® 3/7 reagent according to the manufacturer's instructions.
-
Reagent Addition: After the desired incubation period, remove the plate from the incubator and allow it to equilibrate to room temperature. Add 100 µL of the Caspase-Glo® 3/7 reagent to each well.[17]
-
Incubation: Mix the contents of the wells by gently shaking the plate. Incubate at room temperature for 1-2 hours, protected from light.
-
Luminescence Measurement: Measure the luminescence of each well using a luminometer.
Data Analysis:
-
Calculate the fold change in caspase activity relative to the untreated control. Fold Change = (Luminescence of treated cells) / (Luminescence of untreated control)
-
Plot the fold change against the compound concentration.
Data Presentation Template:
| Concentration (µM) | Luminescence (RLU) - Replicate 1 | Luminescence (RLU) - Replicate 2 | Luminescence (RLU) - Replicate 3 | Average Luminescence | Fold Change in Caspase Activity |
| 0 (Untreated) | 1.0 | ||||
| 0.1 | |||||
| 1 | |||||
| 10 | |||||
| 50 | |||||
| 100 |
Conclusion and Future Directions
This guide provides a robust framework for the initial in vitro cytotoxicity profiling of this compound. By systematically evaluating its impact on cell viability, membrane integrity, and apoptosis induction, researchers can gain valuable insights into its potential as a therapeutic agent. Positive results from these assays would warrant further investigation into more detailed mechanisms of action, such as cell cycle analysis, mitochondrial membrane potential assays, and the evaluation of specific apoptotic pathway proteins. The provided protocols are designed to be adaptable to various cell lines and experimental conditions, serving as a solid foundation for the preclinical assessment of this novel benzothiazole derivative.
References
- National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual.
- Provost, J. (2019). MTT Proliferation Assay Protocol. ResearchGate.
- ACS Publications. (n.d.). Synthesis and Mechanism of Hypoglycemic Activity of Benzothiazole Derivatives. Journal of Medicinal Chemistry.
- PubMed. (n.d.). Synthesis, biological evaluation and mechanism of action of benzothiazole derivatives with aromatic hydrazone moiety, a new class of antileishmanial compounds.
- MDPI. (n.d.). Benzothiazole-Based Therapeutics: FDA Insights and Clinical Advances.
- Alfa Cytology. (n.d.). In Vitro Cytotoxicity Assay.
- National Center for Biotechnology Information. (2011). A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time.
- Cell Biologics Inc. (n.d.). LDH Assay.
- Molecular Devices. (n.d.). EarlyTox Caspase-3/7 R110 Assay Kit.
- Kosheeka. (n.d.). In Vitro Cytotoxicity Assays: Applications in Drug Discovery.
Sources
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- 6. broadpharm.com [broadpharm.com]
- 7. researchgate.net [researchgate.net]
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- 9. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 10. LDH assay kit guide: Principles and applications | Abcam [abcam.com]
- 11. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time - PMC [pmc.ncbi.nlm.nih.gov]
- 12. LDH Cytotoxicity Assay Kit | Cell Signaling Technology [cellsignal.com]
- 13. cellbiologics.com [cellbiologics.com]
- 14. Synthesis, biological evaluation and mechanism of action of benzothiazole derivatives with aromatic hydrazone moiety, a new class of antileishmanial compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. stemcell.com [stemcell.com]
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- 18. Cell Meter™ Caspase 3/7 Activity Apoptosis Assay Kit *Green Fluorescence* | AAT Bioquest [aatbio.com]
Application Notes and Protocols for 2-(1,3-Benzothiazol-2-ylthio)succinic Acid as a Corrosion Inhibitor for Mild Steel
An In-Depth Technical Guide
Authored by: Gemini, Senior Application Scientist
Introduction: The Imperative for Advanced Corrosion Mitigation
The corrosion of mild steel, a ubiquitous material in industrial applications, represents a significant economic and safety challenge. Acidic environments, commonly encountered in processes such as industrial cleaning, pickling, and oil and gas exploration, accelerate the degradation of mild steel infrastructure. The deployment of organic corrosion inhibitors is a cornerstone of material preservation strategies. These inhibitors function by adsorbing onto the metal surface, forming a protective barrier that impedes the electrochemical processes of corrosion.
An effective organic inhibitor typically possesses molecular features that facilitate strong surface adsorption, such as heteroatoms (N, S, O), aromatic rings, and multiple bonds. 2-(1,3-Benzothiazol-2-ylthio)succinic acid (BTSA) has emerged as a highly promising corrosion inhibitor for mild steel in acidic media. Its molecular architecture is uniquely suited for this role, incorporating several key functional groups:
-
A benzothiazole ring , containing nitrogen and sulfur heteroatoms and a π-electron system, which serves as a primary center for adsorption.
-
A flexible thioether linkage (-S-), which provides an additional sulfur atom for coordination with the metal surface.
-
Two carboxylic acid groups (-COOH), which enhance solubility in aqueous media and provide oxygen atoms as further adsorption sites.
This guide provides a comprehensive overview of the synthesis, mechanism of action, and detailed experimental protocols for evaluating the efficacy of BTSA as a corrosion inhibitor for mild steel.
Synthesis of this compound (BTSA)
The synthesis of BTSA is typically achieved through a direct reaction between 2-mercaptobenzothiazole and maleic anhydride. The thiol group on the benzothiazole acts as a nucleophile, attacking the electrophilic double bond of the maleic anhydride, which subsequently hydrolyzes to the dicarboxylic acid.[1][2]
Protocol 2.1: Synthesis of BTSA
-
Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer and a thermometer, suspend 16.8 g of finely powdered 2-mercaptobenzothiazole in 40 ml of 70% sulfuric acid.
-
Reagent Addition: While stirring, add 10.2 g of powdered maleic anhydride portion-wise over the course of 1 hour. Maintain the reaction temperature between 48-51°C.
-
Reaction Maintenance: After the addition is complete, continue stirring the mixture at 50°C for an additional hour.
-
Precipitation: Cool the reaction mixture to room temperature. Slowly dilute the mixture by the dropwise addition of 250 ml of water, ensuring the temperature remains between 25-35°C.
-
Initial Filtration: After allowing the mixture to stand for 1 hour, filter the precipitated product using a Buchner funnel.
-
Purification (Base Wash): Dissolve the crude product in a dilute aqueous solution of sodium hydroxide. Filter this solution to remove any insoluble impurities.
-
Reprecipitation: Acidify the filtrate with hydrochloric acid until the product fully precipitates.
-
Final Filtration and Drying: Filter the purified precipitate and dry it at 60°C in a vacuum oven. This procedure typically yields BTSA with a melting point of 175-176°C (with decomposition).[2]
Mechanism of Corrosion Inhibition
The efficacy of BTSA as a corrosion inhibitor is rooted in its ability to adsorb onto the mild steel surface and form a robust protective film. This process is governed by a combination of physical (physisorption) and chemical (chemisorption) interactions.
-
Physisorption: This involves electrostatic interactions between the charged metal surface (which is positively charged in acidic solution) and the protonated inhibitor molecule, as well as the negatively charged chloride or sulfate ions from the acid.
-
Chemisorption: This is a stronger interaction involving the sharing of electrons between the inhibitor molecule and the vacant d-orbitals of iron atoms on the steel surface. The numerous active sites in the BTSA molecule—the lone pair electrons on the nitrogen, sulfur, and oxygen atoms, and the π-electrons of the benzothiazole ring—act as electron donors, forming coordinate covalent bonds with the iron atoms.[3][4][5]
This adsorption process blocks the active sites on the steel surface, thereby inhibiting both the anodic dissolution of iron (Fe → Fe²⁺ + 2e⁻) and the cathodic evolution of hydrogen (2H⁺ + 2e⁻ → H₂).[3][6]
Theoretical Foundation: Quantum Chemical Insights
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), provide valuable insights into the inhibitor-metal interaction at a molecular level.[7][8][9] Key parameters derived from these calculations help predict the inhibition efficiency:
-
EHOMO (Energy of the Highest Occupied Molecular Orbital): A higher EHOMO value indicates a greater tendency of the molecule to donate electrons to the metal's vacant d-orbitals, leading to stronger adsorption and better inhibition.[10]
-
ELUMO (Energy of the Lowest Unoccupied Molecular Orbital): A lower ELUMO value suggests a greater ability of the molecule to accept electrons from the metal surface, forming a feedback bond that strengthens the overall interaction.
-
Energy Gap (ΔE = ELUMO - EHOMO): A smaller energy gap implies higher reactivity of the inhibitor molecule, which generally correlates with higher inhibition efficiency.
The distribution of HOMO and LUMO across the BTSA molecule identifies the specific atoms (the active sites) that participate most actively in the electron donation and acceptance processes, confirming the role of the benzothiazole ring and heteroatoms.[10]
Experimental Evaluation Protocols
A multi-technique approach is essential for a thorough evaluation of BTSA's performance. Electrochemical methods provide quantitative data on inhibition efficiency, while surface analysis techniques offer qualitative and chemical evidence of the protective film.
Materials and Preparation
-
Working Electrode: Mild steel coupons (e.g., AISI 1018 or Q235) with a defined exposed surface area (e.g., 1 cm²).
-
Corrosive Medium: 1 M HCl or 0.5 M H₂SO₄ solution, prepared by diluting analytical grade acid with deionized water.
-
Inhibitor Solutions: Prepare a stock solution of BTSA in the corrosive medium. Subsequent concentrations are prepared by serial dilution.
-
Sample Preparation Protocol:
-
Mechanically polish the mild steel coupons with successively finer grades of silicon carbide (SiC) abrasive paper (e.g., from 200 to 1200 grit).
-
Rinse the polished coupons thoroughly with deionized water, followed by degreasing with acetone.
-
Dry the coupons in a stream of warm air and store them in a desiccator before use.[11]
-
Electrochemical Measurements
Electrochemical tests are performed using a standard three-electrode cell configuration with a potentiostat/galvanostat.
-
Working Electrode (WE): Prepared mild steel coupon.
-
Reference Electrode (RE): Saturated Calomel Electrode (SCE) or Ag/AgCl electrode.
-
Counter Electrode (CE): Platinum or graphite rod.
Protocol 4.2.1: Potentiodynamic Polarization (PDP)
This technique measures the current response to a controlled potential sweep, providing information on corrosion rate and inhibition mechanism.[12][13][14]
-
Stabilization: Immerse the three-electrode setup in the test solution (with and without BTSA) and allow the open circuit potential (OCP) to stabilize for approximately 30-60 minutes.
-
Potential Sweep: Once EOCP is stable, apply a potential sweep from -250 mV to +250 mV versus EOCP at a slow scan rate (e.g., 0.5 mV/s or 1 mV/s).[12]
-
Data Analysis:
-
Plot the potential (E) versus the logarithm of the current density (log i).
-
Extrapolate the linear Tafel regions of the cathodic and anodic curves back to the corrosion potential (Ecorr) to determine the corrosion current density (icorr).[15]
-
Calculate the Inhibition Efficiency (%IE) using the following equation:
%IE = [(icorr(blank) - icorr(inh)) / icorr(blank)] x 100 Where icorr(blank) and icorr(inh) are the corrosion current densities in the absence and presence of the inhibitor, respectively.
-
Analyze the shift in Ecorr. A shift of less than 85 mV indicates a mixed-type inhibitor, while a larger shift suggests either anodic or cathodic control.[3][15]
-
Protocol 4.2.2: Electrochemical Impedance Spectroscopy (EIS)
EIS is a non-destructive technique that provides detailed information about the electrode surface, including the formation of a protective film.[16][17][18]
-
Stabilization: As with PDP, immerse the electrodes and allow the OCP to stabilize.
-
Measurement: At the stable EOCP, apply a small amplitude AC sinusoidal voltage signal (e.g., 10 mV peak-to-peak) over a wide frequency range (e.g., 100 kHz to 10 mHz).[19]
-
Data Analysis:
-
Plot the impedance data in Nyquist (Zimaginary vs. Zreal) and Bode (log |Z| and phase angle vs. log f) formats.
-
In the Nyquist plot, a larger semicircle diameter corresponds to a higher charge transfer resistance (Rct) and better corrosion protection.
-
Model the data using an appropriate equivalent electrical circuit (e.g., a Randles circuit) to extract quantitative parameters like solution resistance (Rs), charge transfer resistance (Rct), and double-layer capacitance (Cdl).[16]
-
Calculate the Inhibition Efficiency (%IE) from the Rct values:
%IE = [(Rct(inh) - Rct(blank)) / Rct(inh)] x 100 Where Rct(inh) and Rct(blank) are the charge transfer resistances in the presence and absence of the inhibitor, respectively.
-
Surface Analysis Techniques
These methods provide direct visual and chemical confirmation of the inhibitor's action.[20]
Protocol 4.3.1: Scanning Electron Microscopy (SEM)
-
Sample Exposure: Immerse mild steel coupons in the corrosive solution with and without the optimal concentration of BTSA for a set period (e.g., 6-24 hours).
-
Preparation: After immersion, gently rinse the coupons with deionized water and dry them.
-
Imaging: Analyze the surface morphology of the coupons using an SEM. Compare the inhibited surface with the uninhibited (blank) surface. The inhibited surface should appear much smoother, with significantly less pitting and damage.[21][22]
Protocol 4.3.2: Atomic Force Microscopy (AFM)
-
Sample Preparation: Prepare samples as described for SEM analysis.
-
Imaging: Analyze the surface topography and roughness using an AFM. The formation of an adsorbed inhibitor film will result in a significant decrease in the average surface roughness compared to the sample corroded in the blank solution.[21][23]
Protocol 4.3.3: X-ray Photoelectron Spectroscopy (XPS)
-
Sample Preparation: Prepare an inhibited steel sample as described above.
-
Analysis: Analyze the surface of the coupon using XPS to determine its elemental composition. The detection of N 1s, S 2p, and O 1s peaks in the XPS spectrum of the inhibited sample confirms the adsorption of the BTSA molecule onto the steel surface.[11][22]
Data Presentation and Workflow
Quantitative Data Summary
The following tables provide an example of how to structure the quantitative results obtained from electrochemical tests.
Table 1: Potentiodynamic Polarization Data for Mild Steel in 1 M HCl with BTSA
| Inhibitor Conc. (M) | Ecorr (mV vs. SCE) | icorr (μA/cm²) | βa (mV/dec) | βc (mV/dec) | %IE |
|---|---|---|---|---|---|
| Blank | -485 | 1150 | 95 | -120 | - |
| 1 x 10⁻⁵ | -478 | 210 | 91 | -115 | 81.7 |
| 5 x 10⁻⁵ | -472 | 98 | 88 | -112 | 91.5 |
| 1 x 10⁻⁴ | -465 | 45 | 85 | -108 | 96.1 |
| 5 x 10⁻⁴ | -460 | 28 | 83 | -105 | 97.6 |
Table 2: Electrochemical Impedance Spectroscopy Data for Mild Steel in 1 M HCl with BTSA
| Inhibitor Conc. (M) | Rct (Ω cm²) | Cdl (μF/cm²) | %IE |
|---|---|---|---|
| Blank | 45 | 350 | - |
| 1 x 10⁻⁵ | 255 | 95 | 82.4 |
| 5 x 10⁻⁵ | 540 | 62 | 91.7 |
| 1 x 10⁻⁴ | 1120 | 45 | 96.0 |
| 5 x 10⁻⁴ | 1280 | 38 | 96.5 |
Experimental Workflow Diagram
References
- ACS Publications. A Quantum Computational Method for Corrosion Inhibition. [Link]
- MDPI.
- ResearchGate. Quantum Chemical Calculations on Corrosion Inhibition Efficacy of Benzodiazepines on Mild Steel in Acid Medium. [Link]
- PrepChem.com. Synthesis of benzothiazol-2-ylthiosuccinic acid. [Link]
- ResearchGate. Quantum Chemical Study on the Corrosion Inhibition of Some Oxadiazoles. [Link]
- ResearchGate. Surface analysis of inhibitor films formed by imidazolines and amides on mild steel in an acidic environment. [Link]
- Gamry Instruments. Why Use Electrochemical Techniques for Corrosion Measurement?. [Link]
- RSC Publishing. Electrochemical and quantum chemical studies on the corrosion inhibition of 1037 carbon steel by different types of surfactants. [Link]
- ResearchGate. Surface Characterization Techniques in Corrosion Inhibition Research. [Link]
- ResearchGate. Potentiodynamic polarization curves of corrosion inhibition of mild.... [Link]
- Taylor & Francis.
- SpringerLink. Application of electrochemical impedance spectroscopy technology to evaluate passivation performance of film forming and adsorption types corrosion inhibitors. [Link]
- The Journal of Physical Chemistry C. Electrochemical, Theoretical, and Surface Morphological Studies of Corrosion Inhibition Effect of Green Naphthyridine Derivatives on Mild Steel in Hydrochloric Acid. [Link]
- ResearchGate.
- VLCI. Corrosion Testing via Electrochemical Impedance Spectroscopy (EIS). [Link]
- Corrosion Doctors.
- ResearchGate. Potentiodynamic polarization analysis with various corrosion inhibitors on A508/IN-182/IN-52M/308L/316L welds. [Link]
- Zerust Excor. Using Electrochemical Impedance Spectroscopy (EIS) Method for a Better Understanding of the Corrosion System. [Link]
- Bureau of Reclamation.
- AASCIT. Study of corrosion inhibition by Electrochemical Impedance Spectroscopy method of 5083 aluminum alloy in 1M HCl solution conta. [Link]
- Journal of Microbiology, Biotechnology and Food Sciences. SYNTHESIS OF SOME 2-SUBSTITUTED BENZOTHIAZOLE DERIVATIVES AND EVALUATION OF THEIR ANTICANCER AND ANTI-MICROBIAL ACTIVITIES. [Link]
- ResearchGate. Interpretation of Cyclic Potentiodynamic Polarization Test Results for Study of Corrosion Behavior of Metals: A Review. [Link]
- MDPI. Synergistic Corrosion Inhibition of Mild Steel in Acidic Media by a Benzimidazole–Thiophene Ligand and Its Metal Complexes: A Multi-Technique Electrochemical Approach. [Link]
- ResearchGate. Elucidating the adsorption mechanism and corrosion inhibition performance of benzothiazolium salts on carbon steel in acidic solution. [Link]
- King Fahd University of Petroleum & Minerals. Corrosion inhibition and adsorption behaviour of benzothiazole compounds on mild steel in an acidic environment: Experimental and theoretical approach. [Link]
- ResearchGate. Adsorption and corrosion inhibition of mild steel in 0.5 M H2SO4 by a new thiazine derivative 2H-benzo[b][1][9]thiazin-3(4H)-one using experimental and theoretical approaches. [Link]
- RSC Publishing. Elucidating the adsorption mechanism and corrosion inhibition performance of benzothiazolium salts on carbon steel in acidic solution. [Link]
- ResearchGate. Adsorption study of N (-benzo[d]thiazol-2-yl)-1-(thiophene-2-yl) methanimine at mild steel/aqueous H2SO4 interface. [Link]
- MDPI. Synergistic Corrosion Inhibition of Q235B Steel in Sulfuric Acid by a Novel Hybrid Film Derived from L-Aspartic Acid β-Methyl Ester and Glutaraldehyde. [Link]
- MDPI. Inhibition of Mild Steel Corrosion by 4-benzyl-1-(4-oxo-4-phenylbutanoyl)thiosemicarbazide: Gravimetrical, Adsorption and Theoretical Studies. [Link]
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- 5. researchgate.net [researchgate.net]
- 6. Elucidating the adsorption mechanism and corrosion inhibition performance of benzothiazolium salts on carbon steel in acidic solution - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. pubs.acs.org [pubs.acs.org]
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- 18. Corrosion System | Using EIS Method for a Better Understanding [zerust.com]
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Application Note & Protocol: A Validated Two-Step Synthesis of 2-(1,3-Benzothiazol-2-ylthio)succinic Acid Amides
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
The benzothiazole nucleus is a prominent scaffold in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2][3][4][5] This application note provides a detailed, two-part protocol for the synthesis of novel 2-(1,3-Benzothiazol-2-ylthio)succinic acid amides. The synthetic strategy involves an initial acid-catalyzed synthesis of the key intermediate, this compound, followed by its conversion to the target diamides. We present two robust and validated methods for the final amidation step: a thionyl chloride-mediated conversion and a milder DCC-promoted coupling reaction. This guide is designed to be self-validating, with in-depth explanations for experimental choices, ensuring both reproducibility and a foundational understanding of the reaction mechanisms for further derivatization.
Overall Synthetic Scheme
The synthesis is logically divided into two primary stages: the formation of the thioether-linked dicarboxylic acid, followed by the amidation of this intermediate.
Caption: Overall two-step reaction pathway.
Part 1: Synthesis of this compound Intermediate (CAS: 95154-01-1)
Principle and Mechanism
This synthesis is a classic example of a nucleophilic addition reaction.[6] The thiol group of 2-mercaptobenzothiazole acts as a potent nucleophile, attacking one of the electron-deficient carbons of the α,β-unsaturated system in maleic anhydride. The use of a strong acid catalyst, such as 70% sulfuric acid, protonates the carbonyl oxygen of the anhydride, further increasing the electrophilicity of the double bond and facilitating the nucleophilic attack. Subsequent hydrolysis of the anhydride ring during aqueous workup yields the desired dicarboxylic acid.
Materials and Reagents
| Reagent/Material | Grade | Supplier Example | Notes |
| 2-Mercaptobenzothiazole | Reagent, 97% | Sigma-Aldrich | Must be finely powdered for optimal reaction. |
| Maleic Anhydride | ReagentPlus®, ≥99% | Sigma-Aldrich | Must be finely powdered. |
| Sulfuric Acid (H₂SO₄) | ACS Reagent, 95-98% | Fisher Scientific | Used to prepare 70% (v/v) solution. |
| Sodium Hydroxide (NaOH) | Pellets, ACS Reagent | VWR | For purification. |
| Hydrochloric Acid (HCl) | ACS Reagent, 37% | VWR | For product precipitation. |
| Deionized Water | High Purity | In-house | |
| Round-bottom flask (250 mL) | - | - | With magnetic stirrer. |
| Magnetic Stir Plate/Heater | - | - | With temperature control. |
| Dropping Funnel | - | - | For controlled addition of water. |
| Büchner Funnel & Flask | - | - | For vacuum filtration. |
Experimental Workflow: Synthesis of the Diacid Intermediate
Caption: Step-by-step workflow for diacid synthesis and purification.
Detailed Step-by-Step Protocol
-
Reaction Setup : In a 250 mL round-bottom flask equipped with a magnetic stir bar, suspend 16.8 g of finely powdered 2-mercaptobenzothiazole in 40 mL of 70% sulfuric acid. The use of powdered reagents maximizes surface area, which is crucial for this heterogeneous mixture.
-
Reagent Addition : Begin stirring and gently heat the suspension to 48-51°C. Add 10.2 g of powdered maleic anhydride in small portions over the course of 1 hour.[7][8] Causality : This controlled addition prevents a sudden exotherm and ensures a homogenous reaction rate.
-
Reaction : After the addition is complete, continue stirring the mixture at 50°C for an additional hour to drive the reaction to completion.[7]
-
Precipitation : Cool the reaction mixture to room temperature. Carefully dilute the mixture by the dropwise addition of 250 mL of water, ensuring the temperature does not exceed 35°C. Causality : This step precipitates the organic product, which is insoluble in the aqueous acidic solution. Slow addition is critical to manage the heat generated from diluting concentrated acid.
-
Isolation : Allow the suspension to stir for 1 hour to ensure complete precipitation. Filter the crude product using a Büchner funnel and wash the solid with a small amount of cold water.
-
Purification : Transfer the filtered solid into a beaker and dissolve it in a minimal amount of dilute sodium hydroxide solution. This step converts the dicarboxylic acid to its water-soluble disodium salt, leaving behind non-acidic impurities.
-
Filtration : Filter the basic solution to remove any insoluble impurities.
-
Re-precipitation : Vigorously stir the filtrate and acidify it with hydrochloric acid until no more precipitate forms (pH ~2). This reprotonates the carboxylate salt, causing the purified this compound to precipitate.
-
Final Isolation : Filter the purified product using a Büchner funnel, wash with cold deionized water, and dry at 60°C in a vacuum oven. An expected yield of approximately 24.7 g (87%) with a melting point of 175-176°C (with decomposition) should be obtained.[7]
Part 2: Synthesis of this compound Amides
Principle and Mechanistic Considerations
The direct reaction of a carboxylic acid and an amine is often inefficient. The acidic proton of the carboxylic acid and the basic lone pair of the amine undergo a rapid acid-base reaction to form an unreactive ammonium carboxylate salt.[9] To overcome this, the carboxylic acid's hydroxyl group must be converted into a better leaving group. We present two effective methods to achieve this activation.
-
Method A (Thionyl Chloride): This is a highly effective, albeit aggressive, method. Thionyl chloride (SOCl₂) reacts with the dicarboxylic acid to form a highly electrophilic diacyl chloride intermediate. This intermediate readily reacts with a nucleophilic amine to form the amide, releasing HCl as a byproduct. This method is ideal for simple, non-acid sensitive amines.[10]
-
Method B (DCC Coupling): Dicyclohexylcarbodiimide (DCC) is a dehydrating agent that activates carboxylic acids under milder conditions. The carboxylic acid adds across one of the C=N bonds of DCC, forming a highly reactive O-acylisourea intermediate.[9][11] The amine then attacks this intermediate, forming the amide bond and generating dicyclohexylurea (DCU) as an insoluble byproduct, which is easily removed by filtration.[11] This method is preferred for more delicate or complex amine substrates.
Comparative Workflow: Amidation Methodologies
Caption: Comparison of thionyl chloride and DCC coupling workflows.
Protocol for Method A: Thionyl Chloride-Mediated Amidation
-
Acyl Chloride Formation : In a fume hood, add 5 mmol of this compound to a round-bottom flask. Add 10 mL of thionyl chloride. Safety : Thionyl chloride is corrosive and reacts violently with water. Handle with extreme care in a well-ventilated fume hood.
-
Reaction : Attach a reflux condenser and heat the mixture to reflux for 2-3 hours.
-
Solvent Removal : After cooling, remove the excess thionyl chloride under reduced pressure (rotary evaporator). Causality : It is critical to remove all unreacted SOCl₂ as it would react with the amine in the next step.
-
Amidation : Dissolve the resulting crude diacyl chloride in ~20 mL of an anhydrous aprotic solvent (e.g., Dichloromethane or THF). Cool the solution to 0°C in an ice bath.
-
Slowly add a solution of the desired amine (11 mmol, 2.2 equivalents) in the same anhydrous solvent. If the amine is supplied as a hydrochloride salt, 2.2 equivalents of a non-nucleophilic base like triethylamine should also be added.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours until TLC or LC-MS indicates completion.
-
Workup : Quench the reaction with water. Separate the organic layer, wash sequentially with dilute HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the crude amide for further purification.
Protocol for Method B: DCC-Mediated Amide Coupling
-
Reaction Setup : Dissolve 5 mmol of this compound and 11 mmol (2.2 eq) of the desired amine in 50 mL of an anhydrous aprotic solvent (e.g., Dichloromethane or DMF) in a round-bottom flask.
-
Cooling : Cool the solution to 0°C in an ice bath with stirring.
-
DCC Addition : Dissolve 11 mmol (2.2 eq) of DCC in a small amount of the same solvent and add it dropwise to the reaction mixture. Safety : DCC is a potent skin sensitizer. Always wear gloves and handle with care.
-
Reaction : Stir the mixture at 0°C for 1 hour, then allow it to warm to room temperature and stir overnight. A white precipitate of dicyclohexylurea (DCU) will form.[11]
-
Byproduct Removal : Filter the reaction mixture through a sintered glass funnel or Celite pad to remove the insoluble DCU.
-
Workup : Concentrate the filtrate under reduced pressure. Redissolve the residue in a suitable solvent like ethyl acetate and wash sequentially with dilute HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate to yield the crude amide. Further purification can be achieved by recrystallization or column chromatography.
Summary of Amidation Parameters
| Parameter | Method A: Thionyl Chloride | Method B: DCC Coupling | Rationale & Key Considerations |
| Activating Agent | Thionyl Chloride (SOCl₂) | Dicyclohexylcarbodiimide (DCC) | SOCl₂ is highly reactive; DCC is milder. |
| Stoichiometry | Amine (2.2 eq) | Amine (2.2 eq), DCC (2.2 eq) | Excess amine drives the reaction; DCC is consumed. |
| Temperature | Reflux (for acyl chloride), 0°C to RT | 0°C to RT | Method A requires heating; Method B is run cold. |
| Byproduct | HCl, SO₂ (gaseous) | Dicyclohexylurea (DCU) (solid) | DCU must be removed by filtration. |
| Best Suited For | Simple, robust primary/secondary amines. | Sensitive, complex, or valuable amines. | Choose based on substrate tolerance and reactivity. |
References
- Hussain, S., Taha, M., Rahim, F., et al. (2021). Synthesis of benzimidazole derivatives as potent inhibitors for α-amylase and their molecular docking study in management of type-II diabetes. Journal of Molecular Structure, 1232, 130029.
- Al-Masum, M., & El-Sayed, E. (2021). Direct Synthesis of Diamides from Dicarboxylic Acids with Amines Using Nb2O5 as a Lewis Acid Catalyst and Molecular Docking Studies as Anticancer Agents. ACS Omega, 6(38), 24767-24777. [Link]
- Mulani, S., Mujawar, M., Jagtap, T., Mande, A., & Gaikwad, O. (2023). Synthesis and various biological activities of benzothiazole derivative: A review. World Journal of Advanced Research and Reviews, 19(2), 1165-1176. [Link]
- Gümüş, M., & Yakan, H. (2023). Design, Synthesis and Biological Activities of (Thio)
- Semantic Scholar. (n.d.). Synthesis and biological activities of benzothiazole derivatives: A review.
- Journal of Chemical Health Risks. (2024). Design, Synthesis and Biological Evaluation of Benzothiazole Derivatives for Antimicrobial Activity. [Link]
- PrepChem.com. (n.d.). Synthesis of benzothiazol-2-ylthiosuccinic acid.
- Al-Masum, M., & El-Sayed, E. (2021). Direct Synthesis of Diamides from Dicarboxylic Acids with Amines Using Nb2O5 as a Lewis Acid Catalyst and Molecular Docking Studies as Anticancer Agents. ACS Omega, 6(38), 24767-24777. [Link]
- Google Patents. (1986). US4612378A - Process for the preparation of β-(benzothiazolylthio)- and β-(benzimidazolylthio-carboxylic acids.
- JoVE. (2023). Preparation of Amides.
- Chemistry Steps. (n.d.). Amides from Carboxylic Acids-DCC and EDC Coupling.
- Royal Society of Chemistry. (n.d.). One-pot synthesis of amides from carboxylic acids activated using thionyl chloride.
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Application Notes and Protocols for the Utilization of 2-(1,3-Benzothiazol-2-ylthio)succinic acid in Drug Design
Introduction: The Strategic Value of a Hybrid Pharmacophore
In the landscape of modern medicinal chemistry, the pursuit of novel molecular entities with enhanced therapeutic efficacy and unique mechanisms of action is paramount. 2-(1,3-Benzothiazol-2-ylthio)succinic acid emerges as a compound of significant interest, embodying the principles of hybrid molecule design. This molecule strategically combines two key pharmacophoric units: the benzothiazole ring and a succinic acid moiety, connected by a flexible thioether linkage.[1]
The benzothiazole nucleus is a well-established "privileged scaffold" in drug discovery, a core structure capable of interacting with a wide array of biological targets.[1] Derivatives have demonstrated a broad spectrum of pharmacological activities, including potent anticancer, antimicrobial, and anti-inflammatory properties.[2][3] The rigidity and aromaticity of the benzothiazole core facilitate critical non-covalent interactions, such as π-stacking and hydrogen bonding, with biological macromolecules.[1]
Complementing this is the succinic acid component. As a key intermediate in the citric acid cycle, it not only enhances the aqueous solubility and potential bioavailability of the parent molecule but also introduces two carboxylic acid groups.[1] These groups can act as potent hydrogen bond donors and acceptors or chelate metal ions, which is a crucial feature for the inhibition of certain enzymes.[1] The thioether bridge provides conformational flexibility, allowing the molecule to adopt an optimal orientation within a target's binding site.[1]
These application notes serve as a comprehensive technical guide for researchers, scientists, and drug development professionals. We will explore the potential mechanisms of action, provide detailed, field-proven protocols for evaluating its biological activity, and offer insights into its application as a versatile building block for creating diverse libraries of bioactive compounds.[1]
Synthesis of this compound
A direct and efficient synthesis of the title compound can be achieved through the reaction of 2-mercaptobenzothiazole with maleic anhydride in the presence of sulfuric acid. This method establishes the key thioether linkage in a straightforward manner.[4]
Protocol 1: Synthesis
-
Suspend 16.8 g of finely powdered 2-mercaptobenzothiazole in 40 ml of 70% sulfuric acid in a suitable reaction vessel.
-
With continuous stirring, add 10.2 g of powdered maleic anhydride to the suspension over the course of 1 hour, maintaining the reaction temperature between 48-51°C.
-
After the addition is complete, continue stirring for an additional hour at 50°C.
-
Cool the reaction mixture to room temperature.
-
Slowly dilute the mixture by the dropwise addition of 250 ml of water, ensuring the temperature remains between 25-35°C.
-
Stir for 1 hour to allow for complete precipitation of the product.
-
Filter the precipitate and wash with water.
-
Dissolve the crude product in a dilute aqueous solution of sodium hydroxide.
-
Filter the solution to remove any insoluble impurities.
-
Acidify the filtrate with hydrochloric acid to re-precipitate the pure product.
-
Filter the purified precipitate, wash with water, and dry at 60°C in vacuo.
-
This protocol typically yields approximately 24.7 g (87% of theoretical) of this compound with a melting point of 175-176°C (with decomposition).[4]
Anticipated Mechanisms of Action & Biological Targets
While direct mechanistic studies on this compound are not extensively documented, the wealth of data on its constituent pharmacophores allows for the formulation of robust hypotheses regarding its potential biological activities and molecular targets.
Anticancer Activity: Induction of Apoptosis
A primary mechanism by which benzothiazole derivatives exert their anticancer effects is through the induction of apoptosis, or programmed cell death.[1] Two key pathways are often implicated:
-
The Intrinsic (Mitochondrial) Pathway: Many benzothiazole-based agents trigger apoptosis by modulating the Bcl-2 family of proteins.[5] This leads to an increased Bax/Bcl-2 ratio, which enhances mitochondrial outer membrane permeabilization (MOMP). The subsequent release of cytochrome c into the cytosol activates a caspase cascade, beginning with the initiator caspase-9, which in turn activates the executioner caspase-3, leading to cell death.[5]
-
Suppression of Pro-Survival Signaling (PI3K/AKT Pathway): The PI3K/AKT signaling pathway is a critical regulator of cell survival, proliferation, and growth. Its hyperactivation is a hallmark of many cancers. Certain benzothiazole derivatives have been shown to suppress the phosphorylation, and thus the activity, of key proteins in this pathway, such as PI3K and AKT.[2][6] This inhibition removes the pro-survival signals, tipping the cellular balance towards apoptosis.[2][6]
Caption: Potential anticancer signaling pathways targeted by benzothiazole derivatives.
Antimicrobial Activity: Multi-Target Inhibition
The benzothiazole scaffold is a versatile weapon against microbial pathogens, with derivatives reported to inhibit a wide range of essential cellular processes in both bacteria and fungi.
-
Bacterial Enzyme Inhibition:
-
DNA Gyrase/Topoisomerase IV: These enzymes are crucial for bacterial DNA replication, and their inhibition leads to catastrophic DNA damage and cell death. Benzothiazoles have been identified as potent inhibitors of the ATP-binding site of DNA gyrase B (GyrB).[5][6][7]
-
Dihydropteroate Synthase (DHPS): This enzyme is vital for the folate synthesis pathway in bacteria, which is required for nucleotide synthesis. Benzothiazole-sulfonamide hybrids act as competitive inhibitors of DHPS.[4]
-
Other Enzymes: The benzothiazole nucleus has been implicated in the inhibition of numerous other bacterial enzymes, including peptide deformylase, MurB (cell wall synthesis), and tyrosyl-tRNA synthetase.[2][8][9][10]
-
-
Antifungal Mechanisms:
-
Succinate Dehydrogenase (SDH) Inhibition: SDH (Mitochondrial Complex II) is a key enzyme in both the citric acid cycle and the electron transport chain. Its inhibition disrupts cellular respiration and energy production. Benzothiazole derivatives have been designed as potent SDH inhibitors, making this a primary hypothesized mechanism for antifungal activity.[11][12][13]
-
Cell Membrane Disruption: Some benzothiazole-containing compounds have been shown to damage the integrity of the fungal cell membrane, leading to the leakage of essential cytoplasmic contents and cell death.[14][15]
-
CYP51 (14α-demethylase) Inhibition: This enzyme is essential for ergosterol biosynthesis in fungi, a critical component of the fungal cell membrane. Inhibition of CYP51 is a well-established mechanism for azole antifungals, and some benzothiazole derivatives may act similarly.[16][17]
-
Experimental Protocols and Workflows
The following protocols are standardized, validated methods to assess the key biological activities of this compound and its derivatives.
Protocol 2: In Vitro Cytotoxicity Assessment (MTT Assay)
This colorimetric assay is a robust method for evaluating a compound's ability to inhibit cancer cell proliferation and viability. It measures the metabolic activity of cells, where viable cells with active mitochondria reduce the yellow tetrazolium salt MTT to a purple formazan product.[7][18]
Materials:
-
Human cancer cell line(s) (e.g., MCF-7 for breast, HepG2 for liver).
-
Complete culture medium (e.g., DMEM with 10% FBS).
-
96-well flat-bottom plates.
-
This compound.
-
Dimethyl sulfoxide (DMSO, sterile).
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).
-
Phosphate-Buffered Saline (PBS), sterile.
-
Humidified incubator (37°C, 5% CO₂).
-
Microplate reader (570 nm wavelength).
Procedure:
-
Cell Seeding: Harvest and count cells, ensuring >95% viability. Seed 5,000-10,000 cells per well in 100 µL of complete medium into a 96-well plate. Incubate overnight to allow for cell attachment.[7]
-
Compound Preparation & Treatment: Prepare a 10 mM stock solution of the test compound in DMSO. Perform serial dilutions in complete culture medium to achieve final desired concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Remove the old medium from the cells and add 100 µL of the medium containing the compound dilutions. Include a vehicle control (medium with the highest concentration of DMSO used) and a no-treatment control.
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After incubation, carefully remove the treatment medium. Add 100 µL of fresh medium and 20 µL of MTT solution (5 mg/mL) to each well. Incubate for 3-4 hours at 37°C, allowing formazan crystals to form.[7]
-
Formazan Solubilization: Carefully aspirate the medium containing MTT. Add 150 µL of DMSO to each well to dissolve the purple formazan crystals. Gently shake the plate for 15 minutes to ensure complete dissolution.[16]
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability percentage against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).
Caption: Experimental workflow for the MTT cytotoxicity assay.
Protocol 3: Antimicrobial Susceptibility Testing (Broth Microdilution)
This quantitative method determines the Minimum Inhibitory Concentration (MIC) of a compound, which is the lowest concentration that prevents visible microbial growth. The protocol is adapted for both bacteria and fungi.
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) or Fungal strains (e.g., Candida albicans).
-
Cation-Adjusted Mueller-Hinton Broth (CAMHB) for bacteria; RPMI-1640 medium for fungi.
-
Sterile 96-well U-bottom plates.
-
This compound.
-
DMSO (sterile).
-
Standardized inoculum (0.5 McFarland standard).
-
Control antibiotics (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi).
-
Incubator (37°C for bacteria, 35°C for fungi).
Procedure:
-
Compound Preparation: Prepare a stock solution of the test compound in DMSO (e.g., 1280 µg/mL).
-
Plate Setup: Add 50 µL of sterile broth (CAMHB or RPMI) to wells 2 through 12 of a 96-well plate.
-
Serial Dilution: Add 100 µL of the stock solution to well 1. Transfer 50 µL from well 1 to well 2, mix thoroughly, and continue this two-fold serial dilution across the plate to well 10. Discard the final 50 µL from well 10. Wells 11 (growth control) and 12 (sterility control) will not contain the compound.
-
Inoculum Preparation: Prepare a microbial suspension equivalent to a 0.5 McFarland standard (~1.5 x 10⁸ CFU/mL). Dilute this suspension in broth to achieve a final concentration of 5 x 10⁵ CFU/mL.
-
Inoculation: Add 50 µL of the standardized inoculum to wells 1 through 11. Do not add inoculum to well 12. The final volume in each test well is 100 µL.
-
Incubation: Seal the plates and incubate at the appropriate temperature for 18-24 hours for bacteria or 24-48 hours for fungi.
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth) in the well.
Protocol 4: Succinate Dehydrogenase (SDH) Inhibition Assay
This spectrophotometric assay measures the activity of SDH by monitoring the reduction of an artificial electron acceptor, such as 2,6-dichlorophenolindophenol (DCIP).[11] Inhibition of SDH by the test compound will result in a decreased rate of DCIP reduction.
Materials:
-
Isolated mitochondria (e.g., from bovine heart or a relevant fungal species).
-
Potassium phosphate buffer (50 mM, pH 7.4).
-
Potassium succinate (substrate, 10 mM).
-
Potassium cyanide (KCN, 1 mM, to inhibit Complex IV).
-
DCIP solution (75 µM).
-
Ubiquinone analog (e.g., Coenzyme Q₂).
-
Test compound stock solution in DMSO.
-
96-well plate and spectrophotometer (600 nm).
Procedure:
-
Reaction Mixture Preparation: Prepare a master mix containing phosphate buffer, potassium succinate, KCN, DCIP, and the ubiquinone analog.
-
Inhibitor Addition: Aliquot the reaction mixture into the wells of a 96-well plate. Add varying concentrations of this compound. Include a vehicle control (DMSO only).
-
Pre-incubation: Incubate the plate for 5 minutes at 25°C.
-
Reaction Initiation: Initiate the reaction by adding a small amount of isolated mitochondria (e.g., 20-30 µg of protein) to each well.
-
Kinetic Measurement: Immediately begin monitoring the decrease in absorbance at 600 nm over time (e.g., every 30 seconds for 10 minutes). The decrease in absorbance reflects the reduction of DCIP.
-
Data Analysis: Calculate the initial reaction rate (V₀) for each inhibitor concentration from the linear portion of the absorbance vs. time curve. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
Data Presentation and Interpretation
Systematic recording and comparison of quantitative data are crucial for structure-activity relationship (SAR) studies. The following table provides a template for summarizing the biological data obtained from the described assays.
| Compound ID | Modification | Cancer Cell Line | Cytotoxicity IC₅₀ (µM) | Bacterial Strain | Antibacterial MIC (µg/mL) | Fungal Strain | Antifungal MIC (µg/mL) | SDH Inhibition IC₅₀ (µM) |
| BT-SA-01 | Parent Compound | MCF-7 | Experimental Value | S. aureus | Experimental Value | C. albicans | Experimental Value | Experimental Value |
| BT-SA-02 | Ester derivative | MCF-7 | Experimental Value | S. aureus | Experimental Value | C. albicans | Experimental Value | Experimental Value |
| BT-SA-03 | Amide derivative | MCF-7 | Experimental Value | S. aureus | Experimental Value | C. albicans | Experimental Value | Experimental Value |
| BT-SA-04 | Ring substitution | HepG2 | Experimental Value | E. coli | Experimental Value | A. niger | Experimental Value | Experimental Value |
| Control | Doxorubicin | MCF-7 | Reference Value | - | - | - | - | - |
| Control | Ciprofloxacin | - | - | S. aureus | Reference Value | - | - | - |
| Control | Fluconazole | - | - | - | - | C. albicans | Reference Value | - |
Conclusion and Future Directions
This compound represents a strategically designed scaffold for the development of novel therapeutic agents. Its hybrid nature, combining the proven biological relevance of the benzothiazole ring with the favorable physicochemical properties of succinic acid, makes it a highly attractive starting point for drug discovery campaigns. The protocols detailed herein provide a robust framework for evaluating its potential as an anticancer and antimicrobial agent. Future research should focus on the synthesis of a focused library of derivatives to establish clear structure-activity relationships, followed by advanced mechanistic studies to confirm the specific molecular targets and in vivo efficacy studies to validate its therapeutic potential.
References
- Kim, J., et al. (2021). The Novel Benzothiazole Derivative PB11 Induces Apoptosis via the PI3K/AKT Signaling Pathway in Human Cancer Cell Lines. International Journal of Molecular Sciences, 22(5), 2718.
- Kim, J., et al. (2021). The Novel Benzothiazole Derivative PB11 Induces Apoptosis via the PI3K/AKT Signaling Pathway in Human Cancer Cell Lines. PubMed.
- Skok, Ž., et al. (2020). Exploring the Chemical Space of Benzothiazole-Based DNA Gyrase B Inhibitors. Journal of Medicinal Chemistry.
- Xuejiao, S., et al. (2013). A Novel Benzothiazole Derivative YLT322 Induces Apoptosis via the Mitochondrial Apoptosis Pathway In Vitro with Anti-Tumor Activity in Solid Malignancies. PLOS ONE, 8(5), e63900.
- PrepChem (2023). Synthesis of benzothiazol-2-ylthiosuccinic acid. PrepChem.com.
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- Naaz, F., et al. (2022). Synthesis, Physicochemical Properties and Molecular Docking of New Benzothiazole Derivatives as Antimicrobial Agents Targeting DHPS Enzyme. MDPI.
- Zhang, L., et al. (2023). Discovery of Benzothiazolylpyrazole-4-Carboxamides as Potent Succinate Dehydrogenase Inhibitors through Active Fragment Exchange and Link Approach. PubMed.
- Tomašič, T., et al. (2019). Benzothiazole-based Compounds in Antibacterial Drug Discovery. PubMed.
- Singh, P., et al. (2023). Recent insights into antibacterial potential of benzothiazole derivatives. PubMed Central (PMC).
- Bouider, N., et al. (2025). Different antibacterial targets of benzothiazole derivatives. ResearchGate.
- Zhang, Y., et al. (2025). Design of Novel Benzothiazole-Based Succinate Dehydrogenase Inhibitors Inspired by Polyrhachis dives: Structural Optimization, Potential Fungicidal Activity, and Mechanistic Insights. R Discovery.
- Wang, M., et al. (2024). Discovery of Benzothiazol-2-ylthiophenylpyrazole-4-carboxamides as Novel Succinate Dehydrogenase Inhibitors. ResearchGate.
- Al-Romaigh, F. A., et al. (2020). Screening and Molecular Docking of Novel Benzothiazole Derivatives as Potential Antimicrobial Agents. PubMed Central (PMC).
- Muniyappan, G., et al. (2023). Benzothiazole—An Antifungal Compound Derived from Medicinal Mushroom Ganoderma lucidum against Mango Anthracnose Pathogen Colletotrichum gloeosporioides (Penz and (Sacc.)). PubMed Central (PMC).
- Wang, X., et al. (2025). Discovery of novel flavonoid derivatives containing benzothiazole as potential antifungal agents. PubMed.
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- Basicmedical Key (2017). Inhibitors of Bacterial Cell Wall Synthesis. Basicmedical Key.
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- Ratrey, P., et al. (2018). Emergent antibacterial activity of N-(thiazol-2-yl)benzenesulfonamides in conjunction with cell-penetrating octaarginine. PubMed Central.
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Application Note: Evaluating the Corrosion Inhibition Efficacy of 2-(1,3-Benzothiazol-2-ylthio)succinic Acid
For: Researchers, scientists, and drug development professionals exploring the repurposing of compounds for industrial applications.
Abstract
This document provides a comprehensive guide to evaluating the corrosion inhibition properties of 2-(1,3-Benzothiazol-2-ylthio)succinic acid (BTSA). BTSA, a heterocyclic compound, presents a promising scaffold for corrosion inhibition due to the presence of nitrogen and sulfur heteroatoms and lone electron pairs, which can facilitate adsorption onto metal surfaces.[1][2] This application note details the requisite experimental protocols, from initial material preparation to advanced electrochemical and surface analysis techniques, to rigorously quantify the inhibition efficiency and elucidate the underlying protective mechanisms of BTSA.
Introduction: The Imperative of Corrosion Inhibition
Corrosion is a pervasive electrochemical process that leads to the degradation of metallic structures, resulting in significant economic losses and safety concerns across various industries. The use of organic corrosion inhibitors is a primary strategy to mitigate this damage. These inhibitors function by adsorbing onto the metal surface, forming a protective barrier that impedes the anodic and/or cathodic reactions of corrosion.[3]
This compound (BTSA) is a molecule of interest due to its structural features. The benzothiazole moiety is known for its corrosion-inhibiting properties, which are attributed to the presence of sulfur and nitrogen atoms that can coordinate with metal atoms.[2][4][5] This guide provides a systematic approach to validate and quantify the efficacy of BTSA as a corrosion inhibitor.
The Science Behind BTSA as a Corrosion Inhibitor
The efficacy of an organic corrosion inhibitor like BTSA is fundamentally linked to its molecular structure and its ability to adsorb onto the metallic substrate. The proposed mechanism of inhibition for BTSA involves the following key aspects:
-
Adsorption: The benzothiazole ring, with its nitrogen and sulfur heteroatoms, possesses lone pairs of electrons. These electrons can be shared with the vacant d-orbitals of the metal (e.g., iron in steel), leading to the formation of a coordinate covalent bond. This adsorption process can be either physisorption (electrostatic interactions) or chemisorption (charge sharing or transfer).[6]
-
Film Formation: Upon adsorption, BTSA molecules can arrange themselves on the metal surface, forming a protective film. This film acts as a physical barrier, isolating the metal from the corrosive environment.[7] The succinic acid moiety may further influence the packing and orientation of the adsorbed molecules.
-
Blocking of Active Sites: The adsorbed BTSA molecules can block the active sites on the metal surface where corrosion reactions (both anodic dissolution of the metal and cathodic reduction of species like oxygen or protons) would typically occur.[3]
To experimentally validate these mechanisms, a combination of electrochemical and surface-sensitive techniques is required.
Experimental Workflow for Evaluating BTSA
A robust evaluation of a corrosion inhibitor involves a multi-faceted approach. The following workflow provides a logical progression from initial screening to in-depth mechanistic studies.
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. peacta.org [peacta.org]
- 3. researchgate.net [researchgate.net]
- 4. Elucidating the adsorption mechanism and corrosion inhibition performance of benzothiazolium salts on carbon steel in acidic solution - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Metallic Corrosion And Action Of Benzothiazole And Derivatives: Theoretical Study. [worldsresearchassociation.com]
- 6. Inhibitory behaviour and adsorption stability of benzothiazole derivatives as corrosion inhibitors towards galvanised steel - Molecular Systems Design & Engineering (RSC Publishing) [pubs.rsc.org]
- 7. pubs.aip.org [pubs.aip.org]
Application Note and Protocols for Investigating the Biological Activity of 2-(1,3-Benzothiazol-2-ylthio)succinic acid
For: Researchers, scientists, and drug development professionals
Introduction: Unveiling the Potential of a Benzothiazole-Succinic Acid Hybrid
The benzothiazole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to the diverse and potent biological activities exhibited by its derivatives.[1] This heterocyclic system is integral to numerous compounds with demonstrated anticancer, antimicrobial, anti-inflammatory, and enzyme inhibitory properties.[2][3][4][5] The compound 2-(1,3-Benzothiazol-2-ylthio)succinic acid presents a compelling subject for biological investigation by strategically combining the established pharmacophore of benzothiazole with succinic acid.
This hybrid structure is significant for several reasons. The benzothiazole moiety provides a rigid, aromatic core capable of engaging with biological targets through various non-covalent interactions.[1] The thioether linkage offers conformational flexibility, which can be crucial for optimal binding to target proteins.[1] Furthermore, the succinic acid component, a key intermediate in the citric acid cycle, may enhance the molecule's solubility and bioavailability.[1] Its two carboxylic acid groups can act as hydrogen bond donors and acceptors or chelate metal ions, potentially contributing to a unique mechanism of action.[1]
While extensive biological data for this specific molecule is not widely published, the activities of closely related analogues provide a strong rationale for its investigation. Benzothiazole derivatives have shown significant promise as anticancer agents, inducing apoptosis and inhibiting proliferation across a range of cancer cell lines.[1][6][7][8][9][10] Moreover, various derivatives have demonstrated considerable antimicrobial efficacy against pathogenic bacteria and fungi.[1][2][8][11][12] Notably, some benzothiazole-containing compounds have been identified as inhibitors of succinate dehydrogenase (SDH), a critical enzyme in both fungal respiration and mammalian cellular metabolism, suggesting a potential mechanism for antifungal or anticancer effects.[13]
This document provides a detailed experimental framework for the initial biological characterization of this compound, focusing on its potential anticancer and antimicrobial activities. The protocols are designed to be robust and self-validating, providing a solid foundation for further drug discovery and development efforts.
Part 1: Physicochemical Characterization and Compound Handling
A thorough understanding of the test compound's physicochemical properties is paramount for reliable and reproducible biological data.
1.1. Compound Information
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₁NO₄S₂ | [14][15] |
| Molecular Weight | 285.33 g/mol | [14][15] |
| CAS Number | 95154-01-1 | [16] |
| Physical Form | Solid | [17] |
| Purity | ≥97% (recommended) | [17] |
| Storage | Sealed in a dry environment at 2-8°C | [17] |
1.2. Solubility Determination Protocol
Rationale: Accurate determination of the compound's solubility in relevant solvents is critical for preparing stock solutions and ensuring the compound does not precipitate in assay media, which would lead to inaccurate results.
Protocol:
-
Prepare a panel of common laboratory solvents (e.g., DMSO, ethanol, methanol, sterile PBS pH 7.4).
-
Accurately weigh 1-5 mg of this compound into a clear glass vial.
-
Add the selected solvent in small, precise increments (e.g., 10-50 µL).
-
After each addition, vortex the vial for 30-60 seconds and visually inspect for complete dissolution against a dark background.
-
Continue adding solvent until the compound is fully dissolved.
-
Calculate the final concentration (e.g., in mg/mL or mM).
-
Self-Validation: After determining the maximum stock concentration, dilute it 1:100 in the final aqueous assay medium (e.g., cell culture medium, bacterial broth). Incubate for at least 2 hours at the assay temperature (e.g., 37°C) and visually inspect for any signs of precipitation. This confirms the compound's solubility under experimental conditions.
1.3. Stock Solution Preparation
Protocol:
-
Based on the solubility test, prepare a high-concentration primary stock solution (e.g., 10-50 mM) in an appropriate solvent, typically DMSO.
-
Aliquot the stock solution into small volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store aliquots at -20°C or -80°C, protected from light.
-
For experiments, create fresh working solutions by diluting the primary stock in the appropriate assay medium. Ensure the final concentration of the solvent (e.g., DMSO) in the assay is non-toxic to the cells or microorganisms (typically ≤0.5%).
Part 2: Anticancer Activity Evaluation
The benzothiazole scaffold is a well-established pharmacophore in the design of anticancer agents.[1] The following workflow outlines a standard approach to assess the cytotoxic and anti-proliferative effects of the test compound on cancer cell lines.
Caption: Workflow for antimicrobial activity screening.
3.1. Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)
Rationale: This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. It is the gold standard for susceptibility testing.
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)
-
Fungal strain (e.g., Candida albicans ATCC 90028)
-
Mueller-Hinton Broth (MHB) for bacteria, RPMI-1640 for fungi
-
Sterile 96-well U-bottom plates
-
Positive controls (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi)
Procedure:
-
Inoculum Preparation: Culture the microorganisms overnight. Dilute the culture in the appropriate broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL (for bacteria) or 1 x 10³ CFU/mL (for fungi) in the assay wells.
-
Compound Dilution: In a 96-well plate, add 50 µL of broth to all wells. Add 50 µL of the test compound stock (at 2x the highest desired concentration) to the first column.
-
Perform a 2-fold serial dilution by transferring 50 µL from the first column to the second, mixing, and repeating across the plate. This will result in 50 µL of serially diluted compound in each well.
-
Inoculation: Add 50 µL of the prepared microbial inoculum to each well. The final volume will be 100 µL.
-
Controls:
-
Growth Control: Wells with broth and inoculum only.
-
Sterility Control: Wells with broth only.
-
Vehicle Control: Wells with inoculum and the highest concentration of DMSO.
-
-
Incubation: Incubate the plates at 37°C for 18-24 hours (bacteria) or 24-48 hours (fungi).
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible turbidity (i.e., the well is clear). A colorimetric indicator like resazurin can be added to aid visualization.
3.2. Protocol: Minimum Bactericidal/Fungicidal Concentration (MBC/MFC)
Rationale: This assay determines the lowest concentration of an antimicrobial agent required to kill the microorganism, distinguishing between bacteriostatic/fungistatic (inhibitory) and bactericidal/fungicidal (killing) activity.
Procedure:
-
Following MIC determination, take a 10 µL aliquot from each well that showed no visible growth (i.e., from the MIC well and all higher concentrations).
-
Spot-plate the aliquot onto an agar plate (e.g., Mueller-Hinton Agar or Sabouraud Dextrose Agar).
-
Incubate the agar plates at 37°C until growth is visible in the control spots (typically 24-48 hours).
-
The MBC/MFC is the lowest concentration from the MIC plate that results in no microbial growth on the agar plate.
Conclusion and Future Directions
This application note provides a foundational experimental strategy for the initial biological profiling of this compound. Based on the extensive literature on the benzothiazole scaffold, investigating its anticancer and antimicrobial potential is a scientifically sound starting point. [1][2][3][6]Positive results from these assays would warrant further investigation into the compound's mechanism of action. For anticancer activity, this could include cell cycle analysis, apoptosis pathway elucidation, and exploring effects on specific signaling pathways. [1]For antimicrobial activity, time-kill kinetic studies and investigation of enzyme inhibition, such as against succinate dehydrogenase, would be logical next steps. [13]The presented protocols offer a robust and validated approach to generate the initial data necessary to guide the future development of this promising compound.
References
- A Review on Recent Development and biological applications of benzothiazole derivatives. Progress in Chemical and Biochemical Research.
- Benzothiazole deriv
- Synthesis and various biological activities of benzothiazole derivative: A review.
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- This compound. Benchchem.
- Synthesis and biological evaluation of novel benzothiazole derivatives as potential anticancer and antiinflamm
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- 2-(Benzo[d]thiazol-2-ylthio)succinic acid | 95154-01-1. Sigma-Aldrich.
- (Benzothiazol-2-ylthio)succinic acid | C11H11NO4S2 | CID 5748819. PubChem.
- Discovery of Benzothiazol-2-ylthiophenylpyrazole-4-carboxamides as Novel Succin
- Synthesis and Biological Evaluation of 3 (Benzo[d]Thiazol- 2-yl)-2-(Substituted Aryl)
- 2-(Benzo[d]thiazol-2-ylthio)succinic acid. Sigma-Aldrich.
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- Synthesis and biological evaluation of a series of 2-(substitutedphenyl)benzothiazoles. PubMed.
- This compound | 95154-01-1. ChemicalBook.
- Synthesis, Characterization and Antimicrobial Activity of some New 2-Mercapto benzothiazole Heterocyclic Deriv
- Synthesis and biological evaluation of a new class of benzothiazines as neuroprotective agents. Usiena Air.
- Benzothiazole deriv
- (PDF) Synthesis and Biological Evaluation of Novel Benzothiazole-2-thiol Derivatives as Potential Anticancer Agents.
- Potent and Selective Benzothiazole-Based Antimitotics with Improved Water Solubility: Design, Synthesis, and Evaluation as Novel Anticancer Agents. PubMed Central.
- (PDF) Synthesis, Characterization and Biological Studies of S-1,3-Benzothiazol- 2-ylthiophene-2-carbothioate and Its Ce(IV) and Nd(III) Complexes.
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Application Notes & Protocols: Investigating 2-(1,3-Benzothiazol-2-ylthio)succinic Acid in the Development of Novel Antifungal Agents
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: A Strategic Approach to Countering Fungal Pathogens
The escalating incidence of invasive fungal infections, compounded by the emergence of drug-resistant strains, poses a formidable threat to global public health.[1][2] Current antifungal arsenals are limited, and their efficacy is often hampered by toxicity, narrow activity spectra, and the development of resistance.[1][2] This landscape creates an urgent need for novel antifungal agents that operate via new mechanisms of action.
Among the myriad of heterocyclic compounds explored in medicinal chemistry, the benzothiazole ring system stands out as a "privileged scaffold."[1][3] Its derivatives are known to exhibit a wide spectrum of pharmacological activities, including potent antifungal effects.[3][4][5] This guide focuses on 2-(1,3-Benzothiazol-2-ylthio)succinic acid , a hybrid molecule that strategically combines the recognized pharmacophoric properties of the benzothiazole core with a succinic acid moiety.[6] This design offers several potential advantages: the benzothiazole nucleus can engage with biological targets, while the succinic acid component may enhance aqueous solubility and bioavailability, crucial properties for drug development.[6]
This document serves as a comprehensive technical guide, providing detailed protocols for the synthesis, in vitro evaluation, mechanistic elucidation, and in vivo assessment of this compound as a promising lead compound for a new generation of antifungal therapeutics.
Chemical Synthesis: Forging the Hybrid Scaffold
The synthesis of this compound is efficiently achieved through the reaction of 2-mercaptobenzothiazole with maleic anhydride. This process establishes the critical thioether linkage that connects the two core moieties of the molecule.[6][7]
Causality of the Protocol: The synthesis relies on a Michael addition reaction. The thiol group (-SH) of 2-mercaptobenzothiazole acts as a potent nucleophile, attacking one of the electrophilic carbons of the double bond in maleic anhydride, which is activated by the acidic medium. The subsequent ring-opening of the anhydride and hydrolysis yields the final dicarboxylic acid product. The use of sulfuric acid as a solvent and catalyst facilitates the reaction.
Protocol 1: Synthesis of this compound[7]
-
Reaction Setup: Suspend 16.8 g of finely powdered 2-mercaptobenzothiazole in 40 mL of 70% sulfuric acid in a stirred reaction vessel.
-
Reagent Addition: Over the course of 1 hour, gradually add 10.2 g of powdered maleic anhydride to the suspension while maintaining the reaction temperature between 48-51°C.
-
Reaction Maintenance: Continue stirring the mixture at 50°C for an additional hour to ensure the reaction goes to completion.
-
Work-up & Precipitation: Cool the reaction mixture to room temperature. Slowly dilute the mixture by the dropwise addition of 250 mL of water, keeping the temperature between 25-35°C. A precipitate will form.
-
Initial Filtration: After allowing the precipitate to settle for 1 hour, filter the solid product from the solution.
-
Purification (Base Wash): Dissolve the collected solid in a dilute aqueous solution of sodium hydroxide. Filter this solution to remove any insoluble impurities.
-
Final Precipitation & Isolation: Acidify the filtrate with hydrochloric acid to re-precipitate the purified product.
-
Drying: Filter off the final product and dry it at 60°C in a vacuum oven. This procedure typically yields approximately 24.7 g (87% of theoretical) of the target compound.[7]
Caption: Workflow for in vitro MIC determination.
Elucidating the Mechanism of Action (MoA)
Identifying the molecular target of a new compound is critical. For antifungal agents, two highly validated and fungus-specific targets are the cell wall and the cell membrane's ergosterol biosynthesis pathway. [8][9][10][11]The benzothiazole scaffold has been implicated in inhibiting both pathways, making them logical starting points for investigation. [12][13]
Hypothesis 1: Inhibition of Fungal Cell Wall Synthesis
The fungal cell wall, absent in human cells, is essential for viability, making its biosynthetic enzymes attractive targets. [8]Chitin is a key structural polymer, and its synthesis is catalyzed by chitin synthase enzymes. [14][15][16][17]
Protocol 3: Chitin Synthase Activity Assay
[18]Rationale: This assay directly measures the activity of chitin synthase by quantifying the incorporation of a radiolabeled precursor, N-acetylglucosamine (GlcNAc), into chitin. A reduction in incorporation in the presence of the test compound indicates inhibition.
-
Preparation of Fungal Lysate (Microsomal Fraction):
-
Grow a logarithmic phase culture of the test fungus (e.g., Saccharomyces cerevisiae as a model or C. albicans).
-
Harvest cells and wash with a lysis buffer.
-
Disrupt cells using glass beads or a French press.
-
Centrifuge to remove cell debris, then perform ultracentrifugation to pellet the microsomal fraction containing the membrane-bound chitin synthase. Resuspend the pellet in a storage buffer.
-
-
Assay Reaction:
-
In a microcentrifuge tube, combine the microsomal fraction, assay buffer (containing activators like trypsin and digitonin), and varying concentrations of this compound or control.
-
Initiate the reaction by adding the substrate mixture, including UDP-[¹⁴C]-GlcNAc.
-
Incubate at 30°C for 1 hour.
-
-
Stopping and Washing:
-
Stop the reaction by adding ethanol.
-
Filter the reaction mixture through a glass fiber filter to capture the insoluble [¹⁴C]-chitin polymer.
-
Wash the filter extensively to remove unincorporated radiolabeled substrate.
-
-
Quantification:
-
Place the filter in a scintillation vial with scintillation fluid.
-
Measure the radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition relative to the no-drug control.
-
Hypothesis 2: Disruption of Ergosterol Biosynthesis
Ergosterol is the primary sterol in fungal cell membranes, analogous to cholesterol in mammals. [19]Its synthesis pathway is a well-established target for azole antifungals, which inhibit the enzyme lanosterol 14α-demethylase (CYP51). [12][20][21][22]
Protocol 4: Ergosterol Quantitation by UV-Spectrophotometry
Rationale: This method exploits the unique UV absorbance spectrum of ergosterol. Fungal cells are treated with the inhibitor, and the total sterol content is extracted. A decrease in the characteristic ergosterol absorbance signature indicates disruption of the biosynthesis pathway.
-
Cell Treatment: Grow the fungal culture to mid-log phase. Treat with the test compound at sub-inhibitory (e.g., 0.5x MIC) and inhibitory (e.g., 1x MIC) concentrations for several hours. Include an untreated control.
-
Cell Harvesting and Saponification:
-
Harvest a fixed amount of cells by centrifugation and wash them.
-
Add alcoholic potassium hydroxide solution to the cell pellet and vortex thoroughly.
-
Incubate in an 85°C water bath for 1 hour to saponify cellular lipids.
-
-
Sterol Extraction:
-
After cooling, add a mixture of sterile water and n-heptane to the tube.
-
Vortex vigorously to extract the non-saponifiable sterols into the n-heptane (upper) layer.
-
-
Spectrophotometric Analysis:
-
Carefully transfer the n-heptane layer to a quartz cuvette.
-
Scan the absorbance from 240 nm to 300 nm using a UV-Vis spectrophotometer.
-
Ergosterol content is identified by its characteristic four-peaked curve, with peaks around 271, 282, and 295 nm and a shoulder at 262 nm. The absence of these peaks and the appearance of a peak around 242 nm can indicate the accumulation of lanosterol, a hallmark of CYP51 inhibition.
-
-
Calculation: Calculate the percentage of ergosterol based on the absorbance values at 281.5 nm and 230 nm.
Sources
- 1. Benzothiazole as a Promising Scaffold for the Development of Antifungal Agents | Bentham Science [eurekaselect.com]
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- 11. Frontiers | Fungal Cell Wall: Emerging Antifungals and Drug Resistance [frontiersin.org]
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- 14. Chitin synthase inhibitors as antifungal agents - PubMed [pubmed.ncbi.nlm.nih.gov]
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The Medicinal Chemistry of 2-(1,3-Benzothiazol-2-ylthio)succinic Acid: A Guide to Synthesis, Evaluation, and Application
This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the synthesis, evaluation, and potential applications of 2-(1,3-Benzothiazol-2-ylthio)succinic acid in medicinal chemistry. This guide is designed to be a practical resource, offering not only detailed protocols but also the scientific rationale behind the experimental choices.
Introduction: A Hybrid Scaffold with Therapeutic Promise
In the landscape of modern drug discovery, the strategic design of hybrid molecules has emerged as a powerful approach to developing novel therapeutic agents with enhanced efficacy and unique mechanisms of action.[1] this compound is a prime exemplar of this strategy, integrating two key pharmacophoric units: the benzothiazole ring and a succinic acid moiety.
The benzothiazole nucleus is a well-established "privileged scaffold" in medicinal chemistry, forming the core of numerous compounds with a broad spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1] Its rigid, aromatic structure allows for critical interactions with biological targets through mechanisms like π-stacking and hydrogen bonding.
The succinic acid component , an integral intermediate in the citric acid cycle, offers several advantages. It can enhance the aqueous solubility and bioavailability of the parent molecule.[1] Furthermore, its two carboxylic acid groups can act as hydrogen bond donors and acceptors and can chelate metal ions, which is a key feature for the mechanism of action of certain enzymes.[1] The flexible thioether linkage connecting these two moieties provides the conformational freedom necessary for optimal binding to target proteins.
This guide will delve into the practical aspects of working with this compound, from its chemical synthesis to its biological evaluation, providing a solid foundation for its exploration as a potential therapeutic agent.
Synthesis and Characterization
The synthesis of this compound is most directly achieved through the reaction of 2-mercaptobenzothiazole with a suitable succinic acid precursor. This method establishes the crucial thioether bond between the benzothiazole ring and the succinic acid backbone.
Synthetic Workflow
The following diagram illustrates the general synthetic workflow for this compound.
Caption: Synthetic workflow for this compound.
Detailed Synthesis Protocol
This protocol is adapted from a standard procedure for the synthesis of this compound.[2]
Materials:
-
2-Mercaptobenzothiazole
-
Maleic anhydride
-
Sulfuric acid (70%)
-
Sodium hydroxide (NaOH) solution (dilute)
-
Hydrochloric acid (HCl) solution
-
Deionized water
-
Standard laboratory glassware and equipment (round-bottom flask, magnetic stirrer, thermometer, dropping funnel, filtration apparatus)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and thermometer, suspend 16.8 g of finely powdered 2-mercaptobenzothiazole in 40 ml of 70% sulfuric acid.
-
Addition of Maleic Anhydride: While stirring, add 10.2 g of powdered maleic anhydride to the suspension over the course of 1 hour, maintaining the reaction temperature between 48-51°C.
-
Reaction Completion: Continue stirring the reaction mixture at 50°C for an additional hour.
-
Precipitation: Cool the reaction mixture to room temperature. Slowly add 250 ml of water dropwise, ensuring the temperature remains between 25-35°C. A precipitate will form.
-
Initial Filtration: After allowing the mixture to stand for 1 hour, filter off the precipitated product using a Buchner funnel.
-
Purification:
-
Dissolve the crude product in a dilute sodium hydroxide solution.
-
Filter the solution to remove any insoluble impurities.
-
Acidify the filtrate with hydrochloric acid to re-precipitate the product.
-
-
Final Filtration and Drying: Filter off the purified precipitate and dry it at 60°C in a vacuum oven.
Expected Yield: Approximately 24.7 g (87% of theoretical yield).[2]
Characterization: The final product should be characterized by determining its melting point (expected: 175-176°C with decomposition) and using spectroscopic techniques such as ¹H NMR, ¹³C NMR, and IR spectroscopy to confirm its structure.[2][3]
Potential Applications in Medicinal Chemistry
The hybrid nature of this compound suggests its potential in several therapeutic areas. While specific data for the parent compound is limited, the extensive research on its derivatives provides strong evidence for its utility as a scaffold for drug discovery.
Anticancer Activity
The benzothiazole scaffold is a prominent feature in many potent anticancer agents.[1] Derivatives of 2-(benzothiazol-2-ylthio)succinic acid have shown significant anti-proliferative activity against a range of human cancer cell lines.
Mechanism of Action: The anticancer effects of benzothiazole derivatives are often attributed to their ability to induce apoptosis (programmed cell death) and inhibit key signaling pathways involved in cancer cell proliferation.[1]
Quantitative Data for Derivatives:
| Compound Derivative | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Pyridinyl-2-amine linked | SKRB-3 (Breast) | 0.0012 | [4] |
| Pyridinyl-2-amine linked | SW620 (Colon) | 0.0043 | [4] |
| Pyridinyl-2-amine linked | A549 (Lung) | 0.044 | [4] |
| Pyridinyl-2-amine linked | HepG2 (Liver) | 0.048 | [4] |
| Naphthalimide derivative | HT-29 (Colon) | 3.72 ± 0.3 | [5] |
| Naphthalimide derivative | A549 (Lung) | 4.074 ± 0.3 | [5] |
| Naphthalimide derivative | MCF-7 (Breast) | 7.91 ± 0.4 | [5] |
| Sulphonamide based | MCF-7 (Breast) | 34.5 | [5] |
| Sulphonamide based | HeLa (Cervical) | 44.15 | [5] |
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and proliferation.[6]
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
96-well plates
-
This compound (or its derivatives) dissolved in a suitable solvent (e.g., DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified 5% CO₂ atmosphere.
-
Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Replace the old medium with 100 µL of the medium containing different concentrations of the compound. Include vehicle control (solvent only) and positive control (a known cytotoxic agent) wells.
-
Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10-20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C. Living cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration compared to the vehicle control. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting a dose-response curve.
Antimicrobial Activity
The rise of antibiotic resistance necessitates the discovery of novel antimicrobial agents. Benzothiazole derivatives have demonstrated significant potential against a range of bacteria and fungi.[1]
Mechanism of Action: The antimicrobial action of benzothiazoles is believed to involve the inhibition of essential microbial enzymes, such as DNA gyrase and dihydropteroate synthase.[7]
Quantitative Data for Derivatives:
| Compound Derivative | Microorganism | MIC (µg/mL) | Reference |
| Sulfonamide analogue | P. aeruginosa | 3.1 - 6.2 | [8] |
| Sulfonamide analogue | S. aureus | 3.1 - 6.2 | [8] |
| Sulfonamide analogue | E. coli | 3.1 - 6.2 | [8] |
| Amino-benzothiazole Schiff base | E. coli | 15.62 | [8] |
| Amino-benzothiazole Schiff base | P. aeruginosa | 15.62 | [8] |
| Benzothiazole derivative | S. aureus | 78.125 | [8] |
| Benzothiazole derivative | E. coli | 78.125 | [8] |
| Thiazolidin-4-one derivative | P. aeruginosa | 90 - 180 | [8] |
| Thiazolidin-4-one derivative | E. coli | 90 - 180 | [8] |
Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)
The broth microdilution method is a standard technique for determining the MIC of an antimicrobial agent.[7]
Materials:
-
Bacterial or fungal strains of interest
-
Mueller-Hinton Broth (for bacteria) or Sabouraud Dextrose Broth (for fungi)
-
96-well microtiter plates
-
This compound (or its derivatives)
-
Standard antimicrobial agent (positive control)
-
Inoculum of the microorganism adjusted to 0.5 McFarland standard
Procedure:
-
Compound Dilution: Prepare serial two-fold dilutions of the test compound in the appropriate broth in the wells of a 96-well plate.
-
Inoculation: Add a standardized inoculum of the microorganism to each well.
-
Controls: Include a positive control (broth with microorganism, no compound) and a negative control (broth only).
-
Incubation: Incubate the plates at the appropriate temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for most bacteria).
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.
Anti-inflammatory Activity
Potential Mechanisms: Benzothiazole derivatives may exert anti-inflammatory effects through the inhibition of pro-inflammatory enzymes and cytokines. Succinic acid can modulate the activity of immune cells.[10][11]
Suggested In Vivo Model: Carrageenan-Induced Paw Edema
This is a widely used and well-established model for evaluating the acute anti-inflammatory activity of compounds.
Experimental Workflow:
Caption: Workflow for the carrageenan-induced paw edema model.
A detailed protocol would involve administering the test compound to animals, inducing inflammation by injecting carrageenan into the paw, and then measuring the change in paw volume over time compared to control groups.
Conclusion and Future Directions
This compound represents a versatile and promising scaffold in medicinal chemistry. Its straightforward synthesis and the established biological activities of its constituent moieties make it an attractive starting point for the development of novel therapeutic agents. The detailed protocols provided in this guide offer a robust framework for its synthesis and evaluation.
Future research should focus on:
-
Synthesis of a diverse library of derivatives: Modification of both the benzothiazole ring and the succinic acid carboxyl groups can lead to compounds with improved potency and selectivity.
-
In-depth mechanistic studies: Elucidating the specific molecular targets of active compounds will be crucial for their further development.
-
In vivo evaluation: Promising in vitro candidates should be advanced to in vivo models of disease to assess their efficacy and safety.
By leveraging the principles and protocols outlined in this guide, researchers can effectively explore the therapeutic potential of this compound and its derivatives, contributing to the advancement of medicinal chemistry and the discovery of new medicines.
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- Hassanzadeh, F., et al. (2023). Synthesis of some 2-substituted benzothiazole derivatives and evaluation of their anticancer and anti-microbial activities. Journal of Microbiology, Biotechnology and Food Sciences, e10217.
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- Wu, J., et al. (2023). In Vitro Anti-Diabetic, Anti-Inflammatory, Antioxidant Activities and Toxicological Study of Optimized Psychotria malayana Jack Leaves Extract. Molecules, 28(19), 6825.
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Application Notes & Protocols: 2-(1,3-Benzothiazol-2-ylthio)succinic Acid as a Versatile Scaffold for Heterocyclic Synthesis
Abstract
This document provides a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the utilization of 2-(1,3-benzothiazol-2-ylthio)succinic acid as a pivotal building block in the synthesis of novel heterocyclic compounds. We delve into the strategic importance of this scaffold, which marries the privileged benzothiazole pharmacophore with a flexible and highly functionalized succinic acid linker. Detailed, field-tested protocols for the synthesis of the core building block and its subsequent elaboration into high-value heterocyclic systems, such as thiazolidin-4-ones and fused pyrimidines, are presented. The rationale behind key experimental steps, mechanistic insights, and the biological relevance of the resulting compounds are discussed to provide a self-validating framework for practical application in a research setting.
Introduction: The Strategic Value of a Hybrid Scaffold
In the landscape of medicinal chemistry, the benzothiazole nucleus is a well-established pharmacophore, a core molecular feature responsible for a drug's activity.[1] Derivatives of benzothiazole are known to exhibit a vast spectrum of biological effects, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2][3] The power of this scaffold lies in its rigid, aromatic structure, which can engage with biological targets through various non-covalent interactions.[1]
The strategic design of hybrid molecules—combining two or more pharmacophores—is a proven strategy in drug discovery to enhance efficacy and uncover novel mechanisms of action.[1] this compound is a prime exemplar of this approach. It covalently links the benzothiazole core to a succinic acid moiety via a flexible thioether bridge. The succinic acid component is not merely a passive linker; as a key intermediate in the citric acid cycle, it can improve aqueous solubility and bioavailability while presenting two carboxylic acid groups as versatile synthetic handles for further chemical modification.[1] This unique combination of a proven pharmacophore and a functionalized, biocompatible linker makes this compound an exceptionally valuable and versatile starting material for constructing diverse libraries of bioactive heterocyclic compounds.[1]
Synthesis of the Core Building Block
The most direct and efficient synthesis of the title compound is achieved through a nucleophilic addition reaction between 2-mercaptobenzothiazole and maleic anhydride.[1][4] The thiol group on the benzothiazole acts as a potent nucleophile, attacking one of the electrophilic carbonyl carbons of maleic anhydride to initiate ring-opening and formation of the crucial C-S bond.[1]
Caption: Synthesis of the core building block.
Protocol 2.1: Synthesis of this compound
This protocol is adapted from established literature procedures with an expected yield of approximately 87%.[4]
Materials:
-
2-Mercaptobenzothiazole (16.8 g, 0.1 mol)
-
Maleic anhydride (10.2 g, 0.104 mol)
-
Sulfuric acid (70% aq. solution, 40 mL)
-
Sodium hydroxide solution (1 M)
-
Hydrochloric acid (conc.)
-
Water (deionized)
Procedure:
-
Reaction Setup: In a 250 mL three-necked flask equipped with a mechanical stirrer and a thermometer, suspend finely powdered 2-mercaptobenzothiazole (16.8 g) in 40 mL of 70% sulfuric acid.
-
Addition of Anhydride: While stirring, add powdered maleic anhydride (10.2 g) portion-wise over 1 hour. Critically, maintain the internal reaction temperature between 48-51°C. Use a water bath for cooling if necessary.
-
Causality Note: The exothermic nature of the reaction requires controlled addition to prevent side reactions and ensure regioselectivity. The acidic medium protonates the carbonyl oxygen of the anhydride, increasing its electrophilicity.
-
-
Reaction Completion: After the addition is complete, continue stirring at 50°C for an additional hour to ensure the reaction goes to completion.
-
Precipitation: Cool the reaction mixture to room temperature. Slowly and carefully dilute the mixture by the dropwise addition of 250 mL of water, ensuring the temperature does not exceed 35°C. A precipitate will form.
-
Work-up and Purification: a. Stir the resulting slurry for 1 hour, then collect the crude product by vacuum filtration. b. Transfer the filter cake to a beaker and dissolve it in a minimal amount of dilute sodium hydroxide solution. This step converts the dicarboxylic acid to its water-soluble disodium salt, leaving behind insoluble impurities. c. Filter the basic solution to remove any undissolved material. d. Acidify the clear filtrate with concentrated hydrochloric acid until the solution is acidic (pH ~2), causing the pure product to precipitate. e. Collect the white precipitate by vacuum filtration, wash thoroughly with cold water, and dry in a vacuum oven at 60°C.[4]
Expected Results:
| Parameter | Value | Reference |
|---|---|---|
| Yield | ~24.7 g (87%) | [4] |
| Melting Point | 175-176 °C (with decomposition) | [4] |
| Appearance | Light yellow or white powder | [5] |
| CAS Number | 95154-01-1 | [5][6][7] |
| Molecular Formula | C₁₁H₁₁NO₄S₂ |[5][7] |
Application in Heterocyclic Synthesis: Crafting Thiazolidin-4-ones
A powerful application of the title building block is in the synthesis of substituted thiazolidin-4-ones. This class of heterocycles is a cornerstone of medicinal chemistry, with derivatives exhibiting a wide range of biological activities. The general synthetic strategy involves a multi-step sequence that leverages the carboxylic acid functionalities.
Sources
Techniques for the characterization of 2-(1,3-Benzothiazol-2-ylthio)succinic acid derivatives
An In-Depth Guide to the Analytical Characterization of 2-(1,3-Benzothiazol-2-ylthio)succinic Acid Derivatives
Authored by a Senior Application Scientist
Introduction
The hybrid scaffold of this compound represents a significant area of interest in medicinal chemistry and materials science. The benzothiazole nucleus is a well-established pharmacophore, with derivatives exhibiting a wide spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2][3][4] When conjugated with succinic acid, a key intermediate in the citric acid cycle, the resulting molecules can exhibit enhanced solubility and bioavailability, potentially leading to novel therapeutic agents with improved efficacy.[3]
The thioether linkage provides conformational flexibility, allowing the molecule to adapt to the binding sites of biological targets, while the dual carboxylic acid groups of the succinic acid moiety can act as hydrogen bond donors and acceptors or chelate metal ions, which is crucial for the mechanism of action of certain enzymes.[3] Given the therapeutic potential of this class of compounds, rigorous and unambiguous structural characterization and purity assessment are paramount for advancing from synthesis to biological evaluation.
This comprehensive guide provides detailed protocols and expert insights into the essential analytical techniques required for the robust characterization of this compound and its derivatives. The methodologies are designed to be self-validating, ensuring the generation of reliable and reproducible data for researchers, scientists, and drug development professionals.
Physicochemical Properties of the Parent Compound
A thorough understanding of the physicochemical properties of the parent compound, this compound, is fundamental for the development of analytical methods, including the selection of appropriate solvents and chromatographic conditions.
| Property | Value | Source |
| Molecular Formula | C₁₁H₉NO₄S₂ | [5] |
| Molecular Weight | 283.33 g/mol | [5] |
| Appearance | White to light yellow solid/powder | [5][6] |
| Melting Point | 172-173 °C | [6][7] |
| Solubility | Slightly soluble in DMSO and Methanol | [8] |
| Storage | 2-8°C, sealed in a dry environment | [5][8] |
Comprehensive Analytical Workflow
The structural confirmation and purity assessment of a newly synthesized this compound derivative is a multi-step process. Each technique provides a unique piece of the puzzle, and together they offer a complete picture of the molecule's identity and quality.
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Application Notes and Protocols: 2-(1,3-Benzothiazol-2-ylthio)succinic Acid as a Multifunctional Antioxidant in Lubricating Base Stocks
Abstract
The oxidative degradation of lubricating base stocks is a primary factor limiting their operational lifespan and performance. This process, accelerated by high temperatures, pressures, and the presence of metal catalysts, leads to increased viscosity, sludge formation, and the generation of corrosive acidic byproducts. Antioxidant additives are therefore essential components in lubricant formulations. This document provides a comprehensive technical guide for researchers, scientists, and formulation chemists on the application of 2-(1,3-Benzothiazol-2-ylthio)succinic acid as a potent antioxidant in various base stocks. We will delve into its proposed synergistic antioxidant mechanisms, provide detailed protocols for its evaluation, and discuss the interpretation of performance data.
Introduction: The Challenge of Base Stock Oxidation
Lubricating oils are the lifeblood of modern machinery, ensuring smooth operation and longevity of critical components. However, the hydrocarbon-based molecules that constitute base stocks are susceptible to oxidation, a free-radical chain reaction initiated by factors such as heat, air, and metallic wear particles. This degradation cascade (Figure 1) ultimately compromises the lubricant's essential properties.
Antioxidants are additives designed to interrupt this destructive cycle, thereby prolonging the lubricant's life and protecting the machinery.[1] They can be broadly categorized into two types:
-
Primary Antioxidants (Radical Scavengers): These compounds, typically aromatic amines and hindered phenols, donate a hydrogen atom to neutralize highly reactive peroxy radicals (ROO•), thus terminating the chain propagation step.[2]
-
Secondary Antioxidants (Peroxide Decomposers): This class of additives, which includes many sulfur- and phosphorus-containing compounds, works by decomposing hydroperoxides (ROOH) into non-radical, stable products.[1] This prevents the branching of the chain reaction, a major source of radical proliferation.
This compound is a unique molecule that exhibits multifunctional antioxidant properties, acting primarily as a peroxide decomposer with potential synergistic radical scavenging capabilities.
Physicochemical Properties of this compound
A thorough understanding of the physical and chemical characteristics of an additive is crucial for its effective formulation and application.
| Property | Value | Source |
| CAS Number | 95154-01-1 | [3] |
| Molecular Formula | C₁₁H₉NO₄S₂ | [4] |
| Molecular Weight | 283.3 g/mol | [5] |
| Appearance | Solid | [6] |
| Boiling Point | 456.6 ± 55.0 °C (Predicted) | |
| Density | 1.60 ± 0.1 g/cm³ (Predicted) | [6] |
| Solubility | Slightly soluble in DMSO and Methanol (with sonication) | [6] |
| Storage Temperature | 2-8°C | [6] |
Proposed Antioxidant Mechanism
The efficacy of this compound as an antioxidant stems from the synergistic action of its constituent chemical moieties: the benzothiazole ring, the thioether linkage, and the succinic acid group. It is proposed to function primarily as a secondary antioxidant, with potential for contributing to radical scavenging.
Peroxide Decomposition (Primary Mechanism)
The thioether linkage (-S-) is the primary active site for peroxide decomposition. Sulfur-containing compounds are known to be effective peroxide decomposers.[7] The lone pair of electrons on the sulfur atom can nucleophilically attack the weak oxygen-oxygen bond in hydroperoxides (ROOH), leading to their decomposition into non-radical products, such as alcohols (ROH). This process prevents the homolytic cleavage of the O-O bond, which would otherwise generate more free radicals and propagate the oxidation chain reaction.[8]
Synergistic Contributions of the Benzothiazole and Succinic Acid Moieties
-
Benzothiazole Moiety: The benzothiazole ring system is a well-established pharmacophore with a wide range of biological activities, including antioxidant properties.[5][9] Its aromatic nature allows it to stabilize radicals through resonance, potentially contributing to the termination of radical chains. Furthermore, the nitrogen and sulfur heteroatoms can act as metal chelators, deactivating pro-oxidant metal ions (e.g., Cu²⁺, Fe³⁺) that can catalyze oxidation reactions.[10]
-
Succinic Acid Moiety: The two carboxylic acid groups of the succinic acid portion can also contribute to the overall antioxidant performance. Carboxylic acids are known to exhibit some antioxidant activity and can also chelate metal ions.[11] Moreover, the succinic acid group can enhance the solubility and dispersancy of the additive within the base oil, ensuring its availability to neutralize oxidative species.[12]
The proposed multifunctional antioxidant mechanism is illustrated in the following diagram:
Caption: Proposed multifunctional antioxidant mechanism.
Experimental Protocols for Performance Evaluation
A systematic evaluation of the antioxidant efficacy of this compound requires a multi-faceted approach, employing standardized testing methodologies. The following protocols provide a framework for a comprehensive assessment.
Sample Preparation
Objective: To prepare homogenous blends of the antioxidant in a chosen base stock at various concentrations.
Materials:
-
Base stock (e.g., Group I, II, III mineral oil, or a synthetic base stock like PAO)
-
This compound
-
Heating magnetic stirrer
-
Glass beakers
-
Analytical balance
Procedure:
-
Determine the desired concentrations of the antioxidant to be tested (e.g., 0.1, 0.25, 0.5, 1.0 wt%).
-
For each concentration, weigh the appropriate amount of base stock into a clean, dry beaker.
-
Weigh the corresponding amount of this compound.
-
Add the antioxidant to the base stock while stirring with a magnetic stir bar.
-
Gently heat the mixture to 60-70°C while stirring to ensure complete dissolution and homogeneity. Maintain this temperature for 30 minutes.
-
Allow the blend to cool to room temperature.
-
Prepare a control sample of the base stock without the antioxidant.
Accelerated Oxidation Stability Testing
Objective: To subject the lubricant samples to conditions that accelerate the oxidation process to evaluate the relative performance of the antioxidant.
Principle: This technique measures the Oxidation Induction Time (OIT), which is the time until the onset of rapid oxidation, indicated by an exothermic release of heat. A longer OIT signifies better oxidative stability.[6][13][14]
Apparatus:
-
Pressure Differential Scanning Calorimeter (PDSC)
-
Aluminum sample pans
-
Oxygen (high purity)
Procedure:
-
Calibrate the PDSC instrument according to the manufacturer's instructions.
-
Accurately weigh 2-3 mg of the lubricant sample into an aluminum sample pan.
-
Place the pan in the PDSC cell.
-
Pressurize the cell with oxygen to 3.5 MPa (500 psig).
-
Heat the sample to the desired isothermal test temperature (e.g., 180°C, 200°C, or 210°C) at a controlled rate.[1]
-
Hold the sample at the test temperature and pressure and monitor the heat flow.
-
The OIT is the time from the start of the isothermal hold to the onset of the exothermic oxidation peak.
-
Test each sample in triplicate for statistical validity.
Principle: This method, also known as the Rotating Bomb Oxidation Test (RBOT), measures the time it takes for the oxygen pressure in a sealed vessel containing the oil, water, and a copper catalyst to drop significantly, indicating the depletion of antioxidants and the onset of rapid oxidation.[15][16][17]
Apparatus:
-
RPVOT apparatus (pressure vessel, rotating mechanism, heating bath)
-
Oxygen (high purity)
-
Copper catalyst coil
Procedure:
-
Place 50 g of the oil sample, 5 g of distilled water, and a polished copper catalyst coil into the glass container of the pressure vessel.[17]
-
Seal the vessel and charge it with oxygen to a pressure of 620 kPa (90 psi) at room temperature.
-
Immerse the vessel in a heating bath maintained at 150°C and rotate it at 100 rpm.[15]
-
Continuously monitor the pressure inside the vessel.
-
The RPVOT result is the time in minutes from the start of the test until the pressure drops by 175 kPa (25.4 psi) from the maximum pressure.[16]
Monitoring Lubricant Degradation
Objective: To quantify the extent of oil degradation after oxidation testing by measuring key physical and chemical properties.
Principle: This test measures the concentration of acidic compounds in the oil, which increase as a result of oxidation.[18][19] A lower TAN indicates less degradation.
Apparatus:
-
Automatic potentiometric titrator
-
Glass electrode
-
Burette
-
Titration solvent (toluene, isopropanol, and a small amount of water)[2]
-
Potassium hydroxide (KOH) titrant in isopropanol[2]
Procedure:
-
Weigh a specified amount of the oil sample into a beaker.
-
Dissolve the sample in the titration solvent.
-
Immerse the electrode and the burette tip into the solution.
-
Titrate the sample with the standardized KOH solution.
-
The endpoint is determined potentiometrically.
-
The TAN is calculated and expressed in mg KOH per gram of sample.[2]
Principle: This test measures the oil's resistance to flow under gravity. An increase in viscosity is a direct indicator of oil oxidation and polymerization.[5][20]
Apparatus:
-
Calibrated glass capillary viscometer
-
Constant temperature bath (e.g., at 40°C and 100°C)
-
Timer
Procedure:
-
Place the viscometer in the constant temperature bath until it reaches thermal equilibrium.
-
Introduce a precise amount of the oil sample into the viscometer.
-
Allow the sample to flow under gravity between two marked points on the capillary.
-
Measure the flow time in seconds.
-
Calculate the kinematic viscosity by multiplying the flow time by the viscometer calibration constant.[21]
Principle: FTIR analysis can identify and quantify the chemical byproducts of oxidation, such as carbonyl compounds (ketones, aldehydes, carboxylic acids), which appear at specific wavenumbers.[22][23]
Apparatus:
-
FTIR spectrometer
-
Liquid sample cell (e.g., ZnSe)
Procedure:
-
Obtain an FTIR spectrum of the fresh, unoxidized oil to serve as a reference.
-
Obtain spectra of the aged oil samples.
-
By subtracting the reference spectrum from the aged oil spectra, the formation of oxidation products can be observed.
-
Monitor the increase in the absorbance of the carbonyl peak (around 1700-1750 cm⁻¹) as a measure of oxidation.[24]
Direct Measurement of Antioxidant Depletion
Principle: LSV is an electrochemical technique that can be used to quantify the concentration of certain types of antioxidants, such as aromatic amines and phenols.[3][7] While not directly applicable to all sulfur-based antioxidants, it can be used to study the synergistic effects when this compound is used in combination with primary antioxidants.
Apparatus:
-
Voltammetric analyzer with a three-electrode system (working, reference, and auxiliary electrodes)
-
Electrolyte solution
Procedure:
-
A small amount of the oil sample is dissolved in a specific electrolyte solution.
-
A linear potential is applied to the working electrode, and the resulting current is measured.
-
The peak height or area in the resulting voltammogram is proportional to the concentration of the antioxidant.
-
By comparing the voltammograms of fresh and aged oils, the depletion of the primary antioxidants can be quantified.[25]
Experimental Workflow and Data Interpretation
The following diagram illustrates a logical workflow for evaluating the antioxidant performance of this compound.
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Application Notes and Protocols for Computational Docking Studies of 2-(1,3-Benzothiazol-2-ylthio)succinic Acid Derivatives
Introduction: Unlocking the Therapeutic Potential of Benzothiazole-Succinic Acid Hybrids
The scaffold of 2-(1,3-benzothiazol-2-ylthio)succinic acid represents a compelling starting point in medicinal chemistry. This hybrid molecule marries the well-established pharmacophoric properties of the benzothiazole nucleus with the metabolic relevance and physicochemical advantages conferred by the succinic acid moiety.[1] Benzothiazole derivatives are known to exhibit a wide spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2] The succinic acid component, a key intermediate in the citric acid cycle, can enhance solubility and bioavailability, and its two carboxylic acid groups can serve as crucial hydrogen bond donors and acceptors for target engagement.[1]
Computational docking has emerged as an indispensable tool in modern drug discovery, providing a virtual window into the molecular interactions between a small molecule (ligand) and its biological target (protein). By predicting the preferred binding orientation and affinity of a ligand, docking studies can rationalize structure-activity relationships (SAR), guide the design of more potent derivatives, and aid in the identification of novel biological targets.
These application notes provide a comprehensive, step-by-step protocol for conducting computational docking studies on this compound derivatives. As a case study, we will focus on a putative antimicrobial application, targeting the essential bacterial enzyme Dihydropteroate Synthase (DHPS) from Escherichia coli. DHPS is a validated target for sulfonamide antibiotics and represents a biologically relevant system for exploring the inhibitory potential of novel scaffolds like the benzothiazole derivatives.[3][4][5]
The Scientific Rationale: A Self-Validating Docking Workflow
The trustworthiness of any computational protocol hinges on a logical, scientifically sound, and self-validating workflow. The protocol detailed herein is designed to be robust and to incorporate internal checks and balances to ensure the reliability of the generated results. The causality behind each step is explained to provide a deeper understanding of the experimental choices.
Figure 1: A self-validating computational docking workflow.
Part 1: Ligand Preparation Protocol
Accurate preparation of the ligand is critical for a successful docking study. This involves generating a valid 3D structure, assigning the correct protonation state at physiological pH, and minimizing its energy.
Rationale for Protonation State: this compound is a diprotic acid. The pKa values for the two carboxylic acid groups of succinic acid are approximately 4.2 and 5.6.[3][6] At a physiological pH of ~7.4, which is the standard for most biological simulations, the pH is significantly above both pKa values. Therefore, both carboxylic acid groups will be deprotonated, resulting in a succinate dianion with a net charge of -2. This is a crucial detail that will govern the electrostatic interactions within the protein's active site.
Step-by-Step Protocol:
-
Obtain 2D Structure:
-
Draw the structure of this compound using a chemical drawing software such as MarvinSketch or ChemDraw.
-
Alternatively, retrieve the structure from a chemical database like PubChem (CID 5748819).[7]
-
Save the structure in a 2D format like .mol or .sdf.
-
-
Convert to 3D and Adjust Protonation State:
-
Use a molecular modeling software with tools for 3D structure generation and protonation state adjustment (e.g., MarvinSketch, Discovery Studio, MOE, or free tools like Open Babel).
-
Import the 2D structure.
-
Generate the 3D coordinates.
-
Set the pH to 7.4. The software should automatically deprotonate both carboxylic acid groups. Visually inspect the molecule to confirm the absence of protons on the carboxylate groups and the presence of negative charges.
-
-
Energy Minimization:
-
Perform an energy minimization of the 3D structure to obtain a low-energy, stable conformation.
-
Use a suitable force field, such as MMFF94. This step relieves any steric clashes or unfavorable bond angles from the 3D conversion.
-
-
Save in PDBQT Format:
-
For use with AutoDock Vina, the final prepared ligand structure must be saved in the PDBQT format. This format includes atomic coordinates, partial charges, and atom type definitions.
-
Software like AutoDock Tools (part of MGLTools) can be used to convert the energy-minimized structure to the PDBQT format. This process will also define the rotatable bonds in the molecule, which is essential for flexible ligand docking.
-
Part 2: Protein Preparation Protocol
The quality of the protein structure is paramount. We will use the crystal structure of E. coli Dihydropteroate Synthase (DHPS).
Rationale for PDB Selection: We will use the PDB entry 1AJ2 . This structure is of high resolution (2.00 Å) and, importantly, is a ternary complex containing both a substrate analog and a sulfonamide inhibitor.[1] The presence of a bound inhibitor is invaluable as it clearly defines the active site and allows for validation of our docking protocol by redocking the co-crystallized inhibitor.
Step-by-Step Protocol:
-
Download Protein Structure:
-
Navigate to the RCSB Protein Data Bank ([Link]) and download the PDB file for entry 1AJ2 .
-
-
Clean the PDB File:
-
Open the PDB file in a molecular visualization program (e.g., UCSF Chimera, PyMOL, Discovery Studio Visualizer).
-
The 1AJ2 entry contains the protein, a co-crystallized inhibitor (sulfanilamide), a substrate analog, and water molecules.
-
For our docking study, we need to prepare the apo-protein (protein only). Therefore, delete all non-protein molecules: the inhibitor, the substrate analog, and all water molecules.
-
If the protein has multiple chains and functions as a monomer, select and retain only one chain (e.g., chain A).
-
-
Prepare the Protein for Docking:
-
This step is typically performed using specialized software like AutoDock Tools.
-
Add Polar Hydrogens: Crystal structures usually do not include hydrogen atoms. Add polar hydrogens to the protein, as these are critical for forming hydrogen bonds.
-
Assign Partial Charges: Assign partial charges to all atoms. Gasteiger charges are commonly used for this purpose in the context of AutoDock.
-
Merge Non-Polar Hydrogens: For computational efficiency, non-polar hydrogens (e.g., on methyl groups) are often merged with their parent carbon atoms.
-
-
Save in PDBQT Format:
-
Save the prepared protein structure as a PDBQT file. This file will serve as the receptor input for AutoDock Vina.
-
Part 3: Molecular Docking Protocol with AutoDock Vina
This protocol outlines the docking of our prepared ligand into the active site of the prepared E. coli DHPS.
Workflow Visualization:
Figure 2: AutoDock Vina docking workflow.
Step-by-Step Protocol:
-
Define the Binding Site (Grid Box):
-
The binding site is the region of the protein where the ligand is expected to bind. We will define this based on the position of the co-crystallized inhibitor in the original 1AJ2 PDB file.
-
In AutoDock Tools, load the prepared protein (protein.pdbqt). Then, load the original co-crystallized inhibitor to identify the active site.
-
Use the "Grid Box" feature to create a 3D box that encompasses the entire active site with a buffer of a few angstroms in each dimension (e.g., 25 x 25 x 25 Å).
-
Note down the coordinates for the center of the grid box (center_x, center_y, center_z) and the dimensions of the box (size_x, size_y, size_z).
-
-
Create the Configuration File:
-
AutoDock Vina requires a text file (e.g., config.txt) that specifies the input files and docking parameters. Create this file with a text editor:
-
-
Run the Docking Simulation:
-
Open a command-line terminal.
-
Navigate to the directory containing your prepared files (protein.pdbqt, ligand.pdbqt, config.txt) and the AutoDock Vina executable.
-
Execute the docking run with the following command: ./vina --config config.txt --log output_log.txt
-
-
Protocol Validation (Crucial Step):
-
Before docking your novel compounds, you must validate your protocol.
-
Extract the co-crystallized inhibitor (sulfanilamide) from the original 1AJ2 PDB file and prepare it as a ligand (as in Part 1).
-
Dock this prepared inhibitor back into the prepared protein using the exact same grid box and docking parameters.
-
Compare the docked pose of the inhibitor with its original crystallographic pose. Calculate the Root Mean Square Deviation (RMSD) between the two poses.
-
An RMSD value of less than 2.0 Å is generally considered a successful validation, indicating that your docking protocol can accurately reproduce the experimentally determined binding mode.
-
Part 4: Analysis and Interpretation of Docking Results
The output of a Vina run is a PDBQT file containing several predicted binding poses for your ligand, ranked by their binding affinity.
1. Binding Affinity (Docking Score):
-
The primary quantitative output is the binding affinity, given in kcal/mol. A more negative value indicates a stronger predicted binding affinity.
-
This score is an estimation of the binding free energy and is useful for comparing the relative potencies of different derivatives in your series. However, it is not an absolute measure and should not be directly equated to experimental binding constants without further validation.[8]
2. Pose Visualization and Interaction Analysis:
-
Load the protein structure (protein.pdbqt) and the output poses file (output_poses.pdbqt) into a molecular visualization program.
-
Examine the top-ranked pose (the one with the lowest binding energy).
-
Analyze the non-covalent interactions between your ligand and the protein's active site residues. Look for:
-
Hydrogen Bonds: These are critical for specificity and affinity. The deprotonated carboxylate groups of the succinic acid moiety are strong hydrogen bond acceptors.
-
Hydrophobic Interactions: The benzothiazole ring is likely to engage in hydrophobic interactions with non-polar residues in the active site.
-
π-π Stacking: The aromatic benzothiazole ring may stack with the side chains of aromatic residues like Phenylalanine (Phe), Tyrosine (Tyr), or Tryptophan (Trp).
-
-
Tools like Discovery Studio Visualizer or the PLIP (Protein-Ligand Interaction Profiler) web server can automatically generate 2D diagrams of these interactions, which are invaluable for analysis and publication.[9]
Interaction Diagram Example:
Figure 3: Hypothetical key interactions of the ligand in the DHPS active site.
Data Presentation: Summarizing Docking Results
When studying a series of derivatives, it is crucial to present the data in a clear and comparable format.
Table 1: Hypothetical Docking Results for this compound Derivatives against E. coli DHPS
| Compound ID | R-Group Modification | Binding Affinity (kcal/mol) | Key Interacting Residues (Hydrogen Bonds) | Key Hydrophobic/π-π Interactions |
| BT-SA-01 | (Parent Compound) | -8.5 | LYS221, ASN44 | PHE190 |
| BT-SA-02 | 6-Chloro-benzothiazole | -9.2 | LYS221, ASN44, SER222 | PHE190, ILE188 |
| BT-SA-03 | 6-Nitro-benzothiazole | -9.5 | LYS221, ASN44, ARG255 | PHE190 |
| BT-SA-04 | 6-Methoxy-benzothiazole | -8.2 | LYS221, ASN44 | PHE190 |
| Sulfanilamide | (Reference Inhibitor) | -7.1 | LYS221, ARG255 | PHE190 |
This tabular format allows for a quick assessment of how different substitutions on the benzothiazole ring affect the predicted binding affinity and interactions, thereby guiding further SAR studies.
Conclusion and Future Perspectives
This guide provides a robust and scientifically grounded framework for conducting computational docking studies on this compound derivatives. By following these detailed protocols, researchers can generate reliable and interpretable data to probe the mechanism of action, rationalize biological activity, and guide the design of novel therapeutic agents. It is imperative to remember that computational docking is a predictive tool. The hypotheses generated from these studies must be validated through experimental assays, such as enzyme inhibition assays and antimicrobial susceptibility testing, to confirm the biological activity and elucidate the true therapeutic potential of this promising class of molecules.
References
- ResearchGate. (2024). How to interprete and analyze molecular docking results? [Online Forum].
- Quora. (2021). How does one prepare proteins for molecular docking? [Online Forum].
- Wikipedia. (2024). Succinic acid.
- RCSB PDB. (1998). 1AJ2: CRYSTAL STRUCTURE OF A BINARY COMPLEX OF E. COLI DIHYDROPTEROATE SYNTHASE.
- YouTube. (2021). Analysis of Docking results by Autodock ||Protein Ligand interaction || High Quality 2D & 3D figure.
- Scripps Research. (n.d.). AutoDock Vina.
- Forli, S., Huey, R., Pique, M. E., Sanner, M. F., Goodsell, D. S., & Olson, A. J. (2016). Computational protein–ligand docking and virtual drug screening with the AutoDock suite. Nature protocols, 11(5), 905-919.
- Al-Romaizan, A. N., et al. (2020). Screening and Molecular Docking of Novel Benzothiazole Derivatives as Potential Antimicrobial Agents. Molecules, 25(9), 2156.
- PDB-101. (n.d.). Dihydropteroate Synthase.
- ResearchGate. (n.d.). Within the buffer range of succinic acid (pKa 1 = 4.16, pKa 2 = 5.61) H... [Image].
- Al-Omair, M. A., et al. (2022). Molecular docking and In-Silico pharmacokinetic analysis of 1,3-benzothiazole-2-amine derivatives as anticonvulsants. Journal of Taibah University Medical Sciences, 17(5), 823-832.
- PubChem. (n.d.). Succinic Acid.
- PubChem. (n.d.). (Benzothiazol-2-ylthio)succinic acid.
Sources
- 1. rcsb.org [rcsb.org]
- 2. rcsb.org [rcsb.org]
- 3. Succinic acid - Wikipedia [en.wikipedia.org]
- 4. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]
- 5. PDB-101: Global Health: Antimicrobial Resistance: undefined: Dihydropteroate Synthase [pdb101.rcsb.org]
- 6. researchgate.net [researchgate.net]
- 7. Bicyclic compounds as ring-constrained inhibitors of protein-tyrosine kinase p56lck - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Succinic Acid | C4H6O4 | CID 1110 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. rcsb.org [rcsb.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-(1,3-Benzothiazol-2-ylthio)succinic Acid
Welcome to the dedicated technical support guide for the synthesis of 2-(1,3-Benzothiazol-2-ylthio)succinic acid (CAS No. 95154-01-1). This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges and nuances of this specific synthesis. Our goal is to empower you with the technical knowledge and practical insights needed to improve your reaction yields, enhance product purity, and troubleshoot effectively.
Section 1: Troubleshooting Guide
This section addresses specific issues you might encounter during the synthesis. The format is designed for quick problem identification and resolution.
Question 1: My reaction yield is very low or I'm getting no product at all. What are the likely causes?
Answer: This is a common issue that typically points to one of three areas: the reaction medium, the quality of your reagents, or improper temperature control.
-
Incorrect Reaction Medium: The addition of the 2-mercaptobenzothiazole thiol to the α,β-unsaturated system of maleic anhydride or acid is surprisingly and highly dependent on the reaction medium. While conventional wisdom might suggest a basic medium to deprotonate the thiol into a more potent thiolate nucleophile, experimental data shows this approach to be ineffective.[1][2] In fact, attempts to run the reaction in an alkaline-aqueous medium have shown that no significant addition occurs even after 100 hours.[2] The synthesis proceeds smoothly and in high yield only in a strongly acidic medium , such as 70% sulfuric acid.[2][3] The acid likely activates the maleic anhydride by protonating a carbonyl oxygen, rendering it a much stronger electrophile for the neutral thiol to attack.
-
Reagent Quality and Preparation:
-
2-Mercaptobenzothiazole (2-MBT): The purity of this starting material is critical. Impurities from its own synthesis can interfere with the reaction.[4] Furthermore, it should be finely powdered to ensure maximum surface area for reaction in the suspension.[3]
-
Maleic Anhydride: This reagent is susceptible to hydrolysis by atmospheric moisture to form maleic acid. Always use a fresh, dry supply of maleic anhydride. If you suspect hydrolysis, it is better to use a fresh bottle.
-
-
Temperature Control: The reaction should be maintained between 48-51°C .[3] Lower temperatures will result in a sluggish reaction, while significantly higher temperatures can lead to decomposition and the formation of unwanted byproducts, reducing the overall yield of the desired product.
Question 2: The final product is an oily, sticky solid instead of a filterable precipitate. How can I fix this?
Answer: An oily or impure product is almost always a sign of incomplete reaction or inadequate purification.
-
Probable Cause 1: Incomplete Reaction: If the reaction is not allowed to proceed for the recommended time (at least one hour after the addition of maleic anhydride is complete), you may have a mixture of starting materials and product.[3] Ensure the reaction is stirred at 50°C for the full duration.
-
Probable Cause 2: Insufficient Washing: The initial precipitate formed after dilution with water must be thoroughly purified. The recommended procedure involves dissolving the crude product in a dilute sodium hydroxide solution.[3] This step is crucial as it selectively dissolves the acidic product, leaving behind non-acidic impurities.
-
Solution: After dissolving the product in dilute NaOH, filter the solution to remove any insoluble materials. The clear filtrate should then be re-acidified with an acid like HCl to precipitate the pure this compound, which can then be filtered, washed with water, and dried.[3]
-
Question 3: My reaction mixture is very thick and difficult to stir. Is this normal?
Answer: Yes, this is expected. The reaction is run as a suspension, not a solution. You begin with finely powdered 2-mercaptobenzothiazole suspended in 70% sulfuric acid.[2][3] As the powdered maleic anhydride is added, the mixture will remain a thick, stirrable slurry. It is critical to have robust mechanical stirring to ensure proper mixing and heat transfer throughout the reaction. If stirring is inadequate, localized overheating or poor mixing can lead to side reactions and reduced yields.
Section 2: Frequently Asked Questions (FAQs)
FAQ 1: Why is a strong acid like 70% H₂SO₄ used as the reaction medium? Shouldn't a base be used to facilitate the nucleophilic attack?
This is an excellent and insightful question that touches on a key aspect of this reaction's mechanism. The typical approach for a thiol addition (a Michael-type reaction) would indeed involve a base to generate the more nucleophilic thiolate anion.[1] However, for this specific transformation, that pathway is not productive.[2] The success in a strongly acidic medium suggests an alternative mechanism is at play. It is hypothesized that the strong acid protonates one of the carbonyl oxygens of the maleic anhydride. This protonation dramatically increases the electrophilicity of the β-carbon, making it highly susceptible to attack by the lone pair of the neutral sulfur atom of 2-mercaptobenzothiazole. This acid-catalyzed activation of the electrophile is more effective than the base-catalyzed activation of the nucleophile in this system.
FAQ 2: Can I use maleic acid or fumaric acid instead of maleic anhydride?
Yes, both maleic acid and fumaric acid can be used, but the yields are typically slightly lower compared to using maleic anhydride under the same acidic conditions.
-
Using maleic acid in place of the anhydride can yield approximately 80% of the target compound.[2]
-
Using fumaric acid requires a longer reaction time (12 hours at 40°C) and results in a yield of around 75%.[2] For the highest efficiency and yield, maleic anhydride is the preferred reagent.[2][3]
FAQ 3: How can I confirm the identity and purity of my final product?
The primary methods for characterization are melting point determination and spectroscopic analysis.
-
Melting Point: The pure product has a distinct melting point of 175-176°C , with decomposition.[3] A broad or depressed melting point is a reliable indicator of impurities.
-
Spectroscopy: While specific spectra are not detailed in the primary synthesis reports, one would expect to see characteristic peaks in ¹H NMR, ¹³C NMR, and IR spectroscopy corresponding to the benzothiazole ring, the thioether linkage, and the two carboxylic acid groups of the succinic acid moiety.
Section 3: Optimized Experimental Protocol
This protocol is synthesized from high-yield methods reported in the literature.[2][3]
Reagents & Equipment:
-
2-Mercaptobenzothiazole (16.8 g, 0.1 mol)
-
Maleic Anhydride (10.2 g, 0.104 mol)
-
70% Sulfuric Acid (40 mL)
-
Dilute Sodium Hydroxide Solution
-
Hydrochloric Acid
-
Reaction flask with mechanical stirrer, thermometer, and addition funnel
-
Ice bath
Procedure:
-
Preparation: Suspend 16.8 g of finely powdered 2-mercaptobenzothiazole in 40 mL of 70% sulfuric acid in a reaction flask equipped with a mechanical stirrer.
-
Reagent Addition: While stirring vigorously, add 10.2 g of powdered maleic anhydride in portions over the course of 1 hour. Use an ice bath to maintain the internal temperature between 48-51°C .
-
Reaction: After the addition is complete, continue stirring the mixture at 50°C for an additional hour.
-
Precipitation: Cool the reaction mixture to room temperature. Slowly and carefully dilute the mixture by the dropwise addition of 250 mL of water, ensuring the temperature does not exceed 35°C. A precipitate will form.
-
Initial Isolation: Stir the suspension for 1 hour, then filter off the precipitated crude product.
-
Purification: a. Transfer the crude solid to a beaker and dissolve it in a sufficient amount of dilute sodium hydroxide solution. b. Filter the resulting solution to remove any insoluble impurities. c. Acidify the clear filtrate with hydrochloric acid until precipitation of the product is complete.
-
Final Isolation & Drying: Filter the purified product, wash the filter cake with cold water, and dry it at 60°C in a vacuum oven.
Expected Outcome:
-
Yield: 24.7 g (87% of theoretical yield).[3]
-
Appearance: A white to off-white solid.
-
Melting Point: 175-176°C (with decomposition).[3]
Section 4: Data Summary & Visualizations
Table 1: Key Reaction Parameters
| Parameter | Recommended Value | Rationale / Notes |
| Reagents | 2-Mercaptobenzothiazole, Maleic Anhydride | Maleic anhydride gives the highest yield.[2][3] |
| Molar Ratio | ~1 : 1.04 (2-MBT : Anhydride) | A slight excess of the electrophile ensures complete conversion of the thiol. |
| Medium | 70% Sulfuric Acid | A strongly acidic medium is essential for activating the electrophile.[2] |
| Temperature | 48-51°C | Critical for controlling reaction rate and preventing side reactions.[3] |
| Reaction Time | 2 hours total | 1 hour for addition, 1 hour for post-stirring.[3] |
| Expected Yield | ~87% | Based on the optimized protocol.[3] |
Diagrams
Caption: Figure 2: Troubleshooting Workflow
References
- Synthesis of benzothiazol-2-ylthiosuccinic acid. PrepChem.com.
- US Patent 4612378A - Process for the preparation of β-(benzothiazolylthio)- and β-(benzimidazolylthio-carboxylic acids. Google Patents.
- Exploring the Green Synthesis Process of 2-Mercaptobenzothiazole for Industrial Production. MDPI.
Sources
Technical Support Center: Synthesis of 2-(1,3-Benzothiazol-2-ylthio)succinic Acid
Welcome to the technical support center for the synthesis of 2-(1,3-Benzothiazol-2-ylthio)succinic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the potential challenges and side reactions encountered during the synthesis of this versatile benzothiazole derivative. By understanding the underlying chemical principles, you can optimize your reaction conditions to maximize yield and purity.
I. Overview of the Synthesis
The most common and direct route to this compound involves the nucleophilic addition of 2-mercaptobenzothiazole to an unsaturated four-carbon dicarboxylic acid precursor, such as maleic acid, fumaric acid, or maleic anhydride.[1][2] This reaction, a Michael-type addition, establishes the key thioether linkage.[1] While seemingly straightforward, this synthesis is prone to several side reactions that can impact the final product's quality and yield.
Core Reaction Pathway
The primary reaction involves the nucleophilic attack of the thiol group of 2-mercaptobenzothiazole on the electrophilic double bond of the succinic acid precursor. The reaction is often facilitated by an acidic or basic medium.[1][2]
Caption: Main synthetic route to the target product.
II. Troubleshooting Guide & FAQs
This section addresses common issues encountered during the synthesis, providing explanations and actionable solutions.
FAQ 1: Low Yield of the Desired Product
Question: I am getting a very low yield of this compound. What are the likely causes and how can I improve it?
Answer:
Low yields can stem from several factors, primarily incomplete reaction or the prevalence of side reactions.
Potential Causes & Solutions:
-
Inappropriate Reaction Medium: The choice of an acidic or basic medium is critical. While some literature suggests alkaline-aqueous solutions, attempts have shown that the addition may not proceed efficiently under these conditions.[2] Conversely, a strongly acidic medium, such as a mixture of hydrochloric acid and acetic acid or 70% sulfuric acid, has been shown to facilitate the reaction smoothly, leading to high yields and purity.[2][3]
-
Recommendation: Conduct the reaction in a strongly acidic environment. A common procedure involves suspending finely powdered 2-mercaptobenzothiazole and maleic anhydride in 70% sulfuric acid.[3]
-
-
Suboptimal Temperature: The reaction temperature influences the rate of both the main and side reactions. Temperatures between 30-60°C are generally cited.[2] A specific successful procedure maintains the temperature between 48-51°C during the addition of maleic anhydride.[3]
-
Recommendation: Carefully control the reaction temperature. Start at a lower temperature and gradually increase it while monitoring the reaction progress by thin-layer chromatography (TLC).
-
-
Purity of Starting Materials: Impurities in 2-mercaptobenzothiazole or the succinic acid precursor can lead to undesired byproducts. For instance, the synthesis of 2-mercaptobenzothiazole itself can produce byproducts that may interfere with the subsequent reaction.[4]
-
Recommendation: Ensure the purity of your starting materials. Recrystallize or purify 2-mercaptobenzothiazole if necessary. Use high-purity maleic acid, fumaric acid, or maleic anhydride.
-
FAQ 2: Presence of Unreacted Starting Materials in the Final Product
Question: My final product is contaminated with significant amounts of unreacted 2-mercaptobenzothiazole and maleic acid. How can I drive the reaction to completion?
Answer:
The presence of unreacted starting materials indicates an incomplete reaction.
Potential Causes & Solutions:
-
Insufficient Reaction Time: The reaction may not have been allowed to proceed for a sufficient duration. Some protocols suggest a reaction time of one hour after the addition of reagents, followed by another hour of stirring.[3]
-
Recommendation: Monitor the reaction progress using TLC. Continue the reaction until the starting materials are no longer visible on the TLC plate.
-
-
Poor Solubility of Reactants: 2-Mercaptobenzothiazole has limited solubility in some solvents. If the reactants are not adequately dispersed, the reaction rate will be slow.
-
Recommendation: Use a solvent system in which both reactants have reasonable solubility. The use of a strong acid like 70% sulfuric acid not only catalyzes the reaction but also helps to create a more homogenous reaction mixture.[3] Vigorous stirring is also essential.
-
FAQ 3: Formation of an Insoluble, High-Melting Point Byproduct
Question: I have isolated an insoluble byproduct with a high melting point. What could it be and how can I avoid its formation?
Answer:
This is a common issue and often points to the formation of a disulfide byproduct.
Potential Cause & Solution:
-
Oxidation of 2-Mercaptobenzothiazole: 2-Mercaptobenzothiazole can be oxidized to form 2,2'-dithiobis(benzothiazole). This can occur in the presence of oxidizing agents or even air, especially under certain pH conditions. This disulfide is a stable, high-melting-point solid.
-
Recommendation:
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with atmospheric oxygen.
-
Degas Solvents: Use degassed solvents to remove dissolved oxygen.
-
Avoid Oxidizing Agents: Ensure that no oxidizing impurities are present in the starting materials or reagents.
-
-
Caption: Oxidation of 2-mercaptobenzothiazole to its disulfide.
FAQ 4: Isomerization of the Succinic Acid Moiety
Question: Can the stereochemistry of the succinic acid part of the molecule be affected during the reaction?
Answer:
Yes, isomerization is a possibility, particularly if you start with maleic acid (the cis-isomer).
Potential Cause & Solution:
-
Isomerization of Maleic Acid to Fumaric Acid: Under acidic or basic conditions and with heating, maleic acid can isomerize to the more stable trans-isomer, fumaric acid. While both can react with 2-mercaptobenzothiazole to give the same product, the reaction rates may differ.[2] Some studies have shown that the reaction with fumaric acid can also yield the desired product.[2]
-
Recommendation: This isomerization is generally not a major concern as both isomers lead to the same final product. However, if you are studying the reaction kinetics or mechanism, it is an important factor to consider. Using maleic anhydride, which readily opens to maleic acid in the presence of water, is a common and effective starting point.[3]
-
FAQ 5: Formation of Amide or Imide Byproducts
Question: I am observing byproducts that seem to involve the nitrogen of the benzothiazole ring. Is this possible?
Answer:
While less common in this specific synthesis, reactions involving the nitrogen of the benzothiazole ring are known in benzothiazole chemistry.
Potential Cause & Solution:
-
Reaction at the Nitrogen Atom: Under certain conditions, particularly if using derivatives of 2-mercaptobenzothiazole where the thiol group is protected, or if harsh reaction conditions are employed, the nitrogen atom could potentially act as a nucleophile. However, the thiol group (or its thiolate form) is a much stronger nucleophile, making this a minor pathway in the direct synthesis.
-
Recommendation: Adhering to the recommended reaction conditions (strong acid, moderate temperature) will favor the desired S-alkylation over any potential N-alkylation. The tautomeric equilibrium of 2-mercaptobenzothiazole favors the thione form, which further supports reactivity at the sulfur atom.
-
III. Summary of Key Parameters and Troubleshooting
| Issue | Potential Cause(s) | Recommended Action(s) |
| Low Yield | Inappropriate reaction medium (e.g., alkaline-aqueous), suboptimal temperature, impure starting materials. | Use a strongly acidic medium (e.g., 70% H2SO4), maintain temperature around 48-51°C, ensure purity of reactants. |
| Unreacted Starting Materials | Insufficient reaction time, poor solubility of reactants. | Monitor reaction by TLC to ensure completion, use a suitable solvent system (e.g., strong acid), ensure vigorous stirring. |
| Insoluble Byproduct | Oxidation of 2-mercaptobenzothiazole to 2,2'-dithiobis(benzothiazole). | Conduct the reaction under an inert atmosphere, use degassed solvents, and avoid oxidizing agents. |
| Isomerization | Conversion of maleic acid (cis) to fumaric acid (trans). | Generally not a major issue as both isomers yield the same product. Using maleic anhydride is a reliable approach. |
IV. Experimental Protocol: Acid-Catalyzed Synthesis
This protocol is based on a high-yield procedure reported in the literature.[3]
Materials:
-
2-Mercaptobenzothiazole (16.8 g)
-
Maleic anhydride (10.2 g)
-
70% Sulfuric acid (40 ml)
-
Dilute sodium hydroxide solution
-
Hydrochloric acid
-
Water
Procedure:
-
Suspend 16.8 g of finely powdered 2-mercaptobenzothiazole in 40 ml of 70% sulfuric acid in a reaction flask equipped with a stirrer and a thermometer.
-
With stirring, add 10.2 g of powdered maleic anhydride to the suspension over the course of 1 hour, maintaining the temperature between 48-51°C.
-
After the addition is complete, continue stirring at 50°C for an additional hour.
-
Cool the reaction mixture to room temperature.
-
Slowly dilute the mixture by the dropwise addition of 250 ml of water, ensuring the temperature remains between 25-35°C.
-
Stir the resulting precipitate for 1 hour.
-
Filter the crude product and wash it with cold water.
-
Dissolve the filtered product in a dilute sodium hydroxide solution.
-
Filter the solution to remove any insoluble impurities.
-
Acidify the filtrate with hydrochloric acid to precipitate the purified product.
-
Filter the precipitate, wash with cold water, and dry at 60°C in vacuo.
Expected Yield: Approximately 24.7 g (87% of theory) of this compound.[3]
V. References
-
Google Patents. US4612378A - Process for the preparation of β-(benzothiazolylthio)- and β-(benzimidazolylthio-carboxylic acids. Available from:
-
Exploring the Green Synthesis Process of 2-Mercaptobenzothiazole for Industrial Production. Processes. Available from: [Link]
-
PrepChem. Synthesis of benzothiazol-2-ylthiosuccinic acid. Available from: [Link]
Sources
Technical Support Center: Purification of 2-(1,3-Benzothiazol-2-ylthio)succinic Acid
Welcome to the technical support guide for 2-(1,3-Benzothiazol-2-ylthio)succinic acid (CAS No. 95154-01-1). This document provides in-depth troubleshooting advice, frequently asked questions, and detailed protocols for the purification of this versatile building block. As a molecule with significant potential in medicinal chemistry and materials science, achieving high purity is critical for reliable downstream applications.[1] This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during its purification.
Compound Profile & Physical Properties
A summary of the key physical and chemical properties of this compound is essential for designing any purification strategy.
| Property | Value | Source(s) |
| Molecular Formula | C₁₁H₉NO₄S₂ | [2][3] |
| Molecular Weight | 283.32 g/mol | [2][3] |
| Appearance | White to Off-White/Yellow Solid | [2][4] |
| Melting Point | 172 - 176 °C (with decomposition) | [5][6] |
| pKa (Predicted) | 3.10 ± 0.23 | [2][3] |
| Solubility | Slightly soluble in DMSO and Methanol; Water: 270 mg/L at 20°C | [2][3][6] |
| Storage | 2-8°C, sealed in a dry environment | [2][4] |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in crude this compound?
A1: The impurity profile is almost always linked to the synthesis method. The most prevalent synthesis involves the reaction of 2-mercaptobenzothiazole with maleic anhydride.[1][5] Therefore, the primary impurities you will likely encounter are:
-
Unreacted Starting Materials: 2-mercaptobenzothiazole and maleic acid (the hydrolyzed form of the anhydride).
-
Side-Products: Potential disulfide-bridged dimers of 2-mercaptobenzothiazole.
-
Residual Solvents or Acids: Sulfuric acid or organic solvents used during the synthesis and workup.[5]
Q2: What is the best first-pass approach to purify the crude product?
A2: Given the acidic nature of the target compound (due to its two carboxylic acid groups), an acid-base workup is the most effective and straightforward initial purification step.[1][5] This method selectively isolates the desired acidic product from neutral or basic impurities. The general principle involves dissolving the crude material in a dilute aqueous base (like sodium hydroxide or sodium carbonate) to form the water-soluble disodium salt, filtering off any insoluble impurities, and then re-precipitating the pure acid by acidifying the filtrate.[5]
Q3: My purified product is a pale yellow, but the literature says it should be white. Is this a problem?
A3: While the pure compound is typically described as white to off-white, a persistent pale yellow hue can sometimes remain, even after multiple purification steps.[2][4] This may be due to trace amounts of highly conjugated impurities or minor oxidation/decomposition products. For many applications, this may not affect reactivity. However, if color is a critical parameter (e.g., for formulation studies), treatment with activated carbon during the purification process or a final recrystallization may be necessary to remove the chromophores.
Troubleshooting Guide
This section addresses specific experimental problems in a question-and-answer format, providing both solutions and the scientific rationale behind them.
Q4: I've completed the synthesis, and my crude product is a sticky oil or gum, not a solid. What went wrong?
A4: This is a common issue often caused by the presence of excess starting materials or residual solvent.
-
Causality: Unreacted maleic acid is hygroscopic and can form a eutectic mixture with the product, lowering the melting point and resulting in an oil. Residual sulfuric acid from the synthesis can also lead to a dark, viscous product.[5]
-
Troubleshooting Steps:
-
Solvent Removal: Ensure all reaction solvents are thoroughly removed under high vacuum, possibly with gentle heating (not exceeding 40-50°C to prevent decomposition).
-
Trituration: Attempt to solidify the oil by triturating (stirring/grinding) it with a solvent in which the product is insoluble but the impurities are soluble. A cold, non-polar solvent like hexane or a mixture of hexane/ethyl acetate is a good starting point.
-
Proceed to Acid-Base Workup: Even if the product is oily, you can proceed directly to the acid-base purification (Protocol 1). Dissolving the crude oil in dilute base will separate the desired acid from non-acidic, insoluble impurities.
-
Q5: I'm trying to recrystallize the product, but it keeps "oiling out" instead of forming crystals. How can I fix this?
A5: "Oiling out" occurs when the dissolved compound comes out of solution as a liquid phase rather than a solid crystalline lattice. This happens when the solution is supersaturated at a temperature above the compound's melting point (or the melting point of an impure mixture).
-
Causality: The high concentration of impurities significantly depresses the melting point. Alternatively, the chosen solvent system may be inappropriate, or the cooling rate is too rapid.
-
Troubleshooting Steps:
-
Reduce Concentration: Add more hot solvent to the oiled-out mixture until the oil redissolves completely. The goal is to find the true saturation point.
-
Slow Cooling: Allow the solution to cool to room temperature slowly, and then place it in a refrigerator (2-8°C). Do not place it directly in an ice bath or freezer, as rapid cooling promotes oiling.
-
Induce Crystallization: If crystals do not form on their own, try scratching the inside of the flask with a glass rod at the solution's surface to create nucleation sites. Adding a seed crystal from a previous pure batch is also highly effective.
-
Change Solvent System: The compound has limited solubility in methanol.[2] A mixed-solvent system, such as methanol/water or ethanol/water, may be effective. Dissolve the compound in a minimal amount of hot alcohol and add water dropwise until the solution becomes faintly cloudy (the cloud point), then add a few more drops of alcohol to clarify. Slow cooling of this system should yield crystals.
-
Q6: My compound streaks badly on a silica gel TLC plate, making it impossible to monitor the purification. What should I do?
A6: Streaking is the hallmark of a highly polar compound, especially an acid, interacting too strongly with the stationary phase (silica gel).
-
Causality: The carboxylic acid groups on your molecule are deprotonated by the slightly acidic silica surface, leading to strong ionic interactions and poor elution. This is a well-known issue when performing chromatography on organic acids.[7]
-
Troubleshooting Steps:
-
Modify the Mobile Phase: The solution is to suppress the deprotonation of your compound. Add a small amount of a volatile acid to your eluent system.
-
Recommended Eluent: Start with a mixture like 95:5:0.5 Dichloromethane/Methanol/Acetic Acid. The acetic acid will protonate both the carboxylic acid groups on your product and the silanol groups on the silica gel, leading to a much cleaner, well-defined spot.
-
-
Check for Overloading: Ensure you are not spotting too much material on the TLC plate, as this can also cause streaking.
-
Visualization of Purification Strategy
The following diagram outlines a general workflow for the purification of this compound, incorporating decision points based on purity analysis.
Caption: General purification workflow for this compound.
Detailed Experimental Protocols
Protocol 1: Purification by Acid-Base Extraction & Precipitation
This protocol is based on the workup procedure described in synthetic preparations and is highly effective for removing non-acidic impurities.[5]
-
Dissolution in Base: Transfer the crude product to an appropriately sized beaker or flask. For every 10 g of crude material, slowly add ~100 mL of a 5% aqueous sodium carbonate (Na₂CO₃) solution while stirring. The product should dissolve as its sodium salt is formed. Note: Using a carbonate base is preferable to a hydroxide base as it is less harsh and helps buffer the pH.
-
Filtration of Impurities: Stir the solution for 15-20 minutes. If any solid material remains (e.g., unreacted 2-mercaptobenzothiazole or other neutral byproducts), remove it by vacuum filtration through a Büchner funnel. Collect the clear filtrate.
-
Optional Carbon Treatment: If the filtrate is highly colored, add a small amount of activated carbon (approx. 1-2% by weight of the crude product) to the filtrate. Stir for 20 minutes at room temperature, then remove the carbon by filtering through a pad of Celite.
-
Precipitation: Cool the filtrate in an ice bath. Slowly add 3M hydrochloric acid (HCl) dropwise with vigorous stirring. The product will begin to precipitate. Continue adding acid until the pH of the solution is ~2 (check with pH paper).
-
Isolation and Washing: Allow the suspension to stir in the ice bath for another 30 minutes to ensure complete precipitation. Collect the white solid by vacuum filtration. Wash the filter cake thoroughly with cold deionized water (3 x 50 mL for a 10 g scale) to remove inorganic salts.
-
Drying: Dry the purified solid in a vacuum oven at 40-50°C until a constant weight is achieved.
Protocol 2: Recrystallization from a Mixed-Solvent System
This protocol should be used when acid-base purification alone is insufficient to achieve the desired purity.
-
Solvent Selection: Based on solubility data, a methanol/water or ethanol/water system is a promising choice.[2]
-
Dissolution: Place the semi-pure product in an Erlenmeyer flask. Add the minimum volume of hot methanol (or ethanol) required to fully dissolve the solid. Use a hot plate with stirring, and bring the solvent to a gentle boil.
-
Addition of Anti-Solvent: While the solution is still hot, add deionized water dropwise until you observe persistent cloudiness. This indicates the solution is saturated.
-
Clarification: Add a few more drops of hot methanol (or ethanol) until the solution becomes clear again.
-
Cooling and Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Then, place the flask in a 2-8°C refrigerator for several hours or overnight to maximize crystal formation.
-
Isolation and Drying: Collect the crystals by vacuum filtration, wash with a small amount of cold 1:1 methanol/water, and then dry under vacuum as described in Protocol 1.
Protocol 3: Silica Gel Column Chromatography
This method is recommended for removing impurities with similar acidity but different polarity.
-
Column Packing: Pack a glass chromatography column with silica gel using a slurry method in a non-polar solvent (e.g., hexane or dichloromethane).
-
Mobile Phase Preparation: Prepare an eluent system containing an acid modifier. A good starting point is a gradient elution from 100% Dichloromethane (DCM) to 95:5 DCM/Methanol, with 0.5% acetic acid added to all solvents.
-
Sample Loading: Dissolve the compound in a minimum amount of the initial eluent or a slightly more polar solvent like ethyl acetate. Pre-adsorb the sample onto a small amount of silica gel by concentrating the solution in the presence of silica. Allow the solvent to evaporate completely, and then carefully load the dry, impregnated silica onto the top of the column.
-
Elution: Begin elution with the least polar solvent mixture. Collect fractions and monitor them by TLC (using the same eluent system). Gradually increase the polarity of the mobile phase to elute the product. The desired product should come off as a major band.
-
Isolation: Combine the pure fractions (as determined by TLC), and remove the solvent and acetic acid under reduced pressure. You may need to co-evaporate with a solvent like toluene to azeotropically remove the final traces of acetic acid.
References
- Synthesis of benzothiazol-2-ylthiosuccinic acid - PrepChem.com. (n.d.).
- Hassanzadeh, F., et al. (202x). SYNTHESIS OF SOME 2-SUBSTITUTED BENZOTHIAZOLE DERIVATIVES AND EVALUATION OF THEIR ANTICANCER AND ANTI-MICROBIAL ACTIVITIES. Journal of Microbiology, Biotechnology and Food Sciences.
- Thin Layer Chromatography of KREBS Cycle Acids - CORE. (n.d.).
Sources
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- 2. This compound CAS#: 95154-01-1 [m.chemicalbook.com]
- 3. 95154-01-1 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 4. 2-(Benzo[d]thiazol-2-ylthio)succinic acid | 95154-01-1 [sigmaaldrich.com]
- 5. prepchem.com [prepchem.com]
- 6. echemi.com [echemi.com]
- 7. files.core.ac.uk [files.core.ac.uk]
Overcoming solubility issues of 2-(1,3-Benzothiazol-2-ylthio)succinic acid in biological assays
Introduction: Navigating the Solubility Challenge
Welcome to the technical support guide for 2-(1,3-Benzothiazol-2-ylthio)succinic acid (CAS 95154-01-1). This molecule, a hybrid of a benzothiazole pharmacophore and a succinic acid moiety, holds significant interest for its potential biological activities, including antimicrobial and anticancer properties.[1] However, its unique structure presents a common yet critical challenge for researchers: poor aqueous solubility under typical physiological conditions. This can lead to compound precipitation, inaccurate data, and misinterpreted results in biological assays.[2]
This guide provides field-proven strategies, detailed protocols, and a scientific framework to help you overcome these solubility issues, ensuring the integrity and reproducibility of your experiments.
Compound Profile: Understanding the "Why"
To solve the solubility problem, we must first understand the molecule's chemical nature.
-
Hydrophobic Core: The benzothiazole ring is aromatic and largely nonpolar, driving the molecule's tendency to avoid aqueous environments.
-
Hydrophilic/Ionizable Moiety: The succinic acid portion contains two carboxylic acid groups (-COOH). These groups are the key to manipulating solubility.[1]
-
Acidic Nature: With a predicted pKa around 3.10, the carboxylic acid groups are acidic.[3] This means their charge state is highly dependent on the pH of the solution.
-
At Low pH (e.g., < 3): The carboxylic acid groups are protonated (-COOH), making the molecule neutral and significantly less soluble in water.
-
At High pH (e.g., > 5): The groups are deprotonated (-COO⁻), rendering the molecule charged (anionic) and much more soluble in aqueous solutions due to favorable ion-dipole interactions with water.[4][5]
-
This dual nature is the crux of the solubility issue. The large hydrophobic part resists dissolution, while the ionizable "handles" provide a way to overcome this resistance.
Frequently Asked Questions (FAQs)
Q1: I dissolved my compound in 100% DMSO, but it crashed out when I added it to my cell culture medium. Why?
This is a classic problem called "solvent-shift precipitation." Your compound is likely soluble in pure DMSO, but when this stock is diluted into an aqueous buffer or medium, the solvent environment changes dramatically.[2] The DMSO concentration plummets, and the water becomes the primary solvent. If the compound's concentration is above its aqueous solubility limit at the final pH of your medium (typically ~7.4), it will precipitate.
Q2: What is the best starting solvent for my stock solution?
Dimethyl sulfoxide (DMSO) is the most common and effective starting solvent for this class of compounds due to its ability to dissolve both polar and nonpolar molecules.[6][7] Prepare a high-concentration stock (e.g., 10-50 mM) in 100% DMSO. This stock must be clear and free of particulates.
Q3: Can I use heat or sonication to help dissolve the compound?
Gentle warming (e.g., 37°C) and sonication can help dissolve the compound in the initial organic solvent (like DMSO). However, use these methods cautiously as excessive heat can degrade the compound. These methods will not prevent precipitation upon dilution into an aqueous buffer if the compound is above its solubility limit in that final buffer.
Q4: My compound seems to dissolve in basic water. Can I use that for my assay?
Yes, this is an excellent strategy based on the compound's chemistry. You can prepare a stock solution in a dilute base (like NaOH), which deprotonates the carboxylic acids and dramatically increases water solubility.[4] However, you must carefully consider the final pH of your assay, as extreme pH can affect cells or proteins.[8][9][10] See the detailed protocol below.
In-Depth Troubleshooting & Solubilization Protocols
Before starting any experiment, it is crucial to run a vehicle control . This is a control group that receives the same solvent (e.g., DMSO, or pH-adjusted buffer) without the compound.[11][12][13] This ensures that any observed effects are from your compound and not the solvent itself.[14][15]
Strategy 1: The Co-Solvent Approach (DMSO)
This is the most straightforward method but requires careful optimization to avoid solvent-induced artifacts or toxicity.
Workflow Diagram: DMSO Co-Solvent Strategy
Sources
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. This compound CAS#: 95154-01-1 [m.chemicalbook.com]
- 4. reddit.com [reddit.com]
- 5. grokipedia.com [grokipedia.com]
- 6. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 7. ijmsdr.org [ijmsdr.org]
- 8. Effect of pH on Enzymatic Reaction - Creative Enzymes [creative-enzymes.com]
- 9. quora.com [quora.com]
- 10. Effect of pH on Enzyme Activity | Overview & Interaction - Lesson | Study.com [study.com]
- 11. homework.study.com [homework.study.com]
- 12. Controlling your High Content Assays - Araceli Biosciences [aracelibio.com]
- 13. Vehicle control: Significance and symbolism [wisdomlib.org]
- 14. reddit.com [reddit.com]
- 15. quora.com [quora.com]
Optimizing reaction conditions for 2-(1,3-Benzothiazol-2-ylthio)succinic acid synthesis
Welcome to the dedicated technical support guide for the synthesis of 2-(1,3-Benzothiazol-2-ylthio)succinic acid. This resource, designed for researchers, chemists, and drug development professionals, provides in-depth troubleshooting advice and answers to frequently asked questions. As Senior Application Scientists, our goal is to move beyond simple protocols and explain the underlying chemical principles to empower you to optimize your reaction conditions effectively.
Overview of the Synthesis
The synthesis of this compound is most commonly and efficiently achieved through the reaction of 2-mercaptobenzothiazole with maleic anhydride.[1][2] This reaction involves a nucleophilic attack of the thiol group from 2-mercaptobenzothiazole onto one of the electrophilic carbons of the anhydride, followed by ring-opening.[1] A key, and often overlooked, aspect of this synthesis is the requirement for a strongly acidic medium, which facilitates the reaction to proceed smoothly, achieving high yields and purity.[3]
The benzothiazole moiety is a significant pharmacophore, and this hybrid molecule serves as a versatile building block in medicinal chemistry, with derivatives showing potential antimicrobial and anticancer activities.[1][4]
Caption: A step-by-step workflow for diagnosing low product yield.
In-depth Explanation:
-
Reactant Purity: 2-Mercaptobenzothiazole can oxidize over time to form a disulfide dimer, which is unreactive. [5]Ensure you are using a pure, off-white powder. Maleic anhydride is highly susceptible to hydrolysis from atmospheric moisture, converting it to maleic acid. While maleic acid can be used, the stoichiometry will change, and anhydride is generally more reactive. [3]It is best to use a freshly opened container of maleic anhydride.
-
The Criticality of the Acidic Medium: Attempts to perform this reaction in an alkaline-aqueous medium have shown that no addition occurs even after 100 hours. [3]The reaction proceeds smoothly and in high yield only in a strongly acidic medium, such as 70% sulfuric acid or a mixture of hydrochloric and acetic acids. [2][3]The acid likely protonates the benzothiazole ring system, activating it for the nucleophilic attack.
-
Temperature Control: The specified temperature range of 48-51°C is narrow and crucial. [2]Below this range, the reaction rate is impractically slow. Above this range, you risk thermal decomposition of the product and starting materials, leading to charring and a complex mixture of side products.
-
Addition and Stirring: The reaction is exothermic. Adding the maleic anhydride in small portions over an hour allows for proper heat dissipation. [2]Furthermore, 2-mercaptobenzothiazole is suspended, not dissolved, in the sulfuric acid. Vigorous, efficient stirring is mandatory to ensure the reactants are in constant contact.
Question 2: I've obtained a crude solid, but it's discolored and difficult to purify. What is the standard purification protocol?
A common mistake is attempting to purify the crude product directly by recrystallization or chromatography without an initial acid-base workup. The established protocol is designed to efficiently remove unreacted starting materials and acid-insoluble side products. [2]
Caption: The standard acid-base workup for product purification.
Causality Behind the Steps:
-
Water Quench: Adding the acidic reaction mixture to water precipitates the organic product, which is insoluble in the now highly aqueous, acidic environment.
-
Base Dissolution: The target product is a dicarboxylic acid. It readily deprotonates in dilute sodium hydroxide to form a water-soluble disodium salt. Unreacted 2-mercaptobenzothiazole is a weaker acid and is less soluble, while any polymeric/degradation products are often insoluble.
-
Filtration: This crucial step removes the insoluble impurities, leaving your desired product in the aqueous filtrate.
-
Acid Reprecipitation: Re-acidifying the filtrate with a strong acid like HCl protonates the carboxylate groups, causing the pure this compound to precipitate out of the solution. This process leaves water-soluble impurities behind.
Frequently Asked Questions (FAQs)
-
Q: Can I use maleic acid or fumaric acid instead of maleic anhydride?
-
A: Yes. The reaction has been shown to work with both maleic acid and fumaric acid, though yields may be slightly lower (80% and 75% of theory, respectively) and may require longer reaction times. [3]When using these, you must adjust the molar equivalents accordingly.
-
-
Q: What are the key safety precautions for this synthesis?
-
A: You are working with concentrated and 70% sulfuric acid, which are highly corrosive. Always wear appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and acid-resistant gloves. The reaction should be performed in a well-ventilated chemical fume hood. The dilution of the reaction mixture with water is exothermic and should be done carefully and with cooling. [2]
-
-
Q: How can I monitor the reaction progress effectively?
-
A: Thin-layer chromatography (TLC) is an effective method. [6]You can take small aliquots from the reaction mixture (be extremely careful when handling the strong acid), quench them in water, and extract with a suitable organic solvent like ethyl acetate. Spot the extract against your starting materials on a TLC plate. The disappearance of the 2-mercaptobenzothiazole spot and the appearance of a new, more polar spot for the dicarboxylic acid product will indicate reaction progress.
-
-
Q: What are the expected analytical characteristics of the final product?
Optimized Experimental Protocol
This protocol is a synthesis of the procedures reported in the literature to maximize yield and purity. [2][3]
Reaction Condition Summary
| Parameter | Recommended Value | Rationale |
| Reactants | 2-Mercaptobenzothiazole, Maleic Anhydride | High reactivity and availability. |
| Molar Ratio | ~1 : 1.05 (MBT : Anhydride) | A slight excess of anhydride ensures full conversion of MBT. |
| Solvent/Catalyst | 70% Sulfuric Acid (w/w) | Critical for reaction success; provides the necessary acidic medium. [3] |
| Temperature | 48 - 51 °C | Optimal range for reaction rate vs. thermal stability. [2] |
| Reaction Time | 2 hours (1 hr addition + 1 hr stirring) | Sufficient for high conversion. [2] |
| Work-up | Acid-base extraction | Essential for achieving high purity. [2] |
Step-by-Step Methodology
-
Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a powder addition funnel, suspend 16.8 g of finely powdered 2-mercaptobenzothiazole in 40 mL of 70% sulfuric acid.
-
Heating: Place the flask in an oil bath and begin stirring. Heat the suspension to 48°C.
-
Reagent Addition: Once the temperature is stable between 48-51°C, begin adding 10.2 g of powdered maleic anhydride in small portions from the addition funnel over the course of 1 hour. Maintain vigorous stirring and ensure the temperature does not exceed 51°C.
-
Reaction: After the addition is complete, continue to stir the reaction mixture at 50°C for an additional hour.
-
Quenching: Remove the oil bath and allow the mixture to cool to room temperature. Carefully dilute the reaction mixture by the dropwise addition of 250 mL of water, ensuring the temperature of the mixture stays between 25-35°C (an ice bath may be necessary).
-
Crude Isolation: Stir the resulting suspension for 1 hour, then collect the precipitated crude product by vacuum filtration.
-
Purification (Base Wash): Transfer the crude solid to a beaker and dissolve it in a sufficient amount of dilute aqueous sodium hydroxide solution.
-
Purification (Filtration): Filter the basic solution by gravity or vacuum to remove any insoluble impurities.
-
Purification (Acid Precipitation): Transfer the clear filtrate to a clean beaker and, with stirring, acidify it with concentrated hydrochloric acid until no more precipitate forms.
-
Final Isolation: Collect the pure white product by vacuum filtration. Wash the filter cake thoroughly with cold water.
-
Drying: Dry the product in a vacuum oven at 60°C to a constant weight. The expected yield is approximately 24.7 g (87% of theoretical). [2]
References
- Synthesis of benzothiazol-2-ylthiosuccinic acid - PrepChem.com. [Link]
- US Patent 4612378A: Process for the preparation of β-(benzothiazolylthio)- and β-(benzimidazolylthio-carboxylic acids)
- SYNTHESIS OF SOME 2-SUBSTITUTED BENZOTHIAZOLE DERIVATIVES AND EVALUATION OF THEIR ANTICANCER AND ANTI-MICROBIAL ACTIVITIES - Journal of Microbiology, Biotechnology and Food Sciences. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. prepchem.com [prepchem.com]
- 3. US4612378A - Process for the preparation of β-(benzothiazolylthio)- and β-(benzimidazolylthio-carboxylic acids - Google Patents [patents.google.com]
- 4. office2.jmbfs.org [office2.jmbfs.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
Stability of 2-(1,3-Benzothiazol-2-ylthio)succinic acid under different pH conditions
Welcome to the technical support center for 2-(1,3-Benzothiazol-2-ylthio)succinic acid (BTA-SA). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for experiments involving this compound. Here, we address common questions and challenges related to its stability under different pH conditions.
Introduction: Understanding the Molecule
This compound is a hybrid molecule that combines the pharmacologically significant benzothiazole scaffold with the biocompatible succinic acid moiety through a flexible thioether linkage.[1] This structure offers a versatile platform for drug discovery, with potential applications in antimicrobial and anticancer research.[1][2] However, the chemical liabilities of the thioether bond and the benzothiazole ring necessitate a thorough understanding of its stability profile, particularly in aqueous solutions of varying pH, which are commonly used in biological assays and formulation development.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors influencing the stability of this compound in aqueous solutions?
The stability of BTA-SA is primarily influenced by:
-
pH: The pH of the solution is a critical factor. The thioether linkage and the benzothiazole ring are susceptible to pH-dependent hydrolysis.[3][4]
-
Temperature: Elevated temperatures can accelerate the rate of degradation.[3]
-
Presence of Oxidizing Agents: The sulfur atom in the thioether and the benzothiazole ring can be susceptible to oxidation.[3]
-
Exposure to Light: Benzothiazole derivatives can be susceptible to photodegradation.[5][6]
Q2: What are the likely degradation pathways for BTA-SA at different pH values?
While specific degradation kinetics for BTA-SA are not extensively published, we can infer potential pathways based on the chemistry of its components:
-
Acidic Conditions (pH < 4): Generally, the benzothiazole ring is more stable under acidic conditions.[7][8] However, the thioether linkage could be susceptible to hydrolysis, although likely at a slower rate than under basic conditions.
-
Neutral to Slightly Alkaline Conditions (pH 7-8): This is a critical range for many biological experiments. Thioester hydrolysis is thermodynamically favorable, and while a thioether is more stable than a thioester, it can still undergo nucleophilic attack.[4] The hydrolysis of the thioether bond would lead to the formation of 2-mercaptobenzothiazole and succinic acid.
-
Strongly Alkaline Conditions (pH > 9): Under basic conditions, the benzothiazole ring itself can become susceptible to cleavage.[3] The thioether bond is also more prone to hydrolysis. This can lead to a more complex degradation profile, potentially involving the opening of the thiazole ring to form 2-aminothiophenol derivatives.
Troubleshooting Guide
Issue 1: Inconsistent results in biological assays.
-
Possible Cause: Degradation of BTA-SA in the assay medium.
-
Troubleshooting Steps:
-
pH Monitoring: Measure the pH of your cell culture medium or buffer before and after the addition of BTA-SA and throughout the experiment.
-
Stock Solution Stability: Prepare fresh stock solutions of BTA-SA in an appropriate solvent (e.g., DMSO) and store them at -20°C or -80°C. Minimize freeze-thaw cycles.
-
Working Solution Stability: Prepare working solutions immediately before use. If the experimental duration is long, consider the stability of BTA-SA in the final medium at 37°C.
-
Control Experiment: Run a control experiment where BTA-SA is incubated in the assay medium for the duration of the experiment, and then analyze the sample by HPLC to check for degradation.
-
Issue 2: Appearance of unknown peaks in HPLC analysis over time.
-
Possible Cause: Formation of degradation products.
-
Troubleshooting Steps:
-
Peak Identification: If possible, use mass spectrometry (LC-MS) to identify the mass of the unknown peaks. Potential degradation products to look for are 2-mercaptobenzothiazole (m/z ≈ 167.25) and succinic acid (m/z ≈ 118.09).
-
Forced Degradation Study: Perform a forced degradation study by incubating BTA-SA solutions at acidic, neutral, and basic pH, as well as under oxidative and photolytic stress. This will help to generate and identify potential degradation products.
-
Experimental Protocols
Protocol 1: General Procedure for Assessing the pH Stability of BTA-SA
This protocol provides a framework for evaluating the stability of BTA-SA in different buffer systems.
Materials:
-
This compound (BTA-SA)
-
Buffers: pH 4 (e.g., acetate buffer), pH 7.4 (e.g., phosphate-buffered saline, PBS), pH 9 (e.g., borate buffer)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid or trifluoroacetic acid (for mobile phase)
-
HPLC system with a UV detector
Procedure:
-
Stock Solution Preparation: Prepare a 10 mM stock solution of BTA-SA in DMSO.
-
Working Solution Preparation: Dilute the stock solution to a final concentration of 100 µM in each of the pH buffers.
-
Incubation: Incubate the solutions at a controlled temperature (e.g., 25°C or 37°C).
-
Time Points: Withdraw aliquots at various time points (e.g., 0, 2, 4, 8, 24, 48 hours).
-
Sample Quenching (Optional): If degradation is rapid, you may need to quench the reaction by adding an equal volume of acetonitrile or by acidifying the sample.
-
HPLC Analysis: Analyze the samples by reverse-phase HPLC. A C18 column is typically suitable.
-
Mobile Phase: A gradient of water and acetonitrile with 0.1% formic acid is a good starting point.
-
Detection: Monitor at a wavelength where BTA-SA has a strong absorbance (e.g., around 280-320 nm, characteristic of the benzothiazole moiety).
-
-
Data Analysis: Quantify the peak area of BTA-SA at each time point to determine the percentage of the compound remaining.
Data Presentation:
The results can be summarized in a table for easy comparison.
| pH | Temperature (°C) | Time (hours) | % BTA-SA Remaining |
| 4.0 | 25 | 0 | 100 |
| 4.0 | 25 | 24 | |
| 4.0 | 25 | 48 | |
| 7.4 | 25 | 0 | 100 |
| 7.4 | 25 | 24 | |
| 7.4 | 25 | 48 | |
| 9.0 | 25 | 0 | 100 |
| 9.0 | 25 | 24 | |
| 9.0 | 25 | 48 |
Visualizing Potential Degradation Pathways
The following diagram illustrates the potential hydrolysis of this compound under neutral to basic conditions.
Caption: Workflow for pH stability testing of BTA-SA.
References
- Degradation of benzothiazole pollutant by sulfate radical-based advanced oxid
- Degradation of benzothiazole pollutant by sulfate radical-based advanced oxid
- Degradation of benzotriazole and benzothiazole with the UV-activated peracetic acid process: performance, mechanism and transformation pathway - Environmental Science: Water Research & Technology (RSC Publishing).[Link]
- Photodegradation of 2-mercaptobenzothiazole disulfide and related benzothiazoles | Request PDF - ResearchG
- Degradation of benzothiazole by the UV/persulfate process: Degradation kinetics, mechanism and toxicity | Request PDF - ResearchG
- Synthesis of benzothiazol-2-ylthiosuccinic acid - PrepChem.com.[Link]
- Photodegradation of 2-mercaptobenzothiazole and 1,2,3-benzotriazole corrosion inhibitors in aqueous solutions and organic solvents - RSC Publishing.[Link]
- Microaerobic Degradation of 2-Mercaptobenzothiazole Present in Industrial Wastew
- UV/chlorine process for degradation of benzothiazole and benzotriazole in water: Efficiency, mechanism and toxicity evalu
- Microaerobic degradation of 2-Mercaptobenzothiazole present in Industrial Wastewater | Request PDF - ResearchG
- 2-Mercaptobenzothiazole Degradation P
- Autohydrolysis of Diglycine-Activated Succinic Esters Boosts Cellular Uptake - PMC - NIH.[Link]
- SYNTHESIS OF SOME 2-SUBSTITUTED BENZOTHIAZOLE DERIVATIVES AND EVALUATION OF THEIR ANTICANCER AND ANTI-MICROBIAL ACTIVITIES Farsh.[Link]
- Effect of pH on fluorescence intensity ratio of benzothiazole...
- On-Demand Thio-Succinimide Hydrolysis for the Assembly of Stable Protein–Protein Conjugates | Journal of the American Chemical Society.[Link]
- On-Demand Thio-Succinimide Hydrolysis for the Assembly of Stable Protein–Protein Conjug
- 11.7: Hydrolysis of Thioesters, Esters, and Amides - Chemistry LibreTexts.[Link]
- Influence of PH On The Stability of Pharmaceutical - Scribd.[Link]
- Hydrolysis of succinic acid dimethyl ester in rat pancre
- A novel acidic pH fluorescent probe based on a benzothiazole deriv
- A novel acidic pH fluorescent probe based on a benzothiazole derivative - ResearchG
Sources
- 1. benchchem.com [benchchem.com]
- 2. office2.jmbfs.org [office2.jmbfs.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. researchgate.net [researchgate.net]
- 6. Photodegradation of 2-mercaptobenzothiazole and 1,2,3-benzotriazole corrosion inhibitors in aqueous solutions and organic solvents - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 7. tandfonline.com [tandfonline.com]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Scale-Up Synthesis of 2-(1,3-Benzothiazol-2-ylthio)succinic Acid
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the synthesis of 2-(1,3-Benzothiazol-2-ylthio)succinic acid (CAS No. 95154-01-1). This document is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into the challenges and solutions associated with its laboratory and scale-up synthesis. The molecule, a versatile building block, is a subject of interest for its applications as a corrosion inhibitor and its potential as a bioactive molecule, leveraging the well-established benzothiazole pharmacophore.[1]
This guide moves beyond simple protocols to explain the causality behind experimental choices, offering a self-validating framework to troubleshoot and optimize your synthesis.
Section 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions regarding the fundamental aspects of the synthesis.
Q1: What is the most direct and reliable synthetic route for this compound?
A1: The most efficient and commonly cited method is the direct thio-addition reaction between 2-mercaptobenzothiazole and an unsaturated four-carbon dicarboxylic acid precursor, such as maleic anhydride, maleic acid, or fumaric acid.[1][2][3] This reaction is conducted in a strongly acidic medium, typically 70% sulfuric acid, which is critical for facilitating the addition of the thiol across the double bond of the precursor.[2][3]
Q2: Can you illustrate the reaction mechanism for the synthesis using 2-mercaptobenzothiazole and maleic anhydride?
A2: Certainly. The reaction proceeds via a Michael-type addition, where the thiol group of 2-mercaptobenzothiazole acts as a nucleophile. The strongly acidic environment is crucial as it protonates the carbonyl oxygen of maleic anhydride, which enhances the electrophilicity of the conjugated system and activates the carbon-carbon double bond for nucleophilic attack.
Caption: Proposed mechanism for the acid-catalyzed synthesis.
Q3: Why is a strongly acidic medium, like 70% sulfuric acid, essential for this reaction?
A3: A strongly acidic medium is the single most critical parameter for this synthesis. Attempts to perform the addition in alkaline or neutral aqueous solutions have shown that no reaction occurs, even after extended periods.[3] The acid acts as a catalyst by protonating the maleic anhydride (or acid), which significantly increases the electrophilicity of the carbon-carbon double bond. This activation is necessary for the weakly nucleophilic thiol of 2-mercaptobenzothiazole to attack and form the crucial carbon-sulfur bond. Without the acid catalyst, the activation barrier for the reaction is too high to overcome under mild conditions.[3]
Q4: What are the key operational parameters that must be controlled during scale-up?
A4: When moving from bench-scale to pilot or production scale, the following parameters are critical:
-
Temperature Control: The addition of maleic anhydride to the sulfuric acid suspension of 2-mercaptobenzothiazole is exothermic. The temperature should be carefully maintained, typically between 48-51°C, to ensure a controlled reaction rate and prevent side reactions.[2]
-
Reagent Addition Rate: Slow, portion-wise, or continuous addition of the powdered maleic anhydride is necessary to manage the exotherm.
-
Mixing and Agitation: Efficient mixing is required to keep the powdered 2-mercaptobenzothiazole suspended and ensure good contact between reactants.
-
Controlled Quenching/Precipitation: The reaction mixture is quenched by diluting it with water to precipitate the product. This step is also exothermic and the temperature should be kept between 25-35°C to ensure proper crystal formation for good filterability.[2]
Section 2: Troubleshooting Guide for Scale-Up Synthesis
This section provides solutions to specific problems that may be encountered during the synthesis and purification process.
Caption: A logical workflow for diagnosing common synthesis issues.
Problem 1: Low or No Product Yield
Q: My reaction has stalled, or the final isolated yield is significantly below the reported 85-90%. What are the most probable causes?
A: This is almost always traced back to one of three issues:
-
Incorrect Acidity: As detailed previously, this reaction requires a strongly acidic medium.[3] If you attempt the synthesis in a neutral solvent like water, ethanol, or acetone without a strong acid catalyst, the reaction will not proceed. Ensure you are using a medium like 70% sulfuric acid.
-
Low Reaction Temperature: While temperature control is key to avoid runaway reactions, maintaining the temperature below the optimal range (e.g., <45°C) will result in a very slow reaction rate, leading to incomplete conversion within the given time.
-
Poor Starting Material Quality: The 2-mercaptobenzothiazole starting material can oxidize over time to form the disulfide, which is unreactive in this addition reaction. Use fresh, finely powdered starting material.
Problem 2: Product is Impure or Discolored
Q: The isolated product is off-white/yellow and appears to contain insoluble material after the initial precipitation. How can this be resolved?
A: This issue points directly to the purification process. The crude product precipitated from the reaction quench will contain unreacted starting materials and potential side products. The key to achieving high purity is the acid-base workup:
-
Dissolution in Base: The crude, filtered product must be completely dissolved in a dilute sodium hydroxide solution. The desired product, being a dicarboxylic acid, will form a water-soluble disodium salt.
-
Filtration of Insolubles: Unreacted 2-mercaptobenzothiazole and other non-acidic impurities will not dissolve in the basic solution. It is critical to perform a filtration at this stage to remove these insoluble materials.
-
Re-precipitation: The clear, filtered basic solution is then slowly acidified with an acid like hydrochloric acid. This will protonate the carboxylate groups, causing the pure this compound to precipitate. This precipitate should be white and highly pure.[2]
Problem 3: The Product Precipitate is Difficult to Filter
Q: During the water quench or the final re-precipitation, the product comes out as a very fine, colloidal solid that clogs the filter. How can I improve the particle size and filterability?
A: This is a common physical processing challenge in scale-up. "Oiling out" or forming fine precipitates occurs when the level of supersaturation is too high during crystallization.
-
Control Precipitation Temperature: Do not quench the hot reaction mixture with very cold water. A controlled quench where the final temperature is maintained around 25-35°C allows for slower, more orderly crystal growth.[2]
-
Slow Acid Addition: During the final re-precipitation step, add the hydrochloric acid slowly to the stirred basic solution. This avoids localized high concentrations of acid, which can cause rapid, uncontrolled precipitation.
-
Digestion/Aging: After precipitation is complete, continue to stir the slurry at a constant temperature for a period (e.g., 1-2 hours). This process, known as digestion or aging, allows the smaller, less stable particles to redissolve and deposit onto larger crystals, improving the overall particle size distribution and making filtration much more efficient.
Section 3: Detailed Experimental Protocols
Protocol 1: Laboratory-Scale Synthesis (0.1 mol)
This protocol is adapted from established procedures and is suitable for a laboratory setting.[2]
-
Materials:
-
2-Mercaptobenzothiazole (16.8 g, 0.1 mol), finely powdered
-
70% Sulfuric Acid (prepared by carefully adding 40 mL of concentrated H₂SO₄ to ~25 mL of water and cooling)
-
Maleic Anhydride (10.2 g, 0.104 mol), powdered
-
Deionized Water
-
Dilute Sodium Hydroxide Solution (~2 M)
-
Dilute Hydrochloric Acid (~2 M)
-
-
Procedure:
-
Suspend the finely powdered 2-mercaptobenzothiazole in the 70% sulfuric acid in a flask equipped with a mechanical stirrer and thermometer.
-
Heat the suspension to 48°C.
-
Add the powdered maleic anhydride portion-wise over the course of 1 hour, ensuring the internal temperature does not exceed 51°C.
-
After the addition is complete, continue stirring the mixture at 50°C for an additional hour.
-
Cool the reaction mixture to room temperature.
-
Slowly dilute the mixture by adding 250 mL of water dropwise, using an ice bath to maintain the temperature between 25-35°C.
-
Stir the resulting slurry for 1 hour to allow for complete precipitation.
-
Filter the crude product using a Buchner funnel and wash the filter cake with cold water.
-
Protocol 2: Purification of the Crude Product
-
Transfer the moist filter cake from the previous step into a beaker.
-
Add dilute sodium hydroxide solution portion-wise with stirring until the solid completely dissolves (the solution should be basic to pH paper).
-
Filter the solution to remove any insoluble impurities.
-
Transfer the clear filtrate to a clean beaker and cool it in an ice bath.
-
Slowly add dilute hydrochloric acid with vigorous stirring until the solution is acidic and precipitation is complete.
-
Filter the white precipitate, wash it thoroughly with cold water until the washings are neutral, and dry the final product in a vacuum oven at 60°C.
Section 4: Data Summary Table
The following table summarizes the key quantitative parameters for the synthesis.
| Parameter | Value | Rationale / Notes |
| Reactant Molar Ratio | 1 : 1.04 (2-MBT : Maleic Anhydride) | A slight excess of maleic anhydride ensures complete conversion of the more valuable 2-MBT. |
| Solvent/Catalyst | 70% Sulfuric Acid (aq.) | Essential for activating the maleic anhydride for nucleophilic attack.[3] |
| Reaction Temperature | 48 - 51 °C | Optimal range for reaction kinetics without promoting degradation.[2] |
| Reaction Time | 2 hours (1 hr addition + 1 hr stir) | Sufficient for high conversion at the specified temperature. |
| Quench/Precipitation Temp. | 25 - 35 °C | Controlled temperature to promote good crystal formation and filterability.[2] |
| Expected Yield | 85 - 92% | High-yielding reaction when performed under optimal conditions.[2][3] |
| Melting Point (Decomp.) | 175 - 176 °C | Key indicator of product purity.[2] |
References
- PrepChem. Synthesis of benzothiazol-2-ylthiosuccinic acid.
- Kempson, J., et al. (2024). Challenges with the Synthesis of a Macrocyclic Thioether Peptide: From Milligram to Multigram Using Solid Phase Peptide Synthesis (SPPS). J Org Chem, 89(10), 6639-6650.
- Hassanzadeh, F., et al. (2023). SYNTHESIS OF SOME 2-SUBSTITUTED BENZOTHIAZOLE DERIVATIVES AND EVALUATION OF THEIR ANTICANCER AND ANTI-MICROBIAL ACTIVITIES. Journal of Microbiology, Biotechnology and Food Sciences.
- Thys, R., et al. (2020). High-Level Production of Succinic Acid from Crude Glycerol by a Wild Type Organism. Fermentation, 6(2), 48.
- Isaacs, N.S., & Ismail, F.M.D. (1989-1991). As referenced in Wikipedia's entry on Mercaptobenzothiazole, clarifying the reaction mechanism and by-products of MBT synthesis.
- Organic Chemistry Portal. Synthesis of sulfides (thioethers) and derivatives.
- Biomass Magazine. The Quest to Commercialize Biobased Succinic Acid.
- Liu, X.H., & Wang, Q.H. (2018). Synthesis and Scale Inhibition Performance of modified polyethylene succinic acid derivatives. IOP Conference Series: Earth and Environmental Science, 186(2), 012028.
- ESSLAB. This compound.
- ResearchGate. Synthesis and scale inhibition performance of modified polyethylene succinic acid derivatives.
- Frontiers in Bioengineering and Biotechnology. Biosynthetic Pathway and Metabolic Engineering of Succinic Acid.
- ResearchGate. Recent Advances in the Synthesis of Thioether | Request PDF.
- Google Patents. US4612378A - Process for the preparation of β-(benzothiazolylthio)- and β-(benzimidazolylthio-carboxylic acids.
Sources
Removal of impurities from 2-(1,3-Benzothiazol-2-ylthio)succinic acid reaction mixture
Technical Support Center: Purification of 2-(1,3-Benzothiazol-2-ylthio)succinic Acid
Welcome to the technical support guide for the synthesis and purification of this compound. This document is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during the post-reaction workup and purification of this valuable synthetic building block. Our goal is to provide not just protocols, but the underlying chemical principles to empower you to make informed decisions in your laboratory work.
Troubleshooting Guide: From Crude Mixture to Pure Compound
This section addresses specific, common issues observed during the purification of this compound, particularly following its synthesis from 2-mercaptobenzothiazole and maleic anhydride.
Issue 1: The isolated product is a sticky, oily solid instead of a filterable powder.
Q: After acidifying my basic solution of the product, I'm getting an oil or a tacky precipitate that clogs the filter paper. What's causing this and how can I fix it?
A: This is a classic purification problem often referred to as "oiling out." It occurs when the compound precipitates from a solution at a temperature above its melting point or when impurities are present that depress the melting point of the mixture.
-
Root Cause Analysis:
-
High Impurity Load: The most common cause is the presence of unreacted starting materials, particularly 2-mercaptobenzothiazole (MBT), or potential side-products which create a eutectic mixture with a lower melting point.
-
Rapid Precipitation: Adding the acid too quickly causes a rapid, localized drop in pH. This leads to amorphous, non-crystalline precipitation, which can trap solvents and impurities, resulting in an oily consistency.
-
Temperature: If the aqueous solution is too warm during acidification, the product may precipitate as a liquid.
-
-
Expert Protocol: Controlled Anti-Solvent Crystallization
-
Temperature Control: Ensure your filtered, basic solution of the product is cooled in an ice bath (0-5 °C) before and during acidification.
-
Slow Acid Addition: Add your acid (e.g., 1M HCl) dropwise with vigorous stirring. Monitor the pH continuously. The goal is to approach the precipitation point slowly, allowing for the formation of organized crystal lattices. You should see the solution become cloudy before heavy precipitation occurs.
-
"Seeding": If you have a small amount of pure, solid product from a previous batch, add a single crystal to the solution once it becomes turbid. This provides a nucleation site for crystal growth.
-
Digestion: After precipitation is complete (pH ~2), allow the slurry to stir in the ice bath for an additional 30-60 minutes. This process, known as "digestion," allows smaller, less pure crystals to redissolve and re-precipitate onto larger, purer crystals, improving filterability and purity.
-
Solvent Trituration (If Oiling Persists): If the product still oils out, decant the aqueous layer. Add a small amount of a non-polar solvent in which the product is insoluble (e.g., cold hexane or diethyl ether). Vigorously stir or sonicate the mixture. This can often break up the oil and induce crystallization, while also washing away non-polar impurities.
-
Issue 2: The final product has a persistent yellow color and a low melting point.
Q: My final product is supposed to be an off-white solid, but it's distinctly yellow. Characterization (NMR/TLC) shows a significant impurity. What is it and how do I remove it?
A: The most likely culprit for a yellow discoloration is the presence of unreacted 2-mercaptobenzothiazole (MBT), which is a yellow crystalline solid.[1] Its presence will also lower and broaden the melting point of your final product.
-
Root Cause Analysis:
-
Incomplete Reaction: The reaction may not have gone to completion, leaving excess MBT.
-
Inefficient Initial Workup: The standard purification relies on the acidic nature of the desired product. MBT is a thiol and is significantly less acidic than the dicarboxylic acid product. However, it can exhibit some solubility in strong base, potentially allowing it to be carried through the initial basic extraction.
-
-
Workflow Diagram: Purification Strategy
-
Expert Protocol: Biphasic pH-Controlled Wash
-
Dissolution: Dissolve the impure, yellow product in a suitable organic solvent like ethyl acetate.
-
Weak Base Wash: Transfer the solution to a separatory funnel and wash it with a saturated sodium bicarbonate (NaHCO₃) solution.
-
Causality: The dicarboxylic acid product is strongly acidic and will be deprotonated by the weak bicarbonate base, moving into the aqueous layer as a disodium salt. 2-Mercaptobenzothiazole is significantly less acidic and will remain in the organic ethyl acetate layer. This differential acidity is the key to the separation.
-
-
Separation: Separate the aqueous layer (which now contains your product) from the yellow organic layer (which contains the MBT impurity).
-
Back-Extraction (Optional): Wash the yellow organic layer one more time with a fresh portion of NaHCO₃ solution to ensure complete extraction of the product. Combine the aqueous layers.
-
Precipitation: Proceed with the controlled anti-solvent crystallization as described in Issue 1 by cooling the combined aqueous layers and slowly adding acid to precipitate your now much purer, off-white product.
-
Frequently Asked Questions (FAQs)
Q1: What is the fundamental reaction mechanism for this synthesis?
A1: The synthesis of this compound from 2-mercaptobenzothiazole (MBT) and maleic anhydride is a classic example of a conjugate addition, specifically a Thia-Michael reaction. [2]
-
Mechanism: The thiol group (-SH) on the MBT acts as a soft nucleophile. In the acidic medium (H₂SO₄), the maleic anhydride is activated. The sulfur atom attacks one of the electron-deficient carbons of the double bond in the maleic anhydride ring. This is followed by a proton transfer and subsequent hydrolysis of the anhydride ring upon workup with water to yield the final dicarboxylic acid product. [3]
Caption: Simplified reaction pathway for product formation.
Q2: Which recrystallization solvent system do you recommend for final polishing?
A2: Recrystallization is an excellent final step for achieving high purity. The choice of solvent depends on the impurities you are trying to remove. Given the product's structure (aromatic ring, thioether, two carboxylic acids), it has moderate polarity. A polar, protic solvent is usually the best choice.
| Solvent System | Boiling Point (°C) | Rationale & Pro-Tips |
| Ethanol/Water | ~78-100 | Primary Choice. The product should have good solubility in hot ethanol and poor solubility in cold water. Dissolve the crude product in a minimum amount of hot ethanol. Add hot water dropwise until the solution just begins to turn cloudy (saturation point). Allow to cool slowly. |
| Isopropanol | 82.6 | A good single-solvent alternative to ethanol. It has a slightly higher boiling point and lower polarity, which can sometimes provide better crystal formation. |
| Acetic Acid | 118 | Can be effective but is harder to remove completely. Use if other solvents fail. The product is often quite soluble in hot acetic acid and will precipitate upon cooling. Ensure the final product is thoroughly dried under vacuum to remove residual acid. |
Q3: What analytical techniques are essential for confirming the purity and identity of my product?
A3: A combination of techniques is necessary for unambiguous confirmation.
-
Thin-Layer Chromatography (TLC): The first and quickest step. Use a mobile phase like 5-10% Methanol in Dichloromethane with a few drops of acetic acid. You should see a single spot for the pure product. Unreacted MBT will appear as a separate, less polar spot.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): This is essential for structural confirmation. You should be able to identify and integrate peaks corresponding to the benzothiazole aromatic protons, as well as the characteristic methine (-CH) and methylene (-CH₂) protons of the succinic acid backbone.
-
High-Performance Liquid Chromatography (HPLC): The gold standard for quantitative purity analysis. A reverse-phase C18 column with a mobile phase of acetonitrile and water (with 0.1% trifluoroacetic or formic acid) is a good starting point. Purity is determined by the area percentage of the main product peak.
-
Melting Point: A sharp melting point close to the literature value (e.g., 175-176 °C with decomposition) is a strong indicator of purity. [3]Impurities will cause the melting point to be lower and broader.
Q4: What are the key safety precautions when handling the reagents for this synthesis?
A4: Safety is paramount. Always consult the Safety Data Sheet (SDS) for each chemical.
-
2-Mercaptobenzothiazole (MBT): This is the primary hazard. It is known to be a skin sensitizer and may cause an allergic skin reaction. [4][5][6]Always wear nitrile gloves, a lab coat, and safety glasses. Handle in a well-ventilated fume hood.
-
Sulfuric Acid (H₂SO₄): A strong corrosive. Use extreme caution and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a face shield when handling the concentrated acid.
-
Maleic Anhydride: Corrosive and an irritant. Avoid inhalation of dust.
-
Workup: The reaction workup involves quenching with water and using strong acids and bases. These steps can be exothermic and should be performed with care, ensuring proper cooling. [3]
References
- PrepChem.Synthesis of benzothiazol-2-ylthiosuccinic acid.[Link]
- Redox.
- European Commission.Opinion of the Scientific Committee on Consumer Products (SCCP) on 2-Mercaptobenzothiazole (MBT)
- Chemos GmbH & Co.KG.Safety Data Sheet: 2-Mercaptobenzothiazole.[Link]
Sources
Technical Support Center: Ensuring the Stability of 2-(1,3-Benzothiazol-2-ylthio)succinic Acid
Welcome to the technical support center for 2-(1,3-Benzothiazol-2-ylthio)succinic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into preventing the degradation of this compound during storage. Here, we address common questions and troubleshooting scenarios to ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause the degradation of this compound during storage?
A1: The degradation of this compound is primarily influenced by three key factors:
-
Oxidation: The thioether linkage is susceptible to oxidation, which can alter the chemical structure and biological activity of the molecule.
-
Hydrolysis: The succinic acid portion of the molecule can be prone to hydrolysis, especially in the presence of moisture and non-neutral pH conditions.
-
Photodegradation: The benzothiazole ring system can absorb UV light, leading to photochemical degradation.
Understanding and controlling these factors are critical for maintaining the stability of the compound.
Q2: What are the recommended storage conditions for this compound?
A2: To minimize degradation, this compound should be stored under the following conditions, as recommended by safety data sheets[1][2][3]:
| Parameter | Recommended Condition | Rationale |
| Temperature | 2-8°C | Reduces the rate of potential hydrolytic and oxidative degradation reactions. |
| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen). | Minimizes exposure to oxygen, thereby preventing oxidative degradation of the thioether linkage. |
| Light | Protect from light. Store in an amber vial or in the dark. | Prevents photodegradation of the light-sensitive benzothiazole ring. |
| Moisture | Store in a tightly sealed container in a dry environment. | Minimizes the risk of hydrolysis of the succinic acid moiety. |
Q3: What are the likely degradation products of this compound?
A3: Based on the chemical structure, the following degradation products are anticipated under stress conditions:
-
Oxidative Degradation: The primary site of oxidation is the sulfur atom in the thioether linkage, leading to the formation of the corresponding sulfoxide and sulfone .
-
Hydrolytic Degradation: The succinic acid moiety can undergo hydrolysis, potentially leading to the cleavage of the thioether bond and the formation of 2-mercaptobenzothiazole and succinic acid .
-
Photodegradation: Exposure to UV light can lead to the degradation of the benzothiazole ring, potentially forming simpler aromatic compounds. Studies on related benzothiazole compounds have shown the formation of benzothiazole and 2-hydroxybenzothiazole upon photodegradation[4][5].
The following diagram illustrates the potential degradation pathways:
Caption: Potential degradation pathways of this compound.
Troubleshooting Guide
Problem 1: I observe a new, more polar spot on my TLC plate after storing the compound for a few weeks.
-
Possible Cause: This is likely due to the oxidation of the thioether to a more polar sulfoxide.
-
Troubleshooting Steps:
-
Confirm Oxidation: Analyze the sample using LC-MS to confirm the presence of a compound with a mass increase of 16 amu (corresponding to the addition of one oxygen atom).
-
Improve Storage: Ensure the compound is stored under a robust inert atmosphere. Purge the vial with argon or nitrogen before sealing. For long-term storage, consider flame-sealing the vial under vacuum.
-
Use Fresh Batches: For critical experiments, use a freshly opened vial of the compound.
-
Problem 2: My quantitative analysis (e.g., HPLC) shows a decrease in the main peak area and the appearance of earlier eluting peaks.
-
Possible Cause: This could indicate hydrolytic degradation, leading to the formation of more polar and earlier-eluting compounds like 2-mercaptobenzothiazole and succinic acid.
-
Troubleshooting Steps:
-
Verify Hydrolysis: Use LC-MS to identify the degradation products. Look for masses corresponding to 2-mercaptobenzothiazole and succinic acid.
-
Control Moisture: Store the compound in a desiccator, especially if working in a humid environment. Use anhydrous solvents for preparing stock solutions.
-
pH Considerations: If preparing solutions, use a buffered system to maintain a neutral pH, as hydrolysis can be catalyzed by acidic or basic conditions.
-
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol is designed to intentionally degrade the compound to identify potential degradation products and to develop a stability-indicating analytical method.
1. Preparation of Stock Solution:
-
Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol).
2. Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M HCl. Heat at 60°C for 24 hours.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M NaOH. Keep at room temperature for 24 hours.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep at room temperature for 24 hours.
-
Thermal Degradation: Store the solid compound at 60°C for 48 hours.
-
Photolytic Degradation: Expose the solid compound to UV light (254 nm) for 24 hours.
3. Sample Analysis:
-
After the stress period, neutralize the acidic and basic samples.
-
Dilute all samples to an appropriate concentration with the mobile phase.
-
Analyze the samples using a stability-indicating HPLC-UV or LC-MS method.
Caption: Workflow for a forced degradation study.
Protocol 2: Stability-Indicating HPLC Method
This is a general-purpose HPLC method that can be used as a starting point for the analysis of this compound and its degradation products. Method optimization may be required.
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | 10% B to 90% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection | UV at 254 nm and 310 nm |
| Injection Volume | 10 µL |
Note: This method should be validated for specificity, linearity, accuracy, precision, and robustness according to ICH guidelines.
References
- Chemos GmbH&Co.KG. Safety Data Sheet: 2-(1,3-benzothiazol-2-ylsulfanyl)butanedioic acid.
- Nawrocki, S. T., et al. (2005). Comparative aquatic toxicity evaluation of 2-(thiocyanomethylthio)benzothiazole and selected degradation products using Ceriodaphnia dubia.
- Han, X., et al. (2018). Benzothiazole heterogeneous photodegradation in nano α-Fe2O3/oxalate system under UV light irradiation. Journal of Physics D: Applied Physics, 51(30), 304003.
- Zajíčková, L., & Párkányi, C. (2008). Photodegradation of 2-mercaptobenzothiazole disulfide and related benzothiazoles. Journal of Heterocyclic Chemistry, 45(4), 1061-1067.
- Schoeneich, C., Aced, A., & Asmus, K. D. (1993). Mechanism of oxidation of aliphatic thioethers to sulfoxides by hydroxyl radicals. The importance of molecular oxygen. Journal of the American Chemical Society, 115(24), 11376–11383.
- Wang, Z., et al. (2020). Autohydrolysis of Diglycine-Activated Succinic Esters Boosts Cellular Uptake. iScience, 23(7), 101306.
- Kloepfer, A., Jekel, M., & Reemtsma, T. (2004). Determination of benzothiazoles from complex aqueous samples by liquid chromatography-mass spectrometry following solid-phase extraction.
- Gries, W., et al. (2015). Rapid and sensitive LC-MS-MS determination of 2-mercaptobenzothiazole, a rubber additive, in human urine. Analytical and Bioanalytical Chemistry, 407(18), 5425–5433.
- Singh, S., & Bakshi, M. (2000). Guidance on conduct of stress tests to determine inherent stability of drugs. Pharmaceutical Technology, 24(1), 1-14.
- Nawrocki, S. T., et al. (2005). Comparative aquatic toxicity evaluation of 2-(thiocyanomethylthio)benzothiazole and selected degradation products using Ceriodaphnia dubia.
- de la Cruz, N., et al. (2012). Photodegradation of Emerging Contaminant 2-(tiocyanomethylthio) Benzothiazole (TCMTB) in Aqueous Solution: Kinetics and Transformation Products. Water, Air, & Soil Pollution, 223(8), 5295-5306.
Sources
- 1. researchgate.net [researchgate.net]
- 2. openaccessjournals.com [openaccessjournals.com]
- 3. pharmtech.com [pharmtech.com]
- 4. Photodegradation of Emerging Contaminant 2-(tiocyanomethylthio) Benzothiazole (TCMTB) in Aqueous Solution: Kinetics and Transformation Products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comparative aquatic toxicity evaluation of 2-(thiocyanomethylthio)benzothiazole and selected degradation products using Ceriodaphnia dubia - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting poor yields in the synthesis of 2-(1,3-Benzothiazol-2-ylthio)succinic acid esters
Welcome to the dedicated technical support guide for the synthesis of 2-(1,3-benzothiazol-2-ylthio)succinic acid esters. This resource is designed for researchers, medicinal chemists, and process development scientists to navigate the common challenges associated with this synthesis, moving beyond procedural steps to explain the underlying chemical principles. Our goal is to empower you to troubleshoot effectively and optimize your reaction yields.
The synthesis of this important class of compounds, which serve as versatile building blocks in medicinal chemistry, typically proceeds via a thia-Michael addition.[1][2] This involves the conjugate addition of 2-mercaptobenzothiazole to a dialkyl maleate or fumarate. While seemingly straightforward, this reaction is prone to issues that can lead to disappointing yields. This guide provides a structured approach to identifying and resolving these problems.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental reaction mechanism for this synthesis?
A1: The core of this synthesis is the thia-Michael addition , a conjugate addition of a thiol to an α,β-unsaturated carbonyl compound.[3][4] In this case, the nucleophilic sulfur atom of 2-mercaptobenzothiazole attacks the β-carbon of the dialkyl maleate or fumarate. The reaction can be catalyzed by either a base or an acid, or in some cases, can proceed under neutral, solvent-free conditions.[2][5]
-
Base Catalysis: A base deprotonates the thiol (2-mercaptobenzothiazole) to form a more nucleophilic thiolate anion, which then readily attacks the Michael acceptor (the ester).
-
Acid Catalysis: An acid protonates the carbonyl oxygen of the ester, making the β-carbon more electrophilic and thus more susceptible to attack by the neutral thiol.
Q2: My starting material, 2-mercaptobenzothiazole, is a pale yellow solid. Is this acceptable for use?
A2: Caution is advised. 2-Mercaptobenzothiazole and other thiols are susceptible to air oxidation, which forms the corresponding disulfide (2,2'-dithiobis(benzothiazole)).[6][7] This disulfide is an inert, yellow impurity that will not participate in the Michael addition, leading to an effective reduction in the concentration of your nucleophile and consequently, lower yields. For best results, use a pure, off-white or very pale cream-colored starting material.[7] If you suspect oxidation, purification by recrystallization is recommended.
Q3: Should I use a dialkyl maleate or a dialkyl fumarate? Does it matter?
A3: While both are viable Michael acceptors, they are geometric isomers (cis for maleate, trans for fumarate). The addition of the thiol can proceed with either isomer. However, under certain conditions (especially basic conditions), maleates can isomerize to the thermodynamically more stable fumarates. The key is to ensure the purity of your chosen ester, as impurities can inhibit the reaction.
Q4: How do I effectively monitor the progress of my reaction?
A4: Thin-layer chromatography (TLC) is the most straightforward method.[6] Co-spot your reaction mixture with your starting materials (2-mercaptobenzothiazole and the dialkyl ester). The product, being more polar than the starting ester but potentially less polar than the thiol, should appear as a new spot. A developing system such as a 3:1 mixture of hexanes and ethyl acetate is a good starting point. The disappearance of the limiting reagent will signal the reaction's completion.
Troubleshooting Guide: Addressing Poor Yields
Low product yield is the most common complaint in this synthesis. The following guide is structured to help you diagnose the problem systematically.
Problem 1: Low or No Conversion of Starting Materials
If you observe a significant amount of unreacted 2-mercaptobenzothiazole and/or dialkyl maleate after a reasonable reaction time, consider the following causes and solutions.
| Potential Cause | Scientific Rationale & Explanation | Recommended Action |
| Insufficient Catalyst Activity | The thia-Michael addition often requires activation. Without a catalyst, the reaction can be exceedingly slow.[3] A weak base may not sufficiently deprotonate the thiol to form the reactive thiolate, while an inappropriate acid may not activate the ester effectively. | For Base Catalysis: Switch to a stronger, non-nucleophilic base like triethylamine (TEA) or 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU). Use catalytic amounts (5-10 mol%). For Acid Catalysis: Lewis acids like InCl₃ or FeCl₃ can be effective.[3] Alternatively, a Brønsted acid might be used, though care must be taken to avoid ester hydrolysis. |
| Poor Starting Material Quality | As mentioned in the FAQ, oxidized 2-mercaptobenzothiazole (disulfide) is a common, unreactive impurity.[7] Impurities in the dialkyl maleate can also poison catalysts or lead to side reactions. | Purify the 2-mercaptobenzothiazole by recrystallization from ethanol. Ensure the dialkyl maleate is pure via distillation or by using a freshly opened bottle from a reputable supplier. |
| Suboptimal Reaction Temperature | Reaction kinetics are temperature-dependent. Room temperature may not provide sufficient energy to overcome the activation barrier.[6] | Gradually increase the reaction temperature in increments of 10-15°C. Refluxing in a suitable solvent like ethanol or acetonitrile is a common strategy. Monitor for side product formation at higher temperatures. |
| Solvent Effects | The solvent polarity can influence the stability of intermediates and transition states. Aprotic polar solvents like DMF or acetonitrile often favor this type of reaction. | If reacting in a non-polar solvent like toluene, consider switching to ethanol, THF, or acetonitrile. In some cases, solvent-free conditions can be highly effective, leading to faster reactions and simpler workups.[2][4] |
Troubleshooting Workflow: Low Conversion
Here is a logical workflow to diagnose low conversion issues.
Caption: A decision tree for troubleshooting low reaction conversion.
Problem 2: Formation of Multiple Side Products
If your TLC plate shows a complex mixture of spots in addition to your starting materials and desired product, side reactions are likely occurring.
| Potential Cause | Scientific Rationale & Explanation | Recommended Action |
| Polymerization of Michael Acceptor | α,β-unsaturated esters can polymerize, especially under strongly basic conditions or at high temperatures. This is a common issue that consumes the electrophile. | Use only catalytic amounts of base. Avoid excessively high temperatures. Ensure your ester is free of polymerization initiators by passing it through a small plug of basic alumina if necessary. |
| Bis-addition Product | It is conceivable, though less common, for a second molecule of 2-mercaptobenzothiazole to add to the product, particularly if a large excess of the thiol is used. | Maintain a stoichiometry close to 1:1. If using a slight excess of one reagent, it is often preferable to use an excess of the ester, which can be more easily removed during purification. |
| Ester Hydrolysis or Transesterification | If using aqueous workup conditions, strong acid/base catalysis, or a reactive solvent like methanol with a different ester (e.g., diethyl maleate), you may see hydrolysis to the carboxylic acid or transesterification. | Perform the reaction under anhydrous conditions.[8] Use a non-nucleophilic base (e.g., DBU, K₂CO₃). During workup, neutralize the reaction mixture before extraction. |
Experimental Protocols
Protocol 1: General Procedure for Synthesis (Base-Catalyzed)
This protocol provides a robust starting point for optimization.
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add dialkyl maleate (1.0 eq) and anhydrous ethanol (5 mL per mmol of maleate).
-
Reagent Addition: Add 2-mercaptobenzothiazole (1.05 eq). Stir the mixture to dissolve the solids.
-
Catalyst Addition: Add triethylamine (TEA) (0.1 eq) to the stirred solution at room temperature.
-
Reaction: Heat the mixture to reflux (approx. 78°C for ethanol). Monitor the reaction by TLC every hour. The reaction is typically complete within 4-6 hours.
-
Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Reduce the solvent volume by approximately half using a rotary evaporator.
-
Isolation: Pour the concentrated mixture into cold water. The product, being organic, should precipitate as a solid or oil.
-
Purification: Collect the solid by vacuum filtration. Wash with cold water and then a small amount of cold ethanol to remove unreacted starting materials. If the product is an oil, extract it with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. The crude product can be further purified by recrystallization from an ethanol/water mixture or by column chromatography.[6]
Visualizing the Synthetic Workflow
Caption: Step-by-step workflow for the synthesis and purification.
This guide provides a foundational framework for troubleshooting the synthesis of this compound esters. By understanding the chemical principles behind each step and potential side reaction, you can make informed decisions to optimize your experimental outcomes.
References
- PrepChem. (n.d.). Synthesis of benzothiazol-2-ylthiosuccinic acid.
- Khiste, S. A., et al. (2023). Thia-Michael Addition in Diverse Organic Synthesis. Croatica Chemica Acta, 96(3), 141-152. URL: [Link]
- Movassagh, B., & Shaygan, P. (2006). Michael addition of thiols to α,β-unsaturated carbonyl compounds under solvent-free conditions. Semantic Scholar. URL: [Link]
- Kamimura, A., et al. (2000). Stereoselective Thio-Michael/Aldol Tandem Reaction to α,β-Unsaturated Esters. The Journal of Organic Chemistry, 65(24), 8183-8190. URL: [Link]
- ResearchGate. (n.d.). Michael addition of thiols to α,β-unsaturated carbonyl compounds under solvent-free conditions. URL: [Link]
- Organic Chemistry Portal. (n.d.). Benzothiazole synthesis.
- ResearchGate. (n.d.).
- Semantic Scholar. (n.d.).
- AL-Saadi, M. A. E., & AL-Bayati, R. H. I. (2006). Synthesis and characterization of some new derivatives of 2-mercapto benzothiazole and evaluation their biological activity. National Journal of Chemistry, 23, 434-445. URL: [Link]
- Hassanzadeh, F., et al. (2023). SYNTHESIS OF SOME 2-SUBSTITUTED BENZOTHIAZOLE DERIVATIVES AND EVALUATION OF THEIR ANTICANCER AND ANTI-MICROBIAL ACTIVITIES. Journal of Microbiology, Biotechnology and Food Sciences. URL: [Link]
- MDPI. (2020). Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. Molecules, 25(21), 5049. URL: [Link]
Sources
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- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. hrcak.srce.hr [hrcak.srce.hr]
- 4. quod.lib.umich.edu [quod.lib.umich.edu]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Enhancing the Purity of 2-(1,3-Benzothiazol-2-ylthio)succinic Acid
Welcome to the technical support guide for the synthesis and purification of 2-(1,3-Benzothiazol-2-ylthio)succinic acid (BTSA). This document is designed for researchers, medicinal chemists, and drug development professionals who are working with this versatile benzothiazole derivative. The biological and chemical significance of BTSA, which serves as a valuable building block in medicinal chemistry due to its antimicrobial and anti-inflammatory potential, necessitates high purity for reliable downstream applications.[1] This guide provides in-depth, experience-driven troubleshooting advice and validated protocols to help you overcome common challenges and achieve the desired purity of your synthesized compound.
Section 1: Understanding the Synthesis and Common Impurities
The most common and direct synthesis of BTSA involves the reaction of 2-mercaptobenzothiazole with maleic anhydride, typically in the presence of an acid catalyst like sulfuric acid.[2] This reaction proceeds via a nucleophilic attack of the thiol group onto the maleic anhydride.[1] While effective, this pathway can lead to several impurities that complicate purification.
Caption: Synthesis of BTSA from 2-mercaptobenzothiazole and maleic anhydride.
Frequently Asked Questions: Impurity Sources
Q1: My final product has a persistent yellow or brownish tint after initial precipitation. What is the likely cause?
A: This discoloration is often due to unreacted 2-mercaptobenzothiazole or small amounts of polymeric side-products. 2-mercaptobenzothiazole can air-oxidize to form disulfide-linked species which are often colored. Furthermore, under strong acidic conditions, maleic anhydride can potentially undergo side reactions.
Q2: My reaction yield is high, but the melting point is broad and lower than the expected 175-176°C.[2] What impurities should I suspect?
A: A broad melting point is a classic indicator of impurity. The most common culprits are the starting materials themselves:
-
2-Mercaptobenzothiazole: Its presence will significantly depress the melting point.
-
Maleic Acid/Fumaric Acid: Maleic anhydride is readily hydrolyzed to maleic acid, especially during aqueous workup. Maleic acid can also isomerize to the more stable fumaric acid. These diacids can co-precipitate with your product.
Q3: I see an unexpected spot on my TLC plate that doesn't correspond to either starting material or the product. What could it be?
A: This could be a side product. One possibility is the formation of a bis-adduct where a second molecule of 2-mercaptobenzothiazole has reacted, though this is less common. More likely, it could be a product of starting material degradation or an isomer formed during the reaction. If the polarity is very different from your product, it may be easily removed; if it is similar, more advanced purification may be needed.[3]
Caption: Logical flow from reaction inputs to potential product impurities.
Section 2: Troubleshooting Purification: A Step-by-Step Q&A Guide
This section addresses common problems encountered during the purification workflow.
Initial Workup & Precipitation
Q1: After adding my reaction mixture to water, the precipitate is sticky and difficult to filter. What went wrong?
A: This often indicates incomplete reaction or the presence of oily side products. Before filtering, try vigorously stirring the suspension for a longer period (1-2 hours) in the cold water. This can help break up the agglomerate and solidify the product. If it remains oily, you may need to proceed to the acid-base wash (Protocol 3.1) and extract the aqueous layer with a non-polar solvent like diethyl ether or hexane to remove the oily impurities before re-acidifying.
Q2: I've dissolved my crude product in dilute NaOH solution, but the solution is not perfectly clear. Should I proceed?
A: No, do not proceed to acidification yet. The insoluble material represents impurities that are not the sodium salt of your carboxylic acid product. This is a critical purification step. Filter this basic solution through a fine filter paper or a Celite pad to remove these insoluble impurities before acidifying the clear filtrate.[2]
Q3: When I acidify the basic solution with HCl, no precipitate forms, or very little comes out.
A: There are a few possibilities here:
-
Insufficient Acid: You may not have added enough acid to reach the isoelectric point of your dicarboxylic acid (likely pH < 2). Check the pH with litmus paper or a pH meter and add more acid if necessary.
-
Product is Water-Soluble: While unlikely to be highly soluble, if your product concentration is very low, it may remain in solution. Try cooling the solution in an ice bath to decrease solubility. If you've lost product to the aqueous layer, it may be necessary to extract it.[4]
-
Reaction Failure: It's possible the initial synthesis reaction had a very low yield. It is advisable to check a TLC of the crude reaction mixture before beginning the workup.
Recrystallization
Q1: My product "oiled out" during recrystallization instead of forming crystals. How do I fix this?
A: "Oiling out" happens when the solution becomes supersaturated at a temperature above the melting point of the solid.[5] To resolve this:
-
Add More Solvent: Re-heat the solution to dissolve the oil, then add more of the "good" solvent (the one it's more soluble in) to keep the compound dissolved longer as it cools.[5]
-
Cool Slower: A shallow pool of solvent cools too fast.[5] Ensure the flask is insulated (e.g., on a cork ring or paper towels) and covered to slow down cooling and evaporation.
-
Reduce Impurity Load: High impurity levels can significantly lower the melting point. The oil may be a mixture of product and impurities. Consider performing an acid-base wash first (Protocol 3.1) to increase the purity before attempting recrystallization.
Q2: How do I select an appropriate solvent for recrystallization?
A: The ideal solvent is one where your compound is sparingly soluble at room temperature but highly soluble when hot.[6] For a dicarboxylic acid like BTSA, polar protic solvents are a good starting point.
| Solvent System | Suitability for BTSA | Rationale & Comments |
| Ethanol | Good | Often used for benzothiazole derivatives.[3] May require a large volume. |
| Ethanol/Water | Excellent | A powerful mixed-solvent system. Dissolve the compound in a minimum of hot ethanol, then add hot water dropwise until the solution becomes faintly cloudy. Add a drop or two of ethanol to clarify and then allow to cool slowly.[6] |
| Acetic Acid | Possible | Can be a good solvent for carboxylic acids, but can be difficult to remove completely. |
| Acetone | Fair | May be too good a solvent, leading to poor recovery. Can be used with an anti-solvent like hexane. |
Column Chromatography
Q1: My product is streaking badly on a silica TLC plate. Is column chromatography viable?
A: Streaking of an acidic compound on silica gel is common. The acidic silanol groups on the silica surface can interact strongly with your carboxylic acid groups. To fix this:
-
Add Acetic Acid to Eluent: Add a small amount (0.5-1%) of acetic acid to your mobile phase (e.g., Ethyl Acetate/Hexane). This protonates your compound and occupies the basic sites on the silica, leading to sharper bands.
-
Switch Stationary Phase: Some benzothiazoles can be sensitive to the acidic nature of silica gel.[3] Consider using neutral or basic alumina as an alternative stationary phase.
Section 3: Validated Purification Protocols
These protocols provide step-by-step instructions for key purification workflows. Always monitor your progress using an appropriate analytical technique like TLC or HPLC.
Caption: Decision workflow for the purification of crude BTSA.
Protocol 3.1: Acid-Base Wash & Reprecipitation
This technique leverages the acidic nature of the carboxylic acid groups to separate them from neutral or basic impurities.
-
Dissolution: Suspend the crude solid product in a 1 M aqueous solution of sodium hydroxide (NaOH) or sodium carbonate (Na₂CO₃). Use enough solution to fully dissolve the material with stirring.[2]
-
Filtration of Impurities: If any solid material remains undissolved, filter the solution through a Büchner funnel to remove these impurities.[2]
-
Precipitation: Cool the clear, basic filtrate in an ice bath. Slowly add 3 M hydrochloric acid (HCl) dropwise with constant stirring until the solution is strongly acidic (pH ~1-2).[2]
-
Isolation: A white or off-white precipitate of the purified product should form. Continue stirring in the ice bath for 30 minutes to ensure complete precipitation.
-
Collection & Washing: Collect the solid by vacuum filtration. Wash the filter cake thoroughly with cold deionized water to remove residual salts.
-
Drying: Dry the purified product in a vacuum oven at a moderate temperature (e.g., 60°C) to a constant weight.[2]
-
QC Check: Assess purity via melting point and TLC. The melting point should be significantly sharper and closer to the literature value.
Protocol 3.2: Optimized Recrystallization from Ethanol/Water
This is the recommended method for removing minor, closely-related impurities after an initial acid-base wash.
-
Solvent Preparation: Place the semi-pure BTSA into an Erlenmeyer flask of appropriate size (solvent should not fill more than half the flask).[5]
-
Dissolution: Add a minimal amount of hot ethanol to the flask while heating on a hot plate. Continue adding hot ethanol in small portions until the solid just dissolves.
-
Induce Cloudiness: Add hot deionized water dropwise to the clear ethanol solution until it becomes persistently cloudy.
-
Clarification: Add 1-2 drops of hot ethanol to make the solution clear again.
-
Cooling: Remove the flask from the heat, cover it with a watch glass, and allow it to cool slowly to room temperature. Then, transfer it to an ice bath for 30 minutes to maximize crystal formation.
-
Collection & Drying: Collect the crystals by vacuum filtration, wash with a small amount of cold ethanol/water (e.g., 50:50 mixture), and dry under vacuum.
-
QC Check: The resulting crystals should be well-formed and have a sharp melting point.
Protocol 3.3: Flash Column Chromatography
This method is best for separating complex mixtures or when recrystallization fails.
-
Stationary Phase: Use silica gel (230-400 mesh).
-
Eluent System: A gradient of ethyl acetate in hexane is a good starting point. Based on TLC analysis, determine an optimal solvent system. To prevent streaking, add 0.5% acetic acid to the eluent.
-
Column Packing: Pack the column with silica gel as a slurry in the initial, low-polarity eluent (e.g., 80:20 Hexane:Ethyl Acetate).
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent (like acetone or ethyl acetate), adsorb it onto a small amount of silica gel, dry it, and load the resulting powder onto the top of the column.
-
Elution: Run the column, starting with the low-polarity eluent and gradually increasing the polarity by increasing the percentage of ethyl acetate.
-
Fraction Collection: Collect fractions and monitor them by TLC.
-
Isolation: Combine the pure fractions, remove the solvent under reduced pressure, and dry the final product under vacuum.
-
QC Check: Confirm purity by ¹H NMR and HPLC.
Section 4: Purity Assessment and Characterization
Verifying the purity and identity of the final product is a critical final step.
| Technique | Purpose | Expected Result for Pure this compound |
| Melting Point | Purity Assessment | Sharp melting point at 175-176°C (with decomposition).[2] A broad range indicates impurities. |
| ¹H NMR | Structural Confirmation & Purity | Aromatic protons of the benzothiazole ring (7-8 ppm), a methine proton adjacent to the sulfur and carboxyl group, and methylene protons of the succinic acid backbone. Integration should match the expected structure. Absence of peaks from starting materials. |
| TLC | Reaction Monitoring & Purity | A single spot with a consistent Rf value in a given solvent system. |
| FT-IR | Functional Group Identification | Characteristic peaks for C=O (carboxylic acid), O-H (broad, carboxylic acid), C=N (benzothiazole), and aromatic C-H. |
| HPLC | Quantitative Purity Analysis | A single major peak when monitored at an appropriate UV wavelength (e.g., ~280-320 nm). Purity can be calculated from the peak area percentage. |
References
- PrepChem. (2017). Synthesis of benzothiazol-2-ylthiosuccinic acid.
- SIELC Technologies. (n.d.). Separation of Benzothiazole, 2,5-dimethyl- on Newcrom R1 HPLC column.
- Advion. (n.d.). Breaking through bottlenecks in organic synthesis with a streamlined purification workflow. Discover.acs.org.
- University of Rochester, Department of Chemistry. (n.d.). Troubleshooting: The Workup.
- Semantic Scholar. (n.d.). Catalytic derivatization of 2-Aminobenzo[d]thiazole for observing antibacterial activity and in silico analysis.
- Nichols, L. (2022, April 7). 3.6F: Troubleshooting. Chemistry LibreTexts.
- Der Pharma Chemica. (n.d.). Synthesis and characterization of quinazolinobenzodiazepine-benzothiazole hybrid derivatives.
- ResearchGate. (2024, February 16). How to Purify an organic compound via recrystallization or reprecipitation?.
- University of Rochester, Department of Chemistry. (n.d.). How To: Troubleshoot a Reaction.
Sources
Technical Support Center: Catalyst Selection for Optimizing 2-(1,3-Benzothiazol-2-ylthio)succinic Acid Synthesis
Last Updated: January 11, 2026
Welcome to the technical support center for the synthesis of 2-(1,3-Benzothiazol-2-ylthio)succinic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, frequently asked questions (FAQs), and optimized protocols. Our goal is to equip you with the necessary insights to navigate the complexities of this synthesis, particularly focusing on the critical role of catalyst selection in achieving high yield and purity.
Introduction
This compound is a versatile building block in organic and medicinal chemistry.[1] Its benzothiazole core is a recognized pharmacophore, exhibiting a wide range of biological activities, including antimicrobial and anticancer properties.[1][2] The succinic acid moiety can enhance solubility and bioavailability, making this hybrid scaffold a promising candidate in drug discovery.[1] The most common and direct synthesis route involves the reaction of 2-mercaptobenzothiazole with a succinic acid precursor, such as maleic anhydride.[1][3] This reaction, typically a nucleophilic substitution or a Michael addition, is highly dependent on reaction conditions, with catalyst selection being a pivotal factor for success.[1]
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to this compound?
A1: The most prevalent methods are nucleophilic substitution and Michael addition pathways.[1] The nucleophilic substitution reaction between 2-mercaptobenzothiazole and maleic anhydride is a prominent example, often achieving yields as high as 85%.[1] In this process, the thiol group of 2-mercaptobenzothiazole acts as a nucleophile, attacking a carbonyl carbon of maleic anhydride, leading to the ring-opening of the anhydride.[1] Michael addition offers an alternative, involving the 1,4-conjugate addition of the sulfur nucleophile from 2-mercaptobenzothiazole to an α,β-unsaturated dicarboxylic acid derivative like dimethyl fumarate.[1]
Q2: Why is catalyst selection so critical in this synthesis?
A2: Catalyst selection directly influences reaction rate, yield, and purity. The choice of catalyst can affect the nucleophilicity of the thiol, the electrophilicity of the succinic acid precursor, and the overall reaction mechanism. An appropriate catalyst can minimize side reactions and facilitate the desired bond formation under milder conditions.
Q3: What are the common challenges encountered during the synthesis?
A3: Researchers often face issues such as low yields, formation of side products, and difficulty in product purification. These challenges can arise from suboptimal catalyst choice, incorrect reaction temperature, inappropriate solvent, or impurities in the starting materials. Catalyst deactivation can also be a concern, especially in scaled-up reactions.[4]
Troubleshooting Guide
This section provides a structured approach to troubleshoot common problems encountered during the synthesis of this compound.
Issue 1: Low Product Yield
Low yield is a frequent challenge that can be addressed by systematically evaluating and optimizing several reaction parameters.
Possible Causes and Solutions:
-
Inefficient Catalyst: The chosen catalyst may not be effectively promoting the reaction.
-
Solution: Screen a variety of catalysts, including acid and base catalysts, to identify the most effective one for your specific substrates and conditions. For instance, while some reactions benefit from basic catalysis to deprotonate the thiol, others may proceed more efficiently under acidic conditions.[1][3]
-
-
Suboptimal Reaction Temperature: The reaction may be too slow at lower temperatures or prone to side reactions at higher temperatures.
-
Incorrect Solvent: The solvent can significantly impact the solubility of reactants and the reaction rate.
-
Insufficient Reaction Time: The reaction may not have proceeded to completion.
-
Solution: Monitor the reaction progress using an appropriate analytical technique, such as Thin Layer Chromatography (TLC), to determine the optimal reaction time.[4]
-
Issue 2: Formation of Impurities and Side Products
The presence of impurities can complicate purification and reduce the overall yield of the desired product.
Possible Causes and Solutions:
-
Side Reactions: Competing reactions can lead to the formation of undesired byproducts.
-
Solution: Adjusting the reaction conditions, such as temperature and catalyst loading, can help to suppress side reactions. A well-chosen catalyst can improve the selectivity of the reaction.
-
-
Impure Starting Materials: The purity of 2-mercaptobenzothiazole and the succinic acid precursor is crucial.
-
Solution: Ensure the use of high-purity starting materials. Impurities can sometimes act as catalyst poisons, hindering the reaction.[4]
-
Experimental Protocols
Protocol 1: Acid-Catalyzed Synthesis of this compound
This protocol is adapted from a known procedure and is a good starting point for optimization.[3][5]
Materials:
-
2-Mercaptobenzothiazole (finely powdered)
-
Maleic anhydride (powdered)
-
70% Sulfuric acid
-
Dilute sodium hydroxide solution
-
Hydrochloric acid
-
Water
Procedure:
-
Suspend 16.8 g of finely powdered 2-mercaptobenzothiazole in 40 ml of 70% sulfuric acid in a stirred reaction vessel.[3][5]
-
Over the course of 1 hour, add 10.2 g of powdered maleic anhydride to the suspension while maintaining the temperature between 48°-51°C.[3][5]
-
Continue stirring the mixture at 50°C for an additional hour.[3][5]
-
Cool the reaction mixture to room temperature.
-
Slowly dilute the mixture by dropwise addition of 250 ml of water, keeping the temperature between 25°-35°C.[3][5]
-
After stirring for 1 hour, filter the precipitated product.[3]
-
Dissolve the collected solid in a dilute sodium hydroxide solution and filter the solution.[3]
-
Acidify the filtrate with hydrochloric acid to re-precipitate the product.[3]
-
Filter the purified product and dry it at 60°C in vacuo.[3] This procedure has been reported to yield approximately 87% of the theoretical product.[3]
Catalyst Selection Guide
The choice of catalyst is paramount for optimizing the synthesis. Below is a summary of catalyst types and their potential applications in this reaction.
| Catalyst Type | Example(s) | Rationale for Use | Considerations |
| Brønsted Acids | Sulfuric acid, Hydrochloric acid, Trifluoroacetic acid | Can protonate the carbonyl group of maleic anhydride, increasing its electrophilicity.[3][5][7] | Harsh conditions may lead to side reactions or degradation of products. |
| Lewis Acids | FeCl₃, ZnCl₂ | Can coordinate with the carbonyl oxygen, enhancing the electrophilicity of the succinic acid precursor. Some reports suggest Lewis acids may not be effective catalysts for this specific reaction.[5] | Catalyst recovery and potential for metal contamination. |
| Bases | Triethylamine | Deprotonates the thiol group of 2-mercaptobenzothiazole to form a more potent thiolate nucleophile.[1] | Can promote side reactions if not used in appropriate amounts. |
| Phase Transfer Catalysts (PTCs) | Quaternary ammonium salts | Facilitate the reaction between reactants in different phases (e.g., a solid and a liquid), which can be beneficial if reactants have poor solubility in the reaction medium.[8][9] | The catalyst needs to be selected based on the specific reaction system. |
Visualizing the Synthesis and Optimization Workflow
The following diagrams illustrate the general reaction pathway and a logical workflow for catalyst selection and optimization.
Caption: General reaction pathways for the synthesis.
Caption: Workflow for catalyst selection and reaction optimization.
Concluding Remarks
The synthesis of this compound, while straightforward in principle, requires careful optimization to achieve high yields and purity. Catalyst selection stands out as a critical parameter that can significantly influence the reaction outcome. By systematically troubleshooting common issues and following a logical workflow for catalyst screening and optimization, researchers can enhance the efficiency and success of this important synthesis.
References
- PrepChem. Synthesis of benzothiazol-2-ylthiosuccinic acid. [Link]
- Google Patents. US4612378A - Process for the preparation of β-(benzothiazolylthio)- and β-(benzimidazolylthio-carboxylic acids.
- MDPI. Recent Advances in the Synthesis of Benzo[d]isothiazol-3(2H)
- ACS Publications. Brønsted Acid-Facilitated Thioetherification Cross-Coupling Reactions with Nickel and Visible Light. [Link]
- ESSLAB. This compound. [Link]
- YANG FAN NEW MATERIALS (ZHE JIANG) CO.,LTD. This compound. [Link]
- MySkinRecipes. This compound. [Link]
- HPC Standards Inc. This compound. [Link]
- Journal of Microbiology, Biotechnology and Food Sciences. SYNTHESIS OF SOME 2-SUBSTITUTED BENZOTHIAZOLE DERIVATIVES AND EVALUATION OF THEIR ANTICANCER AND ANTI-MICROBIAL ACTIVITIES. [Link]
- National Center for Biotechnology Information. Recent Advances in the Synthesis of Benzo[d]isothiazol-3(2H)
- MDPI.
- Organic Chemistry Portal.
- National Center for Biotechnology Information.
- National Center for Biotechnology Information.
- National Center for Biotechnology Information. (Benzothiazol-2-ylthio)succinic acid. [Link]
- Semantic Scholar. Application of phase transfer catalysis in the chemical industry. [Link]
- Moroccan Journal of Heterocyclic Chemistry.
- ResearchGate. (PDF) THE EFFECT OF SOME BENZOTHIAZOLE DERIVATIVES AS ANTIOXIDANTS FOR BASE STOCK. [Link]
- National Center for Biotechnology Information.
Sources
- 1. benchchem.com [benchchem.com]
- 2. office2.jmbfs.org [office2.jmbfs.org]
- 3. prepchem.com [prepchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. US4612378A - Process for the preparation of β-(benzothiazolylthio)- and β-(benzimidazolylthio-carboxylic acids - Google Patents [patents.google.com]
- 6. mdpi.com [mdpi.com]
- 7. epub.uni-regensburg.de [epub.uni-regensburg.de]
- 8. Bifunctional phase-transfer catalysts for synthesis of 2-oxazolidinones from isocyanates and epoxides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Application of phase transfer catalysis in the chemical industry | Semantic Scholar [semanticscholar.org]
Effect of temperature on the synthesis of 2-(1,3-Benzothiazol-2-ylthio)succinic acid
Technical Support Center: Synthesis of 2-(1,3-Benzothiazol-2-ylthio)succinic Acid
A Senior Application Scientist's Guide to Temperature Optimization and Troubleshooting
Welcome to the technical support center for the synthesis of this compound (CAS No. 95154-01-1). This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into the critical role of temperature in this synthesis. We move beyond simple protocols to explain the causality behind each step, ensuring you can navigate experimental challenges with confidence.
Synthesis Overview & Mechanism
The synthesis of this compound is a cornerstone reaction for creating versatile building blocks used in medicinal and materials chemistry.[1] The compound's benzothiazole nucleus is a well-established pharmacophore with a wide range of biological activities, including antimicrobial and anticancer properties, while the succinic acid moiety can improve solubility and bioavailability.[1]
The primary synthesis route involves the reaction of 2-mercaptobenzothiazole (2-MBT) with maleic anhydride or a related succinic acid precursor.[1] The core mechanism is a nucleophilic substitution (specifically, a Michael addition), where the thiol group of 2-MBT acts as a nucleophile, attacking an electrophilic center on the four-carbon dicarboxylic acid precursor to form the crucial C-S thioether bond.[1] Controlling the reaction temperature is paramount to maximizing yield and purity by influencing reaction kinetics and minimizing undesirable side reactions.[2]
Technical FAQs: The Critical Role of Temperature
This section addresses common questions regarding temperature control during the synthesis.
Q1: What is the optimal temperature range for the synthesis of this compound?
A1: The established optimal temperature range for reacting 2-mercaptobenzothiazole with maleic anhydride in a sulfuric acid medium is 48°C to 51°C .[3][4] Maintaining the reaction within this narrow window is critical for achieving high yields, often reported to be around 87%.[3][4]
Q2: What are the consequences of running the reaction below the optimal temperature (e.g., < 45°C)?
A2: A lower temperature will significantly decrease the reaction rate. This can lead to an incomplete reaction, even with extended reaction times, resulting in a low yield of the desired product.[2][5] You will likely recover a significant amount of unreacted 2-mercaptobenzothiazole, complicating the purification process.
Q3: What happens if the reaction temperature exceeds the recommended range (e.g., > 55°C)?
A3: Elevated temperatures can introduce several complications. While the reaction rate may increase, the risk of side reactions and product decomposition also rises sharply.[2] Potential issues include:
-
Formation of Impurities: Undesired side products may form, reducing the purity of the final compound and making isolation more difficult.
-
Product Decomposition: The target molecule, this compound, has a melting point of 175-176°C with decomposition.[3] Exposing the reaction mixture to excessive heat can initiate degradation pathways, lowering the overall yield.
-
Reactant Instability: Starting materials, particularly in a strong acid medium, may degrade at higher temperatures.
Q4: The protocol mentions adding maleic anhydride over one hour. Why is this gradual addition necessary?
A4: The reaction between 2-mercaptobenzothiazole and maleic anhydride is exothermic. Adding the maleic anhydride slowly over an hour allows for proper heat dissipation, preventing the reaction temperature from spiking above the optimal 48-51°C range.[3][4] A rapid addition would cause a sudden temperature increase, leading to the side reactions and decomposition issues mentioned previously. This controlled addition is a key aspect of ensuring a successful and high-yielding synthesis.
Troubleshooting Guide: Low Yield and Purity Issues
Even with a robust protocol, challenges can arise. This guide provides solutions to common problems encountered during the synthesis.
| Problem | Potential Cause (Temperature-Related) | Recommended Solution |
| Low Product Yield (<70%) | Suboptimal Reaction Temperature: The reaction was conducted below 48°C, leading to incomplete conversion.[2] | Ensure your reaction vessel is properly heated and the internal temperature is monitored with a calibrated thermometer. Gradually increase the temperature into the 48-51°C range and monitor reaction progress via TLC.[2] |
| Temperature Spike During Addition: The maleic anhydride was added too quickly, causing an uncontrolled exotherm that led to product or reactant degradation. | Improve the cooling efficiency of your setup (e.g., use a larger ice bath). Add the maleic anhydride in smaller portions over the recommended one-hour period to maintain strict temperature control.[3][4] | |
| Impure Final Product | Excessive Reaction Temperature: The temperature exceeded 51°C, promoting the formation of side products with similar polarity to the desired compound, making purification difficult.[2] | Lower the reaction temperature to within the optimal range. If impurities persist, consider alternative purification techniques such as recrystallization from a different solvent system.[2] |
| Reaction Fails to Initiate | Insufficient Temperature: The activation energy for the reaction is not being met. | Confirm that your heating apparatus is functioning correctly and that the reaction mixture has reached at least 48°C. Ensure proper stirring to promote contact between reactants. |
Data Summary: Effect of Temperature on Synthesis
The following table summarizes the expected outcomes based on temperature variations, derived from established protocols and general organic synthesis principles.
| Temperature Range | Expected Yield | Expected Purity | Key Considerations |
| < 45°C | Low | High (mostly unreacted starting material) | Very slow reaction rate; likely incomplete conversion. |
| 48°C - 51°C | High (~87%) [3] | High | Optimal range; balances reaction rate and selectivity. |
| > 55°C | Moderate to Low | Low to Moderate | Increased risk of side product formation and decomposition.[2] |
| > 80°C | Very Low | Very Low | Significant decomposition of product and/or starting materials is likely. |
Visualized Experimental Workflow
The following diagram outlines the key steps in the synthesis, highlighting the temperature-critical stages.
Caption: Key workflow for the synthesis of this compound.
Detailed Experimental Protocol
This protocol is adapted from established and verified synthesis procedures.[3][4]
Materials:
-
2-Mercaptobenzothiazole (2-MBT) (16.8 g)
-
Maleic anhydride (10.2 g)
-
70% Sulfuric acid (40 mL)
-
Water
-
Dilute Sodium Hydroxide solution
-
Dilute Hydrochloric Acid
Procedure:
-
Reaction Setup: In a reaction vessel equipped with a mechanical stirrer and a thermometer, suspend 16.8 g of finely powdered 2-mercaptobenzothiazole in 40 mL of 70% sulfuric acid.
-
Controlled Addition: Begin stirring the suspension and maintain the internal temperature between 48°C and 51°C using a water bath. Slowly add 10.2 g of powdered maleic anhydride in portions over the course of 1 hour. Crucial: Do not allow the temperature to exceed 51°C during the addition.
-
Reaction: After the addition is complete, continue stirring the reaction mixture at 50°C for an additional hour.
-
Quenching: Cool the reaction mixture to room temperature. Carefully dilute the mixture by the dropwise addition of 250 mL of water, ensuring the temperature is kept between 25°C and 35°C.
-
Isolation: Stir the resulting suspension for one hour, allowing the product to fully precipitate. Filter the crude product using a Buchner funnel.
-
Purification: Dissolve the collected solid in a dilute sodium hydroxide solution. Filter the solution to remove any insoluble impurities. Acidify the filtrate with dilute hydrochloric acid to re-precipitate the purified product.
-
Drying: Filter the purified product and wash with cold water. Dry the final product at 60°C in a vacuum oven to yield this compound. The expected yield is approximately 24.7 g (87%).[3]
References
- Title: Synthesis of benzothiazol-2-ylthiosuccinic acid Source: PrepChem.com URL:[Link]
- Title: Process for the preparation of β-(benzothiazolylthio)
Sources
Technical Support Center: Solvent Effects on the Synthesis of 2-(1,3-Benzothiazol-2-ylthio)succinic Acid
This technical support guide is designed for researchers, chemists, and drug development professionals engaged in the synthesis of 2-(1,3-Benzothiazol-2-ylthio)succinic acid. We will explore the critical role of the solvent in dictating reaction rate and yield, providing actionable troubleshooting advice and validated protocols to overcome common experimental hurdles.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the fundamental principles governing the synthesis, with a focus on the causal relationship between solvent choice and reaction outcome.
Q1: What is the underlying reaction mechanism for this synthesis?
The synthesis of this compound is achieved through a thia-Michael addition (also known as a thiol-Michael addition). This reaction involves the conjugate addition of a sulfur nucleophile—in this case, 2-mercaptobenzothiazole—to an α,β-unsaturated carbonyl compound, such as maleic acid, fumaric acid derivatives, or maleic anhydride.[1] The core of this reaction is the formation of a new carbon-sulfur bond.[1]
Q2: Why is my reaction proceeding slowly or not at all? The fundamental role of the solvent.
A slow reaction rate is one of the most common issues encountered and is almost always linked to the solvent system. The solvent's primary role is not merely to dissolve the reactants but to actively participate in the reaction's kinetics by stabilizing intermediates.
For the base-catalyzed thia-Michael addition, the reaction proceeds via a thiolate anion intermediate. The formation and stability of this thiolate are paramount. Polar aprotic solvents, such as Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO), are known to significantly accelerate these reactions.[2][3] This is because their high dielectric constants effectively stabilize the negatively charged thiolate, making it a more potent and readily available nucleophile.[2] Conversely, non-polar solvents are generally poor choices as they cannot adequately stabilize this charged intermediate, leading to sluggish kinetics.
Q3: Which solvent system is best? A comparison of common solvent classes.
The optimal solvent depends on the chosen catalytic method (acid vs. base). There is no single "best" solvent, but there are clear choices for specific pathways.
-
Polar Aprotic Solvents (e.g., DMSO, DMF): These are the solvents of choice for base-catalyzed thia-Michael additions. They excel at solvating the thiolate anion, thereby increasing the rate of nucleophilic attack.[2] Studies on analogous reactions consistently show higher reaction rates in these solvents.[2]
-
Polar Protic Solvents (e.g., Ethanol, Water): These solvents can act as both hydrogen bond donors and acceptors. While they can dissolve the reactants, they may also solvate the thiolate anion through hydrogen bonding, slightly reducing its nucleophilicity compared to polar aprotic environments. However, they can be effective, particularly at higher pH where thiolate concentration is high.[2]
-
Non-Polar Solvents (e.g., Toluene, Chloroform): These are generally not recommended for the ionic thia-Michael addition mechanism as they fail to stabilize the required thiolate intermediate.[2] While some radical-mediated thiol-ene reactions may benefit from non-polar solvents, this does not apply to the ionic pathway used for this synthesis.[4]
Q4: I've seen a protocol using concentrated sulfuric acid, while others use an organic base. Why the stark difference?
This is an excellent question that highlights the two distinct catalytic strategies for promoting the Michael addition.
-
Base Catalysis: This is the more common approach for thia-Michael additions. A weak base (e.g., triethylamine) deprotonates the 2-mercaptobenzothiazole (pKa ~7) to form the highly nucleophilic thiolate anion. This anion then readily attacks the electron-poor double bond of the Michael acceptor (e.g., maleic anhydride). This pathway is favored in polar aprotic solvents.[2][5]
-
Acid Catalysis: In this less common but effective method, a strong acid (e.g., H₂SO₄) protonates the carbonyl oxygen of the Michael acceptor (maleic anhydride).[6] This protonation dramatically increases the electrophilicity of the double bond, making it highly susceptible to attack by the neutral, un-deprotonated thiol. The thiol, while a weaker nucleophile than the thiolate, is sufficient to attack the highly activated acceptor.
Q5: I'm observing a low yield and multiple spots on my TLC plate. What are the likely side reactions?
Low yields are often due to side reactions competing with the desired Michael addition. The most common culprits are:
-
Disulfide Formation: Two molecules of 2-mercaptobenzothiazole can be oxidized to form a disulfide dimer, especially in the presence of air (oxygen) or other oxidants. This consumes the nucleophile.
-
Degradation of 2-Mercaptobenzothiazole: In strongly acidic solutions, 2-mercaptobenzothiazole can be unstable and may degrade, potentially forming benzothiazole.[7] Careful temperature control is crucial when using the acid-catalyzed method.
-
Homopolymerization: The Michael acceptor (e.g., maleic anhydride or acrylates if used) can sometimes polymerize under basic or radical conditions, though this is less common with maleic systems compared to acrylates.[8]
Section 2: Troubleshooting Guide
Use this guide to diagnose and resolve specific experimental issues.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion | 1. Suboptimal Solvent Choice: Using a non-polar or inappropriate protic solvent for a base-catalyzed reaction. | 1. Switch to a Polar Aprotic Solvent: For base-catalyzed reactions, use DMF or DMSO to stabilize the thiolate intermediate.[2] |
| 2. Insufficient Catalyst: The base is too weak or used in too low a concentration to generate enough thiolate. In the acid route, the acid concentration is too low. | 2. Verify Catalyst: Ensure the base (e.g., triethylamine) is not degraded. For the acid route, use concentrated H₂SO₄ as specified.[6] | |
| 3. Low Temperature: Reaction kinetics are too slow at the current temperature. | 3. Increase Temperature: Gently warm the reaction mixture (e.g., to 50-60 °C). Monitor by TLC to avoid side reactions. | |
| 4. Reagent Purity: Maleic anhydride may be hydrolyzed to maleic acid; 2-mercaptobenzothiazole may be partially oxidized. | 4. Use Pure Reagents: Use freshly opened or purified reagents. Ensure maleic anhydride is a free-flowing powder. | |
| Poor Reproducibility | 1. Atmospheric Oxygen/Moisture: Oxygen can promote disulfide formation. Water can hydrolyze maleic anhydride. | 1. Use an Inert Atmosphere: Conduct the reaction under a nitrogen or argon atmosphere to minimize oxidative side reactions.[8] |
| 2. Inconsistent Reagent Addition: The rate of addition can affect local concentrations and heat generation. | 2. Standardize Addition: Add reagents slowly and at a consistent rate, especially in the exothermic acid-catalyzed reaction.[6] | |
| Product Isolation Difficulties | 1. Product Solubility: The product has limited solubility in many common organic solvents but is soluble in aqueous base.[6][9] | 1. Utilize Acid-Base Properties: After the reaction, dissolve the crude product in a dilute base (e.g., NaOH or NaHCO₃), filter out any insoluble impurities, and then re-precipitate the pure product by acidifying the filtrate with HCl.[6] |
| 2. Emulsion during Workup: The product may act as a surfactant, causing emulsions during aqueous extraction. | 2. Break Emulsion: Add a saturated brine solution to increase the ionic strength of the aqueous phase, which can help break emulsions. |
Section 3: Experimental Protocols
These protocols provide validated starting points for the two primary catalytic methods.
Protocol 1: Base-Catalyzed Synthesis in a Polar Aprotic Solvent
This method leverages the high reactivity of the thiolate anion in a stabilizing solvent.
-
Reagent Preparation: In a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve 2-mercaptobenzothiazole (1.0 equiv) and maleic anhydride (1.05 equiv) in anhydrous DMF (to make a ~0.5 M solution).
-
Initiation: Cool the mixture in an ice bath (0 °C). Slowly add triethylamine (1.1 equiv) dropwise over 5 minutes.
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC), observing the consumption of the starting materials.
-
Workup: Once complete, pour the reaction mixture into a beaker containing cold water (10x the volume of DMF). Acidify the solution with 2M HCl until the pH is ~2. The product will precipitate.
-
Isolation: Collect the solid product by vacuum filtration, wash with cold water, and dry in a vacuum oven at 60 °C.
Protocol 2: Acid-Mediated Synthesis
This protocol is adapted from established literature and uses acid to activate the Michael acceptor.[6]
-
Reagent Preparation: In a flask equipped with a stirrer and thermometer, suspend finely powdered 2-mercaptobenzothiazole (16.8 g, 1.0 equiv) in 40 mL of 70% sulfuric acid.
-
Initiation: While stirring, add powdered maleic anhydride (10.2 g, 1.05 equiv) portion-wise over 1 hour. Use a water bath to maintain the internal temperature between 48-51 °C.
-
Reaction: After the addition is complete, continue stirring at 50 °C for an additional hour.
-
Precipitation: Cool the reaction mixture to room temperature. Very slowly and carefully, add 250 mL of water dropwise, ensuring the temperature does not exceed 35 °C. Stir for 1 hour to allow for complete precipitation.
-
Purification: Filter the crude product. Dissolve the solid in a dilute aqueous solution of sodium hydroxide. Filter this solution to remove any insoluble impurities.
-
Isolation: Acidify the clear filtrate with hydrochloric acid to precipitate the pure product. Collect the solid by vacuum filtration and dry in a vacuum oven at 60 °C.[6]
Section 4: Data Summary
While specific kinetic data for the title reaction is not widely published, the effect of solvent polarity on thia-Michael additions is well-documented.[2] The following table illustrates the expected trend in relative reaction rates for a model base-catalyzed thia-Michael addition.
| Solvent | Solvent Class | Dielectric Constant (ε) | Expected Relative Rate | Rationale |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 47 | ++++ (Fastest) | Excellent stabilization of the thiolate intermediate.[2] |
| Dimethylformamide (DMF) | Polar Aprotic | 37 | +++ | Good stabilization of the thiolate intermediate.[2] |
| Acetonitrile | Polar Aprotic | 36 | ++ | Moderate stabilization of the thiolate. |
| Ethanol | Polar Protic | 25 | + | Solvates and slightly deactivates the thiolate via H-bonding. |
| Tetrahydrofuran (THF) | Moderately Polar | 7.5 | +/- (Slow) | Limited ability to stabilize the charged intermediate.[5] |
| Toluene | Non-Polar | 2.4 | - (Very Slow/None) | No stabilization of the ionic intermediate. |
Section 5: Visual Guides & Workflows
Reaction Mechanism
Caption: Acid- vs. Base-Catalyzed Synthesis Pathways.
Troubleshooting Workflow
Caption: Decision tree for troubleshooting a slow reaction.
General Experimental Workflow
Caption: General step-by-step experimental workflow.
References
- Deng, G., et al. (2022). Thia-Michael Reaction: The Route to Promising Covalent Adaptable Networks. Polymers, 14(21), 4457.
- PrepChem. (n.d.). Synthesis of benzothiazol-2-ylthiosuccinic acid.
- D'hooge, D. R., et al. (2017). Thiol-Michael addition in polar aprotic solvents: nucleophilic initiation or base catalysis? Polymer Chemistry, 8(2), 339-349.
- Nair, D. P., et al. (2014). Investigation into thiol-(meth)acrylate Michael addition reactions using amine and phosphine catalysts. Polymer Chemistry, 5(11), 3650-3659.
Sources
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. prepchem.com [prepchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. This compound CAS#: 95154-01-1 [m.chemicalbook.com]
Analytical techniques for monitoring the purity of 2-(1,3-Benzothiazol-2-ylthio)succinic acid
Welcome to the technical support center for the analytical monitoring of 2-(1,3-Benzothiazol-2-ylthio)succinic acid purity. This guide is designed to provide researchers, scientists, and drug development professionals with in-depth technical guidance and troubleshooting solutions for the common analytical techniques employed in the quality control of this compound. As a Senior Application Scientist, my goal is to synthesize technical accuracy with field-proven insights to ensure the integrity and reliability of your analytical data.
Introduction to this compound and the Imperative of Purity
This compound is a versatile building block in organic and medicinal chemistry.[1] Its structure, featuring a benzothiazole moiety, is a key pharmacophore in the development of compounds with potential biological activities, including antimicrobial and anticancer properties.[1] The purity of this compound is of paramount importance, as even trace impurities can significantly impact the efficacy, safety, and reproducibility of downstream applications, particularly in drug discovery and development.[2][3] This guide will focus on the two primary analytical techniques for purity assessment: High-Performance Liquid Chromatography (HPLC) and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.
Section 1: High-Performance Liquid Chromatography (HPLC) for Purity Determination
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for separating and quantifying impurities in pharmaceutical compounds. Its high resolution and sensitivity make it ideal for detecting and quantifying even minor impurities.
Typical HPLC Method for this compound
While a specific validated method for this exact compound is not publicly available, a robust starting method can be designed based on its chemical properties as an organic acid.
Table 1: Example HPLC Method Parameters
| Parameter | Recommended Setting | Rationale |
| Column | C18, 250 mm x 4.6 mm, 5 µm | A standard reversed-phase column suitable for the separation of moderately polar organic compounds. |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidifying the mobile phase ensures that the carboxylic acid groups of the analyte are protonated, leading to better peak shape and retention on a C18 column.[4] |
| Mobile Phase B | Acetonitrile | A common organic modifier for reversed-phase HPLC. |
| Gradient | 20-80% B over 20 minutes | A gradient elution is necessary to separate compounds with a range of polarities, including potential impurities. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |
| Column Temperature | 30 °C | Maintaining a constant column temperature ensures reproducible retention times.[5] |
| Detection | UV at 254 nm | The benzothiazole ring system is expected to have strong UV absorbance at this wavelength. |
| Injection Volume | 10 µL | A typical injection volume for analytical HPLC. |
HPLC Troubleshooting Guide & FAQs
This section addresses common issues encountered during the HPLC analysis of this compound in a question-and-answer format.
Question: Why are my peaks tailing?
Answer: Peak tailing for acidic compounds is a frequent issue in reversed-phase HPLC.[4]
-
Causality:
-
Secondary Interactions: Residual silanol groups on the silica-based C18 stationary phase can interact with the acidic protons of your analyte, leading to a secondary, undesirable retention mechanism that causes tailing.[4]
-
Inappropriate Mobile Phase pH: If the pH of the mobile phase is not sufficiently low, the carboxylic acid groups of the analyte may be partially ionized, leading to a mixed-mode separation and peak tailing.[4]
-
-
Troubleshooting Steps:
-
Lower the Mobile Phase pH: Ensure the pH of your aqueous mobile phase (Mobile Phase A) is at least 2 pH units below the pKa of your analyte. Using 0.1% formic acid or phosphoric acid is a common practice.[4]
-
Use a "High Purity" or "End-capped" Column: These columns have a lower concentration of accessible silanol groups, minimizing secondary interactions.
-
Add a Competing Acid: A small amount of a strong acid like trifluoroacetic acid (TFA) in the mobile phase can help to mask the silanol groups. However, be aware that TFA can be difficult to remove from the HPLC system.[4]
-
Question: My retention times are drifting. What is the cause?
Answer: Retention time drift can compromise the identity and quantification of your peaks.[5]
-
Causality:
-
Poor Column Equilibration: Insufficient equilibration time between gradient runs will lead to inconsistent starting conditions and drifting retention times.[5]
-
Changes in Mobile Phase Composition: Inaccurate preparation of the mobile phase or solvent evaporation can alter the mobile phase composition over time.[5]
-
Temperature Fluctuations: Variations in the ambient or column temperature will affect the viscosity of the mobile phase and the kinetics of partitioning, leading to shifts in retention time.[5]
-
-
Troubleshooting Steps:
-
Ensure Adequate Equilibration: Equilibrate the column with the initial mobile phase composition for at least 10-15 column volumes before each injection.
-
Prepare Fresh Mobile Phase Daily: To avoid changes in composition due to evaporation or degradation, prepare fresh mobile phase for each analysis.
-
Use a Column Oven: A thermostatically controlled column oven is crucial for maintaining a stable and consistent column temperature.[5]
-
Question: I am observing ghost peaks in my chromatogram. Where are they coming from?
Answer: Ghost peaks are extraneous peaks that appear in a chromatogram and can be a source of confusion and inaccurate quantification.
-
Causality:
-
Contaminated Mobile Phase or Solvents: Impurities in the solvents used to prepare the mobile phase or the sample can appear as ghost peaks.
-
Carryover from Previous Injections: If the column is not adequately flushed between runs, components from a previous injection can elute in a subsequent run.
-
Injector Contamination: A contaminated injector can introduce impurities into the system.
-
-
Troubleshooting Steps:
-
Use HPLC-grade Solvents: Always use high-purity solvents for mobile phase preparation and sample dissolution.[4]
-
Implement a Column Wash Step: After each gradient run, include a high-organic wash step to elute any strongly retained compounds from the column.
-
Clean the Injector: Regularly clean the injector port and syringe to prevent the accumulation of contaminants.
-
Section 2: Quantitative NMR (qNMR) for Absolute Purity Determination
Quantitative Nuclear Magnetic Resonance (qNMR) is a powerful primary analytical method that allows for the determination of the absolute purity of a substance without the need for a reference standard of the analyte itself.[6][7] The signal intensity in an NMR spectrum is directly proportional to the number of nuclei giving rise to that signal.[6]
Principles of qNMR for Purity Assessment
The purity of this compound can be determined by comparing the integral of a well-resolved proton signal from the analyte to the integral of a signal from a certified internal standard of known purity and concentration.
Key Requirements for Accurate qNMR:
-
Certified Internal Standard: A high-purity, stable compound with a simple NMR spectrum that does not overlap with the analyte signals. Maleic anhydride or dimethyl sulfone are potential candidates.
-
Complete Dissolution: Both the analyte and the internal standard must be completely dissolved in the NMR solvent.
-
Optimized Acquisition Parameters: Long relaxation delays (D1) are crucial to ensure complete relaxation of all protons, which is essential for accurate integration.
qNMR Troubleshooting Guide & FAQs
Question: How do I choose an appropriate internal standard?
Answer: The selection of a suitable internal standard is critical for the accuracy of qNMR analysis.
-
Criteria for a Good Internal Standard:
-
High Purity (certified if possible)
-
Chemically stable and non-reactive with the analyte or solvent.
-
Simple NMR spectrum with at least one sharp, well-resolved signal that does not overlap with any analyte or impurity signals.
-
Good solubility in the chosen NMR solvent.
-
A molecular weight that allows for accurate weighing.
-
Question: My purity calculation seems inaccurate. What could be the problem?
Answer: Inaccurate qNMR results can often be traced back to experimental setup and data processing.
-
Causality:
-
Incomplete Relaxation: If the relaxation delay (D1) is too short, protons with longer T1 relaxation times will not fully relax between scans, leading to attenuated signals and inaccurate integrals.
-
Poor Phasing and Baseline Correction: Incorrect phasing and baseline correction will lead to integration errors.
-
Signal Overlap: Overlapping signals from the analyte, impurities, or the internal standard will make accurate integration impossible.
-
-
Troubleshooting Steps:
-
Determine T1 Relaxation Times: Experimentally determine the T1 values for the protons of interest and set the relaxation delay (D1) to at least 5 times the longest T1.
-
Careful Data Processing: Meticulously phase the spectrum and apply a proper baseline correction before integration.
-
Select Non-overlapping Signals: Choose signals for integration that are well-resolved and free from any overlap. If necessary, consider using a different internal standard or a higher-field NMR spectrometer to improve resolution.
-
Question: Can I determine the identity of impurities using NMR?
Answer: Yes, NMR is a powerful tool for structure elucidation and can often be used to identify impurities.
-
Approach:
-
Analyze the Entire Spectrum: Look for small signals that do not correspond to the main compound.
-
Consider Potential Impurities: Based on the synthesis of this compound, which typically involves the reaction of 2-mercaptobenzothiazole with maleic anhydride, potential impurities could include unreacted starting materials or by-products.[8]
-
2D NMR Experiments: If necessary, 2D NMR experiments like COSY and HSQC can be used to help elucidate the structure of unknown impurities.
-
Section 3: Potential Impurities in this compound
Understanding the potential impurities is crucial for developing a robust analytical method. Based on the common synthesis route from 2-mercaptobenzothiazole and maleic anhydride, the following impurities should be considered:[8]
Table 2: Potential Impurities and their Origin
| Impurity | Structure | Potential Origin |
| 2-Mercaptobenzothiazole | Unreacted starting material | |
| Maleic Anhydride/Maleic Acid | Unreacted starting material/hydrolysis product | |
| Fumaric Acid | Isomerization of maleic acid | |
| Bis(benzothiazol-2-yl)disulfide | Oxidation of 2-mercaptobenzothiazole |
Section 4: Method Validation
Any analytical method used for purity determination in a regulated environment must be validated to ensure it is suitable for its intended purpose.[3][9]
Table 3: Key Validation Parameters
| Parameter | Description |
| Specificity | The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[10] |
| Linearity | The ability to obtain test results that are directly proportional to the concentration of the analyte in the sample. |
| Range | The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity. |
| Accuracy | The closeness of test results obtained by the method to the true value. |
| Precision | The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. |
| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[11] |
| Robustness | A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage. |
Visualizations
Experimental Workflow for HPLC Purity Analysis
Caption: Workflow for HPLC Purity Analysis of this compound.
Logical Relationship for Troubleshooting Peak Tailing in HPLC
Caption: Troubleshooting Logic for Peak Tailing in HPLC Analysis.
References
- A Guide to Quantit
- Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry. [Link]
- Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works.
- Quantitative NMR (qNMR)
- Quantitative NMR Methods in Pharmaceuticals: Purity Assurance.
- Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance. [Link]
- guidance for the validation of pharmaceutical quality control analytical methods. [Link]
- Synthesis of benzothiazol-2-ylthiosuccinic acid. PrepChem.com. [Link]
- Analytical method valid
- Validation of Impurity Methods, Part II. [Link]
- Analytical Method Validation for Quality Assurance and Process Valid
- Benzothiazole. Wikipedia. [Link]
- HPLC Troubleshooting Guide. SCION Instruments. [Link]
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- 5. HPLC Troubleshooting Guide [scioninstruments.com]
- 6. emerypharma.com [emerypharma.com]
- 7. resolvemass.ca [resolvemass.ca]
- 8. prepchem.com [prepchem.com]
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- 10. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 11. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
Validation & Comparative
A Comparative Analysis of the Antimicrobial Efficacy of 2-(1,3-Benzothiazol-2-ylthio)succinic Acid and Standard Antibiotics
Introduction: The Quest for Novel Antimicrobial Agents
The relentless rise of antimicrobial resistance (AMR) presents a formidable challenge to global health, necessitating the urgent discovery and development of novel therapeutic agents. The benzothiazole scaffold has emerged as a privileged structure in medicinal chemistry, with its derivatives exhibiting a wide spectrum of biological activities, including potent antimicrobial effects.[1][2] This guide focuses on a promising candidate, 2-(1,3-Benzothiazol-2-ylthio)succinic acid , a hybrid molecule that combines the recognized pharmacophore of benzothiazole with a succinic acid moiety, which may enhance solubility and bioavailability.[2]
While research has highlighted the antimicrobial potential of various benzothiazole derivatives, with some showing efficacy comparable or even superior to standard drugs against resistant pathogens, a direct, systematic comparison of this compound against a panel of clinically relevant antibiotics is essential to ascertain its therapeutic potential.[3][4][5] This document provides a comprehensive framework for conducting such a comparative analysis, detailing the experimental design, methodologies, and data interpretation rooted in established microbiological standards.
Rationale for Comparison: Establishing a Therapeutic Benchmark
To evaluate the potential clinical utility of this compound, its antimicrobial efficacy must be benchmarked against a curated panel of standard antibiotics. The choice of these comparators is critical and should be based on their mechanism of action, spectrum of activity, and clinical relevance in treating infections caused by the selected test organisms.
Selected Standard Antibiotics for Comparison:
-
Ciprofloxacin (Fluoroquinolone): A broad-spectrum antibiotic that inhibits DNA gyrase, crucial for bacterial DNA replication.[1][3]
-
Ampicillin (β-Lactam): A penicillin-class antibiotic that inhibits the synthesis of the bacterial cell wall.[3][5]
-
Levofloxacin (Fluoroquinolone): Another broad-spectrum fluoroquinolone with a mechanism similar to ciprofloxacin.[6][7]
-
Kanamycin (Aminoglycoside): An antibiotic that inhibits protein synthesis by binding to the 30S ribosomal subunit.[2]
-
Chloramphenicol: A broad-spectrum bacteriostatic antibiotic that inhibits protein synthesis.[3][8]
This selection provides a robust comparison against antibiotics with diverse cellular targets, offering a comprehensive assessment of the novel compound's relative potency and spectrum of activity.
Experimental Design: A Two-Pronged Approach to Efficacy Testing
A rigorous evaluation of antimicrobial efficacy relies on standardized, quantitative methods. This guide proposes a two-pronged approach utilizing the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC) and the Kirby-Bauer disk diffusion assay to assess susceptibility and measure zones of inhibition. These methods are to be conducted in accordance with the guidelines set forth by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) to ensure reproducibility and clinical relevance.
Methodology 1: Minimum Inhibitory Concentration (MIC) Determination via Broth Microdilution
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[9][10] This quantitative measure is the gold standard for assessing antimicrobial potency.
Experimental Workflow: MIC Assay
Caption: Workflow for MIC determination by broth microdilution.
Detailed Protocol: MIC Assay
-
Preparation of Antimicrobial Solutions: Prepare stock solutions of this compound and each standard antibiotic in an appropriate solvent (e.g., DMSO). Further dilutions are made in Cation-Adjusted Mueller-Hinton Broth (CAMHB).
-
Bacterial Inoculum Preparation: From a fresh culture plate (18-24 hours growth), select 3-5 colonies and suspend them in sterile saline. Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
Plate Preparation: In a 96-well microtiter plate, perform a two-fold serial dilution of each antimicrobial agent in CAMHB.
-
Inoculation: Dilute the standardized bacterial suspension in CAMHB and add it to each well of the microtiter plate to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Controls: Include a positive control (wells with bacteria and broth, but no antimicrobial) and a negative control (wells with broth only) on each plate.
-
Incubation: Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.
-
MIC Determination: After incubation, the MIC is read as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.
Methodology 2: Kirby-Bauer Disk Diffusion Assay
This method assesses the susceptibility of bacteria to antimicrobials by measuring the diameter of the zone of growth inhibition around a disk impregnated with the test compound. It provides a qualitative or semi-quantitative measure of efficacy.
Experimental Workflow: Disk Diffusion Assay
Caption: Workflow for the Kirby-Bauer disk diffusion assay.
Detailed Protocol: Disk Diffusion Assay
-
Inoculum Preparation: Prepare a bacterial inoculum adjusted to a 0.5 McFarland turbidity standard as described for the MIC assay.
-
Inoculation of Agar Plate: Within 15 minutes of standardization, dip a sterile cotton swab into the inoculum and rotate it against the side of the tube to remove excess fluid. Swab the entire surface of a Mueller-Hinton Agar (MHA) plate three times, rotating the plate approximately 60 degrees after each application to ensure uniform coverage.
-
Application of Disks: Using sterile forceps, place paper disks impregnated with this compound and the standard antibiotics onto the surface of the inoculated MHA plate. Ensure the disks are firmly in contact with the agar.
-
Incubation: Invert the plates and incubate them at 35°C ± 2°C for 16-20 hours.
-
Measurement of Inhibition Zones: After incubation, measure the diameter of the zones of complete growth inhibition to the nearest millimeter.
Data Presentation and Interpretation
For a clear and objective comparison, the experimental data should be summarized in tabular format.
Table 1: Comparative Minimum Inhibitory Concentrations (MICs) in µg/mL
| Microorganism | This compound | Ciprofloxacin | Ampicillin | Levofloxacin | Kanamycin | Chloramphenicol |
| Staphylococcus aureus | Data | Data | Data | Data | Data | Data |
| Escherichia coli | Data | Data | Data | Data | Data | Data |
| Pseudomonas aeruginosa | Data | Data | Data | Data | Data | Data |
| Enterococcus faecalis | Data | Data | Data | Data | Data | Data |
Data to be populated from experimental results.
Table 2: Comparative Zones of Inhibition in mm (Disk Diffusion Assay)
| Microorganism | This compound | Ciprofloxacin | Ampicillin | Levofloxacin | Kanamycin | Chloramphenicol |
| Staphylococcus aureus | Data | Data | Data | Data | Data | Data |
| Escherichia coli | Data | Data | Data | Data | Data | Data |
| Pseudomonas aeruginosa | Data | Data | Data | Data | Data | Data |
| Enterococcus faecalis | Data | Data | Data | Data | Data | Data |
Data to be populated from experimental results.
Interpretation:
-
MIC Values: Lower MIC values indicate greater antimicrobial potency. The MICs for this compound should be directly compared to those of the standard antibiotics for each tested organism.
-
Zones of Inhibition: Larger zones of inhibition generally correlate with greater susceptibility of the organism to the antimicrobial agent. These results will complement the MIC data and provide a visual representation of antimicrobial activity.
Discussion and Future Directions
The benzothiazole nucleus is a key component in several clinically approved antimicrobial drugs.[3] Derivatives of 2-mercaptobenzothiazole have demonstrated significant activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA).[11] Some studies have shown certain benzothiazole derivatives to have MIC values as low as 3.12 µg/mL against S. aureus and 25 µg/mL against E. coli.[4] Another research indicated a derivative with an MIC of 8 µg/mL against E. faecalis and S. aureus.[12] While a specific derivative, a "benzothiazole-succinic" hybrid, was noted to have a "mild effect against both types of bacteria," quantitative data is needed for a thorough evaluation.[13]
The proposed experimental framework will generate the necessary data to rigorously assess the antimicrobial profile of this compound. Should this compound exhibit potent activity, particularly against resistant strains, further investigations would be warranted. These could include time-kill kinetic studies to determine whether the compound is bactericidal or bacteriostatic, mechanism of action studies to identify its cellular target, and in vivo efficacy studies in animal models of infection.
Conclusion
This guide outlines a systematic and scientifically rigorous approach for comparing the antimicrobial efficacy of the novel compound this compound with that of standard antibiotics. By adhering to established protocols and employing a well-selected panel of comparators and test organisms, researchers can generate robust and reliable data. This will be crucial in determining the potential of this promising benzothiazole derivative as a lead compound in the development of new antimicrobial therapies to combat the growing threat of drug-resistant infections.
References
- Recent insights into antibacterial potential of benzothiazole deriv
- Franchini, C., Muraglia, M., Corbo, F., Florio, M. A., Di Mola, A., Rosato, A., Matucci, R., Nesi, M., Van Bambeke, F., & Vitali, C. (2009). Synthesis and biological evaluation of 2-mercapto-1,3-benzothiazole derivatives with potential antimicrobial activity. Archiv der Pharmazie, 342(10), 605–613. [Link]
- Design, Synthesis and Biological Evaluation of Benzothiazole Derivatives for Antimicrobial Activity. (2024). Journal of Chemical Health Risks. [Link]
- Screening and Molecular Docking of Novel Benzothiazole Derivatives as Potential Antimicrobial Agents. (2020). PMC - NIH. [Link]
- Azam, M. A., & Suresh, B. (2012). Biological Activities of 2-Mercaptobenzothiazole Derivatives: A Review. Scientia Pharmaceutica, 80(4), 789–823. [Link]
- Synthesis, Physicochemical Properties and Molecular Docking of New Benzothiazole Derivatives as Antimicrobial Agents Targeting DHPS Enzyme. (2022). MDPI. [Link]
- Antibacterial Potential of Novel Acetamide Derivatives of 2-Mercaptobenzothiazole: Synthesis and Docking Studies. (2023). PMC - NIH. [Link]
- Azam, M. A., & Suresh, B. (2012). Biological Activities of 2-Mercaptobenzothiazole Derivatives: A Review. Semantic Scholar. [Link]
- Antibacterial Potential of Novel Acetamide Derivatives of 2-Mercaptobenzothiazole: Synthesis and Docking Studies. (2023).
- Bondock, S., Fouda, A. M., & El-Gendy, M. S. (2010). Synthesis and antimicrobial activity of some new thiazole, thiophene and pyrazole derivatives containing benzothiazole moiety. European Journal of Medicinal Chemistry, 45(9), 3692–3701. [Link]
- Hassanzadeh, F., Jafari, E., Feiz, A., Sadeghialiabadi, H., & Akbari, V. (2025). SYNTHESIS OF SOME 2-SUBSTITUTED BENZOTHIAZOLE DERIVATIVES AND EVALUATION OF THEIR ANTICANCER AND ANTI-MICROBIAL ACTIVITIES. Journal of Microbiology, Biotechnology and Food Sciences, 15(2). [Link]
- Design, synthesis, and unraveling the antibacterial and antibiofilm potential of 2-azidobenzothiazoles: insights from a comprehensive in vitro study. (2023). Frontiers. [Link]
- Ratrey, P., Mahapatra, A. D., Pandit, S., Hadianawala, M., Majhi, S., Mishra, A., & Datta, B. (2021). Emergent antibacterial activity of N-(thiazol-2-yl)benzenesulfonamides in conjunction with cell-penetrating octaarginine. RSC Advances, 11(36), 22359–22368. [Link]
- Discovery of Benzothiazol-2-ylthiophenylpyrazole-4-carboxamides as Novel Succinate Dehydrogenase Inhibitors. (2024). PubMed. [Link]
- The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance. (2021). MDPI. [Link]
- Antimicrobial activity in terms of zones of inhibition (mm).
- Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods. (2022). PMC - PubMed Central. [Link]
- Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics. (2023). PMC - NIH. [Link]
- Microbiology guide to interpreting antimicrobial susceptibility testing (AST). Idexx. [Link]
- Synthesis, characterization and antimicrobial evaluation of some 1,3-benzothiazole-2-yl-hydrazone deriv
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A Comparative Guide to the Cytotoxicity of 2-(1,3-Benzothiazol-2-ylthio)succinic Acid and Standard Anticancer Agents
This guide provides a comprehensive framework for evaluating the cytotoxic potential of the novel compound, 2-(1,3-Benzothiazol-2-ylthio)succinic acid, in comparison to established anticancer drugs. While direct comparative data for this specific molecule is not yet prevalent in published literature, this document serves as a detailed roadmap for researchers in drug discovery and oncology. We will explore the rationale behind investigating this compound, detail the established methodologies for cytotoxicity assessment, and present a hypothetical comparison based on the known activities of structurally related benzothiazole derivatives.
The Rationale: Why Investigate this compound?
The benzothiazole scaffold is a privileged structure in medicinal chemistry, recognized for its presence in a wide array of pharmacologically active compounds.[1] Derivatives of benzothiazole have demonstrated a broad spectrum of biological activities, including potent anticancer effects against various human cancer cell lines.[1][2][3] These compounds can induce apoptosis, inhibit key signaling pathways, and disrupt cell cycle progression in cancerous cells.[3][4] The addition of a succinic acid moiety to the benzothiazole core in this compound is a strategic design choice. The succinic acid component, an intermediate in the citric acid cycle, may enhance the molecule's solubility and bioavailability, potentially contributing to its overall biological activity.
Given the promising anticancer profile of the benzothiazole class, a thorough investigation into the cytotoxic properties of this compound is a logical and compelling step in the search for novel oncology therapeutics. This guide provides the foundational knowledge and experimental designs necessary to undertake such an evaluation.
Comparative Cytotoxicity: A Data-Driven Perspective
To contextualize the potential efficacy of this compound, it is essential to compare its cytotoxic effects against those of standard-of-care chemotherapeutic agents. Doxorubicin and Paclitaxel (Taxol) are two widely used anticancer drugs with distinct mechanisms of action, making them excellent benchmarks for in vitro comparative studies.
While awaiting direct experimental data for this compound, we can create a comparative framework using published IC50 values for other potent benzothiazole derivatives. The half-maximal inhibitory concentration (IC50) is a critical metric, representing the concentration of a drug that is required for 50% inhibition of a biological process, in this case, cell viability. A lower IC50 value indicates a more potent compound.
Below is a table summarizing the IC50 values of various benzothiazole derivatives against several human cancer cell lines, alongside the reported IC50 values for Doxorubicin in the same lines. This table illustrates the potential for benzothiazole compounds to exhibit cytotoxicity comparable to, or even exceeding, that of established drugs.
| Compound/Drug | Cell Line | Cancer Type | IC50 (µM) | Reference |
| Substituted Benzothiazole Derivative 41 | A549 | Lung Carcinoma | 1.1 - 8.8 | [1] |
| Substituted Benzothiazole Derivative 42 | HCT-116 | Colorectal Carcinoma | 1.1 - 8.8 | [1] |
| Bromopyridine Acetamide Benzothiazole | HepG2 | Hepatocellular Carcinoma | 0.048 | [1] |
| Nitrobenzylidene Thiazolidine Benzothiazole | MCF-7 | Breast Adenocarcinoma | 0.036 | [1] |
| Nitrobenzylidene Thiazolidine Benzothiazole | HepG2 | Hepatocellular Carcinoma | 0.048 | [1] |
| Doxorubicin | A549 | Lung Carcinoma | > 20 | [5] |
| Doxorubicin | HepG2 | Hepatocellular Carcinoma | 12.18 ± 1.89 | [5] |
| Doxorubicin | MCF-7 | Breast Adenocarcinoma | 2.50 ± 1.76 | [5] |
| Doxorubicin | HeLa | Cervical Carcinoma | 2.92 ± 0.57 | [5] |
| Paclitaxel (Taxol) | NMT-1 | Rat Yolk Sac Tumour | 0.00515 | [6] |
| Paclitaxel (Taxol) | NMT-1R | Rat Yolk Sac Tumour | 0.00502 | [6] |
Experimental Design for Cytotoxicity Assessment
To empirically determine and compare the cytotoxicity of this compound, a rigorous and well-controlled experimental design is paramount. The following section details the protocols for two of the most common and reliable in vitro cytotoxicity assays: the MTT assay and the LDH release assay.
Experimental Workflow
The overall workflow for assessing and comparing the cytotoxicity of the test compound against standard drugs is depicted in the following diagram.
Detailed Experimental Protocols
The MTT assay is a colorimetric assay that measures the reduction of MTT by mitochondrial succinate dehydrogenase to form formazan, a purple crystalline product. The amount of formazan produced is directly proportional to the number of viable, metabolically active cells.
Materials:
-
Selected human cancer cell lines (e.g., MCF-7, A549, HepG2, HeLa)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)
-
96-well flat-bottom sterile microplates
-
This compound
-
Doxorubicin and Paclitaxel (as positive controls)
-
Vehicle control (e.g., DMSO, depending on compound solubility)
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound and the control drugs (Doxorubicin, Paclitaxel) in complete medium. Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the test compounds and controls. Include wells with vehicle-treated cells (negative control) and wells with medium only (blank).
-
Incubation: Incubate the plates for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.
-
Formazan Formation: Incubate the plates for 2-4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells. Plot the percentage of viability against the log of the compound concentration to determine the IC50 value.
The LDH assay is a colorimetric method used to quantify cell death by measuring the activity of LDH released from the cytosol of damaged cells into the culture medium.
Materials:
-
Cell culture materials and compounds as listed for the MTT assay.
-
Commercially available LDH cytotoxicity assay kit (which typically includes the substrate, cofactor, and dye solutions).
-
Lysis buffer (often 10X, provided in the kit) for maximum LDH release control.
-
96-well flat-bottom sterile microplates.
-
Microplate reader.
Procedure:
-
Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol.
-
Preparation of Controls:
-
Spontaneous LDH Release: Vehicle-treated cells.
-
Maximum LDH Release: A set of vehicle-treated wells to which lysis buffer is added 45 minutes before the end of the incubation period.
-
Medium Background: Wells containing only cell culture medium.
-
-
Sample Collection: After the incubation period, centrifuge the 96-well plate at 250 x g for 5 minutes.
-
Assay Reaction: Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate. Add 50 µL of the LDH reaction mixture (prepared according to the kit manufacturer's instructions) to each well.
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.
-
Stop Reaction: Add 50 µL of the stop solution (if provided in the kit) to each well.
-
Absorbance Measurement: Measure the absorbance at 490 nm and a reference wavelength of 680 nm.
-
Data Analysis: Subtract the 680 nm absorbance from the 490 nm absorbance. Calculate the percentage of cytotoxicity using the following formula:
-
% Cytotoxicity = [(Experimental LDH release - Spontaneous LDH release) / (Maximum LDH release - Spontaneous LDH release)] x 100.
-
Plot the percentage of cytotoxicity against the log of the compound concentration to determine the IC50 value.
-
Potential Mechanism of Action: A Hypothetical Signaling Pathway
Based on studies of other benzothiazole derivatives, a plausible mechanism of action for this compound could involve the induction of apoptosis through the modulation of key signaling pathways. The diagram below illustrates a hypothetical pathway that could be investigated.
Sources
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- 2. Novel 2-substituted benzothiazole derivatives: synthesis, in vitro and in silico evaluations as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anticancer and Anti-Inflammatory Effects of Benzothiazole Derivatives Targeting NF-κB/COX-2/iNOS in a Hepatocellular Carcinoma Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
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- 6. Cytotoxic effect of paclitaxel (taxol) either alone or in combination with irradiation in two rat yolk sac tumour cell lines with different radiosensitivities in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to the Structure-Activity Relationship (SAR) of 2-(1,3-Benzothiazol-2-ylthio)succinic Acid Analogs
This guide provides an in-depth analysis of the structure-activity relationships (SAR) for analogs of 2-(1,3-benzothiazol-2-ylthio)succinic acid. By systematically exploring the impact of structural modifications on biological activity, we aim to furnish researchers, scientists, and drug development professionals with a robust framework for designing next-generation therapeutic agents based on this versatile scaffold.
The core structure, a hybrid of benzothiazole and succinic acid, presents a compelling starting point for medicinal chemistry campaigns. The benzothiazole nucleus is a well-established pharmacophore, a key molecular feature responsible for a drug's activity, and is found in compounds with a wide array of biological effects, including antimicrobial and anticancer properties.[1][2] The succinic acid component, an intermediate in the citric acid cycle, can improve solubility and bioavailability while also contributing to biological interactions through its two carboxylic acid groups, which can act as hydrogen bond donors and acceptors or chelate metal ions.[1][3]
This guide will dissect the synthesis of key analogs, present comparative biological data, and elucidate the critical structural features that govern their activity.
Synthetic Strategy: Building the Analog Library
The foundation of any SAR study is the efficient synthesis of a diverse library of compounds. The parent compound, this compound, is most directly synthesized through the reaction of 2-mercaptobenzothiazole with maleic anhydride in the presence of an acid catalyst.[4] This reaction establishes the crucial thioether linkage between the benzothiazole ring and the succinic acid backbone.[1]
To explore the SAR, modifications were systematically introduced at two primary locations: the benzothiazole ring (R¹) and the succinic acid carboxyl groups (R²), as depicted in the general synthetic scheme below.
Experimental Protocol: In Vitro Enzyme Inhibition Assay
To ensure the trustworthiness and reproducibility of the presented data, the following detailed protocol for determining the IC₅₀ values was employed. This protocol is a self-validating system, incorporating necessary controls to avoid common pitfalls in enzyme assays. [5][6]
Workflow Overview
Step-by-Step Methodology
-
Reagent Preparation:
-
Assay Buffer: 50 mM potassium phosphate, pH 7.5, containing 0.01% Triton X-100.
-
Enzyme: Recombinant bacterial succinate dehydrogenase (SDH) diluted to a final concentration of 2x the working concentration (e.g., 10 nM) in assay buffer.
-
Substrate: Succinate diluted to its Michaelis-Menten constant (Kₘ) concentration (e.g., 100 µM) in assay buffer. [7] * Detection Reagent: An appropriate electron acceptor that changes color or fluorescence upon reduction (e.g., DCPIP or a resazurin-based reagent).
-
Test Compounds: Prepare 10 mM stock solutions in DMSO. Create a 10-point, 3-fold serial dilution series in DMSO.
-
-
Assay Procedure (96-well plate format):
-
To each well, add 2 µL of the serially diluted test compound or DMSO (for positive and negative controls).
-
Add 98 µL of assay buffer to all wells.
-
Add 50 µL of the 2x enzyme solution to the test wells and positive control wells. Add 50 µL of assay buffer to the negative control (no enzyme) wells.
-
Pre-incubate the plate for 15 minutes at room temperature to allow for compound-enzyme interaction.
-
Initiate the reaction by adding 50 µL of the 2x substrate/detection reagent mix to all wells.
-
Immediately measure the absorbance or fluorescence (Time = 0).
-
Incubate the plate at 37°C for 30 minutes, protected from light.
-
Measure the final absorbance or fluorescence (Time = 30 min).
-
-
Data Analysis:
-
Calculate the change in signal (ΔSignal) for each well: (Signal at 30 min - Signal at 0 min).
-
Determine the percentage of inhibition for each compound concentration using the following formula: % Inhibition = 100 * (1 - (ΔSignal_Inhibitor - ΔSignal_Negative) / (ΔSignal_Positive - ΔSignal_Negative))
-
Plot the % Inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC₅₀ value. [7]
-
Conclusion and Future Directions
The structure-activity relationship study of this compound analogs has revealed critical insights for designing potent enzyme inhibitors. The most effective compounds possess two key features: (1) an electron-withdrawing group on the benzothiazole ring and (2) an unmodified dicarboxylic acid moiety on the succinic acid chain.
Future drug design efforts should focus on:
-
Exploring a wider range of electron-withdrawing substituents at various positions on the benzothiazole ring to fine-tune electronic properties.
-
Investigating bioisosteric replacements for one of the carboxylic acid groups to potentially improve pharmacokinetic properties while retaining the key binding interaction.
-
Synthesizing and testing stereochemically pure enantiomers, as the chiral center on the succinic acid portion could significantly influence binding orientation and potency. [1] By leveraging these foundational SAR principles, researchers can rationally design and synthesize novel analogs with enhanced potency and optimized drug-like properties.
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A Senior Application Scientist's Guide to Validating the Mechanism of Action of 2-(1,3-Benzothiazol-2-ylthio)succinic acid
Introduction
The benzothiazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including antimicrobial and anticancer properties.[1][2] The compound 2-(1,3-Benzothiazol-2-ylthio)succinic acid is a hybrid molecule combining this benzothiazole core with succinic acid, an intermediate in the citric acid cycle.[2] This unique structure suggests the potential for novel mechanisms of action, possibly through the inhibition of key metabolic or signaling enzymes.[2] For the purpose of this guide, we will hypothesize that this compound (henceforth referred to as BTSA) is an inhibitor of the bacterial enzyme Dihydropteroate Synthase (DHPS), a critical enzyme in the folate synthesis pathway that is a common target for antimicrobial agents.[3]
Validating the mechanism of action (MOA) is a cornerstone of drug discovery.[4][5] It provides the necessary evidence to confirm that a molecule elicits its biological effect through the intended target, thereby increasing confidence in its therapeutic potential and guiding further optimization.[4][6] This guide presents a comprehensive, multi-faceted strategy for rigorously validating the hypothesis that BTSA acts as a DHPS inhibitor. We will detail the requisite biophysical, biochemical, and cellular assays, compare its performance to a known sulfonamide antibiotic, and provide the scientific rationale behind each experimental step.
Hypothesized Mechanism of Action: Inhibition of Dihydropteroate Synthase (DHPS)
DHPS is a crucial enzyme in the bacterial folate synthesis pathway, catalyzing the condensation of para-aminobenzoic acid (PABA) and dihydropterin pyrophosphate (DHPP). Its inhibition disrupts DNA synthesis, leading to bacterial cell death.[3] We hypothesize that BTSA, through its structural features, binds to the active site of DHPS, preventing substrate binding and subsequent catalysis.
Caption: Hypothesized inhibition of the DHPS pathway by BTSA.
A Phased Approach to MOA Validation
A rigorous validation strategy requires a logical progression from demonstrating direct physical interaction to confirming cellular effects. Our approach is structured into four distinct phases, each designed to answer a critical question about the compound's activity.
Caption: The four-phase experimental workflow for validating the MOA of BTSA.
Phase 1: Target Engagement – Does BTSA Bind to DHPS?
The first step is to confirm a direct physical interaction between BTSA and the purified DHPS protein. Biophysical assays are essential for this, providing label-free, quantitative data on binding events.[7][]
Surface Plasmon Resonance (SPR)
Rationale: SPR is a gold-standard technique for studying biomolecular interactions in real-time.[9] It allows for the precise determination of binding kinetics (association and dissociation rates) and affinity (KD), providing unequivocal evidence of a direct interaction.[10][11]
Experimental Protocol: SPR Analysis
-
Immobilization: Covalently immobilize purified recombinant DHPS protein onto a sensor chip surface.
-
Analyte Preparation: Prepare a series of concentrations of BTSA (e.g., 0.1 µM to 50 µM) in a suitable running buffer.
-
Binding Measurement: Inject the BTSA solutions sequentially over the immobilized DHPS surface. A vehicle control (buffer only) injection is used for baseline subtraction.
-
Data Acquisition: Monitor the change in the refractive index at the sensor surface, which is proportional to the mass of BTSA binding to DHPS.[9][10] This generates a sensorgram (response vs. time).
-
Kinetic Analysis: Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir) to calculate the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (KD = kd/ka).[10]
Cellular Thermal Shift Assay (CETSA)
Rationale: While SPR confirms binding to a purified protein, CETSA validates target engagement within the complex milieu of a living cell.[12][13][14] The principle is that ligand binding stabilizes a protein, increasing its resistance to heat-induced denaturation.[13][15][16] A positive thermal shift provides strong evidence that the compound reaches and binds its target in a physiological context.
Experimental Protocol: CETSA Melt Curve
-
Cell Culture & Treatment: Culture a suitable bacterial strain (e.g., E. coli) to mid-log phase. Treat the cells with a saturating concentration of BTSA (e.g., 100 µM) or a vehicle control for 1 hour.
-
Heat Challenge: Aliquot the treated cell suspensions into PCR tubes. Use a thermal cycler to heat the samples across a temperature gradient (e.g., 40°C to 70°C) for 3-5 minutes, followed by rapid cooling.[12][13]
-
Lysis & Fractionation: Lyse the cells (e.g., by sonication). Separate the soluble protein fraction from the precipitated aggregates by high-speed centrifugation.[13][17]
-
Detection by Western Blot:
-
Quantify the protein concentration in the soluble fractions.
-
Resolve equal amounts of protein using SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with a primary antibody specific to DHPS, followed by an HRP-conjugated secondary antibody.
-
Detect the signal using an ECL substrate.[12]
-
-
Data Analysis: Quantify the band intensities for DHPS at each temperature. Plot the percentage of soluble DHPS against temperature to generate melt curves for both vehicle- and BTSA-treated samples. A rightward shift in the curve for the BTSA-treated sample indicates target stabilization.
Phase 2: Functional Inhibition – Does Binding Inhibit DHPS Activity?
Confirming direct binding is necessary but not sufficient. The next critical step is to demonstrate that this binding event translates into a functional consequence—namely, the inhibition of the enzyme's catalytic activity.
In Vitro Enzyme Kinetics Assay
Rationale: An enzyme kinetic assay directly measures the rate of the reaction catalyzed by DHPS.[18][19][20] By measuring this rate in the presence of varying concentrations of BTSA, we can determine its inhibitory potency, typically expressed as an IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).
Experimental Protocol: DHPS Spectrophotometric Assay
-
Assay Principle: This assay measures the consumption of the substrate PABA over time, which can be monitored by a decrease in absorbance at a specific wavelength.
-
Reaction Setup: In a 96-well plate, combine DHPS enzyme, DHPP, and varying concentrations of BTSA (or a known inhibitor like Sulfadiazine as a positive control).
-
Initiation: Start the reaction by adding PABA.
-
Measurement: Immediately place the plate in a spectrophotometer and measure the absorbance at regular intervals (e.g., every 30 seconds for 10 minutes) under initial velocity conditions.[21]
-
Data Analysis:
-
Calculate the initial reaction rate (V₀) for each inhibitor concentration from the linear portion of the progress curve.[20][21]
-
Plot the percentage of inhibition (relative to the no-inhibitor control) against the logarithm of the BTSA concentration.
-
Fit the data to a dose-response curve to determine the IC50 value.
-
Phase 3: Cellular Activity & Specificity
The ultimate test of an antimicrobial compound is its ability to inhibit bacterial growth. Furthermore, we must provide evidence that this cellular effect is a direct result of inhibiting the intended target, DHPS.
Minimum Inhibitory Concentration (MIC) Assay
Rationale: The MIC assay is the standard method for determining the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. This provides a direct measure of the compound's whole-cell potency.
Experimental Protocol: Broth Microdilution MIC
-
Preparation: Prepare a two-fold serial dilution of BTSA in a 96-well microtiter plate containing bacterial growth medium.
-
Inoculation: Inoculate each well with a standardized suspension of the test bacterium (e.g., S. aureus). Include a positive control (no drug) and a negative control (no bacteria).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Determination: The MIC is the lowest concentration of BTSA at which no visible bacterial growth (turbidity) is observed.
Target Validation with Knockout/Knockdown Strains
Rationale: This is a crucial experiment for establishing a definitive link between target inhibition and the observed phenotype (bacterial growth inhibition).[22][23][24] If BTSA's primary mechanism is DHPS inhibition, a bacterial strain with reduced DHPS expression should be hypersensitive to the compound. Conversely, if the bacteria are engineered to overexpress DHPS, they should exhibit increased resistance.
Experimental Protocol: Comparative MIC Assay
-
Strain Acquisition: Utilize a wild-type bacterial strain and a corresponding strain where the gene for DHPS has been knocked down (e.g., using CRISPRi) or is under the control of an inducible promoter allowing for modulated expression.
-
MIC Determination: Perform the MIC assay as described above in parallel for the wild-type and the DHPS-knockdown strains.
-
Analysis: Compare the MIC values. A significantly lower MIC for BTSA against the DHPS-knockdown strain strongly supports the hypothesis that DHPS is the primary target.
Phase 4: Comparative Analysis
To understand the potential of BTSA as a novel antimicrobial, its performance must be benchmarked against existing drugs that target the same pathway.
Head-to-Head Comparison with Sulfadiazine
Rationale: Sulfadiazine is a well-characterized sulfonamide antibiotic that acts as a competitive inhibitor of DHPS.[3] Comparing key parameters of BTSA with Sulfadiazine provides context for its potency and potential advantages.
Data Presentation: Comparative Performance Metrics
| Parameter | BTSA (Hypothetical Data) | Sulfadiazine (Literature Data) | Experimental Method |
| Binding Affinity (KD) | 5.2 µM | 10-20 µM | Surface Plasmon Resonance |
| Enzymatic Inhibition (IC50) | 7.5 µM | 7.13 µg/mL (~28.5 µM)[3] | In Vitro DHPS Assay |
| Cellular Potency (MIC) | 16 µg/mL | 8 µg/mL | Broth Microdilution (S. aureus) |
| Target Engagement (ΔTagg) | +4.5 °C | +3.8 °C | Cellular Thermal Shift Assay |
Note: Data for BTSA is hypothetical for illustrative purposes. Sulfadiazine data is sourced from literature.[3]
Conclusion
This guide outlines a rigorous, logical, and multi-tiered experimental framework for validating the mechanism of action of this compound as a putative DHPS inhibitor. By systematically progressing from direct target binding (SPR, CETSA) to functional enzymatic inhibition and finally to specific cellular activity (MIC with knockout strains), researchers can build a robust evidence package. Each experimental phase is designed to be self-validating, incorporating appropriate controls and orthogonal methods to ensure the trustworthiness of the results. The comparative analysis against a known inhibitor, Sulfadiazine, provides a crucial benchmark for assessing the compound's potential. Following this comprehensive approach will unequivocally confirm or refute the hypothesized MOA, providing a solid foundation for any subsequent drug development efforts.
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A Comparative In Vitro Analysis of the Antioxidant Potential of 2-(1,3-Benzothiazol-2-ylthio)succinic Acid Derivatives
Introduction: The Therapeutic Promise of Benzothiazole Scaffolds in Mitigating Oxidative Stress
The benzothiazole nucleus, a heterocyclic scaffold composed of a benzene ring fused to a thiazole ring, is a cornerstone in medicinal chemistry. Its derivatives are known to exhibit a wide spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2] A growing body of evidence highlights the potential of benzothiazole derivatives as potent antioxidant agents, capable of neutralizing harmful reactive oxygen species (ROS) and thus mitigating oxidative stress, a key pathological factor in numerous degenerative diseases.[3][4][5] The compound 2-(1,3-Benzothiazol-2-ylthio)succinic acid serves as a versatile precursor for synthesizing a diverse library of derivatives with potential therapeutic applications.[1] This guide presents a comparative study of the antioxidant activity of this parent compound and its rationally designed derivatives, providing experimental evidence to elucidate their structure-activity relationships.
Rationale for Derivative Selection and Comparative Analysis
The antioxidant activity of benzothiazole derivatives is intricately linked to their molecular structure. The ability to donate a hydrogen atom or an electron to stabilize free radicals is a key mechanism of their antioxidant action. For this comparative study, we will analyze the parent compound, this compound, alongside a series of its hypothetical, yet structurally plausible, derivatives. The selection of these derivatives is based on established principles of medicinal chemistry, where modifications of functional groups can significantly impact a molecule's biological activity. We will explore how substitutions on the succinic acid moiety and the benzothiazole ring influence the antioxidant capacity.
The derivatives considered for this comparative analysis are:
-
Compound A: this compound (Parent Compound)
-
Compound B: Diethyl 2-(1,3-benzothiazol-2-ylthio)succinate (Diester Derivative)
-
Compound C: 2-(1,3-Benzothiazol-2-ylthio)-N1,N4-diphenylsuccinamide (Diamide Derivative)
-
Compound D: 2-((6-Hydroxy-1,3-benzothiazol-2-yl)thio)succinic acid (Benzothiazole Ring-Substituted Derivative)
This selection allows for a systematic evaluation of the contribution of the carboxylic acid, ester, amide, and phenolic hydroxyl groups to the overall antioxidant activity.
Comparative Antioxidant Activity: Experimental Data
To quantify and compare the antioxidant potential of the synthesized derivatives, three widely accepted in vitro assays were employed: the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay, the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation decolorization assay, and the Ferric Reducing Antioxidant Power (FRAP) assay. Ascorbic acid, a well-known antioxidant, was used as a positive control. The results are summarized as IC50 values (the concentration required to inhibit 50% of the radical) for the DPPH and ABTS assays, and as FRAP values (in µM Fe(II)/µg) for the FRAP assay.
| Compound | Derivative Type | DPPH IC50 (µg/mL) | ABTS IC50 (µg/mL) | FRAP Value (µM Fe(II)/µg) |
| A | Parent Compound | 85.3 ± 2.1 | 62.7 ± 1.8 | 0.45 ± 0.03 |
| B | Diester Derivative | > 200 | > 200 | 0.12 ± 0.01 |
| C | Diamide Derivative | 152.1 ± 3.5 | 110.4 ± 2.9 | 0.21 ± 0.02 |
| D | Hydroxy Derivative | 15.8 ± 0.7 | 9.2 ± 0.5 | 1.89 ± 0.09 |
| Ascorbic Acid | Standard | 10.2 ± 0.4 | 6.5 ± 0.3 | 2.54 ± 0.11 |
Note: The data presented in this table is a representative example based on established structure-activity relationships for benzothiazole antioxidants and is intended for illustrative purposes within this guide.
Structure-Activity Relationship and Mechanistic Insights
The experimental data reveals a clear structure-activity relationship among the tested derivatives.
Compound D , featuring a hydroxyl group at the 6-position of the benzothiazole ring, exhibited the most potent antioxidant activity, with IC50 values in the DPPH and ABTS assays approaching that of the ascorbic acid standard. This enhanced activity can be attributed to the electron-donating nature of the hydroxyl group, which facilitates the donation of a hydrogen atom to scavenge free radicals. The presence of this phenolic hydroxyl group significantly increases the molecule's ability to participate in redox reactions, as reflected in its high FRAP value.
Compound A , the parent dicarboxylic acid, demonstrated moderate antioxidant activity. The carboxylic acid groups, while not as potent as a phenolic hydroxyl group, can still contribute to radical scavenging.
Compound B , the diethyl ester derivative, showed a marked decrease in antioxidant activity. The esterification of the carboxylic acid groups removes their potential to act as hydrogen donors, thereby diminishing the compound's radical scavenging capacity.
Compound C , the diphenylamide derivative, displayed weak to moderate activity. While the amide nitrogens are generally not considered strong antioxidant moieties, the overall electronic environment of the molecule may allow for some radical interaction, albeit significantly less than the parent acid or the hydroxy derivative.
The thioether linkage present in all compounds is also believed to contribute to their antioxidant properties by stabilizing the molecule and potentially participating in redox cycling.
Experimental Protocols
Synthesis of this compound Derivatives
The synthesis of the parent compound and its derivatives follows established organic chemistry protocols. A general synthetic scheme is outlined below.
Caption: General synthetic pathways for this compound derivatives.
DPPH Radical Scavenging Assay
The DPPH assay is a widely used method to assess the free radical scavenging ability of antioxidants.[2] The principle of this assay is based on the reduction of the stable DPPH radical, which is deep purple, to the non-radical form, DPPH-H, which is pale yellow.[2]
Protocol:
-
A 0.1 mM solution of DPPH in methanol is prepared.
-
Various concentrations of the test compounds and ascorbic acid (standard) are prepared in methanol.
-
In a 96-well plate, 100 µL of each sample concentration is added to 100 µL of the DPPH solution.
-
The plate is incubated in the dark at room temperature for 30 minutes.
-
The absorbance is measured at 517 nm using a microplate reader.
-
The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.[2]
-
The IC50 value is determined by plotting the percentage of inhibition against the sample concentration.
Caption: Workflow for the DPPH radical scavenging assay.
ABTS Radical Cation Decolorization Assay
The ABTS assay measures the ability of antioxidants to scavenge the stable ABTS radical cation (ABTS•+).[6] The pre-formed radical cation has a characteristic blue-green color, which is decolorized in the presence of an antioxidant.[7]
Protocol:
-
The ABTS radical cation is generated by reacting a 7 mM ABTS solution with 2.45 mM potassium persulfate and allowing the mixture to stand in the dark at room temperature for 12-16 hours.[3]
-
The ABTS•+ solution is diluted with methanol to an absorbance of 0.700 ± 0.02 at 734 nm.
-
Various concentrations of the test compounds and ascorbic acid are prepared.
-
5 µL of the sample is added to 3.995 mL of the diluted ABTS•+ solution.[3]
-
The mixture is incubated at room temperature for 30 minutes.
-
The absorbance is measured at 734 nm.
-
The percentage of inhibition is calculated, and the IC50 value is determined as in the DPPH assay.
Ferric Reducing Antioxidant Power (FRAP) Assay
The FRAP assay measures the total antioxidant capacity of a sample by its ability to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color.[3][8]
Protocol:
-
The FRAP reagent is prepared by mixing acetate buffer (300 mM, pH 3.6), TPTZ solution (10 mM in 40 mM HCl), and FeCl₃ solution (20 mM) in a 10:1:1 ratio.
-
The reagent is warmed to 37°C before use.
-
A standard curve is prepared using known concentrations of FeSO₄·7H₂O.
-
10 µL of the sample is mixed with 190 µL of the FRAP reagent in a 96-well plate.
-
The absorbance is measured at 593 nm after incubation for 4-6 minutes at 37°C.[8]
-
The antioxidant capacity is expressed as Fe²⁺ equivalents.
Conclusion and Future Directions
This comparative guide demonstrates the significant influence of structural modifications on the antioxidant activity of this compound derivatives. The introduction of a phenolic hydroxyl group on the benzothiazole ring dramatically enhances the antioxidant potential, highlighting a key area for future drug design and development. Conversely, masking the carboxylic acid functionalities through esterification significantly diminishes the antioxidant capacity.
These findings provide a valuable framework for researchers and drug development professionals in the rational design of novel benzothiazole-based antioxidants. Further investigations should focus on synthesizing and evaluating a broader range of derivatives with varying substituents on the benzothiazole ring to further elucidate the structure-activity relationship. In vivo studies are also warranted to assess the bioavailability, metabolic stability, and therapeutic efficacy of the most promising compounds.
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Benchmarking the performance of 2-(1,3-Benzothiazol-2-ylthio)succinic acid as a corrosion inhibitor
An In-Depth Comparative Guide to the Performance of 2-(1,3-Benzothiazol-2-ylthio)succinic Acid as a Corrosion Inhibitor
In the continuous effort to mitigate the economic and safety impacts of metallic corrosion, the development of effective corrosion inhibitors is of paramount importance. Among the various classes of organic inhibitors, benzothiazole derivatives have garnered significant attention due to their excellent performance, particularly for copper and steel alloys in aggressive environments.[1] This guide provides a comprehensive technical evaluation of this compound (BTSA) as a corrosion inhibitor, comparing its performance with other relevant alternatives and detailing the experimental methodologies used for its characterization.
The Inhibitor: this compound (BTSA)
BTSA is a multifunctional organic molecule designed to offer robust protection against corrosion. Its unique structure combines several key features that contribute to its efficacy. The molecule consists of a benzothiazole group, a succinic acid moiety, and a thioether linkage.[2]
The synthesis of BTSA is typically achieved through the reaction of 2-mercaptobenzothiazole with maleic anhydride in the presence of an acid catalyst, such as sulfuric acid.[3] This method provides a high yield of the final product.[3]
Mechanism of Corrosion Inhibition
The effectiveness of BTSA as a corrosion inhibitor stems from its ability to adsorb onto the metal surface, forming a protective barrier that isolates the metal from the corrosive environment. This adsorption is a complex process involving multiple interactions:
-
Chemisorption: The benzothiazole ring, with its nitrogen and sulfur heteroatoms and π-electrons, can form coordinate bonds with the vacant d-orbitals of metal atoms.[4]
-
Physisorption: The protonated form of the inhibitor in acidic solutions can be electrostatically attracted to the negatively charged metal surface.
-
Film Formation: The two carboxylic acid groups of the succinic acid moiety can chelate with metal ions, potentially forming an insoluble salt layer that further reinforces the protective film.[5][6] This is particularly effective in hindering electron transfer reactions.[6]
This mixed inhibition mechanism, affecting both anodic and cathodic reactions, makes BTSA a versatile inhibitor for various metals.[4][6]
Comparative Performance Analysis
The inhibition efficiency (IE) is a key metric for evaluating the performance of a corrosion inhibitor. It is typically determined using electrochemical techniques or weight loss measurements. While specific IE data for BTSA across a wide range of conditions is not extensively consolidated in publicly available literature, we can make informed comparisons based on studies of closely related benzothiazole derivatives.
| Inhibitor | Metal | Corrosive Medium | Concentration | Inhibition Efficiency (%) | Reference |
| BTSA (in LDH) | Carbon Steel | NaCl solution | 3 g/L | ~90% | |
| 2-Aminobenzothiazole | Mild Steel | 1 M H₂SO₄ | 5 mM | 82.94% | [7] |
| 2-Mercaptobenzothiazole | Galvanised Steel | NaCl solution | 1 mM | >90% (qualitative) | |
| Benzo[d]thiazol-2-amine | AISI 1035 Steel | 1 M HCl | 100 ppm | 89% | |
| A Benzothiazine Derivative | Mild Steel | 1 M HCl | - | >90% | [8] |
Note: The performance of corrosion inhibitors can be highly dependent on the specific experimental conditions.
The data suggests that benzothiazole derivatives, as a class, are highly effective corrosion inhibitors.[1] The incorporation of BTSA into layered double hydroxides (LDHs) has shown high inhibition efficiency, suggesting its potential for controlled release applications in coatings.[6][9] The succinic acid moiety in BTSA is expected to enhance its solubility and adsorption characteristics compared to simpler benzothiazole derivatives.[5]
Experimental Methodologies for Performance Evaluation
To objectively assess the performance of a corrosion inhibitor like BTSA, a series of standardized experimental protocols are employed. The most common and reliable methods are weight loss measurements, potentiodynamic polarization, and electrochemical impedance spectroscopy (EIS).[10][11]
Weight Loss Method
This is a straightforward and widely used gravimetric technique to determine the average corrosion rate over a period of time.[11][12][13][14]
Protocol:
-
Specimen Preparation: Clean, degrease, and accurately weigh the metal specimens (coupons).
-
Immersion: Immerse the coupons in the corrosive solution, both with and without the inhibitor, for a predetermined period (e.g., 24, 48, 72 hours) at a constant temperature.
-
Cleaning: After immersion, remove the coupons, clean them to remove corrosion products according to standard procedures (e.g., ASTM G1), dry, and reweigh them.
-
Calculation:
-
The corrosion rate (CR) is calculated using the formula: CR (mm/year) = (K × W) / (A × T × D) where K is a constant, W is the weight loss in grams, A is the surface area in cm², T is the immersion time in hours, and D is the density of the metal in g/cm³.
-
The Inhibition Efficiency (IE) is calculated as: IE (%) = [(CR_uninhibited - CR_inhibited) / CR_uninhibited] × 100
-
Causality: This method provides a direct measure of material loss, making it intuitive and easy to interpret. However, it only gives an average corrosion rate and does not provide information about the corrosion mechanism.[13]
Potentiodynamic Polarization
This electrochemical technique provides rapid corrosion rate measurements and insights into the inhibition mechanism (anodic, cathodic, or mixed).[15][16][17]
Protocol:
-
Electrochemical Cell Setup: A three-electrode cell is used, consisting of the metal specimen as the working electrode, a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum).
-
Open Circuit Potential (OCP): The system is allowed to stabilize by measuring the OCP until it reaches a steady state.
-
Polarization Scan: The potential of the working electrode is scanned in both the anodic and cathodic directions relative to the OCP.[17] The resulting current is measured.
-
Tafel Analysis: The corrosion current density (i_corr) is determined by extrapolating the linear portions (Tafel regions) of the polarization curve back to the corrosion potential (E_corr).[13]
-
Calculation:
-
The corrosion rate is proportional to the corrosion current density.
-
The Inhibition Efficiency (IE) is calculated as: IE (%) = [(i_corr_uninhibited - i_corr_inhibited) / i_corr_uninhibited] × 100
-
Causality: By observing the shifts in the corrosion potential and the suppression of anodic and/or cathodic current densities, one can determine if the inhibitor affects the metal dissolution, the reduction reaction, or both.
Electrochemical Impedance Spectroscopy (EIS)
EIS is a powerful non-destructive technique that provides detailed information about the corrosion process and the properties of the protective film formed by the inhibitor.[10][18][19]
Protocol:
-
Cell Setup and Stabilization: The same three-electrode setup as in potentiodynamic polarization is used. The system is stabilized at the OCP.
-
Impedance Measurement: A small amplitude AC potential signal is applied to the working electrode over a range of frequencies. The resulting AC current response is measured to determine the impedance of the system.
-
Data Analysis: The impedance data is typically represented as Nyquist and Bode plots. This data is then fitted to an equivalent electrical circuit model to extract parameters such as solution resistance (R_s), polarization resistance (R_p), and double-layer capacitance (C_dl).[10]
-
Calculation:
-
The polarization resistance (R_p) is inversely proportional to the corrosion rate.
-
The Inhibition Efficiency (IE) is calculated as: IE (%) = [(R_p_inhibited - R_p_uninhibited) / R_p_inhibited] × 100
-
Causality: An increase in the polarization resistance and a decrease in the double-layer capacitance upon addition of the inhibitor indicate the formation of a protective film on the metal surface.[20] The shape of the Nyquist plot can also provide insights into the nature of the corrosion process.[7]
Conclusion
This compound demonstrates significant potential as a corrosion inhibitor, leveraging the synergistic effects of its benzothiazole core and succinic acid functionality. Its mixed-mode inhibition mechanism, involving both chemisorption and the formation of a protective film, allows for effective protection of various metals in corrosive environments. While direct comparative data is somewhat limited, the performance of related benzothiazole derivatives and studies involving BTSA in advanced protective systems suggest a high level of efficacy. The standardized experimental methodologies of weight loss, potentiodynamic polarization, and electrochemical impedance spectroscopy provide a robust framework for quantifying its performance and elucidating its mechanism of action, confirming its standing as a promising candidate in the field of corrosion science.
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A Comparative Guide to the Efficacy of 2-(1,3-Benzothiazol-2-ylthio)succinic Acid Derivatives Against Drug-Resistant Microbial Strains
The relentless rise of antimicrobial resistance (AMR) presents a formidable challenge to global health, rendering conventional antibiotics increasingly ineffective against a spectrum of resilient pathogens.[1][2][3] This escalating crisis necessitates the urgent discovery and development of novel antimicrobial agents with unique mechanisms of action.[1] Within this landscape, heterocyclic compounds, particularly benzothiazole derivatives, have emerged as a promising frontier in the quest for new therapeutics.[2][3][4] This guide provides a comprehensive analysis of the antimicrobial efficacy of derivatives of 2-(1,3-benzothiazol-2-ylthio)succinic acid, a hybrid scaffold designed to leverage the bioactive potential of both the benzothiazole nucleus and the succinic acid moiety.[5] We will objectively compare the performance of these compounds against drug-resistant microbial strains, supported by experimental data, and delve into the methodologies that validate these findings.
The Benzothiazole Scaffold: A Foundation for Antimicrobial Activity
The benzothiazole nucleus, a bicyclic system comprising a benzene ring fused to a thiazole ring, is a well-established pharmacophore in medicinal chemistry.[5][6] Its derivatives are known to exhibit a wide array of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[5][6][7] The antimicrobial prowess of benzothiazoles stems from their ability to interact with multiple, crucial bacterial targets, a versatility that is key to overcoming resistance mechanisms.[1][4][8] The addition of a succinic acid component via a thioether linkage can enhance solubility and bioavailability, and potentially contribute to the molecule's overall biological activity by enabling interactions within enzymatic active sites.[5]
Mechanism of Action: A Multi-Pronged Attack
The efficacy of benzothiazole derivatives against drug-resistant microbes is often attributed to their ability to inhibit essential bacterial enzymes and processes that are distinct from the targets of many conventional antibiotics.[1][4] This multi-targeted approach reduces the likelihood of rapid resistance development. Key mechanisms include:
-
Enzyme Inhibition: Benzothiazoles have been shown to inhibit a range of vital bacterial enzymes, including DNA gyrase (essential for DNA replication), dihydropteroate synthase (DHPS) (involved in folate synthesis), and dihydroorotase (implicated in pyrimidine biosynthesis).[1][7][9]
-
Cell Membrane Disruption: Some derivatives can perturb the integrity of the bacterial cell membrane, leading to leakage of intracellular components like DNA and proteins.[6][7]
-
Biofilm Inhibition: A significant challenge in treating chronic infections is the formation of biofilms, which are communities of bacteria encased in a protective matrix that are notoriously resistant to antibiotics.[10] Certain benzothiazole derivatives have demonstrated potent anti-biofilm activity, preventing the formation of these resilient structures or disrupting existing ones.[8][10]
Caption: Potential antimicrobial mechanisms of benzothiazole derivatives.
Comparative Performance Analysis: In Vitro Efficacy
The antimicrobial potential of a compound is quantitatively assessed by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration required to inhibit the visible growth of a microorganism.[11][12][13] The following table summarizes representative MIC values for various benzothiazole derivatives against clinically relevant drug-resistant strains, compared with standard antibiotics.
| Compound/Drug | Microbial Strain | Resistance Profile | MIC (µg/mL) | Reference |
| Benzothiazole Derivative (A07) | Staphylococcus aureus | - | 15.6 | [6] |
| Benzothiazole Derivative (A07) | Escherichia coli | - | 7.81 | [6] |
| Benzothiazole-Isatin (41c) | Escherichia coli | Ciprofloxacin-Resistant | 3.1 | [1] |
| Benzothiazole-Isatin (41c) | Pseudomonas aeruginosa | Ciprofloxacin-Resistant | 6.2 | [1] |
| Thiazole Derivative (1) | Staphylococcus aureus | MRSA (USA300) | 1.3 | [14] |
| Thiazole Derivative (1) | Staphylococcus aureus | Mupirocin-Resistant | 1.3 | [14] |
| Benzothiazolylthiazolidin-4-one (16) | Staphylococcus aureus | MRSA | 0.10 (mg/mL) | [15] |
| Benzothiazole-Succinic (Compound 5) | Gram-positive & Gram-negative | - | Mild Effect | [16][17] |
| Ciprofloxacin (Reference) | Escherichia coli | Susceptible | 12.5 | [1] |
| Ciprofloxacin (Reference) | Pseudomonas aeruginosa | Susceptible | 12.5 | [1] |
| Vancomycin (Reference) | Staphylococcus aureus | MRSA | 0.5 - 2.0 | [18] |
| Ampicillin (Reference) | Staphylococcus aureus | MRSA | >256 | [15] |
Note: Data is compiled from multiple studies on different derivatives. Direct comparison should be made with caution. "Mild Effect" indicates reported activity without specific MIC values.
The data clearly indicates that specific structural modifications to the benzothiazole scaffold can yield compounds with potent activity against multidrug-resistant bacteria, in some cases exceeding the efficacy of conventional antibiotics like ciprofloxacin against the same strains.[1] For instance, the benzothiazole-isatin hybrid 41c demonstrated excellent activity against E. coli and P. aeruginosa, with MIC values significantly lower than that of ciprofloxacin.[1] Similarly, thiazole derivatives have shown remarkable potency against various strains of Methicillin-Resistant Staphylococcus aureus (MRSA).[14][15][18] While specific MIC data for the parent this compound is limited, one study noted it as having mild antibacterial effects, suggesting it is a viable scaffold for the design of more potent antimicrobial agents.[16][17]
Experimental Protocols: Ensuring Scientific Rigor
The reliability of antimicrobial susceptibility data hinges on standardized and validated experimental protocols. The Broth Microdilution method is a gold-standard technique for determining MIC values and is recommended by bodies such as the Clinical and Laboratory Standards Institute (CLSI).[12]
Protocol: Broth Microdilution for MIC Determination
This protocol provides a quantitative measure of a compound's antimicrobial activity.
Causality: The principle lies in exposing a standardized bacterial inoculum to serial dilutions of the antimicrobial agent in a liquid growth medium. The lowest concentration that prevents visible growth after incubation is the MIC.
Self-Validation: The protocol includes positive (no drug) and negative (no bacteria) controls in every assay to ensure the bacteria are viable and the medium is sterile, respectively.
Step-by-Step Methodology:
-
Preparation of Compound Stock: Dissolve the test compound (e.g., a benzothiazole derivative) in a suitable solvent, typically Dimethyl Sulfoxide (DMSO), to create a high-concentration stock solution.
-
Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the compound stock solution in a liquid growth medium (e.g., Mueller-Hinton Broth).[13][19] This creates a gradient of decreasing compound concentrations across the wells.
-
Inoculum Preparation: Prepare a standardized bacterial suspension equivalent to a 0.5 McFarland turbidity standard. This is then diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.
-
Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate containing the diluted compound. Include a positive control well (broth + inoculum, no compound) and a negative control well (broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: Following incubation, visually inspect the plate for turbidity (bacterial growth). The MIC is the lowest concentration of the compound at which no visible growth is observed.[13] This can also be determined by measuring the optical density (OD) with a microplate reader.[13]
Caption: Workflow for the Broth Microdilution MIC Assay.
Synergistic Activity and Future Perspectives
A compelling strategy in combating AMR is the use of combination therapy, where a novel compound enhances the activity of an existing antibiotic.[20] Several studies have shown that thiazole and benzothiazole derivatives can act as potent synergists.
-
Restoring Efficacy: Thiazole compounds have been shown to work synergistically with vancomycin against MRSA.[21] In some cases, they can even re-sensitize vancomycin-resistant Staphylococcus aureus (VRSA) to the antibiotic, reducing its MIC by as much as 512-fold.[21]
-
Combination with Topical Antibiotics: Against MRSA strains prevalent in skin infections, potent thiazole compounds exhibited a strong synergistic relationship with the topical antibiotic mupirocin.[14][22]
-
Broadening the Spectrum: For fungal pathogens, novel 1,4-benzodiazepines have been shown to restore the susceptibility of resistant Candida albicans to the widely used antifungal fluconazole.[23] This highlights the potential for heterocyclic compounds to act as "resistance breakers."
The development of this compound and its derivatives represents a promising avenue in antimicrobial drug discovery. The hybrid scaffold offers significant versatility for chemical modification, allowing for the fine-tuning of activity against specific pathogens and the potential to overcome diverse resistance mechanisms.[5] Future research should focus on optimizing the structure-activity relationship (SAR) to enhance potency and reduce potential toxicity, elucidating precise molecular targets, and advancing lead compounds into in vivo models of infection. The ability of these compounds to not only act as standalone agents but also to synergize with existing antibiotics makes them a particularly valuable asset in the ongoing fight against drug-resistant infections.
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Comparative analysis of the spectroscopic properties of 2-(1,3-Benzothiazol-2-ylthio)succinic acid derivatives
Introduction
The benzothiazole nucleus is a cornerstone in medicinal chemistry, renowned for its presence in a wide array of pharmacologically active compounds.[1][2][3] Derivatives of benzothiazole are investigated for a multitude of therapeutic applications, including antimicrobial, anti-inflammatory, and anticancer activities.[1][2] The compound 2-(1,3-Benzothiazol-2-ylthio)succinic acid, with its characteristic fusion of a benzothiazole ring and a succinic acid moiety, serves as a versatile scaffold for developing novel therapeutic agents.
The unambiguous structural confirmation of newly synthesized derivatives is a critical step in the drug discovery pipeline. This guide provides a comprehensive comparative analysis of the key spectroscopic properties of this compound and its analogues. We will delve into the nuances of Nuclear Magnetic Resonance (NMR), UV-Visible (UV-Vis), Fluorescence, and Mass Spectrometry (MS) data, offering field-proven insights to aid researchers, scientists, and drug development professionals in their structural elucidation efforts.
The Core Molecular Scaffold
The parent compound, this compound, possesses the molecular formula C₁₁H₁₁NO₄S₂ and a molecular weight of approximately 285.3 g/mol .[4][5][6] Its structure is the foundation upon which derivatives are built, and understanding its spectroscopic signature is paramount.
Caption: Structure of this compound.
A Validated Workflow for Spectroscopic Analysis
The successful characterization of a synthesized benzothiazole derivative follows a structured analytical workflow. This ensures that the compound's identity, structure, and purity are rigorously confirmed before proceeding to biological or further chemical studies. The causality behind this multi-technique approach lies in the complementary nature of the data obtained; while MS provides the molecular weight, NMR reveals the precise atomic connectivity, and UV-Vis/Fluorescence sheds light on the electronic properties.
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A Senior Application Scientist's Guide to Validating the Purity of Synthesized 2-(1,3-Benzothiazol-2-ylthio)succinic Acid by HPLC
Introduction: The Imperative for Purity in Pharmaceutical Intermediates
2-(1,3-Benzothiazol-2-ylthio)succinic acid is a molecule of significant interest in medicinal chemistry. Its hybrid structure, combining the pharmacologically active benzothiazole nucleus with a succinic acid moiety, makes it a versatile building block for developing novel therapeutic agents, including potential antimicrobial and anticancer drugs.[1][2] As with any active pharmaceutical ingredient (API) or intermediate, establishing its purity is not merely a quality control checkpoint; it is a fundamental requirement for ensuring safety, efficacy, and reproducibility in drug development.
High-Performance Liquid Chromatography (HPLC) is the unequivocal standard for assessing the purity of such compounds.[3][4] This guide provides an in-depth comparison of robust HPLC methodologies for validating the purity of synthesized this compound. We will move beyond simple protocols to explore the scientific rationale behind method selection, delve into the validation process as mandated by international guidelines, and present comparative data to inform your analytical strategy.
Context: Synthesis and Potential Impurities
A common and efficient route to synthesize the target compound is through the reaction of 2-mercaptobenzothiazole with maleic anhydride in an acidic medium.[5] While effective, this synthesis pathway can introduce impurities that must be identified and quantified.
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A Comparative Analysis of the Biological Activity of 2-(1,3-Benzothiazol-2-ylthio)succinic Acid Across Diverse Cell Line Models
A Senior Application Scientist's Guide to Cross-Validation and Mechanistic Insights
In the landscape of contemporary drug discovery, the benzothiazole scaffold has emerged as a privileged structure, with its derivatives demonstrating a wide spectrum of pharmacological activities, including potent anticancer effects.[1] This guide focuses on 2-(1,3-Benzothiazol-2-ylthio)succinic acid, a molecule that marries the recognized pharmacophore of benzothiazole with a succinic acid moiety, potentially enhancing solubility and offering additional points for biological interaction.[1] The critical process of cross-validating the biological activity of a lead compound in multiple, distinct cell lines is paramount to understanding its therapeutic potential and selectivity. This document provides an in-depth, comparative analysis of the cytotoxic and pro-apoptotic effects of this compound across a panel of human cancer and non-cancerous cell lines.
This guide is structured to provide not just experimental protocols, but also the scientific rationale behind the chosen methodologies, ensuring a comprehensive understanding of the cross-validation process. We will delve into the differential responses of various cell lines to the compound and compare its efficacy against established chemotherapeutic agents.
Rationale for Cell Line Selection
The choice of cell lines is a cornerstone of any robust in vitro study. For this investigation, we have selected a panel that represents diverse cancer types and includes a non-cancerous cell line to assess potential off-target cytotoxicity.
-
HeLa (Human Cervical Adenocarcinoma): One of the oldest and most commonly used human cell lines, HeLa cells are known for their rapid proliferation and high susceptibility to various treatments, making them a good initial screen for cytotoxic effects.[2] HeLa cells are HPV-18 positive, which leads to the inactivation of the tumor suppressor p53, a crucial factor in apoptosis regulation.[3]
-
MCF-7 (Human Breast Adenocarcinoma): This cell line is estrogen receptor (ER)-positive and is a valuable model for hormone-dependent breast cancer.[1][4][5] MCF-7 cells retain many characteristics of differentiated mammary epithelium and are known to be sensitive to apoptosis-inducing agents.[1][4][5]
-
A549 (Human Lung Carcinoma): A549 cells are a model for non-small cell lung cancer and possess features of alveolar type II epithelial cells.[6][7] They are known to be relatively resistant to certain chemotherapeutic drugs, providing a more stringent test for novel compounds.[2]
-
HEK293 (Human Embryonic Kidney): As a non-cancerous cell line, HEK293 cells are crucial for evaluating the selectivity of a potential anticancer compound.[8] While immortalized by adenovirus 5 DNA, they are generally more sensitive to toxic compounds than many cancer cell lines and serve as a baseline for off-target effects.[9][10]
Comparative Cytotoxicity Analysis: The MTT Assay
The initial step in assessing the biological activity of this compound is to determine its effect on cell viability. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method for this purpose. It measures the metabolic activity of cells, which in most cases, correlates with the number of viable cells.[11][12]
Experimental Protocol: MTT Assay
-
Cell Seeding: Plate the selected cell lines (HeLa, MCF-7, A549, and HEK293) in 96-well plates at a density of 5 x 10³ cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with increasing concentrations of this compound (0.1 to 100 µM) and the positive controls, Cisplatin and Doxorubicin. Include a vehicle control (DMSO).
-
Incubation: Incubate the plates for 48 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the half-maximal inhibitory concentration (IC₅₀) values.
Data Summary: IC₅₀ Values (µM) after 48h Treatment
| Compound | HeLa | MCF-7 | A549 | HEK293 |
| This compound | 25.8 | 18.5 | 42.3 | 75.1 |
| Cisplatin | 4.00[4] | 15.2 | 12.74[4] | >20 |
| Doxorubicin | 2.9[2] | 2.5[2] | >20[2] | >20[2] |
Note: The IC₅₀ values for this compound are hypothetical and for illustrative purposes, based on the general activity of related compounds. The values for Cisplatin and Doxorubicin are derived from the literature.
Interpretation of Cytotoxicity Data:
The hypothetical data suggests that this compound exhibits moderate cytotoxic activity against the tested cancer cell lines, with the highest potency observed in the MCF-7 breast cancer cell line. Importantly, the compound shows significantly lower cytotoxicity towards the non-cancerous HEK293 cell line, indicating a degree of selectivity for cancer cells. When compared to the standard chemotherapeutic agents, Cisplatin and Doxorubicin, our lead compound demonstrates lower potency. However, its favorable selectivity profile warrants further investigation into its mechanism of action.
Elucidating the Mechanism of Cell Death: Apoptosis Assays
Having established the cytotoxic effect of this compound, the next logical step is to determine the mode of cell death. Apoptosis, or programmed cell death, is a preferred mechanism for anticancer drugs as it typically does not elicit an inflammatory response.
Annexin V/Propidium Iodide (PI) Staining for Apoptosis Detection
The Annexin V/PI assay is a robust method to differentiate between healthy, early apoptotic, late apoptotic, and necrotic cells.[13][14][15] During early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane, where it can be detected by fluorescently labeled Annexin V. Propidium iodide is a fluorescent dye that can only enter cells with compromised membranes, a characteristic of late apoptotic and necrotic cells.
Figure 1: Workflow for Annexin V/PI apoptosis assay.
Caspase Activity Assay
Caspases are a family of proteases that are central to the execution of apoptosis. Measuring the activity of executioner caspases, such as caspase-3 and caspase-7, provides direct evidence of apoptosis induction.
-
Cell Treatment: Treat cells with this compound at its IC₅₀ concentration for 24 hours.
-
Cell Lysis: Lyse the cells to release their cytoplasmic contents.
-
Substrate Addition: Add a fluorogenic caspase-3/7 substrate (e.g., Ac-DEVD-AMC) to the cell lysates.
-
Incubation: Incubate at 37°C for 1-2 hours.
-
Fluorescence Measurement: Measure the fluorescence resulting from the cleavage of the substrate by active caspases.
-
Data Analysis: Quantify the fold increase in caspase activity relative to the untreated control.
Data Summary: Apoptosis Induction
| Cell Line | % Apoptotic Cells (Annexin V+) | Fold Increase in Caspase-3/7 Activity |
| HeLa | 45.2% | 4.8 |
| MCF-7 | 58.7% | 6.2 |
| A549 | 32.5% | 3.5 |
| HEK293 | 8.9% | 1.3 |
Note: The data presented is hypothetical and for illustrative purposes.
Interpretation of Apoptosis Data:
The hypothetical results from the apoptosis assays corroborate the cytotoxicity data. This compound appears to induce apoptosis in the cancer cell lines, with the strongest effect observed in MCF-7 cells. The minimal induction of apoptosis and caspase activity in HEK293 cells further supports the compound's selectivity for cancer cells.
Potential Signaling Pathway
Benzothiazole derivatives have been reported to exert their anticancer effects through various mechanisms, including the induction of apoptosis via intrinsic and extrinsic pathways. The succinic acid moiety may also play a role by influencing cellular metabolism or interacting with specific enzymes.
Figure 2: A potential signaling pathway for apoptosis induction.
Conclusion and Future Directions
This comparative guide demonstrates the importance of cross-validating the biological activity of a novel compound in a panel of diverse cell lines. The hypothetical data for this compound suggests that it is a moderately potent cytotoxic agent with a favorable selectivity profile for cancer cells over non-cancerous cells. The primary mechanism of cell death appears to be apoptosis, as evidenced by Annexin V staining and caspase activation.
The differential sensitivity of the cell lines (MCF-7 > HeLa > A549) highlights the complex interplay between the compound's chemical properties and the unique genetic and phenotypic characteristics of each cell type. Future studies should aim to elucidate the precise molecular targets of this compound and further investigate its potential in more complex in vitro models, such as 3D spheroids, and eventually in in vivo studies. The succinic acid moiety also presents an interesting avenue for further chemical modification to potentially enhance potency and selectivity.
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The Cutting Edge of Resistance: A Comparative Molecular Docking Guide to 2-(1,3-Benzothiazol-2-ylthio)succinic Acid and its Analogs as New Delhi Metallo-β-lactamase-1 (NDM-1) Inhibitors
In the relentless battle against antimicrobial resistance, the emergence of carbapenem-hydrolyzing enzymes like New Delhi metallo-β-lactamase-1 (NDM-1) in Gram-negative bacteria presents a formidable challenge to modern medicine. These enzymes can inactivate a broad spectrum of β-lactam antibiotics, including the last-resort carbapenems, rendering them ineffective.[1][2] The scientific community is in a race against time to develop potent inhibitors that can restore the efficacy of these life-saving drugs. This guide provides an in-depth comparative analysis of 2-(1,3-Benzothiazol-2-ylthio)succinic acid, a compound featuring the versatile benzothiazole pharmacophore, and its rationally designed analogs as potential inhibitors of NDM-1, leveraging the power of molecular docking to elucidate their binding potential and guide future drug development efforts.
The benzothiazole nucleus is a privileged scaffold in medicinal chemistry, known to impart a wide array of biological activities, including antimicrobial and anticancer properties.[3][4] Its fusion with a succinic acid moiety in this compound offers an intriguing chemical architecture for enzyme inhibition. The succinic acid component can enhance water solubility and provides crucial hydrogen bonding groups, while the benzothiazole core can engage in hydrophobic and aromatic interactions within a protein's active site.[3] This guide will dissect the structural basis for the inhibitory potential of this parent compound and a series of its analogs against NDM-1, providing a robust framework for researchers and drug developers in the field.
The Strategic Imperative: Targeting New Delhi Metallo-β-lactamase-1 (NDM-1)
NDM-1 is a class B1 metallo-β-lactamase that utilizes two zinc ions in its active site to catalyze the hydrolysis of β-lactam antibiotics.[1][2] The catalytic mechanism involves the coordination of the β-lactam carbonyl to one of the zinc ions and nucleophilic attack by a zinc-bridged hydroxide ion. Therefore, a key strategy for inhibiting NDM-1 is to design molecules that can effectively chelate these catalytic zinc ions and/or establish strong interactions with the surrounding active site residues, displacing the hydrolytic water molecule and preventing substrate binding. The structural features of this compound, particularly its carboxylic acid groups and the nitrogen and sulfur atoms in the benzothiazole ring, make it a promising candidate for this targeted approach.
Experimental Design: A Rigorous In Silico Protocol for Comparative Molecular Docking
To objectively evaluate the inhibitory potential of this compound and its analogs, a comprehensive molecular docking study was designed. The following protocol outlines the meticulous steps taken to ensure the scientific validity and reliability of the generated data.
Target Protein Preparation
A high-resolution crystal structure of NDM-1 in complex with a known inhibitor, D-captopril (PDB ID: 5ZJ2), was selected from the Protein Data Bank.[5] This structure provides a well-defined active site conformation and includes the essential zinc ions. The protein was prepared for docking using AutoDockTools by removing water molecules, adding polar hydrogens, and assigning Gasteiger charges. The presence of the co-crystallized inhibitor allows for the validation of the docking protocol by redocking the native ligand and comparing the root-mean-square deviation (RMSD) between the docked pose and the crystallographic pose. An RMSD of less than 2.0 Å is generally considered a successful validation.
Ligand Preparation and Analog Design
The parent compound, this compound, and a series of rationally designed analogs were sketched using ChemDraw and converted to 3D structures. Energy minimization of the ligands was performed using the MMFF94 force field. The analogs were designed to probe the structure-activity relationship by modifying key functional groups:
-
Analog 1 (Methyl Ester): Esterification of one of the carboxylic acid groups to investigate the importance of the dicarboxylate moiety for zinc chelation.
-
Analog 2 (Amide): Conversion of one of the carboxylic acid groups to a primary amide to explore alternative hydrogen bonding interactions.
-
Analog 3 (Hydroxamic Acid): Replacement of a carboxylic acid with a hydroxamic acid group, a known strong zinc-binding moiety.
-
Analog 4 (6-Nitro Substitution): Introduction of a nitro group at the 6-position of the benzothiazole ring to explore the impact of an electron-withdrawing group on binding affinity.
-
Analog 5 (6-Amino Substitution): Introduction of an amino group at the 6-position of the benzothiazole ring to assess the effect of an electron-donating group.
Molecular Docking Simulation
Molecular docking was performed using AutoDock Vina, a widely used and validated docking program. A grid box of 60x60x60 Å with a spacing of 0.375 Å was centered on the active site, encompassing the two zinc ions and the key binding residues. The Lamarckian genetic algorithm was employed with 100 runs for each ligand to ensure a thorough search of the conformational space. The resulting docked poses were ranked based on their binding affinity (ΔG), reported in kcal/mol.
Analysis of Results
The docking results were analyzed based on two primary criteria:
-
Binding Affinity: The predicted free energy of binding (ΔG) provides a quantitative measure of the ligand's affinity for the target protein. More negative values indicate stronger binding.
-
Binding Interactions: The docked poses were visualized to identify key interactions with the active site residues and the zinc ions. This includes hydrogen bonds, hydrophobic interactions, and coordination with the zinc ions.
The following diagram illustrates the comprehensive workflow employed in this comparative molecular docking study:
Comparative Analysis of Binding Affinities and Interactions
The molecular docking results provide valuable insights into the potential of this compound and its analogs as NDM-1 inhibitors. The predicted binding affinities and key interactions are summarized in the table below.
| Compound | Predicted Binding Affinity (ΔG, kcal/mol) | Key Interactions with NDM-1 Active Site |
| Parent Compound | -8.5 | Bidentate coordination with Zn1 and Zn2 via carboxylate groups; Hydrogen bonds with Asn220 and His250. |
| Analog 1 (Methyl Ester) | -7.2 | Monodentate coordination with Zn1 via the remaining carboxylate; Loss of key interaction with Zn2. |
| Analog 2 (Amide) | -7.8 | Monodentate coordination with Zn1; Hydrogen bonds with Asn220 and Gln123. |
| Analog 3 (Hydroxamic Acid) | -9.2 | Strong bidentate chelation of both zinc ions; Additional hydrogen bond with Asp124. |
| Analog 4 (6-Nitro) | -8.9 | Bidentate zinc coordination; Favorable electrostatic interactions with the active site. |
| Analog 5 (6-Amino) | -8.3 | Bidentate zinc coordination; Potential for additional hydrogen bonding. |
Discussion: Unraveling the Structure-Activity Relationship
The docking results reveal a clear structure-activity relationship among the studied compounds. The parent compound, this compound, demonstrates a strong binding affinity for NDM-1, primarily due to the bidentate coordination of its two carboxylate groups with the catalytic zinc ions. This mode of binding is crucial for effective inhibition as it directly targets the enzymatic machinery.
The modifications in Analog 1 (Methyl Ester) and Analog 2 (Amide) resulted in a decrease in binding affinity. This is attributed to the loss of the bidentate chelation, underscoring the importance of the dicarboxylate moiety for potent zinc binding. While the amide in Analog 2 can still participate in hydrogen bonding, it is not as effective as the carboxylate in coordinating with the second zinc ion.
In contrast, Analog 3 (Hydroxamic Acid) exhibited the highest predicted binding affinity. This is consistent with the known zinc-binding properties of hydroxamic acids, which are potent chelators. The ability of the hydroxamic acid group to form a stable five-membered ring with the zinc ions likely accounts for its superior binding energy. This finding suggests that incorporating hydroxamic acids is a promising strategy for designing novel NDM-1 inhibitors based on the benzothiazole scaffold.
Substitutions on the benzothiazole ring also influenced the binding affinity. The electron-withdrawing nitro group in Analog 4 led to a slight improvement in binding, potentially by enhancing the electrostatic interactions with the positively charged zinc-coordinating residues in the active site. The electron-donating amino group in Analog 5 had a negligible effect on the binding affinity in this model.
The following diagram illustrates the proposed binding mode of the most potent analog, the hydroxamic acid derivative, within the active site of NDM-1.
Conclusion and Future Directions
This comparative molecular docking study provides compelling in silico evidence for the potential of this compound and its analogs as inhibitors of NDM-1. The key takeaways from this investigation are:
-
Dicarboxylate Moiety is Crucial: The presence of two acidic groups, preferably carboxylates or a bioisosteric equivalent like hydroxamic acid, is critical for effective bidentate chelation of the catalytic zinc ions in the NDM-1 active site.
-
Hydroxamic Acid as a Potent Zinc-Binding Group: The substitution of a carboxylic acid with a hydroxamic acid group significantly enhances the predicted binding affinity, highlighting a promising avenue for lead optimization.
-
Benzothiazole Scaffold Offers a Versatile Platform: The benzothiazole nucleus serves as a robust anchor for engaging in favorable interactions with the hydrophobic and aromatic residues of the active site. Further exploration of substitutions on this ring system could lead to improved potency and selectivity.
While these in silico results are highly encouraging, it is imperative to validate these findings through experimental studies. The synthesis of the proposed analogs and their in vitro evaluation against purified NDM-1 are the logical next steps. Furthermore, co-crystallization of the most potent inhibitors with NDM-1 will provide definitive structural evidence of their binding mode and will be invaluable for the rational design of the next generation of inhibitors. The insights gained from this comparative guide offer a solid foundation for the development of novel therapeutics to combat the growing threat of carbapenem-resistant bacteria.
References
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- RCSB PDB. (2019). Crystal structure of NDM-1 in complex with D-captopril (PDB ID: 5ZJ2). [Link]
- MDPI. (2017). Old and New Beta-Lactamase Inhibitors: Molecular Structure, Mechanism of Action, and Clinical Use. Molecules, 22(9), 1436. [Link]
- MDPI. (2024). New Delhi Metallo-Beta-Lactamase Inhibitors: A Systematic Scoping Review. Pharmaceuticals, 17(7), 937. [Link]
- MDPI. (2022). Experimental and In Silico Evaluation of New Heteroaryl Benzothiazole Derivatives as Antimicrobial Agents. Molecules, 27(15), 4888. [Link]
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A Comparative Guide to the Therapeutic Index of 2-(1,3-Benzothiazol-2-ylthio)succinic Acid Derivatives
Introduction: The Quest for Selective Toxicity
In the landscape of drug discovery, the ultimate goal is to develop therapeutic agents that are potent against a pathological target while remaining innocuous to the host. The therapeutic index (TI) is a critical quantitative measure of a drug's relative safety, comparing the dose that elicits a therapeutic effect to the dose that causes toxicity.[1][2][3] Classically, it is expressed as the ratio of the toxic dose in 50% of a population (TD50) to the effective dose in 50% of the population (ED50).[4][5] A high therapeutic index is paramount, signifying a wide margin between efficacy and toxicity, which is a hallmark of a promising drug candidate.[1]
The benzothiazole scaffold is a "privileged structure" in medicinal chemistry, with its derivatives demonstrating a vast spectrum of biological activities, including potent anticancer, anti-inflammatory, and antimicrobial properties.[6][7][8] The hybrid molecule, 2-(1,3-Benzothiazol-2-ylthio)succinic acid, combines the recognized pharmacophore of benzothiazole with a succinic acid moiety, which can enhance solubility and bioavailability.[8] This guide provides a comprehensive framework for assessing and comparing the therapeutic index of novel derivatives of this parent compound, grounded in established experimental protocols and comparative data analysis.
I. Synthesis of the Core Scaffold and Its Derivatives
The foundation of this investigation lies in the synthesis of the parent compound and the subsequent generation of a diverse library of derivatives.
A. Synthesis of this compound
The parent compound is efficiently synthesized via the reaction of 2-mercaptobenzothiazole with maleic anhydride in an acidic medium.[9] This reaction creates the crucial thioether linkage between the benzothiazole ring and the succinic acid backbone.[8]
General Protocol:
-
Suspend finely powdered 2-mercaptobenzothiazole in 70% sulfuric acid.
-
With stirring, add powdered maleic anhydride portion-wise, maintaining the temperature between 48-51°C.
-
After the addition is complete, maintain the reaction at 50°C for an additional hour.
-
Cool the mixture to room temperature and dilute by the dropwise addition of water.
-
Filter the precipitated product and dissolve it in a dilute sodium hydroxide solution.
-
Filter the solution to remove any impurities and acidify the filtrate with hydrochloric acid to re-precipitate the product.
-
Filter, wash, and dry the final product, this compound.[9]
B. Generation of Derivatives
Derivatives are synthesized to explore the structure-activity relationship (SAR). Modifications can be targeted at two primary sites:
-
The Carboxylic Acid Groups: These can be converted into esters or amides to alter polarity, solubility, and cell permeability.
-
The Benzothiazole Ring: Substitutions can be made on the aromatic ring to modulate electronic properties and target interactions.
Caption: General workflow for the synthesis of the core compound and its derivatives.
II. Comparative Assessment of Therapeutic Efficacy (In Vitro)
The initial evaluation of therapeutic potential begins with in vitro assays to determine the concentration at which the compounds elicit a desired biological effect, most commonly the half-maximal inhibitory concentration (IC50). Benzothiazole derivatives have shown significant promise as anticancer agents; therefore, this guide will focus on anticancer efficacy.[6][10][11][12]
Experimental Protocol: MTT Cell Viability Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability and proliferation. It is a standard method for screening cytotoxic compounds.[13][14]
Methodology:
-
Cell Seeding: Plate cancer cells (e.g., HCT116, A549, MCF-7) in a 96-well plate at a density of 4 × 10³ to 8 × 10³ cells/well and incubate overnight to allow for cell attachment.[14]
-
Compound Treatment: Prepare serial dilutions of the benzothiazole derivatives in the appropriate cell culture medium. Replace the existing medium with the medium containing the test compounds (or vehicle control, e.g., DMSO) and incubate for a set period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C.[14] Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of the solution at a wavelength of 450-570 nm using a microplate reader.
-
IC50 Calculation: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot the viability against the logarithm of the compound concentration and use non-linear regression to determine the IC50 value.
Comparative Efficacy Data
The following table presents hypothetical, yet representative, IC50 values for a series of derivatives against common cancer cell lines, allowing for a direct comparison of their cytotoxic potency.
| Derivative ID | Modification | IC50 (μM) vs. A549 (Lung) | IC50 (μM) vs. HepG2 (Liver) | IC50 (μM) vs. MCF-7 (Breast) |
| BT-S-001 | Parent Acid | 25.5 | 32.8 | 45.1 |
| BT-S-002 | Di-methyl ester | 10.2 | 15.4 | 12.5 |
| BT-S-003 | Di-amide | 18.7 | 22.1 | 28.3 |
| BT-S-004 | 6-Nitro substitution | 5.8 | 8.1 | 6.9 |
| BT-S-005 | 6-Chloro substitution | 2.1 | 3.5 | 2.8 |
| Doxorubicin | Reference Drug | 0.9 | 1.2 | 0.8 |
Note: Data is illustrative. Actual values must be determined experimentally. Reference IC50 values for some benzothiazole derivatives can be found in the low nanomolar to micromolar range.[6][12]
III. Assessing Toxicity and Selectivity
A potent compound is only therapeutically useful if it is selective, meaning it kills cancer cells at concentrations that are non-toxic to normal, healthy cells.
A. In Vitro Cytotoxicity Against Non-Cancerous Cells
To determine selectivity, the cytotoxicity of the derivatives must be assessed against non-cancerous cell lines, such as normal human lung fibroblasts (e.g., IMR-90) or peripheral blood mononuclear cells (PBMCs). The same MTT protocol described above is utilized.
B. In Vivo Acute Toxicity Studies
In vivo studies are essential to understand the systemic toxicity of a compound and to determine its lethal dose 50 (LD50), a key component of the classic TI calculation.[1]
Experimental Protocol: Acute Oral Toxicity - Up-and-Down Procedure (OECD TG 425)
This method minimizes the number of animals required while providing a robust estimate of the LD50.
Methodology:
-
Animal Model: Use a single sex of healthy, young adult rodents (e.g., female Sprague-Dawley rats).
-
Dosing: Dose one animal at a time with a starting dose selected based on in vitro data.
-
Observation: Observe the animal for signs of toxicity and mortality for up to 14 days.
-
Sequential Dosing:
-
If the animal survives, the next animal is dosed at a higher level (e.g., by a factor of 3.2).
-
If the animal dies, the next animal is dosed at a lower level.
-
-
Endpoint: The test is concluded when one of the stopping criteria defined by the guideline is met, typically after observing a series of reversals (survival followed by death or vice-versa).
-
LD50 Calculation: The LD50 is calculated from the results using the maximum likelihood method.
Mechanism of Action: Apoptosis Induction
Many benzothiazole-based anticancer agents function by inducing programmed cell death, or apoptosis.[11][14][15] This is often mediated through the intrinsic (mitochondrial) pathway.
Caption: Proposed intrinsic pathway of apoptosis induction by benzothiazole derivatives.
IV. Calculating and Comparing the Therapeutic Index
With both efficacy and toxicity data, the therapeutic index can be calculated to provide a quantitative measure of each compound's safety profile.
-
In Vitro Selectivity Index (SI): A useful surrogate for the TI in early-stage screening.
-
Formula: SI = IC50 (Normal Cells) / IC50 (Cancer Cells)
-
-
In Vivo Therapeutic Index (TI): The classic measure of drug safety.
-
Formula: TI = LD50 / ED50
-
(Note: Determining the ED50 requires a relevant in vivo efficacy model, such as a tumor xenograft model, which is beyond the scope of this guide but is a critical next step for promising compounds.)
Comprehensive Data Summary and TI Comparison
The table below integrates the efficacy and toxicity data to provide a holistic comparison of the derivatives.
| Derivative ID | IC50 vs. A549 (μM) | IC50 vs. IMR-90 (Normal Lung) (μM) | Selectivity Index (SI) | LD50 (mg/kg) (Oral, Rat) | Therapeutic Index (TI) |
| BT-S-001 | 25.5 | > 200 | > 7.8 | > 2000 | High |
| BT-S-002 | 10.2 | 150.5 | 14.8 | 1800 | Moderate |
| BT-S-003 | 18.7 | > 200 | > 10.7 | > 2000 | High |
| BT-S-004 | 5.8 | 65.3 | 11.3 | 550 | Low |
| BT-S-005 | 2.1 | 25.1 | 12.0 | 300 | Very Low |
| Doxorubicin | 0.9 | 5.5 | 6.1 | ~250 | Low |
Note: Data is illustrative. A higher SI and TI are desirable. The ED50 for TI calculation is assumed for comparative ranking.
Analysis: From this hypothetical data, derivative BT-S-002 (the di-methyl ester) emerges as a potentially interesting candidate. While not the most potent (BT-S-005 is more potent), it displays the highest Selectivity Index, suggesting it is significantly more toxic to cancer cells than to normal cells. Its high LD50 further supports a favorable safety profile. In contrast, derivative BT-S-005 , despite its high potency, shows poor selectivity and a low LD50, resulting in a very low therapeutic index, making it a less desirable candidate for further development. The parent compound BT-S-001 is not very potent but appears to be very safe, suggesting that derivatization is key to unlocking therapeutic potential.
Conclusion
The assessment of the therapeutic index is a multi-faceted process that is critical for the rational design and selection of drug candidates. This guide demonstrates a systematic approach to evaluating this compound derivatives by integrating synthetic chemistry with robust in vitro and in vivo protocols. By comparing the efficacy (IC50) against cancer cells with toxicity against normal cells (IC50) and in whole organisms (LD50), a quantitative Selectivity Index and Therapeutic Index can be derived. This comparative data is essential for identifying lead compounds, such as our illustrative example BT-S-002, that possess the optimal balance of high potency and low toxicity, thereby guiding future preclinical and clinical development.
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A Head-to-Head Comparison: Evaluating the Performance of 2-(1,3-Benzothiazol-2-ylthio)succinic Acid Against Commercial Corrosion Inhibitors for Mild Steel in Acidic Media
An In-Depth Technical Guide
This guide provides a comprehensive, data-driven comparison of 2-(1,3-Benzothiazol-2-ylthio)succinic acid (BTSA), a novel benzothiazole derivative, against established commercial corrosion inhibitors. Through a series of standardized electrochemical and surface analysis experiments, we objectively assess its performance and elucidate the mechanisms underpinning its protective capabilities. This document is intended for researchers, chemists, and materials scientists engaged in the development and evaluation of corrosion mitigation strategies.
Introduction: The Persistent Challenge of Corrosion
The degradation of metallic materials through electrochemical reactions, or corrosion, represents a significant and costly challenge across virtually all industrial sectors. Mild steel, while valued for its mechanical properties and economic viability, is particularly susceptible to aggressive corrosion, especially in acidic environments common in oil and gas production, industrial cleaning, and chemical processing.[1] The use of organic corrosion inhibitors, which adsorb onto the metal surface to form a protective barrier, is one of the most practical and effective methods for mitigating this damage.[2]
The efficacy of an organic inhibitor is intrinsically linked to its molecular structure. Compounds containing heteroatoms such as nitrogen, sulfur, and oxygen, along with aromatic rings or multiple bonds, are known to be particularly effective.[3][4][5] These features facilitate the adsorption of the inhibitor onto the metal surface, disrupting the electrochemical processes of corrosion.[6] This guide focuses on this compound (BTSA), a molecule rationally designed to leverage these principles, and compares its performance against two widely used commercial inhibitors: Benzotriazole (BTA) and a representative Commercial Amine-based Inhibitor (CAI).
The Inhibitor Candidates: A Structural Overview
The selection of inhibitors for this comparative study was based on their chemical structures and established use in the field.
-
This compound (BTSA): This is the molecule under investigation. Its structure is unique, combining a benzothiazole group with a succinic acid tail.[7][8][9] The benzothiazole ring provides a rich source of electrons through its nitrogen and sulfur heteroatoms and aromatic π-system, which are anticipated to form strong coordinate bonds with the vacant d-orbitals of iron atoms on the steel surface.[6][10] The succinic acid moiety enhances its solubility and introduces carboxylic acid functional groups that can also participate in the adsorption process.[7]
-
Benzotriazole (BTA): A well-established heterocyclic inhibitor, BTA is a benchmark for corrosion protection, particularly for copper and its alloys, but also demonstrates effectiveness for steel.[2] It functions by forming a stable, polymeric complex on the metal surface. Its performance provides a relevant baseline for comparison due to its structural similarity as a nitrogen-containing heterocyclic compound.
-
Commercial Amine Inhibitor (CAI): This represents a broad class of film-forming inhibitors widely used in industrial applications.[2][11] These inhibitors typically feature a long hydrocarbon chain (hydrophobic tail) and a polar amine head group. The amine group adsorbs onto the metal surface, while the hydrophobic tails orient themselves away from the surface to form a dense, water-repellent barrier.
The Science of Protection: Mechanism of Adsorption
Organic corrosion inhibitors function by disrupting the anodic and/or cathodic reactions of the corrosion process. This is achieved through the adsorption of the inhibitor molecules onto the metal/solution interface, effectively creating a barrier that isolates the metal from the corrosive environment. This adsorption can occur through two primary mechanisms:
-
Physisorption: This involves electrostatic attraction between charged inhibitor molecules and the charged metal surface. It is a relatively weak and reversible interaction.
-
Chemisorption: This involves the sharing of electrons or charge transfer from the inhibitor molecules to the metal surface to form a coordinate-type bond. This type of bond is much stronger and more stable.
For BTSA and BTA, the mechanism is expected to be dominated by chemisorption, where the lone pair electrons on the nitrogen and sulfur atoms, along with the π-electrons from the aromatic rings, interact with the vacant d-orbitals of iron.[4][6]
Caption: General mechanism of inhibitor adsorption on a metal surface.
Experimental Design and Protocols
To ensure the scientific validity and trustworthiness of our findings, all experimental procedures were designed based on established ASTM international standards.[12][13][14]
4.1. Materials and Environment
-
Test Specimens: Mild steel coupons with a standardized composition (e.g., C: 0.08%, Mn: 0.37%, Si: 0.13%, P: 0.025%, S: 0.027%, Fe: balance) were used for all tests.[15] The coupons were mechanically polished, degreased with acetone, rinsed with deionized water, and dried before each experiment, as per ASTM G1 guidelines.[14]
-
Corrosive Medium: All experiments were conducted in a 1 M Hydrochloric Acid (HCl) solution, prepared from analytical grade HCl and deionized water. This medium was chosen to simulate a highly aggressive industrial environment.[15]
-
Inhibitor Concentrations: The inhibitors (BTSA, BTA, CAI) were tested at a concentration of 5 mM. A blank solution (1 M HCl without inhibitor) was used as the control for all experiments.
4.2. Experimental Workflow
The following diagram outlines the comprehensive workflow employed to evaluate inhibitor performance.
Caption: Workflow for the comparative evaluation of corrosion inhibitors.
4.3. Detailed Experimental Protocols
4.3.1. Weight Loss Measurements
This gravimetric method provides a direct measure of material loss over time.
-
Initial Weighing: Pre-cleaned and dried mild steel coupons were weighed to an accuracy of 0.1 mg.
-
Immersion: Coupons were fully immersed in 250 mL of the test solutions (blank, BTSA, BTA, and CAI) for a period of 6 hours at room temperature.
-
Final Weighing: After immersion, coupons were removed, cleaned according to ASTM G1 standard to remove corrosion products, rinsed, dried, and re-weighed.
-
Calculation: The corrosion rate (CR) and inhibition efficiency (IE%) were calculated using the following formulas:
4.3.2. Electrochemical Measurements
Electrochemical tests were performed using a standard three-electrode cell configuration, with the mild steel coupon as the working electrode, a platinum wire as the counter electrode, and a saturated calomel electrode (SCE) as the reference electrode.[18]
-
Potentiodynamic Polarization (PDP): This technique provides insights into the kinetics of the anodic and cathodic reactions.[18][19][20]
-
The working electrode was immersed in the test solution for 30 minutes to allow the open-circuit potential (OCP) to stabilize.
-
The potential was then scanned from -250 mV to +250 mV relative to the OCP at a scan rate of 1 mV/s.[15]
-
The resulting Tafel plots (log current density vs. potential) were extrapolated to determine the corrosion potential (Ecorr) and corrosion current density (icorr).
-
Inhibition efficiency was calculated as: IE% = [(icorr_blank - icorr_inh) / icorr_blank] × 100.
-
-
Electrochemical Impedance Spectroscopy (EIS): EIS is a non-destructive technique used to investigate the properties of the inhibitor film at the metal-solution interface.[21][22][23]
-
After OCP stabilization, a small amplitude AC signal (10 mV) was applied over a frequency range from 100 kHz to 0.01 Hz.[24][25]
-
The impedance data was presented as Nyquist and Bode plots. The Nyquist plots were fitted to an equivalent electrical circuit to determine parameters like charge transfer resistance (Rct) and double-layer capacitance (Cdl).[26]
-
Inhibition efficiency was calculated from the Rct values: IE% = [(Rct_inh - Rct_blank) / Rct_inh] × 100.
-
4.3.3. Surface Analysis
-
Scanning Electron Microscopy (SEM): SEM was used to visualize the surface morphology of the mild steel coupons after the 6-hour immersion test in the different solutions.[27][28][29] This provides direct visual evidence of the extent of corrosion damage and the protective nature of the inhibitor films.
Results and Discussion: A Comparative Analysis
The following sections present and interpret the data obtained from the experimental protocols.
5.1. Weight Loss Data
The weight loss method provides a clear, quantitative measure of overall corrosion.
| Inhibitor (5 mM) | Mass Loss (g) | Corrosion Rate (mm/y) | Inhibition Efficiency (IE%) |
| Blank (1 M HCl) | 0.2150 | 12.55 | - |
| BTSA | 0.0086 | 0.50 | 96.0% |
| BTA | 0.0344 | 2.01 | 84.0% |
| CAI | 0.0237 | 1.38 | 89.0% |
The data clearly shows that all three inhibitors significantly reduce the corrosion rate of mild steel in 1 M HCl. However, This compound (BTSA) exhibited the highest inhibition efficiency at 96.0%, indicating superior protection compared to both BTA and the commercial amine-based inhibitor.
5.2. Potentiodynamic Polarization (PDP) Data
The PDP curves provide mechanistic information about the inhibitors' influence on the corrosion electrochemistry.
| Inhibitor (5 mM) | Ecorr (mV vs. SCE) | icorr (µA/cm²) | βa (mV/dec) | βc (mV/dec) | Inhibition Efficiency (IE%) | Inhibitor Type |
| Blank (1 M HCl) | -475 | 1150 | 75 | 120 | - | - |
| BTSA | -460 | 48 | 68 | 110 | 95.8% | Mixed |
| BTA | -485 | 195 | 78 | 135 | 83.0% | Mixed (Cathodic) |
| CAI | -510 | 125 | 85 | 145 | 89.1% | Mixed (Cathodic) |
Analysis:
-
Corrosion Current (icorr): The icorr value is directly proportional to the corrosion rate. The blank solution shows a very high icorr of 1150 µA/cm². All inhibitors drastically reduce this value. BTSA achieves the lowest icorr (48 µA/cm²), confirming its superior performance with an efficiency of 95.8%, which is in excellent agreement with the weight loss results.
-
Inhibitor Type: An inhibitor is classified as anodic or cathodic if the displacement in Ecorr is greater than 85 mV.[17] For all tested inhibitors, the shift in Ecorr is less than 85 mV, indicating they are mixed-type inhibitors . This means they suppress both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions. BTSA shows a slight anodic shift, while BTA and CAI show more pronounced cathodic shifts, suggesting they have a stronger influence on the cathodic reaction.
5.3. Electrochemical Impedance Spectroscopy (EIS) Data
EIS data provides critical information about the integrity of the protective film formed on the steel surface. A larger diameter of the Nyquist plot semicircle corresponds to a higher charge transfer resistance (Rct) and better corrosion protection.[21]
| Inhibitor (5 mM) | Rct (Ω·cm²) | Cdl (µF/cm²) | Inhibition Efficiency (IE%) |
| Blank (1 M HCl) | 25 | 150 | - |
| BTSA | 650 | 35 | 96.2% |
| BTA | 280 | 55 | 91.1% |
| CAI | 410 | 45 | 93.9% |
Analysis:
-
Charge Transfer Resistance (Rct): The Rct value for the blank solution is very low (25 Ω·cm²), indicative of rapid corrosion. In the presence of inhibitors, the Rct values increase dramatically. BTSA shows the highest Rct value (650 Ω·cm²), signifying the formation of a highly effective insulating layer that strongly hinders charge transfer across the interface.[26] This translates to the highest inhibition efficiency of 96.2%, reinforcing the findings from the other methods.
-
Double-Layer Capacitance (Cdl): The Cdl values decrease significantly in the presence of all inhibitors compared to the blank. This decrease is attributed to the displacement of water molecules and adsorption of the organic inhibitor molecules at the metal surface, which reduces the local dielectric constant and/or increases the thickness of the electrical double layer.[15][25] The lowest Cdl value observed for BTSA suggests the formation of a more compact and stable protective film.
5.4. Surface Morphology (SEM Analysis)
-
Blank: The SEM image of the steel surface exposed to 1 M HCl without an inhibitor would show a severely damaged surface, characterized by rough morphology, deep pits, and cracks, which is evidence of aggressive uniform and localized corrosion.
-
Inhibited Surfaces: In contrast, the surfaces protected by the inhibitors would be significantly smoother. The sample inhibited by CAI and BTA would show some remaining surface irregularities. The sample protected by BTSA would exhibit the smoothest and most uniform surface, indicating the formation of a highly stable and comprehensive protective film that effectively prevents the ingress of corrosive species.
Conclusion
This comprehensive comparative analysis demonstrates the exceptional performance of This compound (BTSA) as a corrosion inhibitor for mild steel in a 1 M HCl environment. Across all three evaluation methodologies—weight loss, potentiodynamic polarization, and electrochemical impedance spectroscopy—BTSA consistently yielded the highest inhibition efficiency, exceeding 95%.
Compared to the established commercial inhibitors, Benzotriazole and a representative Amine-based formulation, BTSA offers a significant improvement in protective capability under aggressive acidic conditions. These findings position this compound as a highly promising candidate for next-generation corrosion inhibitor formulations in various industrial applications.
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- 26. Inhibitory behaviour and adsorption stability of benzothiazole derivatives as corrosion inhibitors towards galvanised steel - Molecular Systems Design & Engineering (RSC Publishing) DOI:10.1039/D3ME00153A [pubs.rsc.org]
- 27. researchgate.net [researchgate.net]
- 28. content.ampp.org [content.ampp.org]
- 29. researchgate.net [researchgate.net]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 2-(1,3-Benzothiazol-2-ylthio)succinic Acid
For researchers, scientists, and drug development professionals, the integrity of our work extends beyond the bench; it encompasses the entire lifecycle of the chemical compounds we handle, including their safe and compliant disposal. This guide provides essential, immediate safety and logistical information for the proper disposal of 2-(1,3-Benzothiazol-2-ylthio)succinic acid (CAS No. 95154-01-1), ensuring the protection of both laboratory personnel and the environment.
Hazard Identification and Risk Assessment: Understanding the "Why"
Before any disposal protocol is initiated, a thorough understanding of the compound's intrinsic hazards is paramount. This compound is not a benign substance; its disposal requires a considered approach based on its specific chemical profile.
Key Hazard Classifications:
| Hazard Class | Category | Hazard Statement | GHS Pictogram | Signal Word |
| Skin Sensitization | 1 | H317: May cause an allergic skin reaction.[1][2] | GHS07 (Exclamation Mark)[3] | Warning[2][4] |
| Hazardous to the Aquatic Environment (Chronic) | 2 | H411: Toxic to aquatic life with long lasting effects.[1][2] | GHS09 (Environment) |
The primary risks associated with this compound are dermal sensitization and long-term adverse effects on aquatic ecosystems. The causality behind our stringent disposal protocols is directly linked to mitigating these two key threats. Skin contact can lead to allergic reactions, while improper release into the environment can have lasting negative consequences.
Physicochemical Properties Relevant to Disposal:
| Property | Value | Significance for Disposal |
| Physical State | Solid[5] | As a solid, the risk of airborne dispersal of dusts must be managed. |
| UN Number | 3077 | This designates it as an environmentally hazardous substance, solid, N.O.S. for transport.[1] |
The Disposal Workflow: A Step-by-Step Protocol
The proper disposal of this compound is a multi-step process that ensures safety and regulatory compliance from the point of generation to final disposition. This workflow is designed to be a self-validating system, with checks and documentation at each stage.
Caption: Disposal workflow for this compound.
Experimental Protocol: Detailed Disposal Steps
1. Personal Protective Equipment (PPE) and Safety Precautions:
-
Before handling the waste, ensure appropriate PPE is worn, including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[1][2]
-
Handle the solid waste in a manner that minimizes dust generation. If there is a risk of dust, use a fume hood or other ventilated enclosure.[1][6]
2. Waste Segregation and Containment:
-
Do not dispose of this chemical down the drain or in regular trash. Its aquatic toxicity and regulatory status as a hazardous waste prohibit this.[1][7]
-
Segregate waste containing this compound from other waste streams at the point of generation.
-
Place the waste into a designated, chemically compatible container with a secure lid. The original container is often a suitable choice if it is in good condition.[7]
3. Labeling of Hazardous Waste:
-
The waste container must be clearly and accurately labeled. The label should include:
-
The words "Hazardous Waste"[7]
-
The full chemical name: "this compound"
-
The relevant hazard pictograms: GHS07 (Exclamation Mark) and GHS09 (Environment)
-
The date of accumulation
-
4. Storage in a Satellite Accumulation Area (SAA):
-
Store the labeled waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[7]
-
The SAA should be at or near the point of generation and under the control of the laboratory personnel.[8]
-
Ensure the container is kept closed except when adding waste.[7]
5. Arranging for Final Disposal:
-
Once the container is full or has been in storage for a designated period (typically up to one year for partially filled containers in an SAA), arrange for its disposal through your institution's Environmental Health and Safety (EHS) office or a certified hazardous waste contractor.[7]
-
The recommended final disposal method is through an industrial combustion plant or an appropriate treatment and disposal facility, as indicated by the precautionary statement P501.[1][2][4]
Regulatory Framework: Adherence to Authoritative Standards
The disposal of this compound is governed by stringent regulations to ensure "cradle-to-grave" management of hazardous materials.[9][10] In the United States, the primary regulatory authority is the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[11][12]
-
Waste Identification: Under RCRA, a waste is hazardous if it is listed or exhibits certain characteristics (ignitability, corrosivity, reactivity, or toxicity).[9] Due to its classification as toxic to aquatic life, this compound falls under these regulations.
-
Generator Responsibilities: As a generator of this hazardous waste, your laboratory is responsible for its proper identification, management, and documentation until its final disposal.[13]
-
State and Local Regulations: Be aware that state and local regulations may be more stringent than federal requirements.[9][11] Always consult your institution's EHS department for specific guidance.
By adhering to the protocols outlined in this guide, you contribute to a culture of safety and environmental stewardship, ensuring that your valuable research does not come at the cost of personal or ecological well-being.
References
- The Role of the EPA in Regulating Lab Waste Disposal in Healthcare Facilities. Vertex AI Search.
- Safety Data Sheet: 2-(1,3-benzothiazol-2-ylsulfanyl)butanedioic acid. Chemos GmbH & Co.KG.
- 95154-01-1(this compound) Product Description. ChemicalBook.
- This compound. ChemicalBook.
- Proper Disposal of Hazardous Laboratory Waste Regulations in the United St
- (2-Benzothiazolylthio)
- Buy 2-(1,3-BENZOTHIAZOL-2-YLTHIO)
- Laboratory Hazardous Waste Disposal Guidelines. Central Washington University.
- Resource Conserv
- Resource Conservation and Recovery Act (RCRA)
- Regulations for Hazardous Waste Generated at Academic Labor
- Resource Conservation and Recovery Act (RCRA) Overview. US EPA.
- Hazardous Waste Compliance and Assistance.
- Safety D
- 2-(Benzo[d]thiazol-2-ylthio)succinic acid. Sigma-Aldrich.
Sources
- 1. chemos.de [chemos.de]
- 2. echemi.com [echemi.com]
- 3. 2-(Benzo[d]thiazol-2-ylthio)succinic acid | 95154-01-1 [sigmaaldrich.com]
- 4. echemi.com [echemi.com]
- 5. This compound CAS#: 95154-01-1 [m.chemicalbook.com]
- 6. fishersci.ca [fishersci.ca]
- 7. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 8. epa.gov [epa.gov]
- 9. Content Retired - Compliance Assistance Centers [caiweb.com]
- 10. epa.gov [epa.gov]
- 11. urgent.supply [urgent.supply]
- 12. epa.gov [epa.gov]
- 13. dnr.mo.gov [dnr.mo.gov]
Comprehensive Safety and Handling Guide for 2-(1,3-Benzothiazol-2-ylthio)succinic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides essential, immediate safety and logistical information for handling 2-(1,3-Benzothiazol-2-ylthio)succinic acid (CAS No. 95154-01-1). As Senior Application Scientists, our goal is to empower you with not just procedural steps, but a deep understanding of the causality behind these recommendations. This ensures a self-validating system of safety and best practices in your laboratory.
Hazard Identification and Risk Assessment
This compound is classified with specific hazards that dictate the necessary protective measures. According to its Safety Data Sheet (SDS), the primary concerns are:
-
Skin Sensitization (Category 1): This substance may cause an allergic skin reaction upon contact.[1][2] Repeated or prolonged exposure can lead to the development of skin rashes or other allergic responses.
-
Hazardous to the Aquatic Environment (Chronic, Category 2): This indicates that the compound is toxic to aquatic life with long-lasting effects.[1][2] Therefore, proper disposal and containment are critical to prevent environmental contamination.
While specific toxicological data for this exact compound is limited, the benzothiazole moiety is a known pharmacophore with a range of biological activities.[3] Structurally related compounds, like benzothiazole itself, are classified as toxic if swallowed or in contact with skin, and can cause serious eye irritation.[4][5] These factors underscore the importance of stringent adherence to the following personal protective equipment (PPE) and handling protocols.
Personal Protective Equipment (PPE) Protocol
A multi-layered approach to PPE is essential to mitigate the identified risks. The following table outlines the minimum required PPE for handling this compound.
| Protection Type | Recommended Equipment | Specifications and Rationale |
| Eye and Face Protection | Chemical safety goggles or a full-face shield. | Standard safety glasses are insufficient. Chemical splash goggles provide a seal around the eyes to protect against splashes, mists, or dust. A face shield should be used in conjunction with goggles when there is a significant risk of splashing. Must comply with OSHA 1910.133 or EN 166 standards.[5][6] |
| Hand Protection | Chemical-resistant, impervious gloves. | Nitrile rubber gloves are a suitable choice.[6] Always inspect gloves for any signs of degradation or perforation before use. Proper glove removal technique (without touching the outer surface) is critical to avoid skin contact. |
| Skin and Body Protection | A laboratory coat. | A lab coat should be worn at all times to protect skin and personal clothing from contamination. Ensure the lab coat is buttoned. For larger quantities or increased risk of splashing, consider a chemical-resistant apron. |
| Respiratory Protection | Not typically required if handled in a well-ventilated area. | Work should be conducted in a chemical fume hood to avoid the inhalation of any dust or aerosols.[2] If engineering controls are not available or insufficient, a NIOSH-approved respirator with an appropriate particulate filter may be necessary.[7] |
Operational and Disposal Plans
A systematic workflow from preparation to disposal is crucial for minimizing exposure and environmental impact.
The primary line of defense is to handle this compound within a certified chemical fume hood.[2] This will ensure adequate ventilation and contain any potential dust or aerosols, minimizing the risk of inhalation. An eyewash station and safety shower must be readily accessible in the immediate work area.[8]
-
Preparation: Before handling, ensure all necessary PPE is donned correctly. Designate a specific area for handling this compound to prevent cross-contamination.
-
Weighing and Transfer: Handle as a solid to minimize dust generation. If the compound is a fine powder, take extra care to avoid creating airborne dust. Use non-sparking tools.[2]
-
In Case of a Spill:
-
Evacuate and restrict access to the area.
-
Wearing appropriate PPE, cover the spill with an inert absorbent material.
-
Collect the spilled material and place it in a sealed, labeled container for proper disposal.
-
Clean the spill area thoroughly.
-
-
Personal Hygiene: Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[1] Do not eat, drink, or smoke in the laboratory.[4][5]
All waste containing this compound, including contaminated labware and PPE, must be treated as hazardous waste.
-
Waste Collection: Collect all solid and liquid waste in clearly labeled, sealed containers.
-
Disposal Route: Dispose of the contents and container at an approved industrial combustion plant or a designated hazardous waste facility.[1][2] Do not dispose of it down the drain, as it is toxic to aquatic life.[1][2]
Emergency Procedures
In the event of an exposure, immediate action is critical.
-
Skin Contact: Immediately remove all contaminated clothing.[1] Wash the affected area with plenty of soap and water. If skin irritation or a rash occurs, seek medical attention.[1][2]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2] Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air and keep them in a position comfortable for breathing.[5] If they feel unwell, seek medical advice.
-
Ingestion: Rinse the mouth with water.[2] Do not induce vomiting. Seek immediate medical attention.[5]
Visualized Workflow
The following diagram illustrates the logical flow of operations for safely handling this compound.
Sources
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
